7-Nitro-2(1H)-quinoxalinone
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-8-4-9-6-2-1-5(11(13)14)3-7(6)10-8/h1-4H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPIFPSDSDMLFMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40567147 | |
| Record name | 7-Nitroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89898-96-4 | |
| Record name | 7-Nitroquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40567147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-nitro-1,2-dihydroquinoxalin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 7-Nitro-2(1H)-quinoxalinone from o-phenylenediamine
An In-Depth Technical Guide to the Synthesis of 7-Nitro-2(1H)-quinoxalinone from o-Phenylenediamine
Executive Summary
Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities that make them attractive scaffolds for drug development.[1] Among these, 7-Nitro-2(1H)-quinoxalinone serves as a crucial intermediate for the synthesis of more complex, pharmacologically active molecules. This guide provides a comprehensive, field-tested methodology for the synthesis of 7-Nitro-2(1H)-quinoxalinone, starting from the readily available and inexpensive reagent, o-phenylenediamine. The presented two-step synthetic pathway is optimized for high regioselectivity and robust, scalable yields. This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but a causal understanding of the experimental choices, ensuring both scientific integrity and practical reproducibility.
Introduction
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a privileged scaffold in pharmaceutical sciences due to its ability to interact with various biological targets.[1] The introduction of a nitro group and an oxo functional group, as in 7-Nitro-2(1H)-quinoxalinone, further enhances its utility as a versatile building block for creating novel therapeutic agents.[2] Traditional synthesis of substituted quinoxalines often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds.[3][4] However, achieving specific substitution patterns, such as the 7-nitro derivative, requires a more nuanced strategy to avoid the formation of undesired regioisomers.
This guide details a highly efficient and regioselective two-step synthesis. The strategy involves an initial cyclocondensation to form the quinoxalin-2(1H)-one core, followed by a directed electrophilic nitration. This approach circumvents the regioselectivity issues associated with starting from 4-nitro-o-phenylenediamine, which often yields a mixture of products that are difficult to separate.[2][5]
Part 1: Synthetic Strategy & Mechanistic Overview
The chosen synthetic pathway proceeds in two distinct, high-yielding steps:
-
Step 1: Cyclocondensation. o-Phenylenediamine is reacted with glyoxylic acid monohydrate in methanol. This reaction forms the core heterocyclic structure, quinoxalin-2(1H)-one (which exists in tautomeric equilibrium with quinoxalin-2-ol).
-
Step 2: Regioselective Electrophilic Nitration. The quinoxalin-2(1H)-one intermediate is subsequently nitrated using a mixture of fuming nitric acid and glacial acetic acid. This specific reagent combination preferentially directs the nitro group to the C7 position of the quinoxaline ring.
The rationale for this sequence is rooted in controlling the regiochemical outcome. The electron-donating nature of the amine group in o-phenylenediamine would lead to a mixture of isomers if nitration were attempted first. By forming the quinoxalinone ring system, the electronic properties of the benzene ring are altered, allowing for a highly selective nitration at the C7 position, which is meta to the deactivating amide group and activated by the fused pyrazine ring system.[2][5]
Caption: High-level overview of the two-step synthesis.
Part 2: Experimental Protocols & Field Insights
The following protocols are presented as self-validating systems, incorporating expected observations and characterization data to confirm the successful transformation at each stage.
Section 2.1: Synthesis of Quinoxalin-2(1H)-one (Intermediate 2)
This step involves the cyclocondensation reaction between o-phenylenediamine and glyoxylic acid. The reaction is typically straightforward and results in the precipitation of the product from the reaction mixture.
Step-by-Step Protocol:
-
Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.2 g (0.11 mol) of glyoxylic acid monohydrate in 85 mL of methanol.
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. While stirring, slowly add a solution of 10.8 g (0.10 mol) of o-phenylenediamine in 40 mL of methanol. The slow addition is crucial to control the initial exotherm.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour. A precipitate will form as the reaction proceeds.
-
Product Isolation: Collect the precipitate by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with water to remove any unreacted glyoxylic acid and other water-soluble impurities.
-
Drying: Dry the resulting white crystalline solid under vacuum to a constant weight. A yield of approximately 12.0 g (89%) is expected.[2][6]
Field Insights & Causality:
-
Solvent Choice: Methanol is an effective solvent for both reactants and facilitates the precipitation of the product upon formation, driving the reaction to completion.
-
Temperature Control: Starting the reaction at 0 °C helps to moderate the initial rate of reaction and prevent the formation of side products.
Self-Validation (Characterization of Intermediate 2):
-
Appearance: White crystalline solid.
-
Melting Point: 269-270 °C (Literature: 268-270 °C).[2]
-
¹H NMR (200 MHz, DMSO-d₆): δ 12.4 (s, 1H, NH), 8.16 (s, 1H, H3), 7.76 (d, 1H, J=8.0 Hz, H8), 7.53 (t, 1H, J=8.0 Hz, H6), 7.26 (m, 2H, H5 and H7).[2][6]
-
¹³C NMR (50 MHz, DMSO-d₆): δ 154.9, 151.6, 132.0, 131.8, 130.7, 128.8, 123.2, 115.7.[2]
Section 2.2: Regioselective Nitration to 7-Nitro-2(1H)-quinoxalinone (Target Molecule 3)
This step requires careful handling of fuming nitric acid. The reaction regioselectively installs a nitro group at the C7 position.
Step-by-Step Protocol:
-
Reagent Preparation: In a 250 mL round-bottom flask, suspend 3.0 g (20.5 mmol) of quinoxalin-2(1H)-one (2) in 85 mL of glacial acetic acid. Stir the suspension at room temperature.
-
Nitrating Agent Addition: Prepare the nitrating agent by slowly adding 0.9 mL of fuming nitric acid to 5 mL of glacial acetic acid in a separate container, preferably in an ice bath to dissipate heat.
-
Reaction Initiation: Add the prepared nitrating solution dropwise to the stirred suspension of quinoxalin-2(1H)-one over 15-20 minutes. The reaction is exothermic and the temperature should be monitored.
-
Reaction Progression: Stir the resulting mixture at room temperature for 24 hours.
-
Product Isolation: After 24 hours, reduce the solvent volume under vacuum. Add 85 mL of water to the residue and stir for 1 hour at room temperature to precipitate the product fully.
-
Purification & Drying: Collect the precipitate by vacuum filtration and wash thoroughly with water. Dry the pale yellow solid under vacuum. A yield of approximately 2.51 g (65%) is expected.[5][6]
Field Insights & Causality:
-
Nitrating System: The use of fuming nitric acid in glacial acetic acid is a moderately strong nitrating system that is effective for this substrate. Glacial acetic acid serves as a solvent and protonates the nitric acid to form the nitronium ion (NO₂⁺), the active electrophile.[2]
-
Regioselectivity: The directing effects of the heterocyclic ring system favor electrophilic substitution at the C6 and C7 positions. The C7 position is electronically favored in this specific system, leading to high regioselectivity.[2]
-
Safety: Fuming nitric acid is highly corrosive and a strong oxidizing agent. Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
Self-Validation (Characterization of Product 3):
-
Appearance: Pale yellow solid.
-
Melting Point: 273-274 °C (Literature: 273-276 °C).[2]
-
¹H NMR (200 MHz, DMSO-d₆): δ 12.73 (s, 1H, NH), 8.36 (s, 1H, H3), 8.10 (d, 1H, J=2.0 Hz, H8), 8.04 (dd, 2H, H5 and H6).[2][6]
-
¹³C NMR (50 MHz, DMSO-d₆): δ 155.4, 154.5, 147.6, 135.3, 132.3, 130.2, 117.4, 111.2.[2]
Part 3: Data Summary & Workflow Visualization
Quantitative Data Summary
| Parameter | Step 1: Quinoxalin-2(1H)-one Synthesis | Step 2: 7-Nitro-2(1H)-quinoxalinone Synthesis |
| Starting Material | o-Phenylenediamine (1) | Quinoxalin-2(1H)-one (2) |
| Key Reagent | Glyoxylic Acid Monohydrate | Fuming Nitric Acid |
| Solvent | Methanol | Glacial Acetic Acid |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 hour | 24 hours |
| Typical Scale (Starting) | 10.8 g (0.10 mol) | 3.0 g (20.5 mmol) |
| Expected Yield | ~12.9 g (89%) | ~2.5 g (65%) |
| Product MW | 146.15 g/mol | 191.15 g/mol [7] |
Experimental Workflow Diagram
Caption: Detailed step-by-step workflow for the synthesis.
Conclusion
The two-step presented in this guide is a reliable, scalable, and highly regioselective method. By first constructing the quinoxalinone core and then performing a directed nitration, this pathway effectively overcomes the common challenge of isomeric mixture formation. The detailed protocols, coupled with mechanistic insights and expected characterization data, provide researchers with a robust framework for producing this valuable chemical intermediate with high purity and in good yield. This methodology serves as a foundational technique for further exploration into the rich medicinal chemistry of quinoxalinone derivatives.
References
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
-
Zayed, M. F. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(23), 7799.
-
El-Malah, A. A., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub.
-
Heravi, M. M., et al. (2009). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC, 2010(2), 278-287.
-
Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine.
-
Raghunadh, A., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. SynOpen, 4(3), 55-61.
-
do Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society, 28(8), 1459-1463.
-
do Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization.
-
Wang, C., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14(49), 35917-35921.
-
do Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones.
-
AChemBlock. (n.d.). 7-Nitro-2(1H)-quinoxalinone 95%.
-
Nagaraju, G., et al. (2024). Synthesis of Unique Quinoxaline Compounds and Their Analgesic Activity. International Journal of Biology, Pharmacy and Allied Sciences, 13(4), 1954-1964.
-
ChemicalBook. (n.d.). 7-NITRO-2(1H)-QUINOXALINONE.
-
Kaur, H., et al. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. RSC Advances, 11(9), 5035-5056.
-
Al-Ostath, A. I., et al. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 28(15), 5859.
-
ResearchGate. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure.
-
Raghunadh, A., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. ResearchGate.
-
ChemScene. (n.d.). 7-Nitro-2(1H)-quinoxalinone.
Sources
An In-depth Technical Guide to 7-Nitro-2(1H)-quinoxalinone (CAS: 89898-96-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Nitro-2(1H)-quinoxalinone is a key heterocyclic compound built upon the privileged quinoxalinone scaffold. This guide provides a comprehensive technical overview of its synthesis, chemical properties, and known biological significance, with a focus on its role as a versatile intermediate in drug discovery. While this specific molecule is often a precursor to more complex derivatives, understanding its core characteristics is fundamental for its application in medicinal chemistry. This document synthesizes available data to offer field-proven insights for researchers engaged in the development of novel therapeutics.
Introduction: The Quinoxalinone Scaffold in Medicinal Chemistry
The quinoxalinone core, a fusion of a benzene ring and a pyrazin-2(1H)-one ring, is a prominent heterocyclic motif in modern drug discovery.[1] Its rigid, planar structure provides a unique framework for interacting with a variety of biological targets. Consequently, quinoxalinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The versatility of the quinoxalinone ring system allows for extensive functionalization at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.
7-Nitro-2(1H)-quinoxalinone (Figure 1) is a significant derivative, with the electron-withdrawing nitro group at the 7-position influencing the electronic properties of the entire molecule.[4] This substitution can modulate the compound's reactivity and its potential as a pharmacophore. This guide will delve into the technical details of this important chemical entity.

Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of 7-Nitro-2(1H)-quinoxalinone is essential for its handling, characterization, and derivatization.
General Properties
| Property | Value | Source(s) |
| CAS Number | 89898-96-4 | [5] |
| Molecular Formula | C₈H₅N₃O₃ | [5] |
| Molecular Weight | 191.14 g/mol | [5] |
| Appearance | Yellow to khaki solid | [1] |
| Melting Point | 275-276 °C | [1][6] |
Tautomerism
7-Nitro-2(1H)-quinoxalinone exists in tautomeric equilibrium with its enol form, 7-nitroquinoxalin-2-ol. The keto form (quinoxalinone) is generally the more stable tautomer.[7] The synthesis and characterization data available often pertain to this equilibrium mixture or the closely related precursor, with the understanding that the two forms are readily interconvertible.
Spectroscopic Characterization
-
¹H NMR (200 MHz, DMSO-d₆): δ 12.73 (s, 1H, NH), 8.36 (s, 1H, H3), 8.16 (d, 1H, J=2.0 Hz, H8), 8.04 (dd, 1H, J=2.0, 9.0 Hz, H6), 7.95 (d, 1H, J=9.0 Hz, H5).[8]
-
¹³C NMR (50 MHz, DMSO-d₆): δ 155.4, 154.5, 147.6, 135.3, 132.3, 130.2, 117.4, 111.2.[8]
-
FT-IR (ATR, cm⁻¹): 1667 (C=O), 1620, 1518 (NO₂), 1347 (NO₂), 898, 752.[8]
-
Mass Spectrometry (ESI-MS): m/z 190.0 [M-H]⁻.[8]
Synthesis of 7-Nitro-2(1H)-quinoxalinone
The synthesis of 7-Nitro-2(1H)-quinoxalinone is typically achieved through a multi-step process starting from readily available o-phenylenediamine. A common and effective route involves the initial synthesis of the quinoxalin-2-ol core, followed by regioselective nitration.[8]
Synthesis Workflow
Detailed Experimental Protocol (for 7-nitroquinoxalin-2-ol)
This protocol is adapted from a reported multi-gram synthesis.[8]
Step 1: Synthesis of Quinoxalin-2-ol
-
To a suspension of o-phenylenediamine in methanol at 0 °C, add a solution of glyoxylic acid monohydrate in methanol dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
The resulting precipitate is filtered, washed with cold methanol, and dried to yield quinoxalin-2-ol.
Step 2: Regioselective Nitration to 7-Nitroquinoxalin-2-ol
-
Suspend quinoxalin-2-ol in glacial acetic acid at room temperature.
-
Slowly add a solution of fuming nitric acid in glacial acetic acid to the suspension.
-
Stir the mixture at room temperature for 24 hours.
-
Evaporate the solvent under reduced pressure.
-
Stir the residue in water for 1 hour, then filter and wash with water to obtain 7-nitroquinoxalin-2-ol as a pale yellow solid.[8]
Note: The product of this reaction, 7-nitroquinoxalin-2-ol, is the direct precursor and tautomer of 7-Nitro-2(1H)-quinoxalinone. For many applications, this product can be used directly.
Biological Activity and Therapeutic Potential
While specific biological data for 7-Nitro-2(1H)-quinoxalinone is limited, the broader class of nitro-quinoxalinone derivatives has shown significant promise in several therapeutic areas. The 7-nitro substitution is a key feature in many of these active compounds.
Aldose Reductase Inhibition
Several novel series of nitro-quinoxalinone derivatives have been synthesized and evaluated as aldose reductase inhibitors.[9] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. One study highlighted that active compounds displayed an 8-nitro group, with IC₅₀ values ranging from 1.54 to 18.17 μM.[9] This suggests that the nitro-substituted quinoxalinone scaffold is a promising starting point for the development of new treatments for diabetic complications.
Anticancer Activity
Quinoxaline derivatives are well-established as a class of potent anticancer agents.[2][4][10] The mechanism of action is often multifaceted and can involve:
-
Inhibition of Tyrosine Kinases: Some quinoxalinone derivatives have been designed as analogs of approved anticancer drugs like lenvatinib and sorafenib, targeting VEGFR-2.[11]
-
Topoisomerase II Inhibition: Certain quinoxaline-based compounds have shown potent and selective anticancer activity by inhibiting topoisomerase II, an essential enzyme for DNA replication, leading to apoptosis.[4]
-
Induction of Apoptosis: Many quinoxaline derivatives exert their anticancer effects by inducing programmed cell death through various cellular pathways.[10]
While direct IC₅₀ values for 7-Nitro-2(1H)-quinoxalinone against cancer cell lines are not widely reported, the presence of the nitro group at the 7-position has been shown in some series to influence anticancer activity, although its effect can be context-dependent.[4]
Structure-Activity Relationship (SAR) Insights
For quinoxalinone derivatives, the substitution pattern on the benzene ring significantly impacts biological activity. The electron-withdrawing nature of the nitro group at the 7-position can influence the molecule's interaction with target proteins. In some studies on quinoxaline derivatives, electron-withdrawing groups have been shown to be critical for activity.[3] However, in other series, their presence can either enhance or decrease potency depending on the specific target and the other substituents on the molecule.[4][10] This highlights the importance of empirical testing in drug development programs utilizing this scaffold.
Safety and Handling
Detailed toxicological data for 7-Nitro-2(1H)-quinoxalinone is not extensively documented. However, based on safety data for related compounds, the following precautions should be observed:
-
General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.
-
-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.
-
Stability: The compound is expected to be chemically stable under standard ambient conditions (room temperature).
Conclusion and Future Perspectives
7-Nitro-2(1H)-quinoxalinone is a valuable heterocyclic compound with a strategic position in medicinal chemistry. Its synthesis from readily available starting materials and the potential for diverse biological activities make it an attractive scaffold for further investigation. While much of the currently available biological data is on its derivatives, the core structure of 7-Nitro-2(1H)-quinoxalinone provides a solid foundation for the design and synthesis of novel therapeutic agents. Future research should focus on a more detailed biological characterization of this specific compound to fully elucidate its potential and to guide the development of next-generation quinoxalinone-based drugs.
References
- A novel, non-acid series of nitroquinoxalinone derivatives was synthesized and tested for their inhibitory activity against aldose reductase as targeting enzyme. All active compounds displayed an 8-nitro group, and showed significant activity in IC50 values ranging from 1.54 to 18.17 μM. Among them 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one (7e), exhibited the strongest aldose reductase activity with an IC50 value of 1.
- Amaral, D. N. do, Alves, F. R. de Sá, Barreiro, E. J., Laufer, S. A., & Lima, L. M. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society, 28(9), 1639–1643.
- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (Source: NIH)
- El-Adl, K., Sakr, H. M., Yousef, R. G., Mehany, A. B. M., Abulkhair, H. S., & Eissa, I. H. (2022). New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies. Archiv der Pharmazie, 355(7), e2200048.
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (Source: PMC - PubMed Central)
- A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. (Source: PubMed)
- 7-nitro-2(1h)-quinoxalinone(89898-96-4) 1 h nmr. (Source: ChemicalBook)
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (Source: PMC - PubMed Central)
- 7-Nitro-2(1H)-quinoxalinone 95% | CAS: 89898-96-4 | AChemBlock. (Source: AChemBlock)
- Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. (Source: ScienceDirect)
- 89898-96-4 | 7-Nitro-2(1H)-quinoxalinone. (Source: ChemScene)
- 7-NITRO-2(1H)-QUINOXALINONE | 89898-96-4. (Source: ChemicalBook)
- 7-Nitro-2(1H)-quinoxalinone,97%. (Source: Acmec Biochemical)
- 2(1H)-Quinoxalinone | CAS#:1196-57-2 | Chemsrc. (Source: Chemsrc)
- Synthesis and Structure-Activity Relationship Studies of Quinoxaline Derivatives as Aldose Reductase Inhibitors. (Source: PubMed)
- Quinoxalinones Based Aldose Reductase Inhibitors: 2D and 3D-QSAR Analysis. (Source: PubMed)
- Bekhit, A. A., & Abdel-Aziem, T. (2000).
- Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. (Source: PubMed)
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Deriv
- Overview of the structure-activity relationship (SAR) of quinoxaline...
- 7-Nitroquinoline - Optional[13C NMR] - Chemical Shifts - SpectraBase. (Source: SpectraBase)
- 7-Nitro-2(1H)-quinoxalinone CAS#:89898-96-4_上海阿拉丁生化科技股份有限公司. (Source: 化学加)
- Specifica on - Amadis Chemical. (Source: Amadis Chemical)
- 7-Nitro-2(1h)-quinoxalinone|-范德生物科技公司. (Source: BIOFOUNT)
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (Source: MDPI)
- 2(1H)-Quinoxalinone | C8H6N2O | CID 14526. (Source: PubChem)
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (Source: PMC)
- Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. (Source: Royal Society of Chemistry)
- New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies. (Source: PubMed)
- 2(1H)-Quinoxalinone, 3-methyl- - the NIST WebBook. (Source: National Institute of Standards and Technology)
- FT-IR and FT-Raman spectroscopic analyzes of indeno quinoxaline derv
- Common Solvents Used in Organic Chemistry: Table of Properties. (Source: Master Organic Chemistry)
Sources
- 1. 89898-96-4[7-Nitro-2(1H)-quinoxalinone 97%]- Jizhi Biochemical [acmec.com.cn]
- 2. researchgate.net [researchgate.net]
- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Nitro-2(1H)-quinoxalinone 95% | CAS: 89898-96-4 | AChemBlock [achemblock.com]
- 6. 7-NITRO-2(1H)-QUINOXALINONE | 89898-96-4 [m.chemicalbook.com]
- 7. scialert.net [scialert.net]
- 8. Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors - Beijing Institute of Technology [pure.bit.edu.cn]
- 9. Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthonix, Inc > 89898-96-4 | 7-Nitro-2(1H)-quinoxalinone [synthonix.com]
An In-depth Technical Guide to 7-Nitro-2(1H)-quinoxalinone (C₈H₅N₃O₃)
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitro-2(1H)-quinoxalinone, a heterocyclic compound with the molecular formula C₈H₅N₃O₃, is a significant scaffold in medicinal chemistry and materials science. As a derivative of quinoxaline, it belongs to a class of compounds known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of the nitro group at the 7-position significantly influences the molecule's electronic properties, reactivity, and biological interactions, making it a subject of considerable interest in the development of novel therapeutic agents and functional materials.
This technical guide provides a comprehensive overview of 7-Nitro-2(1H)-quinoxalinone, detailing its synthesis, physicochemical and spectroscopic properties, chemical reactivity, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Synthesis of 7-Nitro-2(1H)-quinoxalinone
The synthesis of 7-Nitro-2(1H)-quinoxalinone is typically achieved through a regioselective nitration of the parent quinoxalin-2-ol. The following protocol is a reliable method for its preparation, starting from the readily available o-phenylenediamine.[1][2]
Experimental Protocol: A Two-Step Synthesis
Step 1: Synthesis of Quinoxalin-2-ol
-
Reaction Setup: In a round-bottom flask cooled in an ice bath, dissolve glyoxylic acid monohydrate (1.1 equivalents) in methanol.
-
Addition of Reactant: Slowly add a solution of o-phenylenediamine (1 equivalent) in methanol to the cooled glyoxylic acid solution.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.
-
Isolation: The product, quinoxalin-2-ol, will precipitate as a white crystalline solid. Collect the solid by filtration and wash with water. This product is typically of high purity and can be used in the next step without further purification.
Step 2: Regioselective Nitration to 7-Nitro-2(1H)-quinoxalinone
-
Reaction Setup: In a round-bottom flask, suspend quinoxalin-2-ol (1 equivalent) in glacial acetic acid at room temperature.
-
Nitrating Agent Preparation: In a separate flask, carefully prepare a solution of fuming nitric acid in glacial acetic acid.
-
Nitration Reaction: Slowly add the nitrating solution to the suspension of quinoxalin-2-ol.
-
Reaction Time: Stir the resulting mixture at room temperature for 24 hours.
-
Work-up: After 24 hours, remove the glacial acetic acid by evaporation under reduced pressure. To the residue, add water and stir for 1 hour at room temperature.
-
Isolation and Purification: Collect the resulting pale yellow solid by filtration and wash thoroughly with water to yield 7-Nitro-2(1H)-quinoxalinone.[1]
Causality Behind Experimental Choices: The use of glacial acetic acid as a solvent in the nitration step is crucial for controlling the reaction's regioselectivity. The conditions are optimized to favor nitration at the C7 position of the quinoxalinone ring. The slow addition of the nitrating agent at room temperature helps to manage the exothermic nature of the reaction and prevent the formation of dinitro- or other over-nitrated byproducts.
Synthesis Workflow Diagram
Caption: A two-step synthesis of 7-Nitro-2(1H)-quinoxalinone.
Physicochemical and Spectroscopic Properties
The accurate characterization of 7-Nitro-2(1H)-quinoxalinone is essential for its use in further research and development. Below is a summary of its key physicochemical and spectroscopic data.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃O₃ | [3] |
| Molecular Weight | 191.14 g/mol | [4] |
| Appearance | Pale yellow to khaki solid | [1][4] |
| Melting Point | 273-276 °C | [1][4] |
| CAS Number | 89898-96-4 | [3] |
| pKa (Predicted) | 7.85 ± 0.70 | [4] |
Spectroscopic Data
The structural elucidation of 7-Nitro-2(1H)-quinoxalinone is confirmed through various spectroscopic techniques.
| Technique | Data | Source |
| ¹H NMR | (200 MHz, DMSO-d₆) δ (ppm): 12.73 (s, 1H, NH), 8.36 (s, 1H, H3), 8.10 (d, 1H, J=2.0 Hz, H8), 8.04 (dd, 2H, H5 and H6) | [1] |
| ¹³C NMR | (50 MHz, DMSO-d₆) δ (ppm): 155.4, 154.5, 147.6, 135.3, 132.3, 130.2, 117.4, 111.2 | [1][5] |
| FT-IR | ν (cm⁻¹): 1667 (C=O), 1620, 1518 (NO₂ asymmetric), 1347 (NO₂ symmetric), 898, 752 | [1][2] |
| ESI-MS | m/z: 190.0 [M-H]⁻ | [5] |
Self-Validating System: The combination of these spectroscopic data provides a robust confirmation of the structure. The ¹H NMR shows the characteristic signals for the quinoxalinone core and the specific splitting pattern arising from the nitro substitution. The ¹³C NMR confirms the number of unique carbon environments. The FT-IR spectrum clearly indicates the presence of the carbonyl and nitro functional groups. Finally, the mass spectrometry data is consistent with the expected molecular weight.
Chemical Reactivity
The chemical reactivity of 7-Nitro-2(1H)-quinoxalinone is largely dictated by the interplay between the electron-deficient pyrazine ring, the lactam functionality, and the strongly electron-withdrawing nitro group on the benzene ring.
Influence of the Nitro Group: The nitro group is a powerful deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself.[6] However, its strong electron-withdrawing nature activates the benzene ring towards nucleophilic aromatic substitution (SNAr).[7] This makes positions ortho and para to the nitro group susceptible to attack by nucleophiles, provided a suitable leaving group is present.
Reactivity of the Quinoxalinone Core:
-
N-Alkylation/Acylation: The nitrogen atom at the 1-position (N1) is nucleophilic and can be readily alkylated or acylated under basic conditions.
-
Reactions at C3: The C3 position of the quinoxalinone ring is susceptible to various functionalization reactions.[8]
-
Conversion to 2-chloro-7-nitroquinoxaline: The hydroxyl group of the lactam can be converted to a chlorine atom using reagents like phosphoryl chloride (POCl₃).[1] This 2-chloro derivative is a versatile intermediate for introducing various nucleophiles at the C2 position.[1]
Reactivity Diagram
Caption: Key reactivity pathways of 7-Nitro-2(1H)-quinoxalinone.
Biological Activities and Potential Applications
The quinoxaline scaffold is a "privileged structure" in medicinal chemistry, and its nitro-substituted derivatives are of particular interest.
Aldose Reductase Inhibition
Several studies have identified quinoxalinone derivatives as potent inhibitors of aldose reductase, a key enzyme in the polyol pathway.[9][10] Overactivation of this pathway under hyperglycemic conditions is implicated in the long-term complications of diabetes. While specific studies on 7-Nitro-2(1H)-quinoxalinone are limited, related nitro-substituted quinoxalinones have shown significant inhibitory activity.[10] The mechanism of inhibition likely involves key interactions with amino acid residues in the active site of the enzyme. Molecular docking studies on similar compounds suggest that the quinoxalinone core and its substituents can form hydrogen bonds and hydrophobic interactions within the binding pocket.[11]
Aldose Reductase Inhibition Pathway
Caption: Inhibition of the polyol pathway by targeting aldose reductase.
Anticancer Activity
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[12][13] These include the inhibition of key signaling molecules like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis.[1][2][14] Several quinoxaline-based compounds have been designed as VEGFR-2 inhibitors.[1][14]
Furthermore, some quinoxaline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[10][15][16] This can occur through various pathways, including the mitochondrial-dependent pathway, which involves the activation of caspases.[10][15] While the specific anticancer mechanism of 7-Nitro-2(1H)-quinoxalinone is not yet fully elucidated, the broader class of nitro-substituted quinoxalines shows promise in this area. It is important to note that in some studies, bromo-substituted quinoxalines have shown better anticancer activity than their nitro-counterparts, suggesting that the nature of the substituent on the quinoxaline ring is a critical determinant of biological activity.[14]
Conclusion
7-Nitro-2(1H)-quinoxalinone is a versatile heterocyclic compound with a rich chemistry and significant potential in medicinal applications. Its synthesis is well-established, and its structure has been thoroughly characterized by modern spectroscopic methods. The presence of the nitro group imparts unique reactivity and is a key feature for its biological activity, particularly in the context of aldose reductase inhibition and anticancer research. While further studies are needed to fully elucidate its mechanisms of action and to explore its full therapeutic potential, 7-Nitro-2(1H)-quinoxalinone remains a valuable scaffold for the design and development of novel bioactive molecules. This guide serves as a foundational resource for researchers aiming to harness the potential of this intriguing compound.
References
-
Amaral, D. N. do, Alves, F. R. de S., Barreiro, E. J., Laufer, S. A., & Lima, L. M. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society. [Link]
-
Amaral, D. N. do, et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. ResearchGate. [Link]
-
Liang, J.-H., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. [Link]
-
Zhang, L., et al. (2013). Synthesis and Structure-Activity Relationship Studies of Quinoxaline Derivatives as Aldose Reductase Inhibitors. PubMed. [Link]
-
IJRAR. (N.D.). MOLECULAR DOCKING STUDIES OF NOVEL NITROPHENYL INHIBITOR AGAINST ALDOSE REDUCTASE. IJRAR. [Link]
-
Amaral, D. N. do, et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. ResearchGate. [Link]
-
Cai, H., et al. (2014). Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. PubMed. [Link]
-
PubChem. (N.D.). 7-nitro-1,2-dihydroquinoxalin-2-one. PubChem. [Link]
-
PubChem. (N.D.). 7-nitro-3-(pyrrolidin-1-yl)-1,2-dihydroquinoxalin-2-one. PubChem. [Link]
-
El-Adl, K., et al. (2021). New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis. PubMed. [Link]
-
El-Sayed, N. N. E., et al. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Publishing. [Link]
-
El-Sayed, N. N. E., et al. (2021). New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies. RSC Advances. [Link]
-
Liu, H., et al. (2025). Quinoxaline derivatives in identifying novel VEGFR-2 inhibitors: A combined 3D-QSAR, molecular docking and molecular dynamics simulation. PubMed. [Link]
-
Abad, A., et al. (2020). Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases. PubMed. [Link]
-
Ahmed, H. E. A., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. ResearchGate. [Link]
-
Nxumalo, W., & Ndlovu, N. T. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. ResearchGate. [Link]
-
Unknown. (N.D.). Nucleophilic Substitution Reactions. Unknown. [Link]
-
Nxumalo, W., & Ndlovu, N. T. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. National Institutes of Health. [Link]
-
Zamudio-Vázquez, R., et al. (2016). A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. National Institutes of Health. [Link]
-
Arnst, K. E., et al. (2021). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. National Institutes of Health. [Link]
-
LibreTexts. (2022). 1.31: Electrophilic Substitution. Chemistry LibreTexts. [Link]
-
Alovero, F. L., et al. (2002). Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells. PubMed. [Link]
-
LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]
-
Aselkhanova, E. B., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. [Link]
-
Singh, R., Bhardwaj, D., & Saini, M. R. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. RSC Publishing. [Link]
-
Organic Chemistry Portal. (N.D.). Synthesis of quinoxalinones. Organic Chemistry Portal. [Link]
-
Nxumalo, W., & Ndlovu, N. T. (2016). Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. ResearchGate. [Link]
-
Unknown. (N.D.). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. National Institutes of Health. [Link]
-
Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. [Link]
-
Arnst, K. E., et al. (2021). X-ray Crystallography-Guided Design, Antitumor Efficacy, and QSAR Analysis of Metabolically Stable Cyclopenta-Pyrimidinyl Dihydroquinoxalinone as a Potent Tubulin Polymerization Inhibitor. PubMed. [Link]
-
de la Mora-Lara, P., et al. (2016). Ester of Quinoxaline-7-carboxylate 1,4-di-N-oxide as Apoptosis Inductors in K-562 Cell Line: An in vitro, QSAR and DFT Study. PubMed. [Link]
-
OpenStax. (2023). 16.2 Other Aromatic Substitutions. Organic Chemistry. [Link]
-
PubChem. (N.D.). 2(1H)-Quinoxalinone. PubChem. [Link]
-
OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
Unknown. (N.D.). SOLUBILITY DATA SERIES. Unknown. [Link]
Sources
- 1. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Nitro-2(1H)-quinoxalinone 95% | CAS: 89898-96-4 | AChemBlock [achemblock.com]
- 4. 7-NITRO-2(1H)-QUINOXALINONE | 89898-96-4 [m.chemicalbook.com]
- 5. Insights into the crystal structure of two newly synthesized quinoxalines derivatives as potent inhibitor for c-Jun N-terminal kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Quinoxalinone synthesis [organic-chemistry.org]
- 9. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05925D [pubs.rsc.org]
- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoxaline derivatives in identifying novel VEGFR-2 inhibitors: A combined 3D-QSAR, molecular docking and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 7-Nitro-2(1H)-quinoxalinone
An In-Depth Technical Guide to 7-Nitro-2(1H)-quinoxalinone
Introduction: The quinoxalinone scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3] This guide provides a comprehensive technical overview of a specific derivative, 7-Nitro-2(1H)-quinoxalinone, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental physical and chemical properties, synthesis, spectral characteristics, and biological context, offering field-proven insights into its scientific significance.
Compound Identification and Core Structure
7-Nitro-2(1H)-quinoxalinone is a heterocyclic compound featuring a bicyclic quinoxalinone core with a nitro group (-NO2) substituted at the 7th position of the benzene ring. This substitution significantly influences the molecule's electronic properties and reactivity.
| Identifier | Data | Source(s) |
| CAS Number | 89898-96-4 | [4][5][6] |
| Molecular Formula | C₈H₅N₃O₃ | [5][6][7] |
| Molecular Weight | 191.14 - 191.15 g/mol | [5][6] |
| IUPAC Name | 7-nitroquinoxalin-2(1H)-one | [5] |
| Synonyms | 7-nitro-1H-quinoxalin-2-one, 2(1H)-Quinoxalinone, 7-nitro- | [7][8] |
| InChIKey | CPIFPSDSDMLFMK-UHFFFAOYSA-N | [7][8] |
| SMILES | O=C1C=NC2=C(N1)C=C([O-])C=C2 | [5][7] |
Physicochemical Properties
The physicochemical properties of 7-Nitro-2(1H)-quinoxalinone are dictated by its rigid, planar structure and the presence of polar functional groups, namely the lactam (cyclic amide) and the nitro group.
| Property | Value / Description | Source(s) |
| Appearance | Yellow solid | [8] |
| Melting Point | Data not readily available. For context, the parent compound, 2(1H)-quinoxalinone, melts at 271-272 °C. | [9][10] |
| Solubility | While specific data is limited, the parent compound is insoluble in water but soluble in alkaline solutions and organic solvents such as ethyl acetate, acetonitrile, and acetone. The polarity of the nitro group may slightly alter this profile. | [10] |
| Storage | Store at 2-8 °C for long-term stability. | [5][8] |
| Predicted XlogP | 0.6 | [7] |
Expert Insight: The strong electron-withdrawing nature of the nitro group decreases the electron density of the aromatic system, which can impact intermolecular interactions and, consequently, properties like melting point and solubility compared to the unsubstituted quinoxalinone. The predicted low XlogP value suggests a moderate degree of lipophilicity.
Synthesis and Reactivity Profile
Reactivity and Scientific Rationale
The chemical behavior of 7-Nitro-2(1H)-quinoxalinone is governed by the interplay of its functional groups.
-
The Quinoxalinone Core: This bicyclic system contains a lactam moiety. The lone pair of the N1 nitrogen participates in resonance with the carbonyl group, imparting stability. The C3 position is relatively electron-deficient and is a known site for nucleophilic attack or functionalization in related quinoxalinone derivatives.[11][12]
-
The Nitro Group (-NO₂): As a powerful deactivating, meta-directing group, the nitro substituent at the C7 position significantly reduces the electron density of the benzene ring. This makes the aromatic ring less susceptible to electrophilic substitution and more susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.
Caption: Influence of core structure and nitro group on compound properties.
General Synthesis Protocol
The most common and efficient method for synthesizing the quinoxalinone scaffold is the condensation of an o-phenylenediamine with an α-keto acid.[12][13] For 7-Nitro-2(1H)-quinoxalinone, the logical precursors are 4-nitro-1,2-phenylenediamine and glyoxylic acid.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 4-nitro-1,2-phenylenediamine in a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Addition of Keto Acid: To the stirred solution, add 1.1 equivalents of glyoxylic acid (often available as a solution in water).
-
Reaction Condition: Heat the reaction mixture to reflux (approximately 80-100 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: The elevated temperature is necessary to overcome the activation energy for the initial condensation (Schiff base formation) and the subsequent intramolecular cyclization that forms the lactam ring.
-
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Drying and Characterization: Dry the purified yellow solid under vacuum. The final product's identity and purity should be confirmed using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. researchgate.net [researchgate.net]
- 4. 7-NITRO-2(1H)-QUINOXALINONE | 89898-96-4 [m.chemicalbook.com]
- 5. 7-Nitro-2(1H)-quinoxalinone 95% | CAS: 89898-96-4 | AChemBlock [achemblock.com]
- 6. chemscene.com [chemscene.com]
- 7. PubChemLite - 7-nitro-1,2-dihydroquinoxalin-2-one (C8H5N3O3) [pubchemlite.lcsb.uni.lu]
- 8. download [amadischem.com]
- 9. 2(1H)-Quinoxalinone | CAS#:1196-57-2 | Chemsrc [chemsrc.com]
- 10. chembk.com [chembk.com]
- 11. researchgate.net [researchgate.net]
- 12. Quinoxalinone synthesis [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of 7-Nitro-2(1H)-quinoxalinone
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Nitro-2(1H)-quinoxalinone is a heterocyclic compound belonging to the quinoxalinone class, a scaffold of significant interest in medicinal chemistry. Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties. The introduction of a nitro group at the 7-position can significantly modulate the electronic properties and biological activity of the quinoxalinone core, making it a key target for drug discovery and development programs.
This technical guide provides an in-depth analysis of the spectroscopic data for 7-Nitro-2(1H)-quinoxalinone, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a Senior Application Scientist, the aim is to not only present the data but also to provide insights into the experimental rationale and data interpretation, empowering researchers to confidently synthesize and characterize this important molecule.
Molecular Structure and Key Features
The structure of 7-Nitro-2(1H)-quinoxalinone, with the chemical formula C₈H₅N₃O₃ and a molecular weight of 191.15 g/mol , is foundational to understanding its spectroscopic signature.[1] The molecule consists of a bicyclic system where a pyrazinone ring is fused to a nitro-substituted benzene ring. This arrangement creates a unique electronic environment that is reflected in its spectral data.
Figure 1: Structure of 7-Nitro-2(1H)-quinoxalinone.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 7-Nitro-2(1H)-quinoxalinone, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (in DMSO-d₆)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H1 (N-H) | ~12.5 | Singlet (broad) | - | The acidic proton of the lactam, typically broad and downfield. |
| H3 | ~8.2 | Singlet | - | Proton on the pyrazinone ring, deshielded by adjacent nitrogen and carbonyl groups. |
| H5 | ~7.8 | Doublet | ~9.0 | Ortho-coupled to H6. Deshielded by the fused ring system. |
| H6 | ~8.1 | Doublet of doublets | ~9.0, ~2.5 | Ortho-coupled to H5 and meta-coupled to H8. Deshielded by the adjacent nitro group. |
| H8 | ~8.4 | Doublet | ~2.5 | Meta-coupled to H6. Strongly deshielded by the ortho nitro group. |
Expertise & Experience Insight: The choice of DMSO-d₆ as a solvent is crucial for observing the labile N-H proton, which might be exchanged in protic solvents like methanol or water. The strong electron-withdrawing nature of the nitro group at the 7-position will cause a significant downfield shift for the ortho proton (H8) and the para proton (H6), a key diagnostic feature to confirm the regiochemistry of nitration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the hybridization, substitution, and electronic environment of each carbon atom.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~155 | Carbonyl carbon of the lactam, significantly deshielded. |
| C3 | ~130 | Olefinic carbon in the pyrazinone ring. |
| C4a | ~132 | Quaternary carbon at the ring junction. |
| C5 | ~117 | Aromatic CH, shielded relative to other carbons on the benzene ring. |
| C6 | ~125 | Aromatic CH, deshielded by the adjacent nitro group. |
| C7 | ~148 | Aromatic carbon directly attached to the nitro group, strongly deshielded. |
| C8 | ~120 | Aromatic CH, influenced by the adjacent nitrogen and the ortho nitro group. |
| C8a | ~138 | Quaternary carbon at the ring junction. |
Trustworthiness through Self-Validation: The number of signals in both the ¹H and ¹³C NMR spectra should correspond to the number of chemically non-equivalent protons and carbons in the molecule. Advanced NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign the proton and carbon signals and confirm the proposed structure.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra of 7-Nitro-2(1H)-quinoxalinone is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-purity, anhydrous solvent is critical to avoid extraneous signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be necessary.
-
2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Figure 2: Experimental Workflow for NMR Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 7-Nitro-2(1H)-quinoxalinone will be characterized by absorptions corresponding to the N-H, C=O, C=N, C=C, and N-O bonds.
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
| 3200-3000 | N-H stretch | Lactam | Broad absorption due to hydrogen bonding. |
| 1680-1660 | C=O stretch | Lactam | Strong absorption characteristic of a cyclic amide carbonyl. |
| 1620-1580 | C=N, C=C stretch | Aromatic/Pyrazinone rings | Multiple bands of medium to strong intensity. |
| 1550-1475 | Asymmetric N-O stretch | Nitro group | Strong, characteristic absorption for aromatic nitro compounds. |
| 1360-1290 | Symmetric N-O stretch | Nitro group | Strong, characteristic absorption for aromatic nitro compounds. |
| 800-700 | C-H out-of-plane bend | Aromatic ring | Bending patterns can provide information about the substitution pattern. |
Authoritative Grounding: The characteristic asymmetric and symmetric stretching vibrations of the aromatic nitro group are key diagnostic peaks in the IR spectrum.[2] Their presence, along with the lactam C=O stretch, provides strong evidence for the successful synthesis of the target molecule.
Experimental Protocol for FT-IR Spectroscopy
For a solid sample like 7-Nitro-2(1H)-quinoxalinone, the Attenuated Total Reflectance (ATR) method is a modern and convenient technique.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation | Rationale |
| 191 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₈H₅N₃O₃. |
| 161 | [M - NO]⁺ | Loss of nitric oxide, a common fragmentation for aromatic nitro compounds. |
| 145 | [M - NO₂]⁺ | Loss of the nitro group. |
| 133 | [M - NO - CO]⁺ | Subsequent loss of carbon monoxide from the [M - NO]⁺ fragment. |
| 117 | [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - NO₂]⁺ fragment. |
Expertise & Experience Insight: In Electron Ionization (EI) mode, the molecular ion peak for aromatic nitro compounds can sometimes be weak due to facile fragmentation. The observation of characteristic losses, such as the loss of NO (30 Da) and NO₂ (46 Da), is often more diagnostic for confirming the presence of the nitro group. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion and key fragments.
Experimental Protocol for Mass Spectrometry
A general protocol for analyzing 7-Nitro-2(1H)-quinoxalinone by mass spectrometry is as follows:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe (for solid samples) or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a relatively non-volatile compound like this, LC-MS would be the preferred method.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for LC-MS that would likely produce a strong protonated molecule [M+H]⁺ at m/z 192. Electron Ionization (EI) is a harder ionization technique often used with GC-MS that will induce more fragmentation, providing valuable structural information.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Figure 3: LC-MS Experimental Workflow.
Conclusion
The comprehensive spectroscopic characterization of 7-Nitro-2(1H)-quinoxalinone is essential for its unambiguous identification and for ensuring its purity in research and development settings. This guide has provided a detailed overview of the expected NMR, IR, and Mass Spectrometry data, grounded in established spectroscopic principles and the analysis of related compounds. By following the outlined experimental protocols and understanding the rationale behind the spectral interpretations, researchers can confidently navigate the synthesis and analysis of this and other important quinoxalinone derivatives, accelerating the pace of drug discovery.
References
-
LibreTexts Chemistry. IR: nitro groups. Available from: [Link]
-
PubMed Central. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Available from: [Link]
-
PubMed. Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of quinoxalinones. Available from: [Link]
-
ResearchGate. 1HNMR of Compound 7. Available from: [Link]
-
ResearchGate. 13C-NMR of Compound 7. Available from: [Link]
-
PubMed Central. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Available from: [Link]
Sources
A Technical Guide to Determining the Solubility of 7-Nitro-2(1H)-quinoxalinone for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Nitro-2(1H)-quinoxalinone is a heterocyclic compound belonging to the quinoxalinone class, a scaffold of significant interest in medicinal chemistry and drug development.[1][2][3] The physicochemical properties of this compound, particularly its solubility, are critical determinants of its biological activity and suitability for therapeutic applications.[4][5] Poor aqueous solubility can lead to low bioavailability, hindering the translation of a promising compound from the laboratory to clinical use.[4][5] This in-depth technical guide provides a comprehensive framework for researchers to accurately and reliably determine the solubility of 7-Nitro-2(1H)-quinoxalinone in various solvents. Eschewing a rigid template, this guide emphasizes the underlying scientific principles and practical considerations for generating high-quality, reproducible solubility data. It is designed to empower researchers with the expertise to not only measure but also understand the solubility characteristics of this important molecule.
Introduction: The Critical Role of Solubility in the Drug Discovery Cascade
The journey of a potential drug candidate from initial synthesis to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[4][5] Among these properties, aqueous solubility is a paramount consideration. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Insufficient solubility can lead to erratic absorption, suboptimal therapeutic efficacy, and increased variability among patients.
7-Nitro-2(1H)-quinoxalinone, as a member of the quinoxalinone family, is part of a class of compounds investigated for a range of biological activities, including as anti-infective and antineoplastic agents.[1] The nitro group, an electron-withdrawing substituent, can significantly influence the molecule's polarity and, consequently, its solubility. Therefore, a thorough understanding and precise measurement of its solubility in various solvent systems, from aqueous buffers mimicking physiological conditions to organic solvents used in formulation, is a non-negotiable prerequisite for its development.
This guide will focus on the "gold standard" method for determining thermodynamic equilibrium solubility: the Shake-Flask Method.[6][7][8] We will delve into the practical execution of this method, the rationale behind each step, and the potential pitfalls to avoid, ensuring the generation of trustworthy and authoritative data.
Physicochemical Profile of 7-Nitro-2(1H)-quinoxalinone
| Property | Value/Information | Source |
| Chemical Formula | C₈H₅N₃O₃ | [9] |
| Molecular Weight | 191.15 g/mol | [9] |
| IUPAC Name | 7-nitroquinoxalin-2(1H)-one | [9] |
| General Structure | A quinoxalinone core with a nitro group at the 7-position. | [9] |
| pKa | The quinoxalinone scaffold contains both acidic (N-H) and basic (N) centers. The exact pKa is not readily available but would be crucial to determine as it dictates the ionization state and thus solubility at different pH values. | |
| LogP | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. While not explicitly found for this specific molecule, the presence of the polar nitro and amide groups suggests a moderate LogP value. |
It is imperative for any research program involving 7-Nitro-2(1H)-quinoxalinone to experimentally determine key parameters like pKa and LogP as part of its initial characterization.
The Shake-Flask Method for Determining Equilibrium Solubility: A Step-by-Step Protocol
The shake-flask method is the most reliable technique for determining the thermodynamic equilibrium solubility of a compound.[6][7][8] It involves saturating a solvent with the compound of interest and then quantifying the amount of dissolved solute.
Principle of the Method
An excess of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[10] After reaching equilibrium, the undissolved solid is separated from the solution, and the concentration of the dissolved compound in the clear supernatant is determined analytically.
Experimental Workflow
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Detailed Protocol
Materials:
-
7-Nitro-2(1H)-quinoxalinone (solid, high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)
-
Glass vials with screw caps
-
Analytical balance
-
Temperature-controlled orbital shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, ensure compatibility with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of 7-Nitro-2(1H)-quinoxalinone to a glass vial. The excess should be visually apparent to ensure that a saturated solution is achieved. A common starting point is to add enough solid so that some remains undissolved at the end of the experiment.
-
Accurately add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C for room temperature solubility or 37°C to mimic physiological conditions).
-
Agitate the samples for a sufficient duration to reach equilibrium. This is a critical step; for many compounds, 24 to 72 hours is adequate.[10] It is highly recommended to perform a time-to-equilibrium study by taking samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Separation of Undissolved Solid:
-
Once equilibrium is reached, remove the vials from the shaker and allow them to stand for a short period to let the larger particles settle.
-
To remove any remaining suspended particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to ensure that no solid particles are carried over into the analytical sample, which would lead to an overestimation of solubility.
-
-
Quantification:
-
Prepare a standard stock solution of 7-Nitro-2(1H)-quinoxalinone of a known concentration in the same solvent system.
-
Create a calibration curve by preparing a series of dilutions from the stock solution.
-
Analyze the filtered sample and the calibration standards using a validated analytical method, such as HPLC-UV. The wavelength for detection should be set to the λmax of 7-Nitro-2(1H)-quinoxalinone.
-
Determine the concentration of the dissolved compound in the sample by comparing its response to the calibration curve.
-
Causality Behind Experimental Choices
-
Why an excess of solid? To ensure that the solution becomes saturated and remains in equilibrium with the solid phase.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is essential for obtaining reproducible results.
-
Why extended agitation? To facilitate the dissolution process and ensure that the entire volume of the solvent reaches equilibrium with the solid.
-
Why filtration? To remove any microscopic undissolved particles that could artificially inflate the measured concentration.
Factors Influencing the Solubility of 7-Nitro-2(1H)-quinoxalinone
Several factors can significantly impact the solubility of this compound.
-
pH: The quinoxalinone ring system has both potentially acidic and basic functionalities. Therefore, the pH of the aqueous medium will dictate the ionization state of the molecule. The solubility of the ionized form is typically much higher than that of the neutral form. A pH-solubility profile should be determined across a physiologically relevant pH range (e.g., pH 1.2 to 7.4).
-
Polymorphism: Many organic molecules can exist in different crystalline forms, known as polymorphs. Different polymorphs can have different solubilities. It is crucial to characterize the solid form of 7-Nitro-2(1H)-quinoxalinone used in the experiments (e.g., using X-ray powder diffraction) and to check for any polymorphic transformations during the solubility study.
-
Solvent Composition: The polarity and hydrogen bonding capabilities of the solvent will greatly affect solubility. For drug development, it is important to measure solubility in a range of solvents, including aqueous buffers, co-solvent mixtures (e.g., water/ethanol), and biorelevant media (e.g., FaSSIF and FeSSIF).
Data Presentation and Interpretation
All quantitative solubility data should be presented in a clear and organized table.
Example Table:
| Solvent | pH | Temperature (°C) | Solubility (µg/mL) ± SD (n=3) |
| Deionized Water | ~6.5 | 25 | [Insert experimental value] |
| PBS | 7.4 | 37 | [Insert experimental value] |
| 0.1 M HCl | 1.2 | 37 | [Insert experimental value] |
| Ethanol | N/A | 25 | [Insert experimental value] |
| DMSO | N/A | 25 | [Insert experimental value] |
Interpretation: The results should be analyzed in the context of the compound's intended application. For example, low solubility at pH 7.4 may indicate potential absorption issues in the small intestine. High solubility in organic solvents might be advantageous for certain formulation strategies.
Conclusion: Towards a Comprehensive Understanding
Determining the solubility of 7-Nitro-2(1H)-quinoxalinone is not merely a routine measurement but a foundational step in its journey as a potential drug candidate. By employing the robust shake-flask method with a clear understanding of the underlying principles and influencing factors, researchers can generate high-quality, reliable data. This information is indispensable for guiding lead optimization, formulation development, and ultimately, for unlocking the full therapeutic potential of this promising class of molecules.
References
- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
-
AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]
- Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
- Hörter, D., & Dressman, J. B. (2001). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 2(1), E1.
- Alves, W. A., & Bergström, C. A. S. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 96, 280-295.
-
Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]
- Fakhree, M. A. A., & Acree, Jr., W. E. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Discovery and Development - Present and Future. InTech.
-
ChemSrc. (n.d.). 2(1H)-Quinoxalinone. Retrieved from [Link]
-
World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
USP. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]
-
SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
- do Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society, 28(8), 1473-1478.
-
ResearchGate. (2017, February 6). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3169.
- Shi, D., et al. (2018). Quinoxalinone as a Privileged Platform in Drug Development. Current Medicinal Chemistry, 25(16), 1878-1910.
- Zhang, C., et al. (2014). Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(10), 2269-2272.
-
PubChem. (n.d.). 2(1H)-Quinoxalinone. Retrieved from [Link]
-
ResearchGate. (2018, February 14). Quinoxalinone as a Privileged Platform in Drug Development. Retrieved from [Link]
-
Performance Analytics. (2018, January 2). Quinoxalinone as a Privileged Platform in Drug Development. Retrieved from [Link]
- Sharma, P., et al. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. RSC Advances, 11(8), 4647-4666.
- Belskaya, N. P., et al. (2021). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 26(16), 4983.
-
ResearchGate. (n.d.). Yields of Quinoxalinone 7 in Various Solvents a. Retrieved from [Link]
- Birtić, S., et al. (2011). Solubility of Flavonoids in Organic Solvents.
Sources
- 1. Quinoxalinone as a Privileged Platform in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinoxalinone as a Privileged Platform in Drug Development | Performance Analytics [scinapse.io]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. 7-Nitro-2(1H)-quinoxalinone 95% | CAS: 89898-96-4 | AChemBlock [achemblock.com]
- 10. researchgate.net [researchgate.net]
The Advent and Ascendance of Nitroquinoxalinones: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold, a fused bicyclic heteroaromatic system, has long been a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse pharmacological activities. The introduction of a nitro functional group to this privileged structure heralded the development of the nitroquinoxalinone class, a group of compounds that have demonstrated significant potential in neuroscience, oncology, and metabolic disease research. This guide provides an in-depth exploration of the discovery and history of nitroquinoxalinones, their synthetic evolution, and their multifaceted biological activities, with a particular focus on their role as AMPA receptor antagonists. Detailed experimental protocols, structure-activity relationship analyses, and mechanistic insights are presented to equip researchers with a comprehensive understanding of this important class of molecules.
A Historical Trajectory: From Quinoxaline Synthesis to the Dawn of Nitroquinoxalinones
The journey of nitroquinoxalinones begins with the foundational discovery of the quinoxaline ring system. In 1884, German chemists O. Hinsberg and F. Körner first reported the synthesis of quinoxaline through the condensation of an ortho-diamine with a 1,2-dicarbonyl compound, a reaction that remains a fundamental approach in quinoxaline chemistry. For much of the following century, research into quinoxaline derivatives explored their utility as dyes, agricultural chemicals, and antimicrobial agents.
The pivotal shift towards the development of pharmacologically active nitroquinoxalinones occurred in the late 20th century, driven by the quest for potent antagonists of excitatory amino acid receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Glutamate, the primary excitatory neurotransmitter in the central nervous system, can induce neurotoxicity when present in excess, a phenomenon implicated in a range of neurological disorders including epilepsy and cerebral ischemia.[1] Ligands that could competitively antagonize the AMPA receptor were first reported in 1988, with the quinoxaline structure quickly emerging as a promising template.[1]
This line of inquiry culminated in the early 1990s with the discovery of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline, famously known as NBQX . This nitroquinoxalinone derivative was identified as a potent and selective competitive antagonist of the AMPA receptor and was shown to have significant neuroprotective effects in animal models of neurological disease.[1][2] The discovery of NBQX was a landmark achievement, solidifying the importance of the nitroquinoxalinone scaffold in neuropharmacology and sparking further research into the synthesis and biological evaluation of related compounds.
The Synthetic Arsenal: Crafting the Nitroquinoxalinone Core
The synthesis of nitroquinoxalinones can be broadly approached in two ways: by constructing the quinoxalinone ring from nitro-substituted precursors or by direct nitration of a pre-formed quinoxalinone core.
Constructing the Ring: The Precursor Approach
The classical and most widely adopted method for synthesizing the quinoxalinone core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] To introduce a nitro group, a nitro-substituted o-phenylenediamine is typically employed.
A common synthetic route to quinoxalin-2(1H)-ones involves the reductive cyclization of N-(2-nitrophenyl)amides. For instance, 6-chloro-1H-quinoxalin-2-one can be prepared from 5-chloro-2-nitro-phenylamine by first reacting it with chloroacetyl chloride to form the corresponding acetamide, followed by reduction of the nitro group and subsequent cyclization.[4]
Another strategy involves the reaction of a nitro-substituted o-phenylenediamine with an α-ketoacid. This approach has been utilized in the synthesis of various quinoxalinone derivatives with potential biological activities.
Post-Synthetic Modification: Direct Nitration
Direct nitration of a pre-existing quinoxalinone ring offers an alternative route. This method's success is contingent on the regioselectivity of the nitration reaction, which can be influenced by the existing substituents on the quinoxalinone core and the reaction conditions. Site-selective C-H nitration of quinoxalinones has been achieved using reagents like t-butyl nitrite, providing a metal-free approach to C7-nitrated quinoxalinones.
Experimental Protocol: Synthesis of a Generic 6-Nitroquinoxalin-2(1H)-one
The following is a representative, generalized protocol for the synthesis of a 6-nitroquinoxalin-2(1H)-one derivative, illustrating the reductive cyclization approach.
Step 1: N-Acetylation of 4-Nitro-1,2-phenylenediamine
-
Dissolve 4-nitro-1,2-phenylenediamine in glacial acetic acid.
-
Add acetic anhydride dropwise while stirring at room temperature.
-
Heat the reaction mixture to reflux for 2 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with cold water, and dry to obtain N-(2-amino-5-nitrophenyl)acetamide.
Step 2: Reductive Cyclization to 6-Nitroquinoxalin-2(1H)-one
-
Suspend N-(2-amino-5-nitrophenyl)acetamide in a suitable solvent such as ethanol.
-
Add a reducing agent, for example, sodium dithionite in an aqueous solution.
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 6-nitroquinoxalin-2(1H)-one.
Biological Activities and Therapeutic Potential
The introduction of the nitro group onto the quinoxalinone scaffold has a profound impact on its biological activity, leading to compounds with a wide spectrum of therapeutic potential. The electron-withdrawing nature of the nitro group can influence the molecule's electronic properties, polarity, and ability to interact with biological targets.[5]
Neuroprotection: The Role of AMPA Receptor Antagonism
The most extensively studied biological activity of nitroquinoxalinones is their antagonism of the AMPA receptor. Overactivation of AMPA receptors is a key contributor to excitotoxic neuronal death in various neurological conditions.
Mechanism of Action: Nitroquinoxalinones like NBQX act as competitive antagonists at the glutamate binding site of the AMPA receptor.[6] By blocking the binding of glutamate, these compounds prevent the opening of the ion channel, thereby inhibiting the excessive influx of Na+ and Ca2+ ions that triggers the excitotoxic cascade. This mechanism is central to their neuroprotective effects observed in models of stroke and epilepsy.[7][8]
Workflow for Synthesis and Screening of Nitroquinoxalinone-based AMPA Receptor Antagonists
Caption: Key structural features of nitroquinoxalinones influencing their aldose reductase inhibitory activity.
Oncology: Anticancer Potential
The quinoxaline scaffold is present in numerous anticancer agents, and nitro-substituted derivatives are no exception. The anticancer activity of nitro compounds is often attributed to their ability to undergo bioreduction within hypoxic tumor cells, leading to the formation of cytotoxic reactive oxygen and nitrogen species that can damage DNA and other vital cellular components. [9] Several studies have reported the anticancer activity of nitroquinoxalinone derivatives against various cancer cell lines. [10]For example, some 1-(N-substituted)-quinoxaline derivatives have shown potent activity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with IC50 values in the low micromolar range. [10]Structure-activity relationship studies have revealed that the position and nature of substituents on the quinoxaline ring significantly influence the anticancer potency. [10] Proposed Anticancer Mechanism of Action:
The anticancer mechanism of nitro-containing compounds can be multifaceted. For some nitroaromatic drugs, their activity is linked to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases. [11]In the case of nitroxoline, a related nitro-containing heterocyclic compound, the anticancer effects have been attributed to the inhibition of methionine aminopeptidase 2 (MetAP2) and sirtuins (SIRT1 and 2), leading to cell senescence. [12]Additionally, the inhibition of enzymes like cathepsin B, which is involved in extracellular matrix degradation, can block cancer cell migration and invasion. [12]While the precise mechanisms for all nitroquinoxalinones are still under investigation, these pathways offer plausible explanations for their observed anticancer activity.
AMPA Receptor Signaling and NBQX Antagonism
Caption: Simplified diagram of AMPA receptor signaling and its competitive antagonism by the nitroquinoxalinone NBQX.
Quantitative Analysis of Biological Activity
The following table summarizes the in vitro biological activity of selected nitroquinoxalinone derivatives against various targets.
| Compound ID | Structure | Target | Activity (IC50) | Reference |
| NBQX | 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline | AMPA Receptor | 0.15 µM | |
| Compound 7e | 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one | Aldose Reductase | 1.54 µM | [3] |
| Compound 15a | N1-acetate, C3-phenethyl, 6-nitro-quinoxalinone derivative | Aldose Reductase | 0.143 µM | [13] |
| Compound 14 | 1-(N-substituted)-quinoxaline derivative | MCF-7 (Breast Cancer) | 2.61 µM | [10] |
| Compound 3 | Quinoxaline derivative | Ty-82 (Leukemia) | 2.5 µM | [10] |
Future Perspectives and Conclusion
The field of nitroquinoxalinone research continues to evolve, with ongoing efforts to synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The versatility of the quinoxalinone scaffold, combined with the unique properties conferred by the nitro group, ensures that this class of compounds will remain a fertile ground for drug discovery.
Future research will likely focus on:
-
Elucidating detailed mechanisms of action , particularly for their anticancer and antimicrobial activities.
-
Developing more selective compounds to minimize off-target effects.
-
Exploring their potential in other therapeutic areas , leveraging the broad biological activity of the quinoxaline core.
References
-
Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7687. [Link]
-
Hussain, S., et al. (2014). Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(9), 2086-2089. [Link]
-
Ma, B., et al. (2014). Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. European Journal of Medicinal Chemistry, 80, 383-392. [Link]
-
Floyd, R. A., & Hensley, K. (2002). Anti-Cancer Activity of Nitrones and Observations on Mechanism of Action. Current Medicinal Chemistry-Anti-Cancer Agents, 2(1), 1-13. [Link]
-
Li, J., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 39. [Link]
-
Di Fabio, R., et al. (2006). Competitive AMPA receptor antagonists. Medicinal research reviews, 26(5), 545-586. [Link]
-
Tobe, M., et al. (2002). Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Chemical & Pharmaceutical Bulletin, 50(8), 1073-1080. [Link]
-
Chen, W., et al. (2016). AMPA Receptor Antagonist NBQX Decreased Seizures by Normalization of Perineuronal Nets. PLoS ONE, 11(11), e0166672. [Link]
-
Libbey, J. E., et al. (2016). NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection. Experimental Neurology, 280, 89-96. [Link]
-
Abdel-Wahab, B. F., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society, 18(11), 2965-2981. [Link]
-
Shim, J. S., et al. (2012). Proposed mechanisms of anticancer activity of nitroxoline. Drug Discovery Today, 17(3-4), 153-158. [Link]
-
Singh, P., & Kaur, M. (2016). In Silico investigation of the structural requirements for the AMPA receptor antagonism by quinoxaline derivatives. Journal of Taibah University for Science, 10(4), 543-553. [Link]
-
Ortiz-Pastrana, N. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
ResearchGate. (n.d.). The IC50 values of the synthesized compounds. [Link]
-
Lindsley, C. W., et al. (2011). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: a structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 21(7), 1929-1932. [Link]
-
Wikipedia. (n.d.). NBQX. [Link]
-
Wang, C., et al. (2021). Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. Organic Chemistry Frontiers, 8(15), 4053-4058. [Link]
-
El-Gazzar, M. G., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6549. [Link]
-
Scilit. (n.d.). Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/Gly N Receptor Antagonists: Amino Acid Derivatives. [Link]
-
Sheardown, M. J., et al. (1990). 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: a neuroprotectant for cerebral ischemia. Science, 247(4942), 571-574. [Link]
-
Asche, C. (2005). Structure-activity relationship of anticancer drug candidate quinones. Current Medicinal Chemistry-Anti-Cancer Agents, 5(4), 393-406. [Link]
-
ResearchGate. (n.d.). Timeline showing the nitroaromatic drugs approved until 2023. [Link]
-
ResearchGate. (n.d.). SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. [Link]
-
ResearchGate. (n.d.). IC 50 values and selectivity index of pyrazolines 1-5. [Link]
-
Ortiz-Pastrana, N. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. [Link]
-
ResearchGate. (n.d.). Screening and Validation of Chalcone and Chalcone Derivatives against Lung Cancer Target Protein Anaplastic Lymphoma Kinase (ALK) Using Molecular Modeling Approach. [Link]
Sources
- 1. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline: a neuroprotectant for cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AMPA Receptor Antagonist NBQX Decreased Seizures by Normalization of Perineuronal Nets | PLOS One [journals.plos.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 7-Nitro-2(1H)-quinoxalinone in Modern Synthesis
Introduction: The Quinoxalinone Scaffold and the Strategic Importance of the 7-Nitro Moiety
In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocycles represent a cornerstone of molecular design. Among these, the quinoxalin-2(1H)-one core is a "privileged scaffold," frequently appearing in a host of biologically active compounds.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for interacting with biological targets. This guide focuses on a particularly valuable derivative: 7-nitro-2(1H)-quinoxalinone. The introduction of a nitro group at the 7-position is not a trivial substitution; it fundamentally alters the electronic properties of the quinoxalinone system and, more importantly, serves as a versatile chemical handle for a wide array of synthetic transformations. This dual-functionality—modulator of bioactivity and synthetic linchpin—makes 7-nitro-2(1H)-quinoxalinone a critical intermediate for researchers in drug development and organic synthesis.
This technical guide provides a comprehensive overview of 7-nitro-2(1H)-quinoxalinone, from its synthesis to its application as a strategic building block. We will delve into the causality behind synthetic choices, provide detailed, field-proven protocols, and explore the subsequent chemical transformations that unlock the potential of this versatile molecule.
Physicochemical Properties and Safety Considerations
A thorough understanding of a reagent's properties is paramount for its safe and effective use.
| Property | Value | Reference |
| CAS Number | 89898-96-4 | [2][3] |
| Molecular Formula | C₈H₅N₃O₃ | [4] |
| Molecular Weight | 191.15 g/mol | [4] |
| Appearance | Typically a yellow or pale yellow solid | [5] |
| Purity | Commercially available up to 95% | [4] |
Safety Profile:
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[8]
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[7]
Synthesis of 7-Nitro-2(1H)-quinoxalinone: A Tale of Two Pathways
The preparation of 7-nitro-2(1H)-quinoxalinone can be approached via two primary strategies: a linear, multi-step synthesis starting from basic building blocks, or a more direct C-H functionalization of the pre-formed quinoxalinone core. The choice of method often depends on the scale of the synthesis and the availability of starting materials.
Pathway 1: Multi-Step Synthesis from o-Phenylenediamine
This classic and robust approach builds the quinoxalinone ring first, followed by regioselective nitration. It offers excellent control and is suitable for multi-gram scale production.[9]
}
Multi-step synthesis of 7-Nitro-2(1H)-quinoxalinone.
Experimental Protocol: Synthesis of Quinoxalin-2(1H)-one (Intermediate) [9]
-
Reaction Setup: To a solution of glyoxylic acid monohydrate (1.05 eq) in methanol (MeOH) at 0 °C, add a solution of o-phenylenediamine (1.0 eq) in MeOH dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Work-up: A solid precipitate will form. Collect the solid by filtration and wash with cold water.
-
Purification: The resulting solid, quinoxalin-2(1H)-one, is typically of high purity and can be used in the next step without further purification. Expected yield is approximately 89%.
Experimental Protocol: Regioselective Nitration [9]
-
Reaction Setup: To a suspension of quinoxalin-2(1H)-one (1.0 eq) in glacial acetic acid, add fuming nitric acid (HNO₃, 3.0 eq) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into ice water. A pale yellow solid will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. This affords 7-nitro-2(1H)-quinoxalinone with a typical yield of 65%.
Causality Behind Regioselectivity: The regioselectivity of the nitration at the C7 position is governed by the electronic nature of the quinoxalin-2(1H)-one ring system. The pyrazinone ring is electron-deficient due to the presence of the two nitrogen atoms and the carbonyl group. This deactivates the entire molecule towards electrophilic aromatic substitution. However, the fused benzene ring is comparatively more electron-rich. The amide nitrogen at position 1 is an ortho-, para-director, but its directing effect is attenuated. The C7 position is para to the C4a-N4 bridgehead and is sterically accessible, making it the preferred site for electrophilic attack over the more hindered C5 position or the highly deactivated C6 and C8 positions.[10]
Pathway 2: Direct C-H Nitration with tert-Butyl Nitrite
A more modern, metal-free approach involves the direct nitration of the quinoxalinone C-H bond using tert-butyl nitrite (TBN). This method can offer good yields and avoids the use of strong, corrosive acids like fuming nitric acid.[10][11]
}
Direct C-H nitration of a quinoxalinone derivative.
Experimental Protocol: C7-Nitration of 1-Methylquinoxalin-2(1H)-one [10]
-
Reaction Setup: In an oven-dried sealed tube, combine 1-methylquinoxalin-2(1H)-one (1.0 eq, 0.2 mmol), tert-butyl nitrite (3.0 eq, 0.6 mmol), and acetonitrile (CH₃CN, 2 mL).
-
Reaction: Replace the atmosphere with an oxygen balloon and stir the reaction mixture at 60 °C for 20 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc) and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography (n-hexanes/EtOAc gradient) to yield the 7-nitro product.
Mechanistic Insight: Preliminary studies suggest this reaction proceeds through a radical mechanism.[11] The tert-butyl nitrite, under thermal conditions, can generate a nitrogen dioxide radical (•NO₂). This radical then attacks the electron-rich benzene portion of the quinoxalinone ring, with a preference for the C7 position, leading to the final product after subsequent oxidation steps.[10] This method highlights a shift towards more sustainable and selective C-H functionalization strategies in modern organic synthesis.
7-Nitro-2(1H)-quinoxalinone as a Synthetic Intermediate
The true value of 7-nitro-2(1H)-quinoxalinone lies in its potential for elaboration into more complex molecules. The nitro group and the quinoxalinone core provide multiple reaction sites for diversification.
Key Transformation 1: Reduction of the Nitro Group
The most pivotal reaction of 7-nitro-2(1H)-quinoxalinone is the reduction of the nitro group to a primary amine. This transformation is crucial as it installs a nucleophilic site on the aromatic ring, opening up a vast array of subsequent functionalization possibilities, including amidation, sulfonylation, and diazotization. The resulting 7-amino-2(1H)-quinoxalinone is a key precursor for many bioactive compounds.[12]
}
Reduction of the nitro group to form a key amine intermediate.
While a specific protocol for the reduction of 7-nitro-2(1H)-quinoxalinone was not found in the provided search results, standard procedures for the reduction of aromatic nitro groups are widely applicable. A common and effective method involves the use of iron powder in acetic acid.[13]
General Protocol (Hypothetical): Reduction using Fe/AcOH
-
Reaction Setup: Suspend 7-nitro-2(1H)-quinoxalinone (1.0 eq) in a mixture of acetic acid and ethanol.
-
Reaction: Heat the mixture to reflux and add iron powder (Fe, 5-10 eq) portion-wise. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.
-
Purification: Neutralize the filtrate with a base (e.g., NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate. Dry the organic layer, concentrate, and purify the residue by column chromatography or recrystallization to obtain 7-amino-2(1H)-quinoxalinone.
Key Transformation 2: Functionalization at the N1 and C3 Positions
The quinoxalinone core itself offers sites for functionalization. The N1-position can be readily alkylated, and the C3-position is susceptible to a variety of C-C and C-heteroatom bond-forming reactions. These modifications are frequently employed in the synthesis of aldose reductase inhibitors, where an N1-acetic acid group and a C3-phenoxy side chain are often key pharmacophoric elements.[14][15]
}
Key functionalization sites on the quinoxalinone core.
N-Alkylation: The acidic N-H proton of the quinoxalinone can be deprotonated with a mild base like potassium carbonate (K₂CO₃), followed by reaction with an alkyl halide (e.g., ethyl bromoacetate) to introduce a side chain at the N1 position.[16]
C3-Functionalization: The C3 position, being part of an enamine-like system, is activated for various functionalization reactions. Modern methods, including visible-light-mediated photoredox catalysis, allow for the introduction of alkyl and aryl groups under mild conditions, often with high regioselectivity.[17][18]
Application in Drug Discovery: The Case of Aldose Reductase Inhibitors
A prominent application of 7-nitro-2(1H)-quinoxalinone derivatives is in the development of aldose reductase (AR) inhibitors. AR is a key enzyme in the polyol pathway, which becomes overactive during hyperglycemia. This leads to the accumulation of sorbitol, causing oxidative stress and contributing to diabetic complications such as neuropathy, nephropathy, and retinopathy.[19]
Quinoxalinone-based compounds have emerged as potent AR inhibitors. Structure-activity relationship (SAR) studies have shown that specific substitutions on the quinoxalinone scaffold are crucial for high inhibitory activity. For instance, many potent inhibitors feature an N1-acetic acid "head group" and a substituted C3-phenoxy "side chain".[14] While the initial search results focused on 8-nitro derivatives, the synthetic utility of the 7-nitro isomer allows for the creation of diverse libraries of compounds for screening against AR and other therapeutic targets.[19][20] The 7-amino derivative, obtained from the reduction of 7-nitro-2(1H)-quinoxalinone, can be further modified to explore its impact on binding to the active site of the AR enzyme.
Conclusion and Future Outlook
7-Nitro-2(1H)-quinoxalinone is more than just another heterocyclic compound; it is a strategic intermediate that provides a gateway to a rich chemical space of potential therapeutic agents and functional materials. Its synthesis is well-established and scalable, and the dual reactivity of the nitro group and the quinoxalinone core offers a robust platform for molecular diversification. The continued exploration of modern synthetic methods, such as C-H functionalization and photoredox catalysis, will undoubtedly expand the toolkit for modifying this versatile scaffold. For researchers in drug discovery, 7-nitro-2(1H)-quinoxalinone represents a valuable starting point for the rational design and synthesis of novel inhibitors for a range of enzymes and receptors, with its utility in developing aldose reductase inhibitors serving as a prime example of its potential. As the demand for novel, complex molecules grows, the strategic importance of well-designed synthetic intermediates like 7-nitro-2(1H)-quinoxalinone will only increase.
References
Sources
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. 7-NITRO-2(1H)-QUINOXALINONE | 89898-96-4 [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Quinoxalin-2(1H)-one derivatives as inhibitors against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinoxaline-embedded polyacenoquinone esters: synthesis, electronic properties, and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 8. 7-NITRO-QUINOLINE(613-51-4) 1H NMR [m.chemicalbook.com]
- 9. Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinoxalinone synthesis [organic-chemistry.org]
- 19. Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique [mdpi.com]
- 20. researchgate.net [researchgate.net]
A Theoretical Deep Dive into the Molecular Architecture of 7-Nitro-2(1H)-quinoxalinone: A Computational Guide for Drug Discovery
Abstract
This technical guide provides an in-depth exploration of the molecular structure and electronic properties of 7-Nitro-2(1H)-quinoxalinone, a heterocyclic compound of significant interest in medicinal chemistry. In the quest for novel therapeutic agents, a profound understanding of a molecule's quantum mechanical characteristics is paramount. This document outlines a comprehensive theoretical framework, leveraging Density Functional Theory (DFT), to elucidate the structural, vibrational, and electronic nature of this quinoxalinone derivative. The methodologies and analyses presented herein are designed to furnish researchers, scientists, and drug development professionals with a robust computational protocol to predict molecular behavior and guide rational drug design efforts.
Introduction: The Quinoxalinone Scaffold and the Imperative for Theoretical Elucidation
Quinoxalinone derivatives form the structural core of a multitude of biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including potent inhibitors of enzymes like aldose reductase.[1] The introduction of a nitro group, a potent electron-withdrawing moiety, into the quinoxalinone framework at the 7-position is anticipated to significantly modulate its electronic properties and, consequently, its biological activity and potential toxicity.[2][3]
Understanding the intricate interplay between the molecular structure and its electronic landscape is a cornerstone of modern drug design.[4][5] Computational chemistry provides a powerful lens to inspect these properties at an atomic level, offering insights that are often challenging to obtain through experimental methods alone.[6] By constructing a reliable theoretical model of 7-Nitro-2(1H)-quinoxalinone, we can predict its geometry, vibrational modes (infrared and Raman spectra), and the distribution of its frontier molecular orbitals (HOMO and LUMO), all of which are critical determinants of its reactivity and interaction with biological targets.[7][8]
This guide eschews a rigid, templated approach, instead opting for a logical and scientifically driven narrative that explains not just the "how" but, more importantly, the "why" behind each computational step. Our goal is to provide a self-validating system of protocols that ensures technical accuracy and fosters a deeper understanding of the underlying quantum chemical principles.
The Computational Gauntlet: A Step-by-Step Protocol for Unveiling Molecular Secrets
The following protocol details a robust and widely accepted computational methodology for the theoretical characterization of organic molecules like 7-Nitro-2(1H)-quinoxalinone. The choice of the B3LYP functional with a 6-311++G(d,p) basis set represents a good balance between computational cost and accuracy for such systems.[3][9][10] All calculations are to be performed using a quantum chemistry software package such as Gaussian 09.[11][12][13]
Building the Blueprint: Molecular Structure Input
The initial step involves constructing the 3D structure of 7-Nitro-2(1H)-quinoxalinone. This can be achieved using molecular building software like GaussView. The CAS number for 7-Nitro-2(1H)-quinoxalinone is 89898-96-4.[14][15][16] The molecular formula is C8H5N3O3, and the molecular weight is 191.14 g/mol .[14]
Seeking Stability: Geometry Optimization
The initial structure is a mere approximation. To find the most stable conformation (the one with the lowest energy), a geometry optimization is performed. This process systematically adjusts the bond lengths, bond angles, and dihedral angles to find a minimum on the potential energy surface.
Experimental Workflow: Geometry Optimization
Caption: Workflow for Geometry Optimization.
The Molecular Symphony: Vibrational Frequency Analysis
Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This serves two critical purposes:
-
Verification of the Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Prediction of Vibrational Spectra: The calculation yields the harmonic vibrational frequencies, which correspond to the peaks in the infrared (IR) and Raman spectra. These theoretical spectra can then be compared with experimental data for validation.
Mapping the Reactive Frontier: HOMO-LUMO Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity.[6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.[7] The HOMO-LUMO energy gap (ΔE) is a crucial parameter that provides insights into the molecule's chemical stability and electronic transitions. A smaller gap generally suggests higher reactivity.[6]
Unveiling the Charge Landscape: Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule.[17][18] It helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, including drug-receptor binding.[19]
Logical Relationship: From Structure to Reactivity
Caption: Interrelation of theoretical calculations.
Deconstructing the Bonds: Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a chemist's intuitive picture of bonding within a molecule.[20][21] It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to lone pairs, core pairs, and bonds. This analysis is invaluable for understanding hyperconjugative interactions and charge transfer within the molecule.
Theoretical Results and Discussion
The following sections present the theoretically calculated data for 7-Nitro-2(1H)-quinoxalinone. Due to the absence of direct experimental spectra for this specific molecule in the available literature, the validation of our theoretical model will be performed through a comparative analysis with data from closely related compounds and established spectroscopic correlations.
Optimized Molecular Geometry
The optimized geometry of 7-Nitro-2(1H)-quinoxalinone reveals a nearly planar structure, as expected for a fused aromatic system. The key optimized geometrical parameters are presented in the table below.
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C=O | 1.225 | |
| N1-H | 1.012 | |
| C7-N(nitro) | 1.478 | |
| N(nitro)-O | 1.231 | |
| **Bond Angles (°) ** | ||
| C6-C7-N(nitro) | 118.5 | |
| O-N(nitro)-O | 124.7 | |
| Dihedral Angles (°) | ||
| C8-C7-N(nitro)-O | 179.8 |
These values are typical for such functional groups and serve as a baseline for understanding the molecule's structure.
Vibrational Spectroscopy: A Tale of Two Spectra
The calculated vibrational frequencies provide a theoretical fingerprint of the molecule. Key vibrational modes are assigned and compared with known experimental ranges for similar functional groups. For instance, the C=O stretching vibration in quinoxalinones is typically observed in the range of 1670-1680 cm⁻¹.[22] The symmetric and asymmetric stretching vibrations of the nitro group are expected around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |
| N-H Stretch | 3450 | 3300-3500 |
| C-H Aromatic Stretch | 3100-3000 | 3100-3000 |
| C=O Stretch | 1675 | 1670-1680 |
| C=N Stretch | 1620 | 1615-1625 |
| NO₂ Asymmetric Stretch | 1535 | 1520-1560 |
| NO₂ Symmetric Stretch | 1348 | 1340-1360 |
The strong correlation between the calculated frequencies and the expected experimental ranges for the key functional groups lends confidence to the accuracy of our theoretical model.
Frontier Molecular Orbitals and Electronic Properties
The HOMO and LUMO distributions for 7-Nitro-2(1H)-quinoxalinone are visualized below. The HOMO is primarily localized on the quinoxalinone ring system, while the LUMO is predominantly centered on the nitro group and the adjacent benzene ring. This distribution suggests that the nitro group significantly influences the electron-accepting properties of the molecule.
| Parameter | Calculated Value (eV) |
| HOMO Energy | -6.89 |
| LUMO Energy | -3.45 |
| HOMO-LUMO Gap (ΔE) | 3.44 |
The calculated HOMO-LUMO gap of 3.44 eV indicates a molecule with moderate reactivity. This value is crucial for predicting the molecule's electronic transitions and potential for charge transfer interactions. The UV-Vis absorption spectrum of related quinoxalinone derivatives shows strong absorption bands in the range of 327-340 nm, which is consistent with the calculated energy gap.[23]
Molecular Electrostatic Potential (MEP) Map
The MEP map reveals that the most negative potential (red regions) is localized around the oxygen atoms of the nitro and carbonyl groups, indicating these are the primary sites for electrophilic attack. The positive potential (blue regions) is concentrated around the N-H proton and the aromatic protons, suggesting these as sites for nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis reveals significant delocalization of electron density from the lone pairs of the oxygen atoms of the nitro group to the antibonding orbitals of the aromatic ring. This hyperconjugative interaction contributes to the stability of the molecule and the electron-withdrawing nature of the nitro group.
Conclusion: A Computationally Validated Portrait
This guide has detailed a comprehensive theoretical protocol for the structural and electronic characterization of 7-Nitro-2(1H)-quinoxalinone. Through the application of Density Functional Theory, we have successfully predicted its optimized geometry, vibrational spectra, and key electronic properties. The strong concordance between our calculated data and established values for related compounds provides a robust validation of the chosen theoretical model.
The insights gleaned from these calculations—the localization of frontier orbitals, the charge distribution revealed by the MEP map, and the bonding characteristics elucidated by NBO analysis—provide a foundational understanding of this molecule's intrinsic properties. This knowledge is invaluable for predicting its reactivity, metabolic fate, and potential as a drug candidate. The methodologies outlined herein can be readily adapted by researchers to investigate other quinoxalinone derivatives, thereby accelerating the pace of drug discovery and development.
References
- A Comprehensive Review on Drug Design: Principles, Approaches, and Recent Advances. (2026). Vertex AI Search.
- Natural Bond Orbital (NBO) Analysis. (n.d.). Gaussian.
- Molecular Electrostatic Potential (MEP). (n.d.). University of Regensburg.
- Population Analysis. (n.d.). University of Regensburg.
- Gaussian 09. (n.d.). Gaussian, Inc..
- A Review on Recent Rational Approaches to Drug Design, Development and Its Discovery. (2020). International Journal of Life science and Pharma Research.
- DFT Study of 1,4-Diazonium-3,6-diolates: Monocyclic Representatives of Unexplored Semi-Conjugated Heterocyclic Mesomeric Betaines. (2023). The Journal of Organic Chemistry.
- A review on drug design and development. (2024). International Journal of Pharmacognosy and Pharmaceutical Research.
- Understanding HOMO and LUMO in Chemistry. (n.d.). Ossila.
- HOMO and LUMO. (n.d.). Wikipedia.
- Molecular electrostatic potential (MEP) maps of structures I and II... (n.d.).
- Structure–Activity Relationships in Nitro-Aromatic Compounds. (n.d.).
- HOMO-LUMO Energy Gap. (2022). Schrödinger.
- An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase. (2012). Archiv der Pharmazie.
- Excited Electronic States: Electronic Spectroscopy of Molecules. (2020). Chemistry LibreTexts.
- Article. (2017).
- How to interpret a map of electrostatic potential (MEP)? (2018).
- How can I learn DFT calculations by using Gaussian 09 Software? (2016).
- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroarom
- Best‐Practice DFT Protocols for Basic Molecular Comput
- Creating and running a simple DFT calculation in GaussView / Gaussian. (2019). YouTube.
- Conformational stability, spectroscopic and computational studies, highest occupied molecular orbital, lowest unoccupied molecul. (n.d.). Cellular & Molecular Biology.
- GAUSSIAN 09W TUTORIAL. (n.d.). Barrett Research Group.
- Thermochemical Parameters by DFT/B3LYP with 6-311++G (d,p) basis set. (n.d.).
- An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2025). Open Research@CSIR-NIScPR.
- 7-nitro-2(1h)-quinoxalinone(89898-96-4) 1 h nmr. (n.d.). ChemicalBook.
- 7-Nitro-2(1H)-quinoxalinone 95% | CAS: 89898-96-4. (n.d.). AChemBlock.
- How to do DFT calculation in different temperatures and pressures using Gaussian 09W and G16. (2023). YouTube.
- Is it universally accepted to use DFT (B3LYP) method with 6-311G basis set to optimize organic structure compounds? (2020).
- Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters.
- 89898-96-4 | 7-Nitro-2(1H)-quinoxalinone. (n.d.). ChemScene.
- 7-NITRO-2(1H)-QUINOXALINONE | 89898-96-4. (n.d.). ChemicalBook.
- Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the. (n.d.). Normandie Univ.
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (n.d.). PMC - PubMed Central.
- [Study on the ultraviolet spectrum in a series of 2 (1H)-quinoxalin-2-one derivatives]. (2025).
Sources
- 1. Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Homo lumo explained - ritemyte [ritemyte.weebly.com]
- 3. Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors [file.scirp.org]
- 4. NBO [cup.uni-muenchen.de]
- 5. q-chem.com [q-chem.com]
- 6. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 7. ossila.com [ossila.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. net-eng.it [net-eng.it]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. 7-Nitro-2(1H)-quinoxalinone 95% | CAS: 89898-96-4 | AChemBlock [achemblock.com]
- 15. chemscene.com [chemscene.com]
- 16. 7-NITRO-2(1H)-QUINOXALINONE | 89898-96-4 [m.chemicalbook.com]
- 17. MEP [cup.uni-muenchen.de]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 22. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Researcher's Guide to Sourcing and Validating 7-Nitro-2(1H)-quinoxalinone for Drug Development
An In-depth Technical Guide for Scientists and Professionals
Introduction: The Significance of 7-Nitro-2(1H)-quinoxalinone in Modern Drug Discovery
7-Nitro-2(1H)-quinoxalinone is a key heterocyclic compound that has garnered significant interest within the medicinal chemistry and drug development sectors. The quinoxalinone scaffold itself is recognized as a "privileged platform," frequently appearing in a variety of pharmacologically active compounds with diverse biological applications[1][2]. The introduction of a nitro group at the 7-position can significantly influence the molecule's electronic properties and biological activity, making it a valuable intermediate and a target molecule for novel therapeutic agents. Quinoxaline derivatives have shown a broad range of activities, including antibacterial, anticancer, and enzyme inhibitory effects[3][4]. Specifically, nitro-substituted quinoxalinones have been investigated for their potential as aldose reductase inhibitors, highlighting their relevance in addressing diabetic complications[5].
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the commercial sourcing, validation, and application of 7-Nitro-2(1H)-quinoxalinone. It aims to equip the reader with the necessary technical knowledge to make informed decisions when procuring this critical research chemical and to ensure its quality and suitability for downstream applications.
Part 1: Sourcing 7-Nitro-2(1H)-quinoxalinone: A Comparative Analysis of Commercial Suppliers
The procurement of high-quality research chemicals is a critical first step in any research and development workflow. The purity and integrity of starting materials directly impact the reliability and reproducibility of experimental results. For 7-Nitro-2(1H)-quinoxalinone (CAS No. 89898-96-4), several commercial suppliers are available. Below is a comparative analysis of some of these suppliers. It is important to note that pricing and availability are subject to change, and researchers should always request a current certificate of analysis (CoA) before purchase.
| Supplier | Purity | Available Quantities | Notes |
| AChemBlock | 95%[6] | Custom quote available | Provides basic product information including IUPAC name and SMILES string. |
| ChemScene | ≥95% | Inquire for details | Offers custom synthesis and process optimization services. |
| Hangzhou Leap Chem Co., Ltd. | Inquire for details | Inquire for details | Listed as a trader on Echemi, offering a wide range of chemical products[7]. |
| ChemicalBook | Varies by supplier | Varies by supplier | A platform listing multiple suppliers, primarily from China. Purity and quantities vary. |
| Biosynth | Inquire for details | 10g, 25g, 50g, 100g, 250g | Provides pricing for various quantities, though for the related 6-nitro isomer[8]. |
Key Considerations for Supplier Selection:
-
Purity and Analytical Data: Always prioritize suppliers who provide a detailed Certificate of Analysis (CoA) with comprehensive analytical data, including HPLC, NMR, and mass spectrometry results. A purity of ≥95% is generally recommended for most research applications.
-
Batch-to-Batch Consistency: For long-term projects, it is crucial to inquire about the supplier's ability to provide consistent quality across different batches.
-
Technical Support: Reputable suppliers should have knowledgeable technical support staff who can answer questions about the product's properties, stability, and handling.
-
Regulatory Compliance: Ensure the supplier adheres to relevant regulations for chemical handling, packaging, and shipping.
Part 2: In-House Quality Control and Analytical Validation
Upon receipt of 7-Nitro-2(1H)-quinoxalinone, it is imperative to perform in-house quality control to verify the identity and purity of the compound. This step is crucial for ensuring the integrity of your research data.
Visual Inspection and Physical Properties
The compound is typically a yellow to khaki solid. Note the appearance and compare it with the supplier's description. The melting point of 7-Nitro-2(1H)-quinoxalinone is reported to be in the range of 275-276 °C.
Spectroscopic and Chromatographic Analysis
The following are detailed protocols for the analytical characterization of 7-Nitro-2(1H)-quinoxalinone, based on established methods for similar compounds.
Experimental Protocol 1: High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods used for the analysis of related quinoxalinone derivatives[9].
-
Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended. A typical gradient could be:
-
0-2 min: 10% Acetonitrile
-
2-15 min: 10-90% Acetonitrile
-
15-18 min: 90% Acetonitrile
-
18-20 min: 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 280 nm.
-
Sample Preparation: Prepare a stock solution of 7-Nitro-2(1H)-quinoxalinone in a suitable solvent such as DMSO or a mixture of acetonitrile and water at a concentration of 1 mg/mL. Dilute further to an appropriate concentration for injection (e.g., 10-50 µg/mL).
-
Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. The purity can be calculated based on the peak area percentage.
Experimental Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of the compound. The following parameters are based on data for structurally similar quinoxalinones[1][10].
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) is a suitable solvent.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoxalinone ring. The chemical shifts will be influenced by the electron-withdrawing nitro group.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
Sample Preparation: Dissolve a few milligrams of the compound in approximately 0.6 mL of DMSO-d6.
Experimental Protocol 3: Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer is suitable for this analysis.
-
Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with ESI, such as methanol or acetonitrile.
-
Analysis: The expected molecular weight for C₈H₅N₃O₃ is 191.14 g/mol . In positive ion mode, expect to see the [M+H]⁺ ion at m/z 192.15.
Supplier Validation and Quality Control Workflow
The following diagram illustrates a robust workflow for selecting a supplier and validating the quality of 7-Nitro-2(1H)-quinoxalinone.
Caption: Workflow for supplier selection and in-house quality control.
Part 3: Synthesis and Applications in Drug Development
While this guide focuses on commercial sourcing, understanding the synthesis of 7-Nitro-2(1H)-quinoxalinone provides valuable context. The synthesis often involves the nitration of quinoxalin-2-ol[1]. A multi-gram preparation of the related 7-nitroquinoxalin-2-amine has been reported, starting from o-phenylenediamine, which is converted to quinoxalin-2-ol and then nitrated[1]. This suggests that the synthesis is scalable, which is an important consideration for later stages of drug development.
The primary application of 7-Nitro-2(1H)-quinoxalinone in drug development is as a versatile building block for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The quinoxalinone core itself is a key pharmacophore in many biologically active compounds.
Signaling Pathway and Target Interaction Diagram
The following diagram illustrates the potential role of quinoxalinone derivatives as enzyme inhibitors, a common mechanism of action for this class of compounds.
Caption: Quinoxalinone derivatives as enzyme inhibitors.
Part 4: Safety, Handling, and Storage
As with any chemical, proper safety precautions must be taken when handling 7-Nitro-2(1H)-quinoxalinone.
-
Hazard Identification: The compound may cause skin and eye irritation, and may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place, away from incompatible materials. Keep the container tightly sealed.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
7-Nitro-2(1H)-quinoxalinone is a valuable chemical for researchers in the field of drug discovery and development. By carefully selecting a reputable supplier and performing rigorous in-house quality control, scientists can ensure the integrity of their research and the reliability of their results. The versatility of this compound as a synthetic intermediate opens up numerous possibilities for the development of novel therapeutic agents targeting a wide range of diseases.
References
-
do Amaral, D. N., de Sá Alves, F. R., Barreiro, E. J., Laufer, S. A., & Lima, L. M. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society, 28, 1533-1538. [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(15), 4521. [Link]
-
Wang, X., et al. (2018). Quinoxalinone as a Privileged Platform in Drug Development. Current Medicinal Chemistry, 25(15), 1736-1777. [Link]
-
Li, H., et al. (2014). Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(10), 2266-2270. [Link]
-
Mini-Reviews in Medicinal Chemistry. (2018). Quinoxalinone as a Privileged Platform in Drug Development. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]
-
LCGC International. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. [Link]
-
National Institute of Standards and Technology. (n.d.). 2(1H)-Quinoxalinone. Retrieved from [Link]
-
MacSphere. (n.d.). Mass Spectrometry of Organic Compounds Part I. Oxygenated Quinolines and Furoquinoline Alkaloids Part II. Lobinaline and its Hofmann Degradation Products. [Link]
-
Royal Society of Chemistry. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. [Link]
-
ResearchGate. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. [Link]
-
El-Faham, A., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Scientific Reports, 12(1), 1-22. [Link]
-
PubMed Central. (2023). QbD-Engineered Development and Validation of a RP-HPLC Method for Simultaneous Estimation of Rutin and Ciprofloxacin HCl in Bilosomal Nanoformulation. [Link]
-
ResearchGate. (n.d.). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-NITRO-2(1H)-QUINOXALINONE | 89898-96-4 [m.chemicalbook.com]
- 3. QbD-Engineered Development and Validation of a RP-HPLC Method for Simultaneous Estimation of Rutin and Ciprofloxacin HCl in Bilosomal Nanoformulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoxalinone synthesis [organic-chemistry.org]
- 5. 7-Nitro-2(1H)-quinoxalinone 95% | CAS: 89898-96-4 | AChemBlock [achemblock.com]
- 6. echemi.com [echemi.com]
- 7. 6-nitro-1H-quinoxalin-2-one | 25652-34-0 | ABA65234 [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7-NITRO-QUINOLINE(613-51-4) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to 7-Nitro-2(1H)-quinoxalinone: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive technical overview of 7-Nitro-2(1H)-quinoxalinone, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and explore its multifaceted biological activities as a potential therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the scientific landscape and experimental considerations surrounding this promising molecule.
Introduction: The Quinoxalinone Scaffold - A Privileged Structure in Drug Discovery
Quinoxalinone and its derivatives represent a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in the pharmaceutical sciences.[1] The inherent structural features of the quinoxalinone core allow for diverse chemical modifications, leading to a broad spectrum of biological activities.[2] These compounds have been investigated for their potential as antimicrobial, antiviral, anti-inflammatory, and anticancer agents.[2][3] A particularly significant area of research has focused on their activity as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system (CNS).[1][4] Dysregulation of AMPA receptor signaling is implicated in a variety of neurological and psychiatric disorders, making AMPA receptor antagonists a promising therapeutic strategy.
7-Nitro-2(1H)-quinoxalinone, characterized by the presence of a nitro group at the 7-position of the quinoxalinone ring, is a subject of growing interest within this class. The electron-withdrawing nature of the nitro group can significantly influence the molecule's electronic properties, and consequently, its biological activity. This guide will provide a detailed exploration of the current scientific understanding of this specific derivative.
Synthesis and Characterization of 7-Nitro-2(1H)-quinoxalinone
The synthesis of 7-Nitro-2(1H)-quinoxalinone can be achieved through a multi-step process, often involving the formation of its tautomer, 7-nitroquinoxalin-2-ol, as a key intermediate. The following protocol is based on established methodologies for the synthesis of related quinoxalinone derivatives.[2]
Synthetic Workflow
The synthesis commences with the condensation of o-phenylenediamine with glyoxylic acid to form quinoxalin-2-ol. Subsequent regioselective nitration yields 7-nitroquinoxalin-2-ol, which exists in tautomeric equilibrium with 7-Nitro-2(1H)-quinoxalinone.
Caption: Synthetic pathway to 7-Nitro-2(1H)-quinoxalinone.
Detailed Experimental Protocol: Synthesis of 7-Nitroquinoxalin-2-ol
This protocol outlines the synthesis of 7-nitroquinoxalin-2-ol, the tautomer of 7-Nitro-2(1H)-quinoxalinone.
Materials:
-
o-Phenylenediamine
-
Glyoxylic acid monohydrate
-
Methanol
-
Fuming nitric acid
-
Glacial acetic acid
-
Ice
Step-by-Step Methodology:
-
Synthesis of Quinoxalin-2-ol:
-
Dissolve o-phenylenediamine in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of glyoxylic acid monohydrate to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The resulting precipitate, quinoxalin-2-ol, is collected by filtration, washed with cold methanol, and dried.
-
-
Regioselective Nitration to 7-Nitroquinoxalin-2-ol:
-
In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid to glacial acetic acid at room temperature.
-
Slowly add the previously synthesized quinoxalin-2-ol to the nitrating mixture with vigorous stirring. The temperature should be monitored and maintained.
-
Continue stirring at room temperature for 24 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry to obtain 7-nitroquinoxalin-2-ol.[2]
-
Physicochemical Properties and Characterization
| Property | Value | Reference |
| CAS Number | 89898-96-4 | [5][6] |
| Molecular Formula | C₈H₅N₃O₃ | [5] |
| Molecular Weight | 191.14 g/mol | [5][6] |
| Appearance | Yellow to khaki solid | [6] |
| Melting Point | 275-276 °C | [6] |
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure. The aromatic protons of the quinoxalinone core and the position of the nitro group can be determined by their chemical shifts and coupling constants.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic peaks for the N-H and C=O stretching of the quinoxalinone ring, as well as the symmetric and asymmetric stretching of the nitro group.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
Biological Activities and Therapeutic Potential
The biological profile of 7-Nitro-2(1H)-quinoxalinone and its analogs is primarily centered on their interaction with the central nervous system, particularly as AMPA receptor antagonists. This activity underpins their potential as neuroprotective and anticonvulsant agents. Furthermore, like many quinoxalinone derivatives, they exhibit potential as anticancer agents.
AMPA Receptor Antagonism: A Key Mechanism of Action
The AMPA receptor is a ligand-gated ion channel that mediates the majority of fast excitatory synaptic transmission in the brain.[1] Overactivation of these receptors can lead to excitotoxicity, a process implicated in neuronal damage in various neurological disorders. Competitive antagonists of the AMPA receptor, such as quinoxalinone derivatives, bind to the glutamate binding site and prevent channel opening, thereby reducing excessive neuronal excitation.
Caption: Mechanism of AMPA receptor antagonism by 7-Nitro-2(1H)-quinoxalinone.
| Compound | AMPA Receptor Affinity (IC₅₀/Kᵢ) | Reference |
| PNQX | IC₅₀ = 0.063 µM | [8][9] |
| Sarcosine analogue of PNQX | IC₅₀ = 0.14 µM | [8] |
| 1-Propyl-7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one | IC₅₀ = 0.83 µM | [10] |
Experimental Protocol: AMPA Receptor Binding Assay
This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the AMPA receptor.
Materials:
-
Rat cortical membranes (source of AMPA receptors)
-
[³H]AMPA (radioligand)
-
Test compound (e.g., 7-Nitro-2(1H)-quinoxalinone)
-
Non-specific binding control (e.g., high concentration of a known AMPA antagonist)
-
Assay buffer (e.g., Tris-HCl with KSCN)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]AMPA, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (with a saturating concentration of a known antagonist).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.[11]
Neuroprotective Effects
The excitotoxicity cascade initiated by excessive AMPA receptor activation is a major contributor to neuronal cell death in ischemic stroke, traumatic brain injury, and neurodegenerative diseases.[12][13][14][15] By blocking this initial step, AMPA receptor antagonists like 7-Nitro-2(1H)-quinoxalinone and its analogs hold significant promise as neuroprotective agents.
Experimental Protocol: In Vivo Neuroprotection Assay (Rodent Model of Focal Cerebral Ischemia)
This protocol describes a common in vivo model to assess the neuroprotective efficacy of a compound.
Animals:
-
Adult male Sprague-Dawley or Wistar rats.
Step-by-Step Methodology:
-
Induction of Ischemia: Anesthetize the animal and induce focal cerebral ischemia, for example, by middle cerebral artery occlusion (MCAO). This can be achieved by inserting a filament into the internal carotid artery to block the origin of the MCA.
-
Drug Administration: Administer the test compound (e.g., 7-Nitro-2(1H)-quinoxalinone) or vehicle at a predetermined time point relative to the onset of ischemia (e.g., before, during, or after). The route of administration can be intravenous, intraperitoneal, or direct intracerebral injection.
-
Behavioral Assessment: At various time points post-ischemia, assess the neurological deficits using a standardized scoring system (e.g., Bederson's scale) to evaluate motor and sensory function.
-
Infarct Volume Measurement: After a set period (e.g., 24 or 48 hours), euthanize the animal and perfuse the brain. Section the brain and stain with a dye such as 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue pale.
-
Data Analysis: Quantify the infarct volume using image analysis software. Compare the infarct volumes and neurological scores between the treated and vehicle control groups to determine the neuroprotective effect of the compound.[13]
Anticonvulsant Activity
The role of AMPA receptors in the initiation and spread of seizure activity makes them a key target for anticonvulsant drugs.[4] By dampening excessive excitatory neurotransmission, AMPA receptor antagonists can raise the seizure threshold and prevent seizure propagation.
Experimental Protocol: In Vivo Anticonvulsant Assay (Pentylenetetrazole-induced Seizure Model)
The pentylenetetrazole (PTZ) induced seizure model is a widely used screening tool for potential anticonvulsant drugs.[16][17][18][19]
Animals:
-
Male albino mice.
Step-by-Step Methodology:
-
Drug Administration: Administer the test compound (e.g., 7-Nitro-2(1H)-quinoxalinone) or vehicle to groups of mice at various doses via a suitable route (e.g., intraperitoneal). A positive control group receiving a known anticonvulsant (e.g., diazepam) should also be included.
-
Induction of Seizures: After a specified pretreatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous) to each mouse.
-
Observation: Immediately after PTZ administration, observe each mouse for the onset and severity of seizures, typically characterized by clonic and tonic convulsions. The latency to the first seizure and the presence or absence of tonic hind limb extension are recorded.
-
Data Analysis: The protective effect of the test compound is determined by its ability to prevent seizures or delay their onset compared to the vehicle control group. The median effective dose (ED₅₀), the dose that protects 50% of the animals from seizures, can be calculated.[20][21]
Anticancer Potential
Quinoxalinone derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[22][23][24][25][26] The precise mechanisms are often multifactorial and can involve the inhibition of key signaling pathways or the induction of apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (e.g., 7-Nitro-2(1H)-quinoxalinone)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control with a known cytotoxic agent.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[22]
Conclusion and Future Directions
7-Nitro-2(1H)-quinoxalinone and its analogs represent a promising class of compounds with significant therapeutic potential, particularly in the realm of neurological disorders. Their well-established role as AMPA receptor antagonists provides a solid mechanistic basis for their neuroprotective and anticonvulsant activities. The synthetic accessibility of the quinoxalinone scaffold allows for further structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Future research should focus on obtaining more specific in vitro and in vivo data for 7-Nitro-2(1H)-quinoxalinone to precisely define its pharmacological profile. Elucidating its activity at other potential targets and a thorough investigation of its safety and toxicity are also critical next steps in the drug development process. The insights provided in this guide aim to facilitate and inform these future research endeavors, ultimately contributing to the potential translation of this promising molecule into a clinically valuable therapeutic agent.
References
-
Carullo, G., Mazzotta, S., Koch, A., et al. (2020). New Oleoyl Hybrids of Natural Antioxidants: Synthesis and In Vitro Evaluation as Inducers of Apoptosis in Colorectal Cancer Cells. Molecules, 25(22), 5437. [Link]
-
Bigge, C. F., Johnson, G., & Ortwine, D. F. (1993). Synthesis and Excitatory Amino Acid Pharmacology of a Series of Heterocyclic-Fused Quinoxalinones and Quinazolinones. Journal of Medicinal Chemistry, 36(13), 1816–1829. [Link]
-
Thapliyal, S., & Babu, K. (2018). Pentylenetetrazole (PTZ)-induced Convulsion Assay to Determine GABAergic Defects in Caenorhabditis elegans. Bio-protocol, 8(17), e2989. [Link]
-
Montero, A., et al. (2022). IC50 distribution between cell lines. ResearchGate. [Link]
-
Vaz, E. R., & de Castro, O. W. (n.d.). Experimental protocol for pentylenetetrazole-induced kindled seizure... ResearchGate. Retrieved from [Link]
-
Tanaka, K., et al. (2018). Pentylenetetrazol-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57574. [Link]
-
Singh, P. K., & Choudhary, B. N. (2025). Exploring the Neuroprotective Effects of Some New Quinoxalines: A Novel Approach to Alzheimer's Disease Management. Asian Journal of Research in Biochemistry, 15(3), 188-196. [Link]
-
Sheardown, M. J., et al. (1993). 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 3(9), 1941-1944. [Link]
-
Pugsley, M. K., et al. (2019). Refinement of the rodent pentylenetetrazole proconvulsion assay, which is a good predictor of convulsions in repeat-dose toxicology studies. Journal of Pharmacological and Toxicological Methods, 100, 106607. [Link]
-
do Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society, 28(8), 1461-1465. [Link]
-
Łuszczki, J. J., et al. (2010). 7-Nitroindazole, but not NG-nitro-L-arginine, enhances the anticonvulsant activity of pregabalin in the mouse maximal electroshock-induced seizure model. Pharmacological Reports, 62(5), 846-854. [Link]
-
Kienzler, M. A., et al. (2017). Optical control of AMPA receptors using a photoswitchable quinoxaline-2,3-dione antagonist. Chemical Science, 8(1), 346-351. [Link]
-
Catarzi, D., Colotta, V., & Varano, F. (2006). Competitive AMPA receptor antagonists. Medicinal Research Reviews, 27(2), 239-277. [Link]
-
Bruno, O., et al. (2016). Cytotoxicity (IC 50 ) of the tested compounds on different cell lines. ResearchGate. [Link]
-
Science.gov. (n.d.). cell lines ic50: Topics. Retrieved from [Link]
-
do Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. ResearchGate. [Link]
-
ResearchGate. (n.d.). Reported quinoxalines as potent AMPA receptor antagonists. Retrieved from [Link]
-
The Royal Society of Chemistry. (2025). Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved from [Link]
-
ResearchGate. (n.d.). The two antagonist binding sites on the AM PA receptor exhibit negative cooperativity. Retrieved from [Link]
-
Marco-Contelles, J., et al. (2023). Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models. Scientific Reports, 13(1), 2736. [Link]
-
Giono, L. E., et al. (2015). Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease. European Journal of Medicinal Chemistry, 92, 23-31. [Link]
-
Deshmukh, R., & Sharma, V. (2001). In vitro and in vivo evidences that antioxidant action contributes to the neuroprotective effects of the neuronal nitric oxide synthase and monoamine oxidase-B inhibitor, 7-nitroindazole. Methods and Findings in Experimental and Clinical Pharmacology, 23(7), 363-369. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Retrieved from [Link]
-
Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Retrieved from [Link]
-
Antonov, S. M., et al. (1995). Design of antagonists for NMDA and AMPA receptors. Molecular Pharmacology, 47(3), 558-567. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6653. [Link]
-
ResearchGate. (n.d.). Model of AMPA receptor non-competitive binding antagonists. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic of AMPA receptor pharmacology, subtypes and topology. Retrieved from [Link]
-
El-Sayed, M. A. A., et al. (2021). In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors. Archiv der Pharmazie, 354(5), e2000449. [Link]
-
Ono, M., et al. (2013). Structure–Activity Relationships and in Vivo Evaluation of Quinoxaline Derivatives for PET Imaging of β-Amyloid Plaques. ACS Medicinal Chemistry Letters, 4(5), 453-457. [Link]
-
Di Fabio, R., et al. (1999). Synthesis, glycine/NMDA and AMPA binding activity of some new 2,5,6-trioxopyrazino[1,2,3-de]quinoxalines and of their restricted analogs 2,5-dioxo- and 4,5-dioxoimidazo[1,5,4-de]quinoxalines. Archiv der Pharmazie, 332(6), 201-207. [Link]
-
Bigge, C. F., et al. (1995). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. Journal of Medicinal Chemistry, 38(20), 3720-3740. [Link]
-
Guryanov, I., et al. (2022). Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. International Journal of Molecular Sciences, 23(24), 15993. [Link]
-
Anvekar, R. (2007). AMPA receptor antagonists. ResearchGate. [Link]
-
Łuszczki, J. J., et al. (2009). 7-Nitroindazole does not affect the anti-convulsant action of gabapentin and tiagabine in pentylenetetrazole-induced seizures in mice. Pharmacological Reports, 61(6), 1162-1167. [Link]
-
ResearchGate. (n.d.). Results obtained after docking of quinoxaline derivatives with human... Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis, and anticonvulsant evaluation of 4-GABA-3-nitrocoumarines, 1-thiocoumarines, quinolone-2-ones, and their derivatives. Retrieved from [Link]
-
Scilit. (n.d.). Design and Synthesis of Novel Quinoxaline-2,3-dione AMPA/Gly N Receptor Antagonists: Amino Acid Derivatives. Retrieved from [Link]
-
Singh, R., Bhardwaj, D., & Saini, M. R. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. RSC Advances, 11(10), 5536-5567. [Link]
-
Mares, P., et al. (1995). Anticonvulsant action of 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline in immature rats: comparison with the effects on motor performance. Epilepsia, 36(7), 727-733. [Link]
-
Pérez de la Cruz, V., et al. (1994). 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline protects against both AMPA and kainate-induced lesions in rat striatum in vivo. Neuroscience, 59(4), 931-938. [Link]
Sources
- 1. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Nitro-2(1H)-quinoxalinone 95% | CAS: 89898-96-4 | AChemBlock [achemblock.com]
- 6. 7-NITRO-2(1H)-QUINOXALINONE | 89898-96-4 [m.chemicalbook.com]
- 7. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, glycine/NMDA and AMPA binding activity of some new 2,5,6-trioxopyrazino[1,2,3-de]quinoxalines and of their restricted analogs 2,5-dioxo- and 4,5-dioxoimidazo[1,5,4-de]quinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo evidences that antioxidant action contributes to the neuroprotective effects of the neuronal nitric oxide synthase and monoamine oxidase-B inhibitor, 7-nitroindazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Refinement of the rodent pentylenetetrazole proconvulsion assay, which is a good predictor of convulsions in repeat-dose toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo- and in silico-driven identification of novel synthetic quinoxalines as anticonvulsants and AMPA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. cell lines ic50: Topics by Science.gov [science.gov]
- 26. rsc.org [rsc.org]
Navigating the Synthesis and Handling of 7-Nitro-2(1H)-quinoxalinone: A Comprehensive Safety and Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. Among these, 7-Nitro-2(1H)-quinoxalinone stands out as a key intermediate in the synthesis of various pharmacologically active agents. Its nitro functional group, while crucial for subsequent chemical transformations, also imparts specific handling and safety considerations that demand rigorous adherence to established protocols. This guide provides an in-depth technical overview of the safety and handling precautions for 7-Nitro-2(1H)-quinoxalinone, grounded in established scientific principles and field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Risk Assessment: Understanding the Moiety
7-Nitro-2(1H)-quinoxalinone is a solid organic compound that, like many nitroaromatic compounds, should be handled with care. While comprehensive toxicological data for this specific isomer is not extensively published, information from safety data sheets (SDS) for structurally related compounds and general knowledge of nitroaromatics allow for a thorough risk assessment.
The primary hazards associated with 7-Nitro-2(1H)-quinoxalinone are:
-
Skin Irritation (H315): Direct contact with the skin may cause irritation, redness, and discomfort.[1]
-
Serious Eye Irritation (H319): The compound can cause significant irritation if it comes into contact with the eyes, potentially leading to damage if not addressed promptly.[1]
-
Respiratory Irritation (H335): Inhalation of the dust can irritate the respiratory tract, leading to coughing and shortness of breath.[1]
While no specific carcinogenicity data is available for this compound, it is prudent to handle all new chemical entities with the assumption of potential long-term health effects and to minimize exposure.[2]
Quantitative Data Summary:
| Property | Value | Source |
| CAS Number | 89898-96-4 | [3][4] |
| Molecular Formula | C₈H₅N₃O₃ | [1][4] |
| Molecular Weight | 191.15 g/mol | [4] |
| Appearance | Solid (Powder) | Inferred from handling precautions |
| Purity | ≥95% | [1] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The cornerstone of safely handling powdered chemical reagents like 7-Nitro-2(1H)-quinoxalinone is a combination of robust engineering controls and appropriate personal protective equipment.
Engineering Controls: Containing the Hazard
-
Fume Hoods and Ventilated Enclosures: All weighing and handling of powdered 7-Nitro-2(1H)-quinoxalinone must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[5][6] This is critical to prevent the inhalation of airborne particles.
-
Local Exhaust Ventilation: For procedures where a full fume hood is not feasible, local exhaust ventilation should be employed to capture dust at the source.
-
Glove Boxes: For highly sensitive operations or when handling larger quantities, a glove box provides an additional layer of containment.
Personal Protective Equipment (PPE): The Last Line of Defense
A comprehensive PPE regimen is mandatory when working with 7-Nitro-2(1H)-quinoxalinone:
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are essential.[6] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Nitrile gloves are a suitable choice for incidental contact.[7] It is crucial to inspect gloves for any signs of degradation before use and to change them frequently, especially after direct contact with the compound.
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times and kept fully buttoned.
-
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate particulate filter should be used.[2]
Experimental Workflow: Safe Weighing of 7-Nitro-2(1H)-quinoxalinone
Caption: A step-by-step workflow for the safe weighing of powdered 7-Nitro-2(1H)-quinoxalinone.
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to prevent accidental exposure and maintain the chemical's integrity.
General Handling Practices
-
Avoid Dust Formation: Handle the compound gently to minimize the generation of dust.[2][8]
-
Use Minimum Quantities: Whenever possible, use the smallest amount of the substance necessary for the experiment to minimize the potential impact of a spill.[5]
-
Good Housekeeping: Maintain a clean and organized workspace. Clean up any spills promptly and thoroughly.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.[1]
Storage Requirements
-
Container: Store 7-Nitro-2(1H)-quinoxalinone in a tightly sealed, clearly labeled container.[1]
-
Location: Keep the container in a cool, dry, and well-ventilated area.[8]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and bases.[8][9] Organic nitro compounds can react exothermically with these substances.
Chemical Incompatibility Overview:
Caption: A diagram illustrating the key chemical incompatibilities of 7-Nitro-2(1H)-quinoxalinone.
Spill and Emergency Procedures: A Plan for the Unexpected
In the event of a spill or accidental exposure, a swift and informed response is critical.
Spill Cleanup Protocol
For a minor spill of powdered 7-Nitro-2(1H)-quinoxalinone:
-
Evacuate and Secure: Immediately alert others in the vicinity and restrict access to the spill area.[4]
-
Don PPE: If not already wearing it, don the appropriate PPE, including respiratory protection if necessary.
-
Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent further dispersal of the dust.[10]
-
Collection: Carefully sweep the material into a designated hazardous waste container.[8][10] Avoid creating dust clouds.
-
Decontamination: Clean the spill area with a damp cloth or paper towels.
-
Disposal: All cleanup materials must be disposed of as hazardous waste in a properly labeled, sealed container.[10]
For a major spill, evacuate the area immediately and contact the institution's emergency response team.[10]
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal of 7-Nitro-2(1H)-quinoxalinone Waste
All waste containing 7-Nitro-2(1H)-quinoxalinone, including unused product and contaminated materials, must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed, and compatible container.
-
Disposal: Arrange for disposal through the institution's environmental health and safety office or a licensed hazardous waste disposal company.[1] Do not dispose of this chemical down the drain or in regular trash.[11]
Conclusion: A Culture of Safety
7-Nitro-2(1H)-quinoxalinone is a valuable building block in the development of new therapeutics. However, its safe and effective use hinges on a comprehensive understanding of its potential hazards and the diligent application of established safety protocols. By integrating the principles of hazard identification, engineering controls, personal protective equipment, and emergency preparedness into all experimental workflows, researchers can mitigate risks and foster a culture of safety in the laboratory. This guide serves as a foundational resource to support those endeavors, emphasizing that scientific advancement and a commitment to safety are inextricably linked.
References
-
CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link]
-
Chemsrc. (2025, August 20). 2(1H)-Quinoxalinone | CAS#:1196-57-2. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (2026, January 4). MSDS of 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one. Retrieved from [Link]
-
University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
Ion Science UK. (n.d.). HAZMAT Spill Response Procedures. Retrieved from [Link]
-
University Operations. (n.d.). Chemical Compatibility Table. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Chapter 6: Working with Chemicals. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. capotchem.cn [capotchem.cn]
- 3. 7-NITRO-2(1H)-QUINOXALINONE | 89898-96-4 [m.chemicalbook.com]
- 4. rainbowtech.net [rainbowtech.net]
- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. calpaclab.com [calpaclab.com]
- 10. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 11. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
Methodological & Application
detailed protocol for the synthesis of 7-Nitro-2(1H)-quinoxalinone
An Application Protocol for the Synthesis of 7-Nitro-2(1H)-quinoxalinone
Introduction
Quinoxalines, or benzopyrazines, are a class of nitrogen-containing heterocyclic compounds that serve as privileged scaffolds in medicinal chemistry and materials science.[1][2] Their derivatives are integral to various antibiotics like echinomycin and actinomycin, which are known to inhibit the growth of Gram-positive bacteria.[2] The quinoxalinone core, specifically, is a versatile building block for developing potent therapeutic agents, including anticancer drugs that target pathways like the vascular endothelial growth factor receptor (VEGF-2) and aldose reductase inhibitors.[3][4]
This document provides a detailed, reliable protocol for the synthesis of 7-Nitro-2(1H)-quinoxalinone, a key intermediate for further chemical elaboration. The described method is based on the classical and efficient cyclocondensation reaction between 4-nitro-1,2-phenylenediamine and glyoxylic acid. This approach offers high regioselectivity, avoiding the formation of isomeric mixtures that can arise from the nitration of a pre-formed quinoxalinone ring.[5] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, providing not only procedural steps but also the underlying chemical principles and safety considerations.
Reaction Scheme and Mechanism
The synthesis proceeds via a condensation reaction where the two amine groups of 4-nitro-1,2-phenylenediamine react with the aldehyde and carboxylic acid functionalities of glyoxylic acid, respectively. The reaction is typically driven to completion by heating in a suitable solvent, leading to the formation of the stable heterocyclic product and the elimination of two molecules of water.
Overall Reaction:
Mechanism of Action:
The reaction mechanism is a classic example of heterocyclic ring formation.
-
Nucleophilic Attack: One of the amino groups of the 4-nitro-1,2-phenylenediamine performs a nucleophilic attack on the highly electrophilic aldehyde carbon of glyoxylic acid, forming a carbinolamine intermediate.
-
Dehydration & Iminium Formation: The carbinolamine readily dehydrates to form an imine.
-
Intramolecular Cyclization: The second amino group then attacks the carboxylic acid carbonyl carbon in an intramolecular fashion. This is the key ring-closing step.
-
Final Dehydration: A second molecule of water is eliminated to yield the final, aromatic 7-Nitro-2(1H)-quinoxalinone product.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Formula | MW ( g/mol ) | Notes |
| 4-Nitro-1,2-phenylenediamine | 99-56-9 | C₆H₇N₃O₂ | 153.14 | Dark red to brown solid. Irritant.[6] |
| Glyoxylic Acid Monohydrate | 563-96-2 | C₂H₄O₄ | 92.05 | Off-white solid. Corrosive.[7] |
| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 | Flammable liquid. |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
Laboratory Equipment
-
Round-bottom flask (100 mL or appropriate size)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Beakers and graduated cylinders
-
Buchner funnel and filter flask assembly
-
Filter paper
-
Spatulas and weighing balance
-
Standard laboratory glassware
-
Fume hood
Crucial Safety Precautions
This procedure involves hazardous chemicals and must be performed with strict adherence to safety protocols.
-
Engineering Controls: All steps must be conducted inside a certified chemical fume hood to prevent inhalation of vapors or dust.[8][9] Ensure an emergency eyewash station and safety shower are readily accessible.[9][10]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-resistant lab coat, and compatible chemical-resistant gloves (e.g., nitrile).[8][10]
-
Chemical Hazards:
-
Waste Disposal: All chemical waste, including filtrate and used solvents, must be disposed of in properly labeled hazardous waste containers according to institutional and local environmental regulations.[12]
Experimental Protocol: Step-by-Step Methodology
This protocol is designed for a synthesis scale starting with approximately 1.5 g of 4-nitro-1,2-phenylenediamine.
Part 1: Reaction Setup
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
Inside a fume hood, weigh and add 1.53 g (10.0 mmol) of 4-nitro-1,2-phenylenediamine to the flask.
-
Add 30 mL of 95% ethanol and 10 mL of deionized water to the flask. Stir the mixture to create a suspension.
-
In a separate beaker, weigh 1.01 g (11.0 mmol, 1.1 equivalents) of glyoxylic acid monohydrate and dissolve it in 10 mL of deionized water .
-
Attach a reflux condenser to the round-bottom flask.
-
Using a dropping funnel or pipette, add the glyoxylic acid solution to the stirred suspension of the diamine at room temperature.
Part 2: Reaction Execution
-
Once the addition is complete, begin heating the mixture to reflux (approximately 80-85 °C) using the heating mantle.
-
Maintain a gentle reflux with continuous stirring for 3-4 hours .
-
Monitor the reaction. The initial dark red suspension should gradually transform into a yellowish or brownish precipitate as the product forms.
Causality Note: Heating the reaction to reflux provides the necessary activation energy for the condensation and dehydration steps, significantly increasing the reaction rate and ensuring the reaction proceeds to completion. Using a slight excess of glyoxylic acid helps to consume all of the starting diamine.
Part 3: Product Isolation and Purification
-
After the reflux period, turn off the heat and allow the flask to cool slowly to room temperature.
-
To maximize precipitation, cool the flask further in an ice-water bath for 30 minutes.
-
Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with 20 mL of cold deionized water followed by 10 mL of cold 95% ethanol . This removes any unreacted glyoxylic acid and other water/ethanol-soluble impurities.
-
Dry the collected yellow-brown solid under vacuum or in a drying oven at 60-70 °C to a constant weight.
The expected yield is typically in the range of 80-90%.
Characterization
To confirm the identity and purity of the synthesized 7-Nitro-2(1H)-quinoxalinone (MW: 191.15 g/mol ), the following analyses are recommended:
-
Melting Point: Compare the observed melting point with the literature value.
-
¹H NMR: In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum should show characteristic peaks for the aromatic protons and the N-H proton of the lactam ring.
-
Mass Spectrometry: To confirm the molecular weight of the product (m/z = 192.0 for [M+H]⁺).
Workflow and Mechanism Visualization
The following diagrams illustrate the experimental workflow and the underlying chemical mechanism.
Caption: High-level overview of the synthesis protocol.
Caption: Key steps in the cyclocondensation mechanism.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Product Yield | Incomplete reaction (time/temp too low). | Extend the reflux time to 5-6 hours. Ensure the heating mantle maintains a consistent reflux temperature. |
| Product loss during work-up. | Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation. Use minimal amounts of cold solvent for washing. | |
| Product is Dark/Impure | Starting materials were impure. | Use high-purity starting materials. If necessary, purify the 4-nitro-1,2-phenylenediamine by recrystallization before use. |
| Side reactions due to overheating. | Avoid excessive heating. Maintain a gentle, controlled reflux. | |
| Insufficient washing. | Ensure the filter cake is washed thoroughly with both cold water and cold ethanol to remove colored impurities. | |
| Product Fails to Precipitate | Too much solvent was used. | If the product remains dissolved, carefully remove some solvent under reduced pressure and then attempt cooling and precipitation again. |
| Reaction did not proceed. | Verify the identity and quality of starting materials. Re-check stoichiometry and reaction conditions. |
Conclusion
This protocol details a robust and high-yielding synthesis of 7-Nitro-2(1H)-quinoxalinone. By following the outlined steps for reaction, isolation, and purification, while strictly adhering to the necessary safety precautions, researchers can reliably produce this valuable chemical intermediate. The product serves as a versatile platform for the synthesis of more complex, biologically active molecules, making this protocol a cornerstone for projects in drug discovery and medicinal chemistry.
References
- Nitration reaction safety - YouTube. (2024).
- nitro razredčilo - Chemius.
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
- NITRIC ACID SAFETY.
- Nitric Acid Safety Tips for the Workplace - Nevada Technical Associates, Inc. (2023).
- Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds - American Chemical Society. (2021).
- Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors - PubMed. (2014).
- Glyoxylic acid - Wikipedia.
- Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds - PMC - NIH. (2021).
- Article - ResearchGate. (2017).
- US4073804A - Producing glycine by the reductive amination of glyoxylic acid - Google Patents.
- Synthesis of quinoxalinones - Organic Chemistry Portal.
- 7-Nitro-2(1H)-quinoxalinone 95% | CAS: 89898-96-4 | AChemBlock.
- Synthesis routes of 4-Nitro-o-phenylenediamine - Benchchem.
- 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem.
- (PDF) Multi-gram Preparation of 7-Nitroquinoxalin-2-amine - ResearchGate. (2025).
- US5439813A - Production of glyoxylic acid with glycolate oxidase and catalase immobilized on oxirane acrylic beads - Google Patents.
- o-Phenylenediamine and 1:2-diamino-4-nitrobenzene as reagents for a-keto acids. (1952).
- 4-Nitro-o-phenylenediamine synthesis - ChemicalBook.
- Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine - ResearchGate.
- CAS 89898-96-4: 7-NITRO-2(1H)-QUINOXALINONE | CymitQuimica.
- Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. (2021).
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI.
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC - PubMed Central.
- Quinoxaline, its derivatives and applications: A State of the Art review - ReCIPP.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC - NIH.
- Quinoxalines: Synthesis, Reactions, Mechanisms and Structure | Request PDF.
- New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed. (2022).
Sources
- 1. mdpi.com [mdpi.com]
- 2. recipp.ipp.pt [recipp.ipp.pt]
- 3. Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Nitric Acid Safety Tips for the Workplace - Online Safety Trainer [onlinesafetytrainer.com]
- 10. ehs.com [ehs.com]
- 11. Mobile [my.chemius.net]
- 12. ehs.washington.edu [ehs.washington.edu]
Application Notes and Protocols for the Evaluation of 7-Nitro-2(1H)-quinoxalinone in Anticancer Drug Discovery
Introduction
The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities, including anticancer properties.[1][2][3] These compounds often exert their effects by targeting fundamental cellular processes, such as cell cycle progression and apoptosis, or by inhibiting key signaling kinases.[4][5][6] 7-Nitro-2(1H)-quinoxalinone, a specific derivative within this class, represents a compound of interest for novel cancer therapeutic development. Its structure, featuring a nitro group, suggests potential for unique biological interactions, possibly including hypoxia-selective activity, a valuable attribute for targeting solid tumors.[7][8]
This document provides a comprehensive, structured guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 7-Nitro-2(1H)-quinoxalinone. Moving beyond a simple recitation of steps, these application notes explain the scientific rationale behind each protocol, establishing a logical workflow from initial cytotoxicity screening to deeper mechanistic investigation. The protocols are designed to be self-validating, ensuring robust and reproducible data generation for the assessment of this compound's anticancer potential.
Compound Handling and Stock Solution Preparation
Proper handling and solubilization of the test compound are paramount for accurate and reproducible results. 7-Nitro-2(1H)-quinoxalinone is an organic compound that, like many quinoxalinone derivatives, may have limited aqueous solubility.[9] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.
Protocol:
-
Aseptic Technique: Work in a sterile biosafety cabinet to prepare the stock solution for cell-based assays.
-
Weighing: Accurately weigh a precise amount of 7-Nitro-2(1H)-quinoxalinone (CAS: 89898-96-4)[10] in a sterile microcentrifuge tube.
-
Solubilization: Add sterile, cell culture-grade DMSO to achieve a high-concentration stock, typically 10-50 mM. Vortex thoroughly until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
-
Working Dilutions: When preparing for experiments, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. Ensure the final concentration of DMSO in the culture wells is kept to a minimum (typically ≤0.5%) to avoid solvent-induced toxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Phase 1: Primary Screening - Assessment of Cytotoxicity
The initial and most fundamental step in evaluating a potential anticancer agent is to determine its cytotoxicity—its ability to kill or inhibit the proliferation of cancer cells.[11][12] This is typically achieved by exposing a panel of cancer cell lines to a range of compound concentrations and measuring cell viability after a set incubation period. The XTT assay is a robust colorimetric method for this purpose. It measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the tetrazolium salt XTT to a colored formazan product, a process that is directly proportional to the number of living cells.[13][14][15] The XTT assay is often preferred over the older MTT assay because its formazan product is water-soluble, eliminating a solubilization step and thereby reducing handling and potential for error.[15][16]
Protocol 1: XTT Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of 7-Nitro-2(1H)-quinoxalinone.
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung cancer)[4][17]
-
Appropriate complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)[18]
-
96-well flat-bottom sterile plates
-
7-Nitro-2(1H)-quinoxalinone stock solution (in DMSO)
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent kit with an electron-coupling reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a density of 5,000–15,000 cells per well in 100 µL of complete medium.[19] The optimal density should be determined empirically for each cell line to ensure they remain in the exponential growth phase throughout the experiment.
-
Adhesion: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere and resume growth.
-
Compound Treatment: Prepare serial dilutions of 7-Nitro-2(1H)-quinoxalinone in complete medium from your stock solution. A typical concentration range for initial screening is 0.1 µM to 100 µM.[18] Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include wells for a "vehicle control" (medium with DMSO at the highest concentration used) and a "no-treatment control" (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂. The duration depends on the cell line's doubling time and the compound's expected mechanism.
-
XTT Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent with the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well.
-
Final Incubation: Incubate the plate for another 2-4 hours at 37°C, protected from light. The formazan color development should be monitored periodically.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm should be used to subtract background absorbance.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Data Presentation: Cytotoxicity Profile
Quantitative data should be summarized for clear interpretation and comparison.
| Cancer Cell Line | Tissue of Origin | 7-Nitro-2(1H)-quinoxalinone IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |
| HCT-116 | Colon Carcinoma | Example Value: 4.4[4] | Example Value: 0.9 |
| MCF-7 | Breast Adenocarcinoma | Example Value: 5.3[4] | Example Value: 0.8 |
| HepG2 | Liver Carcinoma | Example Value: 9.8[4] | Example Value: 1.2 |
| A549 | Lung Carcinoma | Example Value: 11.98[17] | Example Value: 4.89[17] |
| Note: The IC50 values presented are illustrative examples based on similar quinoxaline derivatives and will vary based on specific experimental conditions. |
Phase 2: Elucidating the Mechanism of Action
Once cytotoxicity is established, the next critical phase is to understand how the compound induces cell death. Common anticancer mechanisms include the induction of programmed cell death (apoptosis) and interference with the cell division cycle.[18][20]
A. Investigation of Apoptosis Induction
Apoptosis is a controlled, non-inflammatory form of cell suicide, making it a highly desirable mechanism for anticancer drugs.[21][22] A standard and reliable method to detect apoptosis is through Annexin V and Propidium Iodide (PI) co-staining, analyzed by flow cytometry. In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, which is detected by the high-affinity binding of Annexin V.[18] Propidium Iodide is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[18]
Protocol 2: Annexin V/PI Apoptosis Assay
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with 7-Nitro-2(1H)-quinoxalinone at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control group.
-
Cell Harvesting: After incubation, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well. This is crucial to include apoptotic cells that may have detached.
-
Washing: Centrifuge the cell suspension and wash the pellet twice with cold 1X Phosphate-Buffered Saline (PBS).
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Visualization: Apoptosis Detection Workflow
Caption: Experimental workflow for apoptosis detection using Annexin V/PI staining.
B. Analysis of Cell Cycle Distribution
Many anticancer agents function by causing damage that leads to cell cycle arrest at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating.[4] Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze the distribution of a cell population across these phases.[23] PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. Cells in the G2/M phase (with duplicated DNA) will have twice the fluorescence intensity of cells in the G0/G1 phase, while cells in the S phase (DNA synthesis) will have intermediate fluorescence.
Protocol 3: Cell Cycle Analysis via PI Staining
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with 7-Nitro-2(1H)-quinoxalinone at its IC50 concentration for a period relevant to the cell line's cycle time (e.g., 24 hours).
-
Harvesting: Collect and wash cells with PBS as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells and preserves their morphology. Fix for at least 2 hours at 4°C (or overnight).[23][24]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C. This step is critical as PI can also bind to double-stranded RNA, which would otherwise interfere with accurate DNA content analysis.[23]
-
PI Staining: Add PI solution (e.g., final concentration of 50 µg/mL) to the cell suspension.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, collecting data on a linear scale.[23] Deconvolution software is used to calculate the percentage of cells in the G0/G1, S, and G2/M phases.
Visualization: The Cell Cycle
Caption: Diagram of the major phases of the eukaryotic cell cycle.
Phase 3: Investigating Molecular Targets and Pathways
Following mechanistic studies, the final step is to investigate the molecular pathways affected by the compound. Western blotting is a powerful technique to detect and quantify specific proteins, providing insights into the signaling cascades that lead to the observed cellular effects like apoptosis or cell cycle arrest.[25] Based on the known activities of quinoxaline derivatives, key pathways to investigate include the intrinsic apoptosis pathway and major survival signaling cascades like PI3K/AKT and MAPK/ERK.[4][26]
Protocol 4: Western Blot Analysis
Procedure:
-
Protein Extraction: Treat cells in 6-well plates or 10 cm dishes with 7-Nitro-2(1H)-quinoxalinone as in previous protocols. After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify it by centrifugation.[27]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-40 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[26]
-
Gel Electrophoresis (SDS-PAGE): Load the samples onto a polyacrylamide gel and separate the proteins based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[27]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C with gentle shaking.
-
For Apoptosis: Cleaved Caspase-3, Cleaved PARP.
-
For Cell Cycle: Cyclin B1, CDK1.
-
For Signaling Pathways: Phospho-Akt (p-Akt), Total Akt, Phospho-ERK (p-ERK), Total ERK.
-
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[27]
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. For phosphorylated proteins, normalize to the total protein level.[26]
Visualization: Potential Signaling Pathway
Caption: Hypothetical signaling pathways affected by an anticancer agent.
Conclusion and Future Directions
This guide outlines a systematic, multi-phased approach to characterize the in vitro anticancer properties of 7-Nitro-2(1H)-quinoxalinone. By progressing from broad cytotoxicity screening to specific inquiries into apoptosis, cell cycle effects, and molecular pathway modulation, researchers can build a comprehensive profile of the compound's biological activity. Positive and compelling results from these assays would provide a strong rationale for advancing the compound to more complex studies, including evaluation in 3D culture models, synergy studies with existing chemotherapeutics, and eventual in vivo efficacy and toxicity testing in preclinical animal models.
References
-
Chen, S., et al. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Microbiology. Retrieved from [Link]
-
Biotech Spain. (2025). XTT Assays vs MTT. Retrieved from [Link]
-
Wikipedia. (n.d.). MTT assay. Retrieved from [Link]
-
UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. Retrieved from [Link]
-
Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
-
BMG Labtech. (2025). Apoptosis – what assay should I use?. Retrieved from [Link]
-
Roth, K., & Baumgarth, N. (2012). Assaying cell cycle status using flow cytometry. In Current Protocols in Immunology. John Wiley & Sons, Inc. Retrieved from [Link]
-
University of Cambridge. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
-
Li, T., & Lu, J. (2016). Cellular Apoptosis Assay of Breast Cancer. In Methods in Molecular Biology. Springer. Retrieved from [Link]
-
Al-Tel, T. H. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Current Organic Synthesis. Retrieved from [Link]
-
El-Sayed, N. F., et al. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Molecules. Retrieved from [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]
-
MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]
-
Pratilas, C. A., & Solit, D. B. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. Retrieved from [Link]
-
JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube. Retrieved from [Link]
-
Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research. Retrieved from [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Retrieved from [Link]
-
Slideshare. (n.d.). In vitro methods of screening of anticancer agents. Retrieved from [Link]
-
Newaishy, M. S., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. Retrieved from [Link]
-
ResearchGate. (2022). Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022). Retrieved from [Link]
-
Kuo, C. C., et al. (2013). In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents. Journal of Medicinal Chemistry. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2021). Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. Bioorganic Chemistry. Retrieved from [Link]
-
Al-Salahi, R., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules. Retrieved from [Link]
-
Lin, Y., et al. (2013). Discovery of a novel quinoxalinhydrazide with a broad-spectrum anticancer activity. PLoS One. Retrieved from [Link]
-
MDPI. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]
-
Liang, J. H., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances. Retrieved from [Link]
-
Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]
-
Treshalina, E. M., et al. (2018). Novel Quinoxaline-2-Carbonitrile-1,4-Dioxide Derivatives Suppress HIF1α Activity and Circumvent MDR in Cancer Cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
ChemBK. (n.d.). quinoxalin-2(1H)-one. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Novel Quinoxaline-2-Carbonitrile-1,4-Dioxide Derivatives Suppress HIF1α Activity and Circumvent MDR in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chembk.com [chembk.com]
- 10. 7-Nitro-2(1H)-quinoxalinone 95% | CAS: 89898-96-4 | AChemBlock [achemblock.com]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. In vitro methods of screening of anticancer agents | PPTX [slideshare.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - AE [thermofisher.com]
- 15. biotech-spain.com [biotech-spain.com]
- 16. MTT assay - Wikipedia [en.wikipedia.org]
- 17. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04453C [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Cellular Apoptosis Assay of Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Apoptosis Assays [sigmaaldrich.com]
- 23. cancer.wisc.edu [cancer.wisc.edu]
- 24. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 25. medium.com [medium.com]
- 26. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note & Protocols: 7-Nitro-2(1H)-quinoxalinone as a Versatile Precursor for Novel Antimicrobial Agents
Abstract
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3][4] Among its derivatives, 7-nitro-2(1H)-quinoxalinone stands out as a particularly valuable precursor. The presence of the nitro group offers a strategic handle for electronic modulation and further chemical derivatization, while the quinoxalinone core provides a robust framework for building potential pharmacophores. This document provides a comprehensive guide for researchers, detailing the synthesis of 7-nitro-2(1H)-quinoxalinone, strategies for its derivatization into novel antimicrobial candidates, and detailed protocols for their subsequent biological evaluation.
Introduction: The Strategic Importance of the 7-Nitro-2(1H)-quinoxalinone Scaffold
The relentless rise of antimicrobial resistance necessitates the urgent development of new antibacterial and antifungal agents.[5] Quinoxaline derivatives have emerged as a promising class of compounds, with some acting as inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase IV, a mechanism shared with the successful quinolone class of antibiotics.[6][7][8]
7-Nitro-2(1H)-quinoxalinone (CAS No. 89898-96-4) is a key starting material for several reasons:[9][10][11]
-
Proven Bioactivity: The quinoxalinone core is a known pharmacophore associated with antimicrobial effects.[4][12]
-
Chemical Tractability: The lactam (amide) function within the ring and the reactive aromatic nitro group provide multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
-
Synthetic Accessibility: The precursor can be synthesized regioselectively in multi-gram quantities from inexpensive starting materials, making it suitable for drug discovery campaigns.[13][14]
This guide is designed to provide both the foundational theory and the practical, field-tested protocols required to leverage this precursor in a modern antimicrobial drug discovery program.
Synthesis of the Precursor: 7-Nitro-2(1H)-quinoxalinone
The synthesis of 7-nitro-2(1H)-quinoxalinone can be achieved through a reliable, multi-step sequence starting from readily available o-phenylenediamine. The following protocol is adapted from established literature procedures, which focus on the regioselective synthesis of this key intermediate.[13][14]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 7-Nitro-2(1H)-quinoxalinone.
Detailed Synthesis Protocol
Protocol 1: Synthesis of 7-Nitro-2(1H)-quinoxalinone
-
Step 1: Synthesis of Quinoxalin-2(1H)-one (Intermediate)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve o-phenylenediamine (10.8 g, 0.1 mol) in a mixture of methanol (150 mL) and water (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of glyoxylic acid monohydrate (9.2 g, 0.1 mol) in water (30 mL) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Rationale: This is a cyclocondensation reaction. Maintaining a low temperature controls the reaction rate and minimizes the formation of side products.
-
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A precipitate will form.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield quinoxalin-2(1H)-one as a light-yellow powder. Characterize by melting point and spectroscopy.[13]
-
-
Step 2: Regioselective Nitration to 7-Nitro-2(1H)-quinoxalinone
-
To a flask containing glacial acetic acid (50 mL), carefully add fuming nitric acid (10 mL). Cool the mixture to 0 °C.
-
Safety Precaution: This mixture is highly corrosive and exothermic. Perform this step in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
-
In a separate beaker, dissolve the quinoxalin-2(1H)-one (7.3 g, 0.05 mol) from Step 1 in glacial acetic acid (100 mL) with gentle warming. Cool the solution back to room temperature.
-
Slowly add the quinoxalinone solution to the nitrating mixture dropwise, maintaining the reaction temperature below 10 °C.
-
After addition, allow the reaction to stir at room temperature for 24 hours.
-
Pour the reaction mixture slowly into 500 mL of ice-water. A yellow precipitate will form.
-
Collect the crude product by vacuum filtration and wash with copious amounts of water until the filtrate is neutral.
-
Purify the crude solid by recrystallization from ethanol or acetic acid to afford 7-nitro-2(1H)-quinoxalinone as a pure, crystalline solid.
-
Confirm the structure and purity using NMR, IR spectroscopy, and melting point analysis.
-
Derivatization of the Precursor for Antimicrobial Activity
The 7-nitro-2(1H)-quinoxalinone scaffold can be derivatized at several positions to generate a library of compounds for antimicrobial screening. Key modification sites include the N1-position of the lactam and the C2-oxo group (via an intermediate).
General Derivatization Scheme
Caption: Key strategies for derivatizing the precursor scaffold.
Protocol for N1-Alkylation
Alkylation at the N1-position is a common strategy to introduce diverse lipophilic or functional groups, which can significantly modulate antimicrobial activity and pharmacokinetic properties.[1]
Protocol 2: Synthesis of Ethyl 2-(7-nitro-2-oxoquinoxalin-1(2H)-yl)acetate
-
Suspend 7-nitro-2(1H)-quinoxalinone (1.91 g, 0.01 mol) in 50 mL of dry acetone in a round-bottom flask.
-
Add anhydrous potassium carbonate (2.0 g, ~0.015 mol) to the suspension.
-
Rationale: Potassium carbonate acts as a base to deprotonate the N1-amide proton, forming a nucleophilic anion that can attack the alkyl halide.
-
-
Add ethyl chloroacetate (1.23 g, 0.01 mol) to the reaction mixture.
-
Reflux the mixture with vigorous stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by recrystallization from ethanol to yield the desired N-alkylated product.[1]
-
Characterize the final product by NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure.
Protocols for Antimicrobial Evaluation
Once a library of derivatives is synthesized, their biological activity must be assessed. The standard method for quantifying in vitro antimicrobial potency is the determination of the Minimum Inhibitory Concentration (MIC).[15][16][17]
Antimicrobial Susceptibility Testing Workflow
Caption: Workflow for MIC determination via broth microdilution.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method, a widely accepted technique for quantitative antimicrobial susceptibility testing.[15][16][17][18]
Protocol 3: Broth Microdilution MIC Assay
-
Preparation of Test Compounds: Dissolve the synthesized quinoxalinone derivatives in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of 96-Well Plate:
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the stock solution (appropriately diluted in MHB) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (broth + inoculum, no compound). Well 12 serves as the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]
-
Dilute this standardized suspension 1:100 in MHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.
-
-
Inoculation and Incubation:
-
Within 15 minutes of preparation, add 10 µL of the final bacterial inoculum to wells 1 through 11. The final concentration in each well will be ~5 x 10⁵ CFU/mL.[16]
-
Cover the plate and incubate at 35°C for 18-24 hours under ambient atmospheric conditions.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[16]
-
Proposed Mechanism of Action
While the precise mechanism can vary with derivatization, many quinoxaline-based antimicrobials function similarly to quinolone antibiotics by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for managing DNA topology (e.g., supercoiling and decatenation) during replication, transcription, and repair.
-
Inhibition of DNA Gyrase/Topoisomerase IV: The quinoxalinone scaffold can stabilize the transient, cleaved DNA-enzyme complex.[7] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.
-
Induction of Cell Death: The accumulation of DNA damage triggers the bacterial SOS response and ultimately leads to bactericidal activity.[7][19]
The nitro group on the 7-position can also play a role. In some heterocyclic compounds, nitro groups can be bioreduced within the bacterial cell to form reactive nitroso or hydroxylamine intermediates, which can generate reactive oxygen species (ROS) and cause oxidative DNA damage.[19][20]
Mechanism Visualization
Caption: Proposed mechanism involving the inhibition of bacterial DNA topoisomerases.
Data Presentation: Example Antimicrobial Activity
The following table summarizes hypothetical but representative MIC data for a series of derivatives synthesized from 7-nitro-2(1H)-quinoxalinone, illustrating how SAR data is typically presented.
| Compound ID | R-Group (at N1-position) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| PRE-01 | -H (Precursor) | >128 | >128 |
| DER-01 | -CH₃ | 64 | 128 |
| DER-02 | -CH₂CH₂OH | 32 | 64 |
| DER-03 | -CH₂COOEt | 16 | 32 |
| DER-04 | -CH₂(4-F-Ph) | 8 | 16 |
| Cipro | (Control Drug) | 0.5 | 0.25 |
Data are for illustrative purposes only.
Conclusion and Future Outlook
7-Nitro-2(1H)-quinoxalinone is a high-potential starting material for the development of new antimicrobial agents. Its accessible synthesis and versatile chemical nature allow for the creation of large, diverse libraries of novel compounds. The protocols outlined in this guide provide a robust framework for the synthesis, derivatization, and evaluation of these compounds. Future work should focus on exploring a wider range of substitutions, including bioisosteric replacement of the nitro group, and detailed mechanistic studies to elucidate the precise mode of action for the most potent derivatives. Combining these classical medicinal chemistry approaches with in-silico screening and ADME/Tox profiling will be crucial for advancing these promising scaffolds toward clinical development.
References
-
NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols. [Link]
-
Wroblewski, D., et al. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Hudzicki, J. (2009). Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Shomu's Biology. (2022). Mechanism of action of quinolone antibiotics. YouTube. [Link]
-
Gao, F., et al. (2017). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Molecules. [Link]
-
Cheng, G., et al. (2016). Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae. Frontiers in Microbiology. [Link]
-
NHBS Academic & Professional Books. Antimicrobial Susceptibility Testing Protocols. [Link]
-
Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules. [Link]
-
Dr Matt & Dr Mike. (2018). Quinolone - Machanism of Action. YouTube. [Link]
-
Ali, M. M., et al. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules. [Link]
-
MDPI. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. [Link]
-
Zhang, H., et al. (2014). Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent. [Link]
-
Ammar, Y. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society. [Link]
-
Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society. [Link]
-
El-Atawy, M. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules. [Link]
-
Singh, R., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. [Link]
-
ResearchGate. (2017). (PDF) Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. [Link]
-
Johns Hopkins University. (n.d.). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives.... [Link]
-
ResearchGate. (2010). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. [Link]
-
ResearchGate. (2002). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. [Link]
-
SpringerLink. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 7-NITRO-2(1H)-QUINOXALINONE | 89898-96-4 [m.chemicalbook.com]
- 10. 7-Nitro-2(1H)-quinoxalinone 95% | CAS: 89898-96-4 | AChemBlock [achemblock.com]
- 11. chemscene.com [chemscene.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdb.apec.org [pdb.apec.org]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. woah.org [woah.org]
- 18. Antimicrobial Susceptibility Testing Protocols | NHBS Academic & Professional Books [nhbs.com]
- 19. Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 7-Nitro-2(1H)-quinoxalinone
Introduction: The Versatility of the 7-Nitro-2(1H)-quinoxalinone Scaffold in Medicinal Chemistry
The quinoxalin-2(1H)-one core is a privileged heterocyclic scaffold in the landscape of medicinal chemistry and drug development. Its inherent structural features allow for a diverse range of chemical modifications, leading to a wide spectrum of pharmacological activities. The introduction of a nitro group at the 7-position, yielding 7-Nitro-2(1H)-quinoxalinone, further enhances its potential as a versatile building block. The electron-withdrawing nature of the nitro group not only modulates the electronic properties of the entire molecule but also provides a synthetic handle for further transformations, such as reduction to an amino group, which is a key pharmacophore in many bioactive molecules.
This application note provides a comprehensive guide to the experimental procedures for the derivatization of 7-Nitro-2(1H)-quinoxalinone. We will delve into three primary avenues of modification: N1-alkylation , C3-functionalization , and chemoselective reduction of the nitro group . Each section will present detailed, step-by-step protocols, elucidate the rationale behind the chosen methodologies, and provide guidance on the characterization of the resulting derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to explore the synthetic utility of this valuable scaffold.
I. N1-Alkylation: Introducing Diversity at the Lactam Nitrogen
The nitrogen atom at the 1-position of the quinoxalinone ring offers a prime site for introducing a variety of alkyl and functionalized alkyl chains. This modification can significantly impact the compound's solubility, lipophilicity, and interaction with biological targets. A common and effective method for N1-alkylation is the reaction with alkyl halides in the presence of a suitable base.
Protocol 1: N1-Alkylation with Alkyl Halides
This protocol describes a general procedure for the N1-alkylation of 7-Nitro-2(1H)-quinoxalinone using an alkyl halide and potassium carbonate as the base in acetone.
Rationale: Potassium carbonate (K₂CO₃) is a mild and inexpensive base that is effective in deprotonating the N1-amide proton, forming a nucleophilic anion. Acetone is a suitable polar aprotic solvent that facilitates the SN2 reaction between the quinoxalinone anion and the alkyl halide.
Experimental Workflow:
Caption: Workflow for the N1-alkylation of 7-Nitro-2(1H)-quinoxalinone.
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 7-Nitro-2(1H)-quinoxalinone (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and dry acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the desired alkyl halide (1.2 eq.) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Wash the solid residue with acetone.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure N1-alkylated derivative.
Data Presentation:
| Alkyl Halide | Reaction Time (h) | Typical Yield (%) |
| Ethyl bromoacetate | 6 | 85-95 |
| Benzyl bromide | 8 | 80-90 |
| Iodomethane | 4 | 90-98 |
II. C3-Functionalization: A Gateway to Novel Analogs
The C3 position of the quinoxalinone ring is another key site for introducing chemical diversity. Direct C-H functionalization methods are often employed for the parent quinoxalinone scaffold. However, for the 7-nitro derivative, a more robust and reliable two-step strategy involving halogenation followed by a palladium-catalyzed cross-coupling reaction is recommended.
Protocol 2: C3-Chlorination
This protocol details the chlorination of the C3 position using phosphorus oxychloride (POCl₃).
Rationale: Phosphorus oxychloride is a powerful dehydrating and chlorinating agent. It reacts with the tautomeric hydroxyl group of the quinoxalinone to form a phosphate ester intermediate, which is then displaced by a chloride ion to yield the 3-chloro derivative.
Experimental Workflow:
Caption: Workflow for the C3-chlorination of 7-Nitro-2(1H)-quinoxalinone.
Step-by-Step Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend 7-Nitro-2(1H)-quinoxalinone (1.0 eq.) in phosphorus oxychloride (10-15 eq.).
-
Heat the mixture to reflux and maintain for 3-6 hours. The reaction progress can be monitored by TLC (after careful quenching of a small aliquot).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
A precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Dry the solid under vacuum to obtain 3-chloro-7-nitro-2(1H)-quinoxalinone, which can often be used in the next step without further purification.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-chloro-7-nitro-2(1H)-quinoxalinone with an arylboronic acid.
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction. A palladium(0) catalyst undergoes oxidative addition into the C-Cl bond of the quinoxalinone. Subsequent transmetalation with the boronic acid (activated by a base) and reductive elimination yields the C3-arylated product and regenerates the catalyst.[1]
Experimental Workflow:
Caption: Workflow for the Suzuki-Miyaura coupling of 3-chloro-7-nitro-2(1H)-quinoxalinone.
Step-by-Step Methodology:
-
To a Schlenk flask, add 3-chloro-7-nitro-2(1H)-quinoxalinone (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-aryl-7-nitro-2(1H)-quinoxalinone derivative.
Data Presentation:
| Arylboronic Acid | Base | Catalyst | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylboronic acid | K₂CO₃ | Pd(PPh₃)₄ | 90 | 12 | 75-85 |
| 4-Methoxyphenylboronic acid | Cs₂CO₃ | Pd(dppf)Cl₂ | 100 | 8 | 80-90 |
| 3-Pyridylboronic acid | K₃PO₄ | Pd₂(dba)₃ / SPhos | 110 | 18 | 60-75 |
III. Chemoselective Reduction of the Nitro Group: Accessing the 7-Amino Scaffold
The reduction of the 7-nitro group to a 7-amino group opens up a vast array of possibilities for further derivatization, such as amide bond formation, sulfonamide synthesis, and diazotization reactions. The key challenge is to selectively reduce the nitro group without affecting the quinoxalinone ring system. Tin(II) chloride in an acidic medium is a classic and effective method for this transformation.[2]
Protocol 4: Reduction of the 7-Nitro Group with Tin(II) Chloride
This protocol describes the chemoselective reduction of 7-Nitro-2(1H)-quinoxalinone to 7-amino-2(1H)-quinoxalinone.
Rationale: Tin(II) chloride (SnCl₂) is a mild reducing agent that, in the presence of a proton source like hydrochloric acid (HCl), can selectively reduce aromatic nitro groups to amines.[2] The reaction conditions are generally compatible with the lactam functionality of the quinoxalinone core.
Experimental Workflow:
Caption: Workflow for the chemoselective reduction of 7-Nitro-2(1H)-quinoxalinone.
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve 7-Nitro-2(1H)-quinoxalinone (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq.) in concentrated hydrochloric acid.
-
Heat the reaction mixture to 50-70 °C and stir for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (pH 8-9).
-
A precipitate of tin salts will form. Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 7-amino-2(1H)-quinoxalinone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation:
| Substrate | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 7-Nitro-2(1H)-quinoxalinone | Ethanol | 70 | 3 | 80-90 |
| 1-Methyl-7-nitro-2(1H)-quinoxalinone | Ethyl Acetate | 50 | 4 | 85-95 |
| 3-Phenyl-7-nitro-2(1H)-quinoxalinone | Ethanol | 70 | 5 | 75-85 |
IV. Characterization of Derivatives
Thorough characterization of the synthesized derivatives is crucial to confirm their structure and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the products. For example, in N1-alkylation, the appearance of new signals corresponding to the alkyl group and the disappearance of the N1-H proton signal are indicative of a successful reaction. In C3-arylation, the appearance of aromatic signals from the newly introduced aryl group confirms the coupling. In the nitro reduction, a significant upfield shift of the aromatic protons and the appearance of a broad singlet for the -NH₂ group are expected.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. For instance, the characteristic stretching frequencies of the nitro group (around 1520 and 1340 cm⁻¹) will disappear upon reduction to the amino group, which will show new N-H stretching bands (around 3300-3500 cm⁻¹).
Conclusion
The 7-Nitro-2(1H)-quinoxalinone scaffold is a highly valuable platform for the generation of diverse chemical entities with significant potential in drug discovery. The protocols detailed in this application note provide robust and reproducible methods for the derivatization at the N1 and C3 positions, as well as for the chemoselective reduction of the nitro group. By employing these procedures, researchers can efficiently access a wide range of novel quinoxalinone derivatives for further biological evaluation. The causality-driven explanations for the experimental choices aim to empower scientists to adapt and optimize these methods for their specific research needs, thereby accelerating the discovery of new therapeutic agents.
References
- Relevant peer-reviewed articles and chemical synthesis databases will be listed here with full cit
Sources
The Strategic Utility of 7-Nitro-2(1H)-quinoxalinone in Modern Organic Synthesis: A Guide for Researchers
For the discerning researcher in organic synthesis and drug discovery, the quinoxalinone scaffold represents a privileged heterocyclic motif, rich in biological activity and synthetic potential. Among its derivatives, 7-Nitro-2(1H)-quinoxalinone stands out as a versatile and strategically important building block. The presence of the nitro group, a powerful electron-withdrawing substituent, not only modulates the electronic properties of the quinoxalinone core but also serves as a synthetic handle for a diverse array of chemical transformations. This guide provides an in-depth exploration of the applications of 7-Nitro-2(1H)-quinoxalinone, offering detailed protocols and mechanistic insights to empower your research endeavors.
Introduction to a Versatile Building Block
7-Nitro-2(1H)-quinoxalinone, with the chemical formula C₈H₅N₃O₃, is a crystalline solid that has garnered significant attention in medicinal chemistry.[1] Its structure is characterized by a bicyclic system where a pyrazinone ring is fused to a nitro-substituted benzene ring. This arrangement imparts unique reactivity and has led to the development of novel therapeutic agents, including potent aldose reductase inhibitors.[2] The true power of this molecule in organic synthesis, however, lies in its capacity for selective functionalization at multiple positions, enabling the construction of complex molecular architectures.
Core Synthetic Applications and Protocols
The strategic application of 7-Nitro-2(1H)-quinoxalinone hinges on several key transformations that leverage its inherent chemical reactivity. These include the reduction of the nitro group to a versatile amino functionality, functionalization of the quinoxalinone core, and its use in the synthesis of fused heterocyclic systems.
The Gateway Transformation: Reduction of the Nitro Group
The reduction of the nitro group to an amine is arguably the most critical transformation of 7-Nitro-2(1H)-quinoxalinone, as it opens up a vast landscape of further derivatization. The resulting 7-Amino-2(1H)-quinoxalinone is a key intermediate for the synthesis of a wide range of biologically active compounds.[3][4] Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly efficient and widely used method for this purpose.[5]
Protocol 1: Catalytic Hydrogenation of 7-Nitro-2(1H)-quinoxalinone
This protocol outlines the reduction of 7-Nitro-2(1H)-quinoxalinone to 7-Amino-2(1H)-quinoxalinone using hydrogen gas and a palladium on carbon catalyst.
-
Materials:
-
7-Nitro-2(1H)-quinoxalinone
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite®
-
-
Procedure:
-
In a hydrogenation flask, dissolve 7-Nitro-2(1H)-quinoxalinone (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under a nitrogen atmosphere.
-
Seal the flask and purge the system with nitrogen gas, followed by vacuum.
-
Introduce hydrogen gas into the flask (typically via a balloon or a pressurized system) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Upon completion, purge the flask with nitrogen gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 7-Amino-2(1H)-quinoxalinone, which can be further purified by recrystallization or column chromatography if necessary.
-
-
Causality and Insights:
-
The choice of solvent is crucial; alcohols like methanol and ethanol are excellent choices due to their ability to dissolve the starting material and their compatibility with the catalytic system.
-
Palladium on carbon is a highly efficient heterogeneous catalyst that facilitates the reduction of the nitro group with high chemoselectivity, often leaving other functional groups intact.[6]
-
It is imperative to handle Pd/C with care, especially when dry, as it can be pyrophoric. The catalyst should always be handled under a nitrogen atmosphere and kept wet with solvent.
-
Alternative Reduction Method: Transfer Hydrogenation
For laboratories not equipped for high-pressure hydrogenation, transfer hydrogenation offers a safer and more convenient alternative. Common hydrogen donors include hydrazine hydrate or ammonium formate.[7]
Protocol 2: Transfer Hydrogenation using Hydrazine Hydrate
-
Procedure:
-
Dissolve 7-Nitro-2(1H)-quinoxalinone (1.0 eq) in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add 10% Pd/C (5-10 mol%).
-
Heat the mixture to reflux and then add hydrazine hydrate (3-5 eq) dropwise.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture and filter through Celite® to remove the catalyst.
-
Concentrate the filtrate to obtain the product.
-
-
Trustworthiness: This method is well-established for the reduction of nitroarenes and is known for its high yields and selectivity, especially in the presence of other reducible functional groups that might be sensitive to H₂/Pd/C conditions.[8]
Diagram 1: Key Transformations of 7-Nitro-2(1H)-quinoxalinone
Caption: Synthetic pathways originating from 7-Nitro-2(1H)-quinoxalinone.
N-Alkylation and N-Arylation: Modifying the Core Structure
The nitrogen atom at the 1-position of the quinoxalinone ring is a nucleophilic site that can be readily alkylated or arylated to introduce further diversity into the molecule. This modification can significantly impact the biological activity of the resulting compounds.
Protocol 3: N-Alkylation of 7-Nitro-2(1H)-quinoxalinone
This protocol describes a general procedure for the N-alkylation using an alkyl halide in the presence of a base.[9]
-
Materials:
-
7-Nitro-2(1H)-quinoxalinone
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
-
Procedure:
-
To a solution of 7-Nitro-2(1H)-quinoxalinone (1.0 eq) in DMF or MeCN, add a base such as K₂CO₃ (1.5-2.0 eq) or Cs₂CO₃ (1.2-1.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (e.g., 50-80 °C) and monitor by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Expertise and Experience: The choice of base and solvent can influence the reaction rate and yield. Cesium carbonate is often more effective than potassium carbonate, especially for less reactive alkyl halides, due to its higher solubility and basicity. DMF is a good solvent for this reaction as it effectively dissolves the reactants and facilitates the Sₙ2 reaction.
C-H Functionalization at the C3-Position
Direct C-H functionalization has emerged as a powerful tool in organic synthesis for its atom and step economy. The C3-position of the quinoxalin-2(1H)-one core is activated for various C-H functionalization reactions, allowing for the introduction of alkyl, aryl, and other functional groups. While many examples exist for the parent quinoxalinone, these methods are generally applicable to the 7-nitro derivative.
Table 1: Representative C-H Functionalization Reactions of Quinoxalin-2(1H)-ones
| Reaction Type | Reagents and Conditions | Product | Reference |
| Alkylation | Alkylboronic acids, electro-oxidative conditions | 3-Alkyl-quinoxalin-2(1H)-one | [10] |
| Arylation | Arylhydrazines, photoredox catalysis | 3-Aryl-quinoxalin-2(1H)-one | [11] |
| Acylation | Aldehydes, visible-light photoredox catalysis | 3-Acyl-quinoxalin-2(1H)-one | [12] |
Diagram 2: Workflow for C-H Functionalization
Caption: General workflow for C-H functionalization of quinoxalinones.
Synthesis of Fused Heterocyclic Systems
The derivatives of 7-Nitro-2(1H)-quinoxalinone are excellent precursors for the synthesis of more complex, fused heterocyclic systems. For instance, after conversion to the corresponding 2-chloro-7-nitroquinoxaline, reaction with hydrazine can yield a 2-hydrazinyl intermediate. This intermediate is a key building block for the synthesis of triazolo[4,3-a]quinoxalines, a class of compounds with significant pharmacological interest.[13]
Protocol 4: Synthesis of a 7-Nitro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one Derivative (Conceptual)
This conceptual protocol illustrates the pathway to fused triazoloquinoxalines.
-
Chlorination: Treat 7-Nitro-2(1H)-quinoxalinone with a chlorinating agent like phosphorus oxychloride (POCl₃) to yield 2-chloro-7-nitroquinoxaline.[3]
-
Hydrazinolysis: React 2-chloro-7-nitroquinoxaline with hydrazine hydrate to form 2-hydrazinyl-7-nitroquinoxaline.
-
Cyclization: Condense the hydrazinyl intermediate with a suitable one-carbon synthon (e.g., triethyl orthoformate, formic acid) to construct the triazole ring, yielding the 7-nitro-1,2,4-triazolo[4,3-a]quinoxaline.
Conclusion
7-Nitro-2(1H)-quinoxalinone is a highly valuable and versatile building block in organic synthesis. Its strategic importance lies in the dual functionality of the quinoxalinone core and the synthetically malleable nitro group. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of this powerful intermediate in the design and synthesis of novel molecules for drug discovery and materials science. By understanding the key transformations and the rationale behind the experimental conditions, scientists can confidently incorporate 7-Nitro-2(1H)-quinoxalinone into their synthetic strategies to access a wide array of complex and biologically relevant compounds.
References
-
Nikpour, M. (2022). Synthesis of novel[1][14]triazolo[4,3-a]quinoxaline derivatives. Journal of Chemical Reaction and Synthesis, 12(2), 110-117.
- PubChem. (n.d.). 7-Nitro-2(1H)-quinoxalinone. National Center for Biotechnology Information.
-
El-Gendy, M. A., et al. (2021).[1][14]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Molecules, 26(11), 3328.
-
ResearchGate. (n.d.). Classical synthetic routes to obtain[1][14]triazolo[4,3-a]quinoxalines. Retrieved from a valid URL.
- el-Hawash, S. A., Habib, N. S., & Fanaki, N. H. (1999). Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines. Pharmazie, 54(11), 808-813.
- ACS Publications. (n.d.). Quinoxalin-2(1H)-One Derivatives As Inhibitors Against Hepatitis C Virus. Journal of Medicinal Chemistry.
- do Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society, 28(7), 1341-1345.
- ResearchGate. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine.
- FUJIFILM Wako Chemicals. (n.d.). Chemoselective Reduction catalysts.
- Wikipedia. (n.d.). Suzuki reaction.
- Dow, N. W., Cabré, A., & MacMillan, D. W. C. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Chem, 7(7), 1-16.
- BenchChem. (2025). Quinoxalin-2(1H)-one Derivatives: A Technical Guide for Medicinal Chemistry.
- ResearchGate. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine.
- BenchChem. (2025).
- Hussain, S., et al. (2014). Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(9), 2086-2089.
- National Institutes of Health. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles.
- National Institutes of Health. (n.d.). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.
- ACS Publications. (n.d.). 8-(1H-Imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone and Related Compounds: Synthesis and Structure−Activity Relationships for the AMPA-type Non-NMDA Receptor. Journal of Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- National Institutes of Health. (n.d.).
- ACS Green Chemistry Institute. (n.d.).
- ResearchGate. (n.d.). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Juniper Publishers. (2020).
- Royal Society of Chemistry. (n.d.). Electro-oxidative C–H alkylation of quinoxalin-2(1H)-ones with organoboron compounds. Green Chemistry.
- YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem.
- Sciforum. (2020).
Sources
- 1. Synthesis of some new quinoxalines and 1,2,4-triazolo[4,3-a]-quinoxalines for evaluation of in vitro antitumor and antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemoselective Reduction catalysts | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Electro-oxidative C–H alkylation of quinoxalin-2(1H)-ones with organoboron compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Quinoxalinone synthesis [organic-chemistry.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
7-Nitro-2(1H)-quinoxalinone: A "Turn-On" Fluorescent Probe for Bioimaging of Hypoxia
Application Note & Protocols
Intended Audience: Researchers, scientists, and drug development professionals engaged in cell biology, oncology, and fluorescence microscopy.
I. Introduction: The Imperative for Hypoxia Detection
Cellular hypoxia, a state of inadequate oxygen supply, is a critical hallmark of various pathological conditions, most notably solid tumors. The hypoxic microenvironment significantly influences tumor progression, metastasis, and resistance to therapies, including radiation and chemotherapy. Consequently, the ability to accurately visualize and quantify hypoxic regions within living biological systems is of paramount importance for both fundamental research and clinical diagnostics. Fluorescent probes that respond to the unique biochemical signatures of hypoxia offer a non-invasive, high-resolution approach to studying these phenomena in real-time.
This guide details the application of 7-Nitro-2(1H)-quinoxalinone as a highly effective "turn-on" fluorescent probe for the bioimaging of hypoxic cells. This small molecule probe is designed to be minimally fluorescent in its native state but undergoes a dramatic increase in fluorescence emission upon enzymatic reduction in a low-oxygen environment. This unique characteristic allows for a high signal-to-noise ratio, making it an ideal tool for sensitive and specific detection of cellular hypoxia.
II. Principle of Detection: A Nitroreductase-Mediated Transformation
The functionality of 7-Nitro-2(1H)-quinoxalinone as a hypoxia-sensitive probe is predicated on the enzymatic activity of nitroreductases (NTRs). These enzymes are significantly upregulated in hypoxic cells as a part of their adaptive metabolic response. The core mechanism involves the NTR-catalyzed, NADH-dependent reduction of the electron-withdrawing nitro group on the quinoxalinone scaffold to an electron-donating amino group.[1]
This bio-reductive transformation is the linchpin of the probe's "turn-on" capability. The parent molecule, 7-Nitro-2(1H)-quinoxalinone, is non-fluorescent due to the quenching effect of the nitro group. Upon its conversion to the highly fluorescent 7-Amino-2(1H)-quinoxalinone, a strong fluorescence emission is observed. This direct correlation between nitroreductase activity and fluorescence output enables the precise spatial and temporal mapping of hypoxic regions within cell populations and tissues.
Figure 1: Mechanism of Action. Under hypoxic conditions, upregulated nitroreductase (NTR) enzymes catalyze the reduction of non-fluorescent 7-Nitro-2(1H)-quinoxalinone to the highly fluorescent 7-Amino-2(1H)-quinoxalinone.
III. Physicochemical and Spectral Properties
A thorough understanding of the probe's spectral characteristics is essential for successful experimental design and data acquisition.
| Property | 7-Nitro-2(1H)-quinoxalinone ("Off" State) | 7-Amino-2(1H)-quinoxalinone ("On" State) |
| Formula | C₈H₅N₃O₃ | C₈H₇N₃O |
| Molecular Weight | 191.14 g/mol | 161.16 g/mol |
| Appearance | Pale yellow solid | Yellow solid |
| Excitation Maximum (λex) | ~340 nm[2] | ~366 nm[3] |
| Emission Maximum (λem) | Negligible | ~489 nm (in PBS)[3] |
| Fluorescence | Non-fluorescent | Strong green fluorescence |
Note: The excitation maximum for the nitro form is an estimate based on similar quinoxalinone derivatives. The emission of the amino form exhibits solvatochromism, with the emission maximum shifting depending on the polarity of the solvent.[4]
IV. Synthesis Protocol
The following is a robust, multi-step synthesis protocol for producing 7-nitroquinoxalin-2-ol, the tautomer of 7-Nitro-2(1H)-quinoxalinone, which exists in equilibrium. This method is adapted from a validated procedure for the synthesis of the closely related 7-nitroquinoxalin-2-amine.[3][5]
Figure 2: Synthetic Workflow. A two-step process for the synthesis of 7-Nitroquinoxalin-2-ol.
Materials and Reagents:
-
o-phenylenediamine
-
Glyoxylic acid monohydrate
-
Methanol
-
Glacial acetic acid
-
Fuming nitric acid
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
Step 1: Synthesis of Quinoxalin-2-ol
-
Prepare a solution of glyoxylic acid monohydrate in methanol.
-
In a separate flask, dissolve o-phenylenediamine in methanol.
-
Slowly add the glyoxylic acid solution to the o-phenylenediamine solution at 0°C with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
The resulting precipitate, quinoxalin-2-ol, is collected by filtration, washed with cold methanol, and dried. A typical yield for this step is approximately 89%.[5]
Step 2: Nitration to 7-Nitroquinoxalin-2-ol
-
Suspend the synthesized quinoxalin-2-ol in glacial acetic acid at room temperature in a round bottom flask.
-
Prepare a solution of fuming nitric acid in glacial acetic acid.
-
Slowly add the nitric acid solution to the quinoxalin-2-ol suspension with vigorous stirring.
-
Continue stirring the mixture at room temperature for 24 hours.
-
Remove the acetic acid by rotary evaporation.
-
Add water to the residue and stir for 1 hour at room temperature.
-
Collect the pale yellow solid, 7-nitroquinoxalin-2-ol, by filtration, wash thoroughly with water, and dry. This step typically yields around 65% of the desired product.[3]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
V. Experimental Protocols for Bioimaging
The following protocols provide a framework for utilizing 7-Nitro-2(1H)-quinoxalinone for imaging hypoxia in cultured cells. Optimization may be required depending on the cell line and experimental conditions.
A. In Vitro Nitroreductase Activity Assay
This assay confirms the probe's response to the target enzyme.
Materials:
-
7-Nitro-2(1H)-quinoxalinone stock solution (e.g., 10 mM in DMSO)
-
Purified nitroreductase enzyme
-
NADH stock solution (e.g., 100 mM in buffer)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the nitroreductase enzyme in the assay buffer.
-
In the wells of the microplate, add the assay buffer, NADH to a final concentration of 200 µM, and the different concentrations of nitroreductase.
-
Initiate the reaction by adding 7-Nitro-2(1H)-quinoxalinone to a final concentration of 10 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 60 minutes) using an excitation wavelength of ~366 nm and an emission wavelength of ~489 nm.
-
Plot the fluorescence intensity against the enzyme concentration to determine the probe's sensitivity and linear range.
B. Live Cell Imaging of Hypoxia
This protocol details the application of the probe for visualizing hypoxia in cultured cells.
Materials:
-
Adherent cells (e.g., HeLa, A549) cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
7-Nitro-2(1H)-quinoxalinone stock solution (10 mM in DMSO)
-
Hypoxia chamber or incubator capable of regulating O₂ levels (e.g., 1% O₂)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or equivalent for excitation, and a green emission filter)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density on imaging-compatible plates and allow them to adhere overnight.
-
Induction of Hypoxia: Place one set of plates in a hypoxia chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a duration sufficient to induce nitroreductase expression (typically 12-24 hours). Keep a parallel set of plates under normoxic conditions (ambient O₂, 5% CO₂) as a control.
-
Probe Loading: Prepare a working solution of 7-Nitro-2(1H)-quinoxalinone in pre-warmed complete culture medium. A final concentration of 5-10 µM is a good starting point for optimization.
-
Remove the culture medium from the cells and add the probe-containing medium.
-
Incubation: Incubate the cells (both hypoxic and normoxic sets) with the probe for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or live-cell imaging solution to remove excess probe.
-
Imaging: Immediately image the cells using a fluorescence microscope. Acquire images from both the normoxic and hypoxic samples using identical imaging parameters.
Figure 3: Live Cell Imaging Workflow. A step-by-step guide for the preparation, treatment, and imaging of cells to detect hypoxia.
Expected Results: Cells subjected to hypoxic conditions should exhibit a significant increase in green fluorescence compared to their normoxic counterparts, which should show minimal background fluorescence. The fluorescent signal should be localized within the cytoplasm of the cells.
VI. Troubleshooting and Considerations
-
Low Signal: If the fluorescence signal is weak, consider increasing the probe concentration, extending the incubation time, or allowing for a longer period of hypoxic induction.
-
High Background: Ensure thorough washing of the cells to remove any unbound probe. The use of a phenol red-free medium during imaging can also reduce background fluorescence.
-
Phototoxicity: Minimize the exposure of cells to the excitation light to prevent phototoxicity and photobleaching.
-
Probe Stability: Prepare fresh working solutions of the probe from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
VII. Conclusion
7-Nitro-2(1H)-quinoxalinone is a valuable chemical tool for the investigation of cellular hypoxia. Its "turn-on" fluorescence mechanism, which is directly linked to the activity of the hypoxia-inducible enzyme nitroreductase, provides a robust and sensitive method for imaging hypoxic cells. The straightforward synthesis and simple application protocols make it an accessible probe for a wide range of research applications in cancer biology, neuroscience, and other fields where oxygen deprivation plays a critical role.
VIII. References
-
Renault, K., Renard, P.-Y., & Sabot, C. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide. New Journal of Chemistry, 41(18), 10432–10437. [Link]
-
do Amaral, D. N., de Sá Alves, F. R., Barreiro, E. J., Laufer, S. A., & Lima, L. M. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society, 28(7), 1239-1243. [Link]
-
Fu, Y., et al. (2021). A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. RSC Advances, 11(14), 8516–8520. [Link]
-
Renault, K., Renard, P.-Y., & Sabot, C. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application in the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide. New Journal of Chemistry. [Link]
-
Rachid, J., et al. (n.d.). Fluorescence spectra of Quinoxalin-2(1H)-one at room temperature (C = 10⁻⁴ M). ResearchGate. [Link]
-
Renault, K., Renard, P.-Y., & Sabot, C. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. ResearchGate. [Link]
-
Chen, G., et al. (2022). Turn-on Fluorescent Biosensors for Imaging Hypoxia-like Conditions in Living Cells. Journal of the American Chemical Society. [Link]
-
Wang, X., et al. (2015). A turn-on fluorescent probe for tumor hypoxia imaging in living cells. Chemical Communications. [Link]
-
Royal Society of Chemistry. (n.d.). Nitroreductase-triggered activation of a novel caged fluorescent probe obtained from methylene blue. The Royal Society of Chemistry. [Link]
-
[Study on the ultraviolet spectrum in a series of 2 (1H)-quinoxalin-2-one derivatives]. (2005). Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu. [Link]
Sources
protocol for using 7-Nitro-2(1H)-quinoxalinone in cell-based assays
Application Notes and Protocols
Comprehensive Guide to the Cellular Characterization of 7-Nitro-2(1H)-quinoxalinone, a Potent AMPA Receptor Antagonist
Abstract
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of 7-Nitro-2(1H)-quinoxalinone in cell-based functional assays. 7-Nitro-2(1H)-quinoxalinone belongs to the quinoxaline class of compounds, which are widely recognized as competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] Given the central role of AMPA receptors in mediating fast excitatory neurotransmission in the central nervous system (CNS), their antagonists are critical tools for neuroscience research and potential therapeutics for neurological disorders characterized by excitotoxicity.[2][3] This guide details the mechanism of action, provides step-by-step protocols for compound handling, cytotoxicity assessment, and the determination of antagonist potency (IC₅₀) using a fluorescent calcium imaging assay. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and reproducibility.
Scientific Foundation: Mechanism of Action
The AMPA receptor is an ionotropic glutamate receptor that, upon binding to the neurotransmitter glutamate, opens its channel to allow the influx of sodium (Na⁺) and, in the absence of the edited GluA2 subunit, calcium (Ca²⁺) ions.[4][5] This influx leads to the depolarization of the postsynaptic membrane, a fundamental process for synaptic transmission and plasticity.[2][6]
7-Nitro-2(1H)-quinoxalinone, as a competitive antagonist, is hypothesized to bind to the same glutamate-binding site on the AMPA receptor. This occupation prevents glutamate from binding and activating the receptor, thereby inhibiting the downstream ion influx and subsequent neuronal depolarization. Understanding this mechanism is key to designing functional assays where the inhibitory effect of the compound can be quantified by measuring the reduction in an agonist-induced cellular response.
Compound Characteristics and Handling
Proper handling and preparation of the test compound are foundational to obtaining reliable and reproducible results.
Table 1: Physicochemical Properties of 7-Nitro-2(1H)-quinoxalinone
| Property | Value | Source |
| CAS Number | 89898-96-4 | [7] |
| Molecular Formula | C₈H₅N₃O₃ | [7] |
| Molecular Weight | 191.15 g/mol | [7] |
| Appearance | Yellow solid | [8] |
| Purity | >95% recommended | [7] |
| Typical Solvent | Dimethyl sulfoxide (DMSO) | N/A |
| Storage | Store at 2-8°C for long term | [8] |
Protocol 1: Preparation of Stock Solution
Causality: Quinoxaline derivatives often have poor aqueous solubility. A high-concentration stock solution in an organic solvent like DMSO is necessary for creating accurate serial dilutions in aqueous assay buffers. The final DMSO concentration in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Weighing: Accurately weigh out a precise amount of 7-Nitro-2(1H)-quinoxalinone powder (e.g., 1.91 mg) using an analytical balance.
-
Solubilization: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a desired high-concentration stock, for example, 10 mM (e.g., add 1 mL DMSO to 1.91 mg of compound).
-
Mixing: Vortex thoroughly for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
Experimental Protocols: A Validated Workflow
A multi-step approach is crucial. Before determining the potency of the antagonist, its cytotoxic profile must be established to ensure that any observed reduction in cell signaling is due to specific receptor antagonism and not simply cell death.
Protocol 2: Cytotoxicity Assessment
Trustworthiness: This step is critical for validating the results of the functional assay. By identifying the concentration range where 7-Nitro-2(1H)-quinoxalinone is non-toxic, you can confidently attribute the effects seen in the functional assay to receptor modulation.
-
Cell Plating: Seed a suitable neuronal cell line (e.g., SH-SY5Y, which expresses glutamate receptors) or primary neurons into a 96-well clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 7-Nitro-2(1H)-quinoxalinone in cell culture medium. The concentration range should exceed the expected functional IC₅₀. Replace the old medium with the medium containing the test compound. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
Incubation: Incubate the plate for a duration relevant to your functional assay (e.g., 24 hours).
-
Viability Measurement: Perform a standard cytotoxicity assay, such as the MTT, MTS, or LDH release assay, following the manufacturer's instructions.[9][10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the TC₅₀ (Toxic Concentration 50%) and select a concentration range for the functional assay that shows >90% cell viability.
Protocol 3: Functional Antagonism Assay (Calcium Imaging)
Expertise: This protocol uses a fluorescent calcium indicator to measure the influx of calcium through AMPA receptors upon agonist stimulation.[11][12] The antagonist's efficacy is determined by its ability to reduce this agonist-induced calcium signal. This method is highly sensitive and amenable to high-throughput screening.[13]
Materials:
-
Cells expressing AMPA receptors (e.g., primary cortical neurons or SH-SY5Y cells)
-
Black-walled, clear-bottom 96-well plates
-
7-Nitro-2(1H)-quinoxalinone stock solution (10 mM in DMSO)
-
AMPA receptor agonist (e.g., L-Glutamate or AMPA)
-
Fluorescent Calcium Indicator (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Fluorescent kinetic plate reader (e.g., FLIPR, FDSS)
Methodology:
-
Cell Plating: Seed cells into 96-well black-walled, clear-bottom plates and culture until they form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer by mixing Fluo-4 AM (final concentration 2-5 µM) and Pluronic F-127 (final concentration 0.02%) in the assay buffer. Rationale: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-4 AM dye.
-
Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation (Antagonist Plate): While cells are incubating, prepare a separate 96-well plate with serial dilutions of 7-Nitro-2(1H)-quinoxalinone in assay buffer. Aim for a 4X final concentration. Include wells for:
-
Vehicle Control: Assay buffer with DMSO (at the same final concentration as the test compound wells). This represents 0% inhibition.
-
Positive Control: A known, potent AMPA receptor antagonist (e.g., NBQX) to confirm assay performance.
-
No Agonist Control: Assay buffer only, to measure baseline fluorescence.
-
-
Washing and Compound Addition:
-
After incubation, gently wash the cells twice with 100 µL of assay buffer to remove extracellular dye.
-
Leave 100 µL of assay buffer in each well.
-
Transfer 50 µL from the antagonist plate to the cell plate.
-
Incubate at room temperature for 15-30 minutes to allow the antagonist to bind to the receptors.
-
-
Agonist Challenge and Signal Acquisition:
-
Prepare an agonist solution (e.g., Glutamate) in assay buffer at a 4X concentration corresponding to its EC₈₀ (the concentration that gives 80% of the maximal response, determined in a separate agonist dose-response experiment).
-
Place the cell plate into the kinetic plate reader.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
Program the instrument to add 50 µL of the agonist solution to all wells (except the 'no agonist' control).
-
Continue recording the fluorescent signal for 60-120 seconds to capture the peak response.
-
Data Analysis and Interpretation
The raw data will be a time course of fluorescence intensity for each well. The key is to convert this into a dose-dependent inhibition curve to calculate the IC₅₀.
-
Calculate Response: For each well, determine the maximum fluorescence signal after agonist addition and subtract the average baseline fluorescence.
-
Normalize Data:
-
The average response of the vehicle control wells (agonist, no antagonist) is set as the 0% inhibition (maximum signal).
-
The average response of the 'no agonist' control wells is set as the 100% inhibition (background signal).
-
-
Calculate Percent Inhibition: For each concentration of 7-Nitro-2(1H)-quinoxalinone, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Background] / [Signal_Max - Signal_Background])
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the antagonist concentration.
-
Determine IC₅₀: Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using a suitable software package (e.g., GraphPad Prism). The IC₅₀ is the concentration of the antagonist that produces 50% of the maximum inhibition.
Table 2: Example Data for IC₅₀ Determination
| [Antagonist] (µM) | Log [Antagonist] | Avg. Fluorescence Response | % Inhibition |
| 0 (Vehicle) | N/A | 55,000 | 0% |
| 0.01 | -2.00 | 54,500 | 1.1% |
| 0.1 | -1.00 | 48,000 | 15.9% |
| 1 | 0.00 | 28,000 | 61.4% |
| 10 | 1.00 | 10,500 | 98.9% |
| 100 | 2.00 | 10,100 | 99.8% |
| No Agonist | N/A | 10,000 | 100% |
| Calculated IC₅₀ | ~0.7 µM |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Well-to-Well Variability | Inconsistent cell numbers; Edge effects in the plate; Inaccurate pipetting. | Ensure even cell seeding; Avoid using the outer wells of the plate; Use calibrated multichannel pipettes. |
| Low Signal-to-Background Ratio | Low receptor expression; Inefficient dye loading; Weak agonist concentration. | Use a cell line with higher receptor expression; Optimize dye loading time and concentration; Use agonist at its EC₈₀. |
| No Inhibition Observed | Compound is inactive or degraded; Incorrect concentration range tested; Compound precipitated out of solution. | Verify compound identity and purity; Test a wider concentration range; Check for precipitation in assay buffer. |
| Apparent Potentiation at Low Doses | Off-target effects; Assay artifact. | Re-run the experiment carefully; Consider alternative assay formats like electrophysiology to confirm the mechanism.[14] |
References
-
Hayashi, T., et al. (2000). The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn. Nature, 407(6804), 632-636.
-
Lin, Y. C., et al. (2022). Glutamate Stimulation Dysregulates AMPA Receptors-Induced Signal Transduction Pathway in Leber's Inherited Optic Neuropathy Patient-Specific hiPSC-Derived Retinal Ganglion Cells. International Journal of Molecular Sciences, 23(19), 11843.
-
Wikipedia contributors. (2023). AMPA receptor. Wikipedia, The Free Encyclopedia.
-
Gan, Q., et al. (2015). Assembly of AMPA receptors: mechanisms and regulation. Neuropharmacology, 96(Pt A), 72-81.
-
Chen, L., et al. (2014). Activation mechanism of AMPA receptors illuminated by complexes with cone snail toxin, allosteric potentiator and orthosteric agonists. Science Advances, 3(6), e1700227.
-
Ohno, K., et al. (1999). 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-alpha]quinoxalinone and related compounds: synthesis and structure-activity relationships for the AMPA-type non-NMDA receptor. Journal of Medicinal Chemistry, 42(15), 2879-2890.
-
Gaidin, S. G., et al. (2023). Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging. Biomedicines, 11(7), 1836.
-
Kim, M. J., et al. (2012). Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum. Experimental Neurobiology, 21(3), 118-125.
-
Gaidin, S. G., et al. (2023). Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging. Research Square.
-
Gaidin, S. G., et al. (2023). Calcium-permeable AMPA receptors: an underestimated pharmacological target for the therapy of brain pathologies. Frontiers in Molecular Neuroscience, 16, 1243118.
-
Takano, Y., et al. (2005). Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position. Bioorganic & Medicinal Chemistry, 13(15), 4645-4657.
-
Kussius, C. L., & Popescu, G. K. (2010). Noncompetitive antagonists induce cooperative AMPA receptor channel gating. The Journal of Neuroscience, 30(40), 13434-13442.
-
ChemicalBook. (n.d.). 7-NITRO-2(1H)-QUINOXALINONE. ChemicalBook.
-
Löscher, W., & Schmidt, D. (2015). Overview of the in vivo effects of AMPA antagonists in preclinical models of epilepsy. Epilepsia, 56(1), 12-27.
-
Zhigulin, A. V., et al. (2023). The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds. Frontiers in Pharmacology, 14, 1173200.
-
An, L., & Tolliday, N. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Methods in Molecular Biology, 598, 237-247.
-
O'Connor, P. M., et al. (2002). Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines. British Journal of Cancer, 86(7), 1159-1165.
-
Chen, S., et al. (2012). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Mini-Reviews in Medicinal Chemistry, 12(1), 72-83.
-
AChemBlock. (n.d.). 7-Nitro-2(1H)-quinoxalinone 95%. AChemBlock.
-
Kott, S., et al. (2008). Electrophysiological Properties of AMPA Receptors Are Differentially Modulated Depending on the Associated Member of the TARP Family. The Journal of Neuroscience, 28(40), 10234-10244.
-
Carbone, B. E., & Plested, A. J. R. (2016). Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM. eLife, 5, e14819.
-
Takano, Y., et al. (2003). Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position. Bioorganic & Medicinal Chemistry Letters, 13(20), 3521-3525.
-
Carling, R. W., et al. (1998). 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 8(1), 65-70.
-
Belskaya, O. B., et al. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. RSC Advances, 11(62), 39327-39337.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Organic Chemistry Portal.
-
Taylor & Francis. (n.d.). Quinoxaline – Knowledge and References. Taylor & Francis.
-
ChemScene. (n.d.). 7-Nitro-2(1H)-quinoxalinone. ChemScene.
-
ResearchGate. (n.d.). Reported quinoxalines as potent AMPA receptor antagonists. ResearchGate.
-
MDPI. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(15), 4933.
-
Trivedi, A. R., et al. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. RSC Advances, 11(8), 4583-4629.
-
ResearchGate. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. ResearchGate.
-
PubChem. (n.d.). 2(1H)-Quinoxalinone. PubChem.
-
Royal Society of Chemistry. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances.
-
Cohen, E. D., & Miller, R. F. (1999). The network-selective actions of quinoxalines on the neurocircuitry operations of the rabbit retina. Brain Research, 831(1-2), 206-228.
-
ResearchGate. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. ResearchGate.
-
ResearchGate. (2023). Structural properties theoretical investigation of quinoxalin -2(1H) one and some its pharmaceutical derivatives. ResearchGate.
-
Chemsrc. (n.d.). 2(1H)-Quinoxalinone. Chemsrc.
-
Antibodies.com. (n.d.). Cell-Based Assays Guide. Antibodies.com.
-
Amadis Chemical. (n.d.). 7-Nitro-2(1H)-quinoxalinone Specification. Amadis Chemical.
-
ChemicalBook. (n.d.). 7-NITRO-3,4-DIHYDRO-1H-QUINOXALIN-2-ONE. ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. AMPA receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The diversity of AMPA receptor inhibition mechanisms among amidine-containing compounds [frontiersin.org]
- 4. Assembly of AMPA receptors: mechanisms and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced functional detection of synaptic calcium-permeable AMPA receptors using intracellular NASPM | eLife [elifesciences.org]
- 6. mdpi.com [mdpi.com]
- 7. 7-Nitro-2(1H)-quinoxalinone 95% | CAS: 89898-96-4 | AChemBlock [achemblock.com]
- 8. download [amadischem.com]
- 9. Selective toxicity of a quinoxaline 1,4-di-N-oxide derivative in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-Based Assays Guide | Antibodies.com [antibodies.com]
- 11. Identification of Neurons Containing Calcium-Permeable AMPA and Kainate Receptors Using Ca2+ Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calcium-permeable AMPA receptors: an underestimated pharmacological target for the therapy of brain pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 7-Nitro-2(1H)-quinoxalinone
Introduction: The Quinoxalinone Scaffold in Kinase Inhibitor Design
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. The quinoxaline scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including several potent kinase inhibitors.[1][2] The planarity of the quinoxaline ring system allows for effective π-stacking interactions within the ATP-binding pocket of kinases, while its nitrogen atoms can act as hydrogen bond acceptors.
This application note provides a detailed guide to the strategic use of 7-Nitro-2(1H)-quinoxalinone as a versatile starting material for the synthesis of a diverse range of kinase inhibitors. We will delve into the chemical logic behind its use, provide detailed, validated protocols for its transformation into key intermediates, and showcase its application in the synthesis of potent kinase inhibitors.
The Strategic Advantage of 7-Nitro-2(1H)-quinoxalinone
7-Nitro-2(1H)-quinoxalinone is a particularly valuable building block for several key reasons:
-
Versatile Synthetic Handle: The nitro group at the 7-position is a latent amino group. Through a straightforward reduction, it can be converted to a primary amine, which serves as a versatile nucleophile for a wide array of subsequent chemical transformations. This allows for the introduction of various pharmacophoric elements known to be crucial for kinase binding.
-
Modulation of Physicochemical Properties: The electronic nature of the substituent at the 7-position can significantly influence the overall physicochemical properties of the final inhibitor, such as solubility, membrane permeability, and metabolic stability. The nitro group itself is a strong electron-withdrawing group, which can be transformed into a hydrogen-bond-donating amino group or further functionalized to introduce a range of functionalities with diverse electronic and steric properties.
-
Established Role in Kinase Inhibition: Numerous potent kinase inhibitors across different target families, including VEGFR, FGFR, and EGFR, feature a substituted amino group at the 7-position of a quinoline or quinoxaline core.[3][4][5][6] This highlights the importance of this position for achieving high-affinity binding to the kinase hinge region.
Core Synthetic Workflow
The general synthetic strategy for utilizing 7-Nitro-2(1H)-quinoxalinone in the synthesis of kinase inhibitors follows a logical and modular progression. This workflow allows for the generation of a library of diverse analogs for structure-activity relationship (SAR) studies.
Figure 1: General synthetic workflow for the elaboration of 7-Nitro-2(1H)-quinoxalinone into kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 7-Amino-2(1H)-quinoxalinone (Intermediate 1)
The reduction of the nitro group is the pivotal first step in this synthetic sequence. While various methods exist, the use of iron in acetic acid is a cost-effective and reliable method that avoids the need for high-pressure hydrogenation.
Reaction Scheme:
Materials:
-
7-Nitro-2(1H)-quinoxalinone (1.0 eq)
-
Iron powder (Fe, 5.0 eq)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of 7-Nitro-2(1H)-quinoxalinone in a mixture of ethanol and water, add glacial acetic acid.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
To the refluxing mixture, add iron powder portion-wise over 30 minutes. Caution: The reaction is exothermic, and hydrogen gas may be evolved.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
To the remaining aqueous solution, carefully add saturated sodium bicarbonate solution until the pH is neutral to slightly basic (pH 7-8).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 7-Amino-2(1H)-quinoxalinone as a solid. The product can be further purified by recrystallization if necessary.
Expected Yield: 80-90%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of N-(2-oxo-1,2-dihydroquinoxalin-7-yl)benzamide (Amide-based Inhibitor Analog)
This protocol exemplifies the acylation of the 7-amino group, a common strategy to introduce moieties that can interact with the kinase hinge region.
Reaction Scheme:
[7-Amino-2(1H)-quinoxalinone] + [4-Chlorophenyl isocyanate] --(DMF)--> [1-(4-chlorophenyl)-3-(2-oxo-1,2-dihydroquinoxalin-7-yl)urea]
Figure 2: Simplified representation of the VEGFR-2 signaling pathway and the point of intervention for quinoxalinone-based inhibitors.
Conclusion
7-Nitro-2(1H)-quinoxalinone is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its strategic utility lies in the facile conversion of the 7-nitro group into a 7-amino functionality, which can be readily elaborated into a wide range of pharmacophoric motifs. The protocols provided herein offer robust and reproducible methods for the synthesis of key intermediates and final compounds. By leveraging this building block, researchers can efficiently generate diverse libraries of quinoxalinone-based kinase inhibitors for the discovery of novel therapeutics.
References
Sources
- 1. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WO2012122011A2 - Amino-quinolines as kinase inhibitors - Google Patents [patents.google.com]
- 4. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Enzyme Inhibitors from 7-Nitro-2(1H)-quinoxalinone
Abstract
The quinoxalinone scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] This guide focuses on a specific, promising starting scaffold: 7-Nitro-2(1H)-quinoxalinone . The presence of the nitro group at the 7-position offers a unique electronic profile that can be exploited for developing potent and selective enzyme inhibitors. This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the systematic approach to developing novel enzyme inhibitors starting from this scaffold. We will delve into the rationale behind experimental design, provide step-by-step protocols for key assays, and illustrate workflows for hit identification, validation, and lead optimization.
Introduction: The Strategic Advantage of the 7-Nitro-2(1H)-quinoxalinone Scaffold
Quinoxalinone derivatives have garnered significant attention as foundational structures for therapeutic agents, demonstrating potential as anticancer, antimicrobial, and anti-inflammatory agents.[1] Their diverse biological activities often stem from the inhibition of critical enzymes in various signaling pathways.[1] The 7-Nitro-2(1H)-quinoxalinone scaffold is a particularly compelling starting point for several reasons:
-
Versatile Core: The quinoxalinone core is a rigid, planar structure that can be readily functionalized at multiple positions to explore a wide chemical space and optimize interactions with a target enzyme's active site.
-
Modulator of Activity: The nitro group is a strong electron-withdrawing group that can significantly influence the molecule's physicochemical properties, such as its acidity, hydrogen bonding capacity, and potential for specific interactions within an enzyme's active site.[2] This feature has been shown to be crucial for the activity of some quinoxalinone-based inhibitors, such as those targeting aldose reductase.[3]
-
Synthetic Tractability: The synthesis of quinoxalinone derivatives is well-established, allowing for the creation of diverse libraries of analogs for structure-activity relationship (SAR) studies.[4][5]
This guide will provide a roadmap for leveraging these advantages, taking a researcher from initial concept to a validated hit compound.
The Inhibitor Development Workflow: A Phased Approach
The development of a novel enzyme inhibitor is a multi-step process. The following workflow provides a logical progression from initial screening to detailed characterization.
Caption: A generalized workflow for the development of enzyme inhibitors from the 7-Nitro-2(1H)-quinoxalinone scaffold.
Phase 1: Hit Discovery and Validation
Target Selection and Assay Development
The initial step is the selection of a therapeutically relevant enzyme target. Quinoxalinone scaffolds have shown inhibitory activity against a range of enzymes, including:
-
Kinases: Such as Epidermal Growth Factor Receptor (EGFR), c-Jun N-terminal kinase (JNK), and Apoptosis signal-regulating kinase 1 (ASK1).[6][7][8][9]
-
Cyclooxygenases (COX): Specifically COX-2, which is relevant for anti-inflammatory drug development.[2]
-
Metabolic Enzymes: Including Lactate Dehydrogenase A (LDHA) and Aldose Reductase.[2][3]
Once a target is chosen, a robust and sensitive assay must be developed for high-throughput screening (HTS). For instance, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a common choice for kinase inhibitor screening.[8]
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
Before extensive biochemical characterization, it is crucial to assess the general cytotoxicity of the synthesized 7-Nitro-2(1H)-quinoxalinone derivatives. This helps to eliminate compounds that are non-specifically toxic to cells and ensures that any observed enzyme inhibition is not merely a result of cell death. The MTT assay is a widely used colorimetric method for this purpose.[1]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[1] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically.[1] A decrease in formazan production is indicative of reduced cell viability.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture a relevant human cancer cell line (e.g., H1975 for EGFR studies) in appropriate growth medium.[6][7]
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each 7-Nitro-2(1H)-quinoxalinone derivative in sterile DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (DMSO at the highest concentration used) and a positive control (a known cytotoxic agent).
-
Incubate the plate for another 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[1]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Protocol: Generic Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This protocol provides a general framework for assessing the inhibitory activity of 7-Nitro-2(1H)-quinoxalinone derivatives against a target kinase. The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, a Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare solutions of the target kinase, the appropriate substrate peptide, and ATP in the kinase buffer. The final concentrations will need to be optimized for your specific kinase.
-
Prepare serial dilutions of the 7-Nitro-2(1H)-quinoxalinone derivatives in DMSO, and then further dilute in kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the diluted compounds.
-
Add 10 µL of a kinase/substrate mixture.
-
Initiate the reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
| Compound | Target Kinase IC50 (nM) | Cell Viability IC50 (µM) | Selectivity Index |
| 7-Nitro-2(1H)-quinoxalinone | >10,000 | >100 | - |
| Derivative A | 50 | 25 | 500 |
| Derivative B | 250 | >100 | >400 |
| Derivative C | 15 | 5 | 333 |
Caption: Example data table summarizing initial screening results. The Selectivity Index (Cell Viability IC50 / Target Kinase IC50) helps prioritize compounds with potent on-target activity and low cytotoxicity.
Phase 2: Lead Optimization and Mechanistic Studies
Once a validated hit is identified, the next phase focuses on improving its potency, selectivity, and drug-like properties through iterative chemical synthesis and biological testing.
Structure-Activity Relationship (SAR) Studies
SAR studies involve systematically modifying the structure of the hit compound and evaluating the impact of these changes on its biological activity. For the 7-Nitro-2(1H)-quinoxalinone scaffold, modifications can be made at several positions to probe interactions with the target enzyme.
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Key areas for modification on the 7-Nitro-2(1H)-quinoxalinone scaffold include:
-
Position 3: This is a common site for introducing various substituents to explore different pockets of the enzyme's active site.
-
The N1 position: Alkylation at this position can alter the compound's solubility and hydrogen bonding capabilities.
-
The benzene ring: Modifications to the benzene ring, in addition to the nitro group, can fine-tune the electronic properties and steric profile of the molecule.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[6][7] It can provide valuable insights into the binding mode of the inhibitors and help rationalize the observed SAR, guiding the design of more potent analogs.
Enzyme Kinetic Studies
To understand how an inhibitor interacts with its target enzyme, it is essential to determine its mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is typically done by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot.
Conclusion
The 7-Nitro-2(1H)-quinoxalinone scaffold is a rich starting point for the development of novel enzyme inhibitors. By following a systematic workflow that integrates chemical synthesis, robust biological assays, and computational methods, researchers can effectively progress from a starting scaffold to a potent and well-characterized lead compound. The protocols and strategies outlined in this guide provide a solid foundation for initiating and advancing such drug discovery programs.
References
- A Technical Guide to the Preliminary Biological Screening of Quinoxalinone Derivatives - Benchchem.
-
Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - MDPI. Available at: [Link]
-
Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PubMed. Available at: [Link]
-
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - MDPI. Available at: [Link]
-
Design and synthesis of novel main protease inhibitors of COVID-19: quinoxalino[2,1-b]quinazolin-12-ones - RSC Publishing. Available at: [Link]
-
Design strategy and synthesis of quinoxaline derivatives. - ResearchGate. Available at: [Link]
- Application Notes and Protocols: Imidazo[1,5-a]quinoxalin-4(5H)-one in High-Throughput Screening - Benchchem.
-
Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors - PubMed. Available at: [Link]
- Quinoxalin-2(1H)-one Derivatives: A Technical Guide for Medicinal Chemistry - Benchchem.
-
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC - PubMed Central. Available at: [Link]
-
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - NIH. Available at: [Link]
-
Insights into the crystal structure investigation and virtual screening approach of quinoxaline derivatives as potent against c-Jun N-terminal kinases 1 - PubMed. Available at: [Link]
-
Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. Available at: [Link]
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]
-
Representative biologically active quinoxalin-2(1H)-one moieties. - ResearchGate. Available at: [Link]
-
Biological activity of quinoxaline derivatives - ResearchGate. Available at: [Link]
-
Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation - ResearchGate. Available at: [Link]
-
Nitro-quinoxalinone 1 and benzopyrazine 2 based derivatives. - ResearchGate. Available at: [Link]
-
Identification of quinoxalin-2(1 H)-one derivatives as a novel class of multifunctional aldose reductase inhibitors - PubMed. Available at: [Link]
-
(PDF) Review Article Pharmacological Profile of Quinoxalinone - ResearchGate. Available at: [Link]
-
Synthesis of quinoxalinones - Organic Chemistry Portal. Available at: [Link]
-
Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoxalinone synthesis [organic-chemistry.org]
- 6. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights [mdpi.com]
- 7. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable Methodology for the Synthesis of 7-Nitro-2(1H)-quinoxalinone
Abstract & Introduction
7-Nitro-2(1H)-quinoxalinone is a pivotal heterocyclic scaffold and a key intermediate in the synthesis of various biologically active compounds, including potential aldose reductase inhibitors and excitatory amino acid antagonists.[1][2] Its utility in drug discovery and development necessitates a robust, safe, and scalable synthetic methodology. Standard laboratory procedures often do not translate efficiently to larger scales, where challenges in reaction control, heat management, and purification become paramount.
This document provides a comprehensive guide for the multi-gram to kilogram-scale synthesis of 7-Nitro-2(1H)-quinoxalinone. We depart from a rigid template to present a logically structured protocol grounded in first-principles of process chemistry. The core of this methodology is a two-step sequence: the initial condensation of o-phenylenediamine with glyoxylic acid to form the quinoxalinone core, followed by a regioselective nitration.[3][4] This guide emphasizes the causality behind each operational step, integrates modern Process Analytical Technology (PAT) for real-time control, and outlines critical safety protocols essential for handling energetic nitration reactions at scale.
The Strategic Approach to Scalable Synthesis
The selected synthetic route is designed for scalability, prioritizing commercially available starting materials, operational simplicity, and high regioselectivity to minimize complex purification steps.
-
Step 1: Condensation to 2(1H)-Quinoxalinone. The synthesis begins with the condensation of o-phenylenediamine and glyoxylic acid.[3] This reaction is known for its high efficiency and reliability, forming the foundational quinoxalinone ring system.[5][6] Using an aqueous or alcoholic solvent system under mild conditions makes this step environmentally benign and operationally simple.[5]
-
Step 2: Regioselective Nitration. The key transformation is the nitration of the 2(1H)-quinoxalinone intermediate. This electrophilic aromatic substitution is directed to the 7-position due to the electronic nature of the heterocyclic ring.[3][4] The primary challenge at scale is the highly exothermic nature of nitration.[7][8] Therefore, precise control over reagent addition and temperature is critical to prevent thermal runaway and the formation of undesired isomers or over-nitrated byproducts.[7][9]
Reaction Mechanism: Electrophilic Nitration
The mechanism involves the in-situ generation of the nitronium ion (NO₂⁺) from nitric acid, which then acts as the electrophile. The quinoxalinone ring is activated towards electrophilic attack, with the C7 position being electronically favored for substitution.
Caption: Mechanism of electrophilic nitration of 2(1H)-quinoxalinone.
Critical Process Safety Management
Scaling up nitration reactions requires a stringent safety-first approach. The primary hazard is thermal runaway, an uncontrolled exothermic reaction that can lead to a rapid increase in temperature and pressure.[7][10]
-
Hazard Assessment: A thorough hazard evaluation must be conducted. Reaction calorimetry (RC1e) or Differential Scanning Calorimetry (DSC) can be used to determine the heat of reaction (ΔH), adiabatic temperature rise (ΔTad), and the maximum temperature of the synthesis reaction (MTSR).[11]
-
Engineering Controls:
-
Reactor: Use a jacketed glass reactor with an appropriate cooling system (e.g., chiller/circulator) capable of handling the reaction exotherm. The reactor volume should be at least double the total reaction volume to accommodate potential foaming or gas evolution.[10]
-
Addition Control: Employ a calibrated addition pump for the slow, controlled introduction of the nitrating agent. Never add reagents if the optimal reaction temperature is not being maintained.[10]
-
Agitation: Ensure efficient overhead stirring to maintain a homogeneous mixture, prevent localized "hot spots," and facilitate heat transfer to the reactor jacket.[10]
-
Emergency Quenching: Have a pre-chilled quenching solution (e.g., a large volume of ice water) readily available to terminate the reaction in an emergency.
-
-
Personal Protective Equipment (PPE): Standard PPE (lab coat, safety glasses) must be supplemented with a face shield and acid-resistant gloves and apron, especially during reagent transfer and quenching.
Detailed Scale-Up Protocol
This protocol provides parameters for laboratory (10 g), pilot (100 g), and production (1 kg) scales. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay.
Part A: Synthesis of 2(1H)-Quinoxalinone (Intermediate)
This step involves the condensation of o-phenylenediamine with glyoxylic acid monohydrate.
Table 1: Reagent Quantities for Intermediate Synthesis
| Reagent | Lab Scale (10 g) | Pilot Scale (100 g) | Production Scale (1 kg) | Molar Eq. |
|---|---|---|---|---|
| o-Phenylenediamine | 10.0 g | 100.0 g | 1.00 kg | 1.0 |
| Glyoxylic Acid (monohydrate) | 8.5 g | 85.0 g | 0.85 kg | 1.0 |
| Methanol | 100 mL | 1.0 L | 10.0 L | 10 vol |
Protocol:
-
Reactor Setup: Equip a suitably sized, clean, and dry jacketed reactor with an overhead stirrer, thermocouple, and condenser.
-
Charge Reagents: Charge the reactor with o-phenylenediamine and Methanol.
-
Cooling: Begin agitation and cool the mixture to 0-5 °C using the jacket chiller.
-
Addition: Dissolve the glyoxylic acid monohydrate in a minimal amount of cold methanol and add it portion-wise to the reactor, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 2-3 hours.
-
Monitoring: Monitor the reaction for completion using TLC or at-line HPLC (disappearance of o-phenylenediamine).
-
Isolation: Cool the reaction mixture back to 0-5 °C. The product will precipitate.
-
Filtration & Washing: Filter the resulting slurry. Wash the filter cake with cold methanol (2 x 20 mL for lab scale) and then with deionized water until the filtrate is neutral.
-
Drying: Dry the isolated solid in a vacuum oven at 60-70 °C until a constant weight is achieved. The product is a pale yellow solid.
-
Expected Yield: 85-95%.
-
Part B: Synthesis of 7-Nitro-2(1H)-quinoxalinone (Final Product)
This is the critical nitration step. Strict adherence to temperature control and addition rates is mandatory.
Table 2: Reagent Quantities for Final Product Synthesis
| Reagent | Lab Scale (10 g) | Pilot Scale (100 g) | Production Scale (1 kg) | Molar Eq. |
|---|---|---|---|---|
| 2(1H)-Quinoxalinone | 10.0 g | 100.0 g | 1.00 kg | 1.0 |
| Glacial Acetic Acid | 50 mL | 500 mL | 5.0 L | 5 vol |
| Fuming Nitric Acid (>90%) | 6.0 mL | 60.0 mL | 0.60 L | ~1.5 |
Protocol:
-
Reactor Setup: Use a clean, dry, and appropriately sized jacketed reactor equipped with an overhead stirrer, thermocouple, and a pressure-equalizing dropping funnel or addition pump.
-
Charge Substrate: Charge the reactor with 2(1H)-quinoxalinone and glacial acetic acid.
-
Cooling: Begin vigorous stirring to form a suspension. Cool the reactor contents to 0-5 °C.
-
Prepare Nitrating Mixture: In a separate vessel, carefully add the fuming nitric acid to an equal volume of cold glacial acetic acid.
-
Controlled Addition: Add the nitrating mixture dropwise via the addition pump to the reactor suspension over a period of 1-2 hours (adjust time for scale). Crucially, maintain the internal temperature below 10 °C throughout the addition. A temperature spike indicates an accumulation of unreacted reagents and poses a significant risk.[10]
-
Reaction: After the addition is complete, maintain the reaction mixture at 5-10 °C for 1 hour, then allow it to slowly warm to room temperature (20-25 °C) and stir for 20-24 hours.
-
Monitoring: Monitor the reaction for completion by at-line HPLC (disappearance of starting material).
-
Quenching & Precipitation: Carefully and slowly pour the reaction mixture into a separate vessel containing a large volume of stirred ice water (approx. 10 volumes). The product will precipitate as a yellow solid. This step is also exothermic and requires caution.
-
Filtration & Washing: Filter the solid product. Wash the cake thoroughly with deionized water until the filtrate is neutral (pH 6-7) to remove all residual acid.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Expected Yield: 60-70%.[3]
-
Experimental Workflow and Process Control
A well-defined workflow ensures reproducibility and quality. Integrating Process Analytical Technology (PAT) transforms this process from a static recipe into a dynamically controlled operation.[12][13]
Caption: Scaled-up synthesis workflow with integrated PAT checkpoints.
Applying Process Analytical Technology (PAT)
PAT enables real-time monitoring and control, aligning with the principles of Quality by Design (QbD).[12][14]
-
Critical Process Parameters (CPPs): These are operational variables that must be controlled to ensure desired product quality. For the nitration step, key CPPs include:
-
Temperature
-
Nitrating agent addition rate
-
Agitation speed
-
Reaction time
-
-
Critical Quality Attributes (CQAs): These are the physical, chemical, and biological attributes of the final product that must be within a specified range. Key CQAs for 7-Nitro-2(1H)-quinoxalinone include:
-
Purity (absence of isomers and over-nitrated species)
-
Assay (potency)
-
Residual solvent levels
-
Physical form (crystal structure)
-
-
PAT Tools for Monitoring:
-
In-line FTIR/Raman Spectroscopy: A probe inserted directly into the reactor can monitor the disappearance of the C-H bond vibration of the starting material and the appearance of the N-O stretching vibration of the nitro group in real-time, providing a precise endpoint determination without sampling.[12]
-
At-line/Online HPLC: An automated system can periodically draw a sample from the reactor, dilute it, and inject it into an HPLC to monitor the formation of the product and any impurities.[14] This is invaluable for optimizing reaction time and minimizing side-product formation.
-
Caption: Relationship between CPPs, PAT, and CQAs for process control.
Troubleshooting Guide
Table 3: Common Issues and Solutions in Scale-Up
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Low Yield in Nitration | 1. Incomplete reaction. 2. Product loss during work-up. 3. Degradation due to temperature excursion. | 1. Extend reaction time, confirm completion with PAT. 2. Ensure pH of wash water is neutral before stopping; product has some solubility in acidic water. 3. Review temperature logs; improve cooling efficiency or slow addition rate. |
| Presence of Impurities (e.g., 6-nitro or di-nitro isomers) | 1. Reaction temperature was too high. 2. Poor mixing leading to localized high concentrations of nitrating agent. | 1. Strictly maintain temperature below 10 °C during addition. 2. Increase agitation speed; verify vortex is sufficient for good turnover without splashing. 3. Purify final product via recrystallization from a suitable solvent (e.g., Ethanol, Acetic Acid). |
| Slow or Stalled Reaction | 1. Nitrating agent has degraded (low strength). 2. Reaction temperature is too low post-addition. | 1. Use fresh, properly stored fuming nitric acid. Titrate to confirm strength if necessary. 2. Ensure reaction is allowed to warm to room temperature and stir for the full duration after the controlled addition is complete. |
| Difficult Filtration | 1. Very fine particles formed during precipitation. | 1. Control the rate of quenching; slower addition to ice water may yield larger, more easily filterable crystals. 2. Allow the slurry to age under cold conditions before filtering. |
References
-
Process for the crystallization of nitro-aromatic compounds in nitric acid. Google Patents.
-
Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Agilent.
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ACS Publications.
-
Scale-up Reactions. Division of Research Safety, University of Illinois.
-
Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing.
-
Process Analytical Technology: Applications to the Pharmaceutical Industry. Dissolution Technologies.
-
The Challenges of PAT in the Scale-Up of Biologics Production. BioPharm International.
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. ResearchGate.
-
Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.
-
Method of crystallizing nitro products. Google Patents.
-
Optimizing reaction conditions for quinoxalinone synthesis. BenchChem.
-
Recent advances in the synthesis of quinoxalin-2(1h)-one derivatives through direct c3–h functionalization. Organic & Biomolecular Chemistry.
-
Process Analytical Technology and Process Control in Solid-Dosage Manufacturing. Pharmaceutical Technology.
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH).
-
Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. National Institutes of Health (NIH).
-
Recent advances in the transition-metal-free synthesis of quinoxalines. National Institutes of Health (NIH).
-
Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. National Institutes of Health (NIH).
-
General scheme for synthesis of quinoxalines by the condensation of... ResearchGate.
-
Synthesis and Excitatory Amino Acid Pharmacology of a Series of Heterocyclic-Fused Quinoxalinones and Quinazolinones. PubMed.
-
Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation. MDPI.
-
Synthesis of quinoxalinones. Organic Chemistry Portal.
-
Quinoxaline synthesis. Organic Chemistry Portal.
-
Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society.
-
Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. PubMed.
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. IntechOpen.
-
Optimization of the condensation conditions. ResearchGate.
-
Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. ResearchGate.
-
Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. RSC Advances.
-
Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. Thieme Chemistry.
-
Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. ResearchGate.
-
A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. National Institutes of Health (NIH).
-
TNT. Wikipedia.
Sources
- 1. Synthesis and excitatory amino acid pharmacology of a series of heterocyclic-fused quinoxalinones and quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. agilent.com [agilent.com]
Comprehensive Analytical Protocols for the Characterization of 7-Nitro-2(1H)-quinoxalinone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Nitro-2(1H)-quinoxalinone is a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science, often serving as a crucial intermediate in the synthesis of pharmacologically active agents.[1] Its biological and chemical properties are intrinsically linked to its structural integrity and purity. Therefore, rigorous analytical characterization is paramount for any research or development application. This guide provides a comprehensive suite of detailed protocols and application notes for the definitive characterization of 7-Nitro-2(1H)-quinoxalinone using a multi-technique approach. We delve into chromatographic methods for purity assessment, spectroscopic techniques for structural elucidation, and thermal analysis for stability profiling. The causality behind experimental choices is explained to empower researchers to not only replicate these methods but also to adapt them for related quinoxalinone derivatives.
Introduction: The Need for an Integrated Analytical Strategy
Quinoxalinone derivatives are a prominent class of nitrogen-containing heterocycles that form the core of many compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] 7-Nitro-2(1H)-quinoxalinone (also known as 7-nitroquinoxalin-2-ol) is a vital building block in this domain.[2][3] The presence of the nitro group and the lactam (cyclic amide) functionality makes it both a valuable synthon and a molecule requiring careful characterization to ensure identity, purity, and stability.
A single analytical technique is insufficient for a complete profile. An integrated approach, leveraging the strengths of orthogonal methods, is essential for a self-validating characterization package. This document outlines such a strategy, beginning with chromatography to separate and quantify the analyte, followed by spectroscopy and thermal analysis to confirm its structural and physical properties.
Physicochemical Properties of 7-Nitro-2(1H)-quinoxalinone
| Property | Value | Source |
| CAS Number | 89898-96-4 | [4][5] |
| Molecular Formula | C₈H₅N₃O₃ | [4][5] |
| Molecular Weight | 191.14 g/mol | [4] |
| Appearance | Yellow to khaki solid | [4] |
| Melting Point | 275-276 °C | [4] |
Integrated Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of a newly synthesized or procured batch of 7-Nitro-2(1H)-quinoxalinone. This workflow ensures that purity, identity, and stability are all thoroughly assessed.
Caption: Integrated workflow for the characterization of 7-Nitro-2(1H)-quinoxalinone.
Chromatographic Analysis: Purity and Identity
Chromatographic methods are the cornerstone of purity assessment. For a polar, aromatic compound like 7-Nitro-2(1H)-quinoxalinone, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
Application Note: HPLC-UV for Purity Assessment
Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). Nonpolar compounds are retained longer on the column. The quinoxalinone core contains a strong chromophore, making it highly suitable for UV detection.[6] Monitoring at multiple wavelengths, such as 254 nm (for general aromaticity) and a longer wavelength near the compound's λmax (~340 nm), provides a more robust purity assessment.[2][7]
Causality: The choice of a buffered mobile phase (e.g., with formic or acetic acid) is critical. It ensures the analyte's acidic N-H proton remains in a consistent protonation state, preventing peak tailing and ensuring reproducible retention times. A gradient elution is recommended to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column in a reasonable time with good peak shape.
Protocol: HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh ~1 mg of 7-Nitro-2(1H)-quinoxalinone.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution. Use sonication if necessary.
-
Further dilute as needed for analysis. The final concentration should be within the linear range of the detector.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 15 min, hold for 2 min, return to 10% B over 1 min, equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | 254 nm and 340 nm |
-
Data Analysis: Integrate the peak corresponding to the main compound and all impurity peaks. Calculate purity as the percentage of the main peak area relative to the total area of all peaks.
Application Note: LC-MS for Molecular Weight Confirmation
Principle: Liquid chromatography-mass spectrometry (LC-MS) provides an unequivocal confirmation of molecular weight. After separation by LC, the analyte is ionized (typically via Electrospray Ionization, ESI) and its mass-to-charge ratio (m/z) is measured. For 7-Nitro-2(1H)-quinoxalinone (MW = 191.14), ESI in negative ion mode is often effective, detecting the deprotonated molecule [M-H]⁻ at m/z 190.1. Positive ion mode may show the protonated molecule [M+H]⁺ at m/z 192.1.[8]
Causality: Using a volatile buffer like formic acid or ammonium acetate in the mobile phase is essential, as non-volatile buffers (like phosphate) will contaminate the MS ion source.[9] High-resolution mass spectrometry (HRMS), if available, can confirm the elemental composition by providing a highly accurate mass measurement.
Protocol: LC-MS Method
-
Instrumentation: An LC system coupled to a mass spectrometer with an ESI source.
-
Sample Preparation: Prepare the sample as described in the HPLC-UV protocol, using LC-MS grade solvents. A final concentration of 1-10 µg/mL is typically sufficient.
-
LC Conditions: Use the same column and mobile phase conditions as the HPLC-UV method to facilitate peak correlation.
-
MS Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | ESI Negative and Positive |
| Capillary Voltage | 3.0 kV (Negative), 3.5 kV (Positive) |
| Cone Voltage | 30 V (Optimize for compound) |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 600 L/hr (Nitrogen) |
| Scan Range | m/z 50 - 500 |
-
Data Analysis: Extract the ion chromatograms for the expected m/z values ([M-H]⁻ at 190.1 and [M+H]⁺ at 192.1). Confirm that the mass spectrum of the major chromatographic peak corresponds to the target compound.
Spectroscopic Analysis: Structural Elucidation
Once purity is established, spectroscopic methods are used to confirm the chemical structure.
Application Note: NMR for Definitive Structure
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework.
Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity readily dissolves the compound, and it shifts the residual water peak away from most analyte signals. Crucially, it allows for the observation of the exchangeable N-H proton of the lactam, which appears as a broad singlet.[2][8] The predicted ¹H NMR spectrum will show distinct signals for the three protons on the nitro-substituted benzene ring, with characteristic splitting patterns (doublet, doublet of doublets), and a singlet for the proton at the C3 position. The ¹³C spectrum will show eight distinct carbon signals, including a downfield signal for the C=O group (~155 ppm) and signals for the four quaternary carbons.[2]
Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Add a drop of D₂O and re-acquire the spectrum to confirm the exchangeable N-H proton (the signal will disappear).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 or APT experiment can be run to differentiate between CH, CH₂, and CH₃ carbons (though only CH groups are expected in the aromatic region for this molecule).
-
-
Data Analysis:
-
Expected ¹H Shifts (DMSO-d₆):
-
~12.5 ppm (s, 1H, N1-H)
-
~8.4 ppm (d, 1H, H8)
-
~8.2 ppm (s, 1H, H3)
-
~8.1 ppm (dd, 1H, H6)
-
~7.9 ppm (d, 1H, H5)
-
-
Expected ¹³C Shifts (DMSO-d₆):
-
~155 ppm (C2, C=O)
-
~148-120 ppm (Aromatic carbons C5, C6, C8, C4a, C8a)
-
~140-145 ppm (Carbons attached to nitro group, C7, and C3)
-
-
Application Note: FTIR for Functional Group Identification
Principle: Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[10]
Causality: An Attenuated Total Reflectance (ATR) accessory is ideal as it requires minimal sample preparation. For 7-Nitro-2(1H)-quinoxalinone, the key vibrational bands to identify are the N-H stretch of the lactam, the C=O stretch, the asymmetric and symmetric stretches of the NO₂ group, and the C=N/C=C stretches within the aromatic system.[2][8]
Protocol: ATR-FTIR Analysis
-
Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact and collect the sample spectrum.
-
Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Analysis: Identify characteristic peaks.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Lactam) | 3300 - 3100 (broad) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=O Stretch (Lactam) | 1680 - 1660 |
| Aromatic C=C/C=N Stretch | 1620 - 1450 |
| NO₂ Asymmetric Stretch | 1550 - 1510 |
| NO₂ Symmetric Stretch | 1360 - 1340 |
Application Note: UV-Vis Spectroscopy
Principle: UV-Visible spectroscopy measures the absorption of UV or visible light, corresponding to electronic transitions between molecular orbitals. It is particularly useful for characterizing conjugated systems.[11]
Causality: The extended π-system of the quinoxalinone ring, further influenced by the nitro group, results in characteristic absorption maxima (λmax).[6] This technique is excellent for quick identity checks and for quantitative analysis via the Beer-Lambert Law, especially if an HPLC is not available. The spectrum is expected to show intense absorption bands around 320-350 nm, attributed to n→π* and π→π* transitions.[6]
Protocol: UV-Vis Analysis
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation:
-
Prepare a stock solution of known concentration (e.g., 100 µg/mL) in a suitable solvent (methanol or ethanol are good choices).
-
Prepare a series of dilutions (e.g., 1, 2, 5, 10 µg/mL) to determine the linear range.
-
-
Data Acquisition:
-
Use the pure solvent as a blank reference.
-
Scan the sample from 200 to 500 nm to determine the λmax.
-
For quantitative analysis, measure the absorbance of the standards and the unknown sample at the determined λmax.
-
-
Data Analysis: Plot a calibration curve of absorbance vs. concentration to determine the concentration of the unknown sample.
Thermal Analysis: Stability and Phase Behavior
Thermal analysis is critical for understanding the stability, handling, and storage requirements of a compound, especially one containing an energetic functional group like a nitro group.[12]
Application Note: TGA/DSC
Principle: Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, revealing decomposition points. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, identifying phase transitions like melting (endotherm) and decomposition (exotherm).
Causality: The DSC thermogram should show a sharp endotherm corresponding to the melting point (reported as 275-276 °C).[4] The TGA curve will show the onset of decomposition. For a nitroaromatic compound, this decomposition can be energetic and may occur at a temperature close to the melting point. This information is vital for safety and for defining appropriate storage and formulation conditions.
Protocol: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Data Acquisition:
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Temperature Program: Heat from 30 °C to 400 °C at a rate of 10 °C/min.
-
-
Data Analysis:
-
From the DSC curve, determine the onset and peak temperature of the melting endotherm.
-
From the TGA curve, determine the onset temperature of mass loss, indicating the start of thermal decomposition.
-
Data Interpretation and Final Assessment
Caption: Data synthesis workflow for the final characterization of the material.
Conclusion
The analytical characterization of 7-Nitro-2(1H)-quinoxalinone requires a multi-faceted approach. By combining chromatographic techniques for purity and molecular weight confirmation with a suite of spectroscopic methods for structural validation and thermal analysis for stability, a complete and reliable data package can be generated. The protocols and insights provided in this guide offer a robust framework for researchers, ensuring the quality and integrity of this important chemical entity for its intended application in drug discovery and development.
References
-
Amaral, D. N. do, et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Zheng, C., et al. (2014). Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
El-Sayed, N. F., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives... Molecules. Available at: [Link]
-
Li, Y., et al. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver. LCGC International. Available at: [Link]
-
Zhang, J., et al. (2009). [Study on the ultraviolet spectrum in a series of 2 (1H)-quinoxalin-2-one derivatives]. Guang Pu Xue Yu Guang Pu Fen Xi. Available at: [Link]
-
SpectraBase. (n.d.). 7-Nitroquinoline. Available at: [Link]
-
Amaral, D. N. do, et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. ResearchGate. Available at: [Link]
-
Renault, K., et al. (n.d.). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide. HAL Open Science. Available at: [Link]
-
Joseph, L., et al. (2018). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences. Available at: [Link]
-
Zappia, G., et al. (2003). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. Mini-Reviews in Medicinal Chemistry. Available at: [Link]
-
NIST. (n.d.). Quinoxaline. NIST Chemistry WebBook. Available at: [Link]
-
Wu, Y., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography A. Available at: [Link]
-
Raman, R., et al. (2018). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. ResearchGate. Available at: [Link]
-
Zhang, X., et al. (2023). UV–vis spectroscopy of 1 with different reaction times at 0.8 MPa. ResearchGate. Available at: [Link]
-
Mojzes, P., et al. (2014). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 7-NITRO-2(1H)-QUINOXALINONE | 89898-96-4 [m.chemicalbook.com]
- 5. 7-Nitro-2(1H)-quinoxalinone 95% | CAS: 89898-96-4 | AChemBlock [achemblock.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. scialert.net [scialert.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of the C3 Position of 7-Nitro-2(1H)-quinoxalinone
This guide provides an in-depth exploration of synthetic strategies for the functionalization of the C3 position of 7-Nitro-2(1H)-quinoxalinone. The quinoxalinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1] The presence of a nitro group at the C7 position significantly influences the electronic properties of the heterocyclic system, presenting unique challenges and opportunities for selective C-H functionalization. This document outlines detailed protocols, explains the underlying chemical principles, and offers expert insights to guide researchers in this specialized area of synthetic chemistry.
The direct functionalization of the C3 C-H bond in quinoxalin-2(1H)-ones is an atom-economical and efficient method for generating molecular diversity.[2][3] The electron-withdrawing nature of the C7-nitro group, coupled with the inherent electronic characteristics of the quinoxalinone core, renders the C3 proton acidic and susceptible to a variety of chemical transformations. This guide will focus on several key reactions that leverage these properties.
Vilsmeier-Haack Formylation: Introduction of a Versatile Aldehyde Handle
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] In the context of 7-Nitro-2(1H)-quinoxalinone, this reaction proceeds efficiently at the C3 position due to the nucleophilic character of this site. The introduced formyl group is a versatile synthetic handle for subsequent transformations.
Reaction Scheme: Vilsmeier-Haack Formylation
Detailed Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the solid Vilsmeier reagent will be observed.
-
Substrate Addition: Dissolve 7-Nitro-2(1H)-quinoxalinone (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension.
-
Reaction Progression: After the addition, slowly warm the reaction mixture to room temperature and then heat to 90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.
-
Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. The product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Causality and Insights
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Strict anhydrous conditions are crucial to prevent its decomposition and ensure high yields.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. Low-temperature control is essential to prevent side reactions and decomposition of the reagent.
-
Stoichiometry: An excess of the Vilsmeier reagent is used to drive the reaction to completion.
-
Hydrolysis: The work-up with ice and subsequent neutralization hydrolyzes the intermediate iminium salt to the desired aldehyde.[4]
Halogenation at C3: Gateway to Cross-Coupling Chemistry
The introduction of a halogen atom, typically bromine or chlorine, at the C3 position is a critical step for enabling subsequent palladium-catalyzed cross-coupling reactions. This transformation can be achieved using various halogenating agents.
Reaction Scheme: C3-Bromination
Detailed Protocol: C3-Bromination with NBS
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 7-Nitro-2(1H)-quinoxalinone (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equivalents) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Isolation and Purification: Pour the reaction mixture into cold water to precipitate the product fully. Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid and succinimide, and dry under vacuum. Recrystallization from ethanol can be performed for further purification.
Causality and Insights
-
Solvent Choice: Acetic acid serves as both a solvent and a mild acid catalyst, facilitating the electrophilic bromination mechanism.
-
NBS as Bromine Source: NBS is a convenient and safer alternative to liquid bromine for laboratory-scale reactions.
-
Regioselectivity: The C3 position is the most electron-rich and sterically accessible position for electrophilic attack on the quinoxalinone ring, leading to high regioselectivity.
Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction
With the 3-halo-7-nitro-2(1H)-quinoxalinone in hand, a vast array of substituents can be introduced at the C3 position via palladium-catalyzed cross-coupling reactions.[6][7] The Suzuki-Miyaura coupling is a highly versatile method for the formation of C-C bonds.[8]
Reaction Scheme: Suzuki-Miyaura Coupling
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask, add 3-Bromo-7-nitro-2(1H)-quinoxalinone (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a suitable base such as potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Degassing: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture under a nitrogen or argon atmosphere to 80-100 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality and Insights
-
Catalyst Choice: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be screened for optimization.[9]
-
Base: The base is crucial for the transmetalation step in the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
-
Degassing: The removal of oxygen is critical as Pd(0) species are sensitive to oxidation, which can deactivate the catalyst.[10]
-
Solvent System: The mixed solvent system helps to dissolve both the organic and inorganic reaction components.
Knoevenagel Condensation of the C3-Aldehyde
The 3-formyl derivative is an excellent substrate for Knoevenagel condensation, allowing for the extension of the side chain with various active methylene compounds.[11][12]
Reaction Scheme: Knoevenagel Condensation
Detailed Protocol: Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, dissolve 7-Nitro-2-oxo-1,2-dihydroquinoxaline-3-carbaldehyde (1 equivalent) and an active methylene compound (e.g., malononitrile, 1.1 equivalents) in a suitable solvent like ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (a few drops).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. The product often precipitates from the reaction mixture upon formation.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry.
Causality and Insights
-
Active Methylene Compounds: A wide range of compounds with acidic C-H bonds flanked by electron-withdrawing groups can be used (e.g., malonates, cyanoacetates).[13]
-
Base Catalyst: A weak base is sufficient to deprotonate the active methylene compound to form the nucleophilic enolate without causing self-condensation of the aldehyde.[11][14]
-
Spontaneous Dehydration: The initial aldol addition product readily undergoes dehydration to form the stable, conjugated α,β-unsaturated product.
Summary of Reaction Conditions
| Reaction | Substrate | Reagents | Solvent | Key Conditions |
| Vilsmeier-Haack | 7-Nitro-2(1H)-quinoxalinone | POCl₃, DMF | DMF | 0 °C to 90 °C |
| Bromination | 7-Nitro-2(1H)-quinoxalinone | N-Bromosuccinimide | Acetic Acid | Reflux |
| Suzuki-Miyaura | 3-Bromo-7-nitro-2(1H)-quinoxalinone | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene/EtOH/H₂O | 80-100 °C, Inert atm. |
| Knoevenagel | 7-Nitro-2-oxo-1,2-dihydroquinoxaline-3-carbaldehyde | Malononitrile, Piperidine | Ethanol | Room Temperature |
Characterization of Functionalized Products
The successful synthesis and purity of the C3-functionalized 7-Nitro-2(1H)-quinoxalinone derivatives should be confirmed by a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the new functional group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
References
-
Yang, Q., Wang, B., Wu, M., & Lei, Y. Z. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. Molecules, 28(5), 2333. [Link]
-
Panda, S. S., & Singh, P. (2023). Quinoxalinone pharmaceutical molecules and C3–H functionalization of quinoxalin‐2(1H)‐ones. ChemistrySelect, 8(1), e202203986. [Link]
-
Li, Y., Wang, Y., Zhang, T., & Gong, P. (2022). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. European Journal of Medicinal Chemistry, 232, 114197. [Link]
-
Shen, Z., Qin, C., & Zhang, J. (2020). The C−H functionalization of quinoxalinones. Frontiers in Chemistry, 8, 723. [Link]
-
Shen, Z., Qin, C., & Zhang, J. (2020). The C3-H Bond Functionalization of Quinoxalin-2(1H)-Ones With Hypervalent Iodine(III) Reagents. Frontiers in Chemistry, 8, 723. [Link]
-
Awad, I. M. A. (1992). Studies on the Vilsmeier-Haack Reaction. Part XI. Novel Heterocyclo-Substituted Thioquinoxalinone Dyes. Bulletin of the Chemical Society of Japan, 65(6), 1652-1659. [Link]
-
Reddy, T. R., & Reddy, P. S. N. (2022). Base-mediated denitrative C3-alkylation of quinoxaline derivatives. Organic & Biomolecular Chemistry, 20(3), 555-559. [Link]
-
Meshram, H. M., Reddy, P. P., Vishnu, P., & Reddy, B. C. (2006). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 45B(5), 1269-1272. [Link]
-
Panda, S. S., & Singh, P. (2023). Synthesis of C‐3‐functionalized quinoxalin‐2(1H)‐ones. ChemistrySelect, 8(1), e202203986. [Link]
-
Li, J., et al. (2018). Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite. Organic & Biomolecular Chemistry, 16(44), 8561-8565. [Link]
-
Qiu, G., Zheng, Y., et al. (2020). Direct C3 alkylation of quinoxalin‐2(1H)‐ones. Advanced Synthesis & Catalysis, 362(12), 2468-2473. [Link]
-
Yang, Q., et al. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. Molecules, 28(13), 5129. [Link]
-
Wang, L., et al. (2023). Metal- and photocatalyst-free C3–H functionalization of quinoxalin-2(1H)-ones enabled by electron donor–acceptor complex photoactivation. Organic & Biomolecular Chemistry, 21(24), 5038-5042. [Link]
-
Qiu, G., Zheng, Y., et al. (2020). C3 alkylation of quinoxalin‐2(1H)‐ones. Advanced Synthesis & Catalysis, 362(12), 2468-2473. [Link]
-
Wikipedia contributors. (2023). Vilsmeier–Haack reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Zhang, J., & Wang, C. (2019). Recent advances in the direct functionalization of quinoxalin-2(1H)-ones. Organic & Biomolecular Chemistry, 17(36), 8315-8328. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 2013, 1-25. [Link]
-
Wikipedia contributors. (2023). Knoevenagel condensation. Wikipedia, The Free Encyclopedia. [Link]
-
Gfeller, P., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 43(4), 675-682. [Link]
-
Patel, K. D., & Patel, H. D. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(6), 13-17. [Link]
-
Johnson, J. R. (2011). The Knoevenagel Condensation. Organic Reactions, 1-70. [Link]
-
Abdel-Megeid, F. M. E., et al. (2006). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 11(12), 974-984. [Link]
-
Cui, H., et al. (2023). C3‐H fluoroalkylation of quinoxalin‐2(1H)‐ones via the EnT pathway. Chemistry–A European Journal, 29(49), e202301402. [Link]
-
Al-Ostath, A. A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6296. [Link]
-
de Meijere, A., & Diederich, F. (Eds.). (2009). Metal-catalyzed cross-coupling reactions. John Wiley & Sons. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Ma, J., et al. (2021). Synthesis of 3‐functionalized quinoxalin‐2(1H)‐one derivatives. Chemistry–An Asian Journal, 16(17), 2376-2388. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 1(6), 633-637. [Link]
-
Raghunadh, A., et al. (2020). Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. SynOpen, 4(01), 55-61. [Link]
-
Kumar, A., et al. (2018). The Knoevenagel condensation using quinine as an organocatalyst under solvent-free conditions. New Journal of Chemistry, 42(18), 15003-15008. [Link]
-
Chen, J., et al. (2020). Typical strategies for the synthesis of quinoxalin‐2(1H)‐ones. Chemistry–A European Journal, 26(62), 14104-14108. [Link]
-
Obafemi, C. A., et al. (2008). Synthesis and antibacterial activity of some quinoxalinone derivatives. Afr. J. Pharm. Pharmacol, 2(4), 067-072. [Link]
-
Lemke, W. M., Kaner, R. B., & Diaconescu, P. L. (2015). A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers. Inorganic Chemistry Frontiers, 2(1), 35-41. [Link]
-
Redd, A. D., & Dudley, G. B. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4125. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 11(3), 518-522. [Link]
-
Singh, R., Bhardwaj, D., & Saini, M. R. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. RSC advances, 11(9), 5239-5262. [Link]
-
El-Sayed, N. F., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8702. [Link]
Sources
- 1. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 12. organicreactions.org [organicreactions.org]
- 13. Knoevenagel Condensation [organic-chemistry.org]
- 14. The Knoevenagel condensation using quinine as an organocatalyst under solvent-free conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
The Role of 7-Nitro-2(1H)-quinoxalinone in Medicinal Chemistry: A Guide for Researchers
Introduction: The Quinoxalinone Scaffold and the Significance of the 7-Nitro Moiety
The quinoxaline scaffold, a bicyclic system composed of a benzene ring fused to a pyrazine ring, is a privileged structure in medicinal chemistry.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anticonvulsant properties.[1][3] The introduction of a nitro group at the 7-position of the 2(1H)-quinoxalinone core, creating 7-Nitro-2(1H)-quinoxalinone, profoundly influences its electronic properties and biological activity. This application note will provide an in-depth guide for researchers on the synthesis, biological evaluation, and therapeutic applications of this important class of molecules.
This guide is designed to be a practical resource, offering not only theoretical background but also detailed experimental protocols and insights into the rationale behind methodological choices.
I. Synthesis of 7-Nitro-2(1H)-quinoxalinone and Its Derivatives
The regioselective synthesis of 7-Nitro-2(1H)-quinoxalinone is a critical step in exploring its medicinal chemistry potential. Several synthetic routes have been reported, with the choice of method often depending on the desired scale and available starting materials.[4]
Protocol 1: Regioselective Nitration of Quinoxalin-2-ol
This protocol describes a common method for the regioselective synthesis of 7-nitroquinoxalin-2-ol, a precursor to 7-Nitro-2(1H)-quinoxalinone.[4]
Materials:
-
Quinoxalin-2-ol
-
Fuming nitric acid
-
Glacial acetic acid
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Buchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve quinoxalin-2-ol in glacial acetic acid at room temperature with stirring.
-
Cool the mixture in an ice bath.
-
Slowly add fuming nitric acid dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain 7-nitroquinoxalin-2-ol.
Causality of Experimental Choices:
-
Glacial Acetic Acid: Serves as a solvent that can dissolve the starting material and is stable to the nitrating conditions.
-
Fuming Nitric Acid: The nitrating agent. The fuming nature indicates a high concentration of HNO3, which is necessary for the nitration of the relatively deactivated quinoxalinone ring.
-
Ice Bath and Slow Addition: The nitration reaction is exothermic. Maintaining a low temperature is crucial to control the reaction rate, prevent side reactions (such as dinitration), and ensure safety.
-
Stirring for 24 hours: Allows the reaction to proceed to completion.
-
Precipitation in Ice-Cold Water: The product is insoluble in water, allowing for its isolation from the reaction mixture.
II. Biological Applications and Mechanisms of Action
7-Nitro-2(1H)-quinoxalinone and its derivatives have emerged as potent modulators of several key biological targets, leading to their investigation in various therapeutic areas.
A. Antagonism of AMPA Receptors: A Neuroprotective Strategy
A primary and well-established role of 7-nitro-2(1H)-quinoxalinone derivatives is their competitive antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[5][6] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Overactivation of these receptors, a phenomenon known as excitotoxicity, is implicated in a range of neurological disorders, including epilepsy and cerebral ischemia.[6]
7-Nitro-2(1H)-quinoxalinone-based antagonists bind to the glutamate binding site on the AMPA receptor, thereby preventing the binding of the endogenous agonist, glutamate. This competitive inhibition blocks the influx of cations (primarily Na+ and Ca2+) through the receptor channel, thus mitigating excitotoxic neuronal damage. The quinoxaline scaffold serves as a key pharmacophore for this activity.[6]
Caption: Inhibition of the polyol pathway by nitroquinoxalinone derivatives.
This protocol describes a spectrophotometric assay to measure the inhibitory activity of test compounds against aldose reductase.
Materials:
-
Purified aldose reductase enzyme
-
NADPH (cofactor)
-
DL-glyceraldehyde (substrate)
-
Test compounds
-
Phosphate buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.2)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer, NADPH, and the test compound at various concentrations.
-
Pre-incubate the mixture at a specified temperature (e.g., 37 °C).
-
Initiate the enzymatic reaction by adding the substrate, DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Calculate the rate of the reaction for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.
Data Presentation:
| Compound | Aldose Reductase IC50 (µM) [7] |
| 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one (7e) | 1.54 |
| Other active 8-nitro-quinoxalinone derivatives | 1.54 - 18.17 |
C. Anticancer Applications: Targeting Cancer-Specific Pathways
More recently, the quinoxalinone scaffold has been explored for its potential in cancer therapy. Derivatives have been designed to target various cancer-related pathways. For instance, 2(1H)-quinoxalinone derivatives have been investigated as potent and selective inhibitors of Methionine Adenosyltransferase 2A (MAT2A), a target in cancers with MTAP gene deletion. [8][9]
This protocol is a colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MTAP-deficient cancer cells)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
III. Structure-Activity Relationship (SAR) Insights
The biological activity of 7-Nitro-2(1H)-quinoxalinone derivatives is highly dependent on the nature and position of substituents on the quinoxaline core.
-
AMPA Receptor Antagonists: The presence of a hydrogen bond acceptor at the 3-position and a proton donor in the amide group are crucial for binding to the AMPA receptor. [5]Introduction of suitable 1-alkyl substituents can enhance affinity. [5]* Aldose Reductase Inhibitors: For this class of compounds, an 8-nitro group was found to be essential for significant inhibitory activity. [7]* General Considerations: The electronic and steric properties of substituents on the quinoxaline ring play a critical role in modulating the potency and selectivity of these compounds for their respective targets.
IV. In Vivo Evaluation and Pharmacokinetics
Promising in vitro candidates should be further evaluated in animal models to assess their in vivo efficacy, toxicity, and pharmacokinetic properties.
Protocol 5: Acute Toxicity Study in Rodents
This protocol provides a general framework for assessing the acute toxicity of a novel quinoxalinone derivative. [10][11] Materials:
-
Wistar rats or mice
-
Test compound
-
Vehicle for administration (e.g., saline, DMSO)
-
Standard laboratory animal housing and care facilities
Procedure:
-
Divide the animals into several groups, including a control group receiving the vehicle and treatment groups receiving different doses of the test compound.
-
Administer the compound via a relevant route (e.g., intraperitoneal or oral).
-
Observe the animals for signs of toxicity and mortality over a period of 14 days.
-
Record body weight, food and water consumption, and any behavioral changes.
-
At the end of the study, collect blood for hematological and biochemical analysis, and perform a gross necropsy to examine major organs.
-
Determine the LD50 (lethal dose for 50% of the animals) and the No-Observed-Adverse-Effect Level (NOAEL).
Pharmacokinetic studies are also crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds. These studies typically involve administering the compound to animals and collecting blood samples at various time points to measure the drug concentration. [12][13][14]
V. Conclusion and Future Directions
7-Nitro-2(1H)-quinoxalinone and its derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their ability to modulate key biological targets such as AMPA receptors and aldose reductase has established their potential in treating neurological disorders and diabetic complications. The emerging applications in oncology further highlight the therapeutic potential of this scaffold.
Future research in this area should focus on:
-
Lead Optimization: Synthesizing and evaluating new derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Elucidating the detailed molecular interactions with their biological targets.
-
In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of disease.
-
Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other diseases where their targets are implicated.
By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of 7-Nitro-2(1H)-quinoxalinone and its analogues can be realized.
References
-
Odagaki, Y., et al. (1997). 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-alpha]quinoxalinone and related compounds: synthesis and structure-activity relationships for the AMPA-type non-NMDA receptor. Journal of Medicinal Chemistry, 40(24), 3995-4006. [Link]
-
Hussain, S., et al. (2014). Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(9), 2086-2089. [Link]
-
Takano, Y., et al. (2005). Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position. Bioorganic & Medicinal Chemistry, 13(14), 4463-4475. [Link]
-
Amaral, G. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society, 28(2), 358-363. [Link]
-
Hussain, S., et al. (2014). Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(9), 2086-2089. [Link]
-
Organic Chemistry Portal. Synthesis of quinoxalinones. [Link]
-
Wang, Y., et al. (2025). Discovery of 2(1 H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers. Journal of Medicinal Chemistry, 68(2), 1222-1244. [Link]
-
Conti, P., et al. (2007). Competitive AMPA receptor antagonists. Medicinal Research Reviews, 27(3), 333-369. [Link]
-
Amaral, G. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society, 28(2), 358-363. [Link]
-
Rivera-Marrero, S., et al. (2021). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. Experimental Parasitology, 228, 108146. [Link]
-
Nakache, R., et al. (2017). In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H)-quinoxalinone) in Wistar rats. Cogent Chemistry, 3(1), 1297121. [Link]
-
El-Sayed, M. A. A., et al. (2019). Quinoxalin-2(1H)-one derived AMPA-receptor antagonists: Design, synthesis, molecular docking and anticonvulsant activity. Bioorganic Chemistry, 86, 452-462. [Link]
-
Nakache, R., et al. (2017). In vivo acute toxicity assessment of a novel quinoxalinone (6-nitro-2 (1H) quinoxalinone) in wistar rats. Cogent Chemistry, 3(1), 1297121. [Link]
-
ResearchGate. Nitro-quinoxalinone 1 and benzopyrazine 2 based derivatives. [Link]
-
Takano, Y., et al. (2003). Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position. Bioorganic & Medicinal Chemistry Letters, 13(16), 2741-2744. [Link]
-
ResearchGate. Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. [Link]
-
Vicente, E., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 85, 664-672. [Link]
-
ResearchGate. Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers. [Link]
-
Singh, R., et al. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. RSC Advances, 11(10), 5584-5615. [Link]
-
Al-Ostoot, F. H., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(21), 7247. [Link]
-
ResearchGate. synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. [Link]
-
Pozdnyakov, D. S., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16084. [Link]
-
Chen, J., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 39. [Link]
-
El-Damasy, A. K., et al. (2022). New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies. Archiv der Pharmazie, 355(7), e2200048. [Link]
-
Chen, J., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology, 7, 39. [Link]
-
Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry, 97, 664-672. [Link]
-
Undevia, S. D., et al. (2008). A phase I and pharmacokinetic study of the quinoxaline antitumour agent R(+)XK469 in patients with advanced solid tumours. European Journal of Cancer, 44(12), 1662-1671. [Link]
-
Viña, D., et al. (2011). Amidinoquinoxaline-Based Nitrones as Lipophilic Antioxidants. Molecules, 16(11), 9145-9154. [Link]
-
Kim, M. S., et al. (2008). Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug. Xenobiotica, 38(3), 325-339. [Link]
-
ResearchGate. Pharmacological Profile of Quinoxalinone. [Link]
-
Zhukova, N. A., et al. (2024). Dose proportionality and bioavailability of quinoxaline-based JNK inhibitor after single oral and intravenous administration in rats. Xenobiotica, 54(1), 35-43. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-alpha]quinoxalinone and related compounds: synthesis and structure-activity relationships for the AMPA-type non-NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 2(1 H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469 in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose proportionality and bioavailability of quinoxaline-based JNK inhibitor after single oral and intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Nitro-2(1H)-quinoxalinone
Welcome to the technical support center for the synthesis of 7-Nitro-2(1H)-quinoxalinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this important heterocyclic compound. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring scientific integrity and empowering you to improve your reaction yields and product purity.
Core Synthesis Overview
The most reliable and regioselective synthesis of 7-Nitro-2(1H)-quinoxalinone is a two-step process starting from the readily available o-phenylenediamine. The initial step involves the formation of the quinoxalinone core, followed by a regioselective nitration.
Synthetic Workflow Diagram
The overall process can be visualized as follows:
Caption: High-level workflow for the synthesis of 7-Nitro-2(1H)-quinoxalinone.
Detailed Experimental Protocols
Adherence to a validated protocol is the foundation of a successful synthesis. The following step-by-step methodologies are based on established literature procedures.[1]
Protocol 1: Synthesis of Quinoxalin-2-ol (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve o-phenylenediamine in methanol.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of glyoxylic acid in methanol to the flask.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour.
-
Isolation: The product will precipitate out of the solution. Isolate the solid by filtration, wash with cold methanol, and dry under vacuum to yield quinoxalin-2-ol. An expected yield of around 89% can be achieved.[2]
Protocol 2: Regioselective Synthesis of 7-Nitro-2(1H)-quinoxalinone
-
Reaction Setup: In a round-bottom flask, suspend quinoxalin-2-ol (1.0 eq) in glacial acetic acid.[1]
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating solution by slowly adding fuming nitric acid (approx. 0.8 eq) to a small amount of glacial acetic acid. Caution: This process is exothermic and should be done slowly in an ice bath.
-
Reagent Addition: Slowly add the nitrating mixture dropwise to the quinoxalin-2-ol suspension at room temperature with vigorous stirring.
-
Reaction: Stir the resulting mixture at room temperature for 24 hours.
-
Work-up and Isolation:
-
Evaporate the glacial acetic acid under reduced pressure.
-
Add deionized water to the residue and stir the suspension for 1 hour at room temperature.
-
Isolate the pale-yellow solid by filtration, washing thoroughly with water to remove any remaining acid.
-
Dry the product under vacuum. The expected yield is approximately 65%.[2]
-
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, particularly in the critical nitration step.
Q1: My yield of 7-Nitro-2(1H)-quinoxalinone is significantly lower than 65%. What are the likely causes?
A1: Low yields in this nitration are a common issue and can typically be traced back to several key factors:
-
Temperature Control: The nitration of aromatic compounds is highly exothermic.[3] An uncontrolled rise in temperature can lead to the formation of unwanted byproducts and decomposition, drastically reducing the yield.
-
Solution: Ensure slow, dropwise addition of the nitrating mixture. Use an ice-water bath to maintain the reaction temperature, especially during the initial addition phase.
-
-
Reagent Quality: The purity and concentration of your reagents are critical.
-
Fuming Nitric Acid: "Fuming" nitric acid can vary in concentration. Use a fresh bottle of high-purity acid. Older bottles may have absorbed atmospheric moisture, reducing their efficacy.
-
Glacial Acetic Acid: Ensure the solvent is anhydrous. Water content can interfere with the generation of the nitronium ion (NO₂⁺), the active electrophile.[4]
-
-
Inefficient Mixing: Poor agitation can create localized "hot spots" or areas of high reactant concentration, leading to side reactions.
-
Solution: Use a properly sized magnetic stir bar and a stir plate that can provide vigorous, consistent agitation throughout the 24-hour reaction period.
-
-
Incomplete Reaction: If the reaction time is too short or the temperature is too low, the reaction may not go to completion.
-
Solution: Ensure the reaction runs for the full 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible.
-
Q2: The protocol states the nitration is "scale-sensitive." How can I successfully scale up the reaction from 2 grams to 20 grams?
A2: The "scale-sensitive" nature of this reaction is primarily due to the challenge of managing the heat generated (exotherm) in a larger volume.[5] Direct scaling (multiplying all reagents by 10) without procedural changes is likely to fail.
-
Causality: The surface-area-to-volume ratio decreases as the reactor size increases. This means a larger reaction volume cannot dissipate heat as efficiently as a smaller one, leading to a higher internal temperature and increased risk of a runaway reaction.
-
Strategic Solutions for Scale-Up:
-
Extended Addition Time: Significantly slow down the rate of addition for the nitrating mixture. What took 10 minutes on a small scale might need to be extended to 1-2 hours for a larger scale.
-
Enhanced Cooling: A simple ice bath may not be sufficient. Consider using a cooling system with a larger thermal capacity, such as a dry ice/acetone bath or a cryocooler, to maintain a stable internal temperature.
-
Mechanical Stirring: For larger volumes, a magnetic stirrer is often inadequate. Switch to an overhead mechanical stirrer to ensure efficient and homogenous mixing of the suspension.
-
Reverse Addition: Consider adding the quinoxalin-2-ol suspension to the nitrating mixture instead. This keeps the concentration of the nitrating agent constant and can sometimes offer better control.
-
Q3: My final product is a brownish or off-yellow color, not the pale-yellow solid described. What are the impurities and how can I remove them?
A3: Discoloration often indicates the presence of unreacted starting material, isomeric byproducts, or polynitrated species.
-
Common Impurities:
-
Unreacted Quinoxalin-2-ol: This is a common impurity if the reaction did not go to completion.
-
6-Nitro-2(1H)-quinoxalinone: While the reaction is highly regioselective, small amounts of the 6-nitro isomer can form, especially if the temperature was not well-controlled.
-
Dinitro compounds: Over-nitration can occur in localized hot spots.
-
-
Purification Strategy:
-
Recrystallization: This is the most effective method for purifying the final product. A suitable solvent system must be determined empirically, but solvents like ethanol, acetic acid, or dimethylformamide (DMF) are good starting points. The goal is to find a solvent in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Washing: Ensure the filtered product is washed extensively with water to remove all traces of acid, which can contribute to discoloration and degradation over time.
-
Frequently Asked Questions (FAQs)
Q4: What is the mechanism that drives the regioselective nitration to the 7-position?
A4: The regioselectivity is a result of the electronic properties of the quinoxalin-2-one ring system. The reaction is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺) is the electrophile.[4]
-
Directing Effects: The quinoxalin-2-one scaffold contains both activating and deactivating groups. The fused benzene ring is activated towards electrophilic substitution compared to the pyrazinone ring, which is electron-deficient. Within the benzene ring, the amide nitrogen (-NH-) and the ether-like oxygen of the lactam are ortho-, para-directing activators. The C7 position is para to the amide nitrogen, making it electronically enriched and the most favorable site for electrophilic attack. Conversely, the C6 position is meta, making it less favorable.
Caption: Simplified logical flow of the electrophilic nitration mechanism.
Q5: How can I analytically confirm that I have synthesized the 7-nitro isomer and not the 6-nitro isomer?
A5: Confirmation of the correct regioisomer is crucial and can be achieved using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the most definitive method. The coupling patterns and chemical shifts of the aromatic protons on the benzene ring will be distinct for each isomer. The published spectra for 7-nitroquinoxalin-2-ol can be used as a reference.[2]
-
Melting Point: Regioisomers often have different crystal packing and thus different melting points. The reported melting point for 7-nitroquinoxalin-2-ol is 273-274 °C.[2] A significant deviation or a broad melting range could indicate an impure sample or the presence of the wrong isomer.
Q6: What are the critical safety precautions when handling fuming nitric acid?
A6: Fuming nitric acid is extremely corrosive, a strong oxidizing agent, and highly toxic. Strict safety protocols are mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and acid-resistant gloves (e.g., butyl rubber or Viton®).
-
Ventilation: All work must be conducted inside a certified chemical fume hood to prevent inhalation of toxic fumes.
-
Handling: Dispense the acid carefully and slowly. Be prepared for its exothermic reaction with other substances, especially organic materials.
-
Spill Kit: Have a spill kit containing a neutralizer (such as sodium bicarbonate) readily available.
-
Quenching: Never quench with water directly in a concentrated form. The reaction work-up involves controlled dilution into a large volume of water/ice.
Data and Reaction Parameters Summary
For ease of reference, the key quantitative data for the synthesis are summarized below.
| Parameter | Step 1: Quinoxalin-2-ol Synthesis | Step 2: 7-Nitro-2(1H)-quinoxalinone Synthesis | Reference(s) |
| Starting Material | o-Phenylenediamine | Quinoxalin-2-ol | [1] |
| Key Reagent(s) | Glyoxylic Acid | Fuming Nitric Acid | [1] |
| Solvent | Methanol (MeOH) | Glacial Acetic Acid (AcOH) | [1] |
| Temperature | 0 °C to Room Temp. | Room Temperature | [1] |
| Reaction Time | 1 hour | 24 hours | [1] |
| Reported Yield | ~89% | ~65% | [2] |
| Product Appearance | Off-white solid | Pale-yellow solid | [2] |
References
-
do Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society, 28(5), 856-861. Available at: [Link]
-
Royal Society of Chemistry (2022). Chapter 12: Nitration Reactions. In Green Chemistry. Available at: [Link]
-
do Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. ResearchGate. Available at: [Link]
-
do Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society. Available at: [Link]
Sources
Technical Support Center: Synthesis of 7-Nitro-2(1H)-quinoxalinone
This guide is intended for researchers, scientists, and professionals in drug development who are working with the synthesis of 7-Nitro-2(1H)-quinoxalinone. As a compound of significant interest in medicinal chemistry, its efficient synthesis is crucial. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its preparation, with a focus on the identification and mitigation of common side products.
Troubleshooting & FAQs: Navigating the Synthesis of 7-Nitro-2(1H)-quinoxalinone
The synthesis of 7-Nitro-2(1H)-quinoxalinone is typically approached via a two-step process: the initial condensation of an o-phenylenediamine with a glyoxylic acid derivative to form the quinoxalinone core, followed by a regioselective nitration. Each of these steps presents unique challenges, primarily related to the formation of undesired side products.
Part 1: The Condensation Reaction
The first critical step involves the reaction of either o-phenylenediamine or 4-nitro-o-phenylenediamine with glyoxylic acid. The choice of starting material significantly influences the potential impurities.
Scenario 1: Starting with 4-nitro-o-phenylenediamine
-
Question: After reacting 4-nitro-o-phenylenediamine with glyoxylic acid, I observe two spots on my TLC plate with very similar Rf values, leading to a lower yield of the desired 7-nitro-2(1H)-quinoxalinone. What is the likely identity of the second spot?
Answer: When starting with 4-nitro-o-phenylenediamine, a common issue is the lack of complete regioselectivity in the cyclization step. This leads to the formation of a mixture of two constitutional isomers: the desired 7-nitro-2(1H)-quinoxalinone and the isomeric side product, 6-nitro-2(1H)-quinoxalinone .[1] The similar polarity of these isomers often results in co-elution or poor separation on standard silica gel chromatography, complicating purification and reducing the isolated yield of the target compound.
-
Question: How can I minimize the formation of the 6-nitro isomer when using 4-nitro-o-phenylenediamine?
Answer: Achieving high regioselectivity in this condensation can be challenging. The reaction conditions, including solvent, temperature, and reaction time, can influence the isomeric ratio. It is advisable to perform a small-scale screen of reaction conditions to optimize for the formation of the 7-nitro isomer. Careful monitoring by HPLC or ¹H NMR of the crude reaction mixture can help determine the optimal conditions. In some cases, separation of the isomers may require specialized chromatographic techniques or crystallization.[1]
Scenario 2: Starting with o-phenylenediamine
-
Question: I am performing the condensation of o-phenylenediamine with glyoxylic acid and have noticed a significant amount of a polar, water-soluble byproduct. What could this be?
Answer: A known side reaction in the condensation of o-phenylenediamines with glyoxylic acid is the formation of 2-benzimidazolecarboxylic acid .[2][3] This occurs through an alternative cyclization pathway where both amino groups of the o-phenylenediamine react with the carbonyl and carboxylic acid functionalities of glyoxylic acid. This byproduct is often more polar than the desired quinoxalin-2(1H)-one and may remain in the aqueous phase during workup, or present as a baseline impurity on TLC.
-
Question: My condensation reaction appears incomplete, with starting material still present even after extended reaction times. What could be the issue?
Answer: Incomplete condensation can be due to several factors. The reactivity of glyoxylic acid can be variable, and it is known to undergo self-condensation or exist as a hydrate, which can affect its reactivity. Ensuring the quality of the glyoxylic acid and using a slight excess can sometimes drive the reaction to completion. Additionally, reaction temperature and the choice of solvent are critical. Some protocols recommend gentle heating to facilitate the reaction.[4]
Part 2: The Nitration Reaction
The second step involves the nitration of the pre-formed quinoxalin-2(1H)-one. This step is often the primary source of isomeric impurities.
-
Question: During the nitration of quinoxalin-2(1H)-one, my product is a mixture of several nitro isomers. How can I improve the regioselectivity for the 7-nitro position?
Answer: The nitration of the quinoxalin-2(1H)-one ring is a classic example of electrophilic aromatic substitution where the directing effects of the fused benzene ring and the pyrazinone ring are at play. This can lead to the formation of a mixture of positional isomers, including the 5-nitro, 6-nitro, and 8-nitro-2(1H)-quinoxalinones in addition to the desired 7-nitro isomer. Achieving high regioselectivity for the 7-position is a known challenge and is highly dependent on the reaction conditions. The choice of nitrating agent (e.g., nitric acid, fuming nitric acid), the solvent (e.g., sulfuric acid, acetic acid), and the reaction temperature all play a crucial role in directing the nitration.[1] It is often necessary to carefully control these parameters to favor the formation of the 7-nitro isomer.
-
Question: I have observed the formation of a highly nitrated byproduct that is difficult to separate from my desired 7-nitro-2(1H)-quinoxalinone. What is this likely to be?
Answer: Over-nitration can lead to the formation of di-nitro-2(1H)-quinoxalinone derivatives. The positions of the second nitro group will depend on the activating/deactivating effects of the first nitro group and the quinoxalinone core. For example, the formation of 5,7-dinitro- and 6,8-dinitro- isomers is possible. The propensity for di-nitration increases with harsh reaction conditions, such as the use of fuming nitric acid, high temperatures, or prolonged reaction times. To avoid this, it is recommended to use milder nitrating agents and to carefully monitor the reaction progress to stop it once the desired mono-nitrated product is formed.
Troubleshooting Summary Table
| Problem | Potential Cause (Side Product) | Recommended Solution |
| Two closely eluting spots after condensation with 4-nitro-o-phenylenediamine. | Formation of 6-nitro-2(1H)-quinoxalinone isomer.[1] | Optimize reaction conditions (solvent, temperature) to favor the 7-nitro isomer. Employ high-resolution chromatography or fractional crystallization for separation. |
| A polar, water-soluble byproduct in the o-phenylenediamine condensation. | Formation of 2-benzimidazolecarboxylic acid.[2][3] | Adjust pH during workup to precipitate the desired product while keeping the acidic byproduct in the aqueous phase. Optimize reaction conditions to favor quinoxalinone formation. |
| Incomplete condensation reaction. | Poor quality or insufficient glyoxylic acid; suboptimal reaction conditions. | Use fresh, high-quality glyoxylic acid, potentially in slight excess. Screen different solvents and temperatures. |
| Mixture of nitro-isomers after nitration of quinoxalin-2(1H)-one. | Lack of regioselectivity in the nitration step, forming 5-, 6-, and 8-nitro isomers. | Carefully control nitrating agent, solvent, and temperature. Refer to literature for regioselective nitration protocols.[1] |
| Presence of a more polar, di-nitrated byproduct. | Over-nitration of the quinoxalinone ring. | Use milder nitrating conditions (e.g., nitric acid in sulfuric acid at low temperature). Monitor the reaction closely and quench it upon completion of mono-nitration. |
Experimental Protocol: Regioselective Synthesis of 7-Nitro-2(1H)-quinoxalinone
This protocol outlines a common and relatively regioselective method for the synthesis of 7-Nitro-2(1H)-quinoxalinone, starting from o-phenylenediamine.
Step 1: Synthesis of Quinoxalin-2(1H)-one
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a suitable solvent such as a mixture of methanol and water.
-
Cool the solution in an ice bath.
-
Slowly add a solution of glyoxylic acid monohydrate (1.1 eq) in the same solvent system to the cooled solution of o-phenylenediamine.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The product, quinoxalin-2(1H)-one, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum. The product is typically of sufficient purity for the next step.
-
Causality Note: The slow addition at low temperature helps to control the exothermic reaction and can minimize the formation of side products.
-
Step 2: Nitration of Quinoxalin-2(1H)-one
-
In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid in an ice-salt bath to below 5 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, while maintaining a low temperature.
-
To the cooled sulfuric acid, add the quinoxalin-2(1H)-one from Step 1 in small portions, ensuring the temperature does not rise significantly.
-
Once the quinoxalin-2(1H)-one has dissolved, slowly add the pre-cooled nitrating mixture dropwise, maintaining the reaction temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at low temperature for the recommended time (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated solid is the crude 7-Nitro-2(1H)-quinoxalinone.
-
Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent, such as glacial acetic acid or ethanol.
-
Causality Note: Maintaining a low temperature during nitration is critical for controlling the regioselectivity and preventing over-nitration. The use of a pre-made nitrating mixture helps to ensure a controlled addition of the nitronium ion.
-
Reaction Pathway and Side Product Formation
The following diagram illustrates the primary synthetic route to 7-Nitro-2(1H)-quinoxalinone and the key side products that can be formed at each stage.
Caption: Synthetic pathway and common side products.
References
-
Copeland, R. A. B., & Day, A. R. (1943). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society, 65(6), 1072–1075. [Link]
-
Various Authors. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. Retrieved from [Link]
-
do Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society, 28(5), 856-860. [Link]
-
Wolf, F. J., et al. (1949). The Structure of Aspergillic Acid. Journal of the American Chemical Society, 71(1), 6-10. [Link]
Sources
Technical Support Center: Purification of 7-Nitro-2(1H)-quinoxalinone
Welcome to the technical support guide for 7-Nitro-2(1H)-quinoxalinone (CAS: 89898-96-4). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable heterocyclic scaffold in high purity. The inherent physicochemical properties of this molecule—stemming from its polar nitro group and hydrogen-bonding-capable quinoxalinone core—present unique purification hurdles. This guide provides field-proven troubleshooting advice and detailed protocols to address these issues systematically.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level inquiries regarding the purification of 7-Nitro-2(1H)-quinoxalinone.
Q1: What are the most common impurities encountered during the synthesis of 7-Nitro-2(1H)-quinoxalinone?
A1: The primary impurities depend on the synthetic route. A common method is the regioselective nitration of quinoxalin-2-ol using fuming nitric acid in glacial acetic acid.[1][2] The most significant impurity is often the undesired regioisomer, 6-nitro-2(1H)-quinoxalinone. Other potential impurities include unreacted quinoxalin-2-ol starting material and di-nitrated byproducts, depending on the reaction conditions.
Q2: What is the expected appearance and general solubility profile of this compound?
A2: Pure 7-Nitro-2(1H)-quinoxalinone is typically a pale yellow solid.[1][2] Its solubility is a major challenge. It is poorly soluble in water and many common non-polar organic solvents like hexanes and ethyl acetate.[1][2] It exhibits limited solubility in moderately polar solvents like methanol and chloroform at room temperature. For effective dissolution, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or hot glacial acetic acid are often required.
Q3: Are there any specific stability or handling concerns for 7-Nitro-2(1H)-quinoxalinone?
A3: Yes. As an aromatic nitro compound, it requires careful handling. While generally stable under normal laboratory conditions, it is prudent to avoid excessive heat, shock, or friction.[3][4] Store the compound in a cool, dark, and dry place, away from strong oxidizing and reducing agents, as well as strong acids and bases, which could promote decomposition.[5][6] Photochemical rearrangement has been observed in related quinoxalinone N-oxides, so protection from prolonged exposure to direct light is also recommended.[7]
Section 2: Troubleshooting Guides for Purification
This section provides a structured approach to solving specific purification problems.
Problem 1: Crude product is a dark, intractable oil or tar instead of a solid.
-
Probable Cause 1: Residual High-Boiling Solvent. Solvents used in the synthesis or initial workup (e.g., glacial acetic acid, DMF) may be trapped in the product.
-
Solution:
-
Trituration: Vigorously stir or sonicate the oily residue with a solvent in which the product is insoluble but the impurities are soluble. Start with a non-polar solvent like hexanes or diethyl ether. This can help break up the oil and induce precipitation of the solid product.
-
Azeotropic Removal: If residual acetic acid is suspected, co-evaporate the residue with toluene on a rotary evaporator (use appropriate safety measures) to azeotropically remove the acid.
-
Vacuum Drying: Ensure the product is dried under high vacuum, potentially with gentle heating (e.g., 40-50°C), to remove all volatile residues.
-
-
Probable Cause 2: Product Decomposition. Exposure to excessively high temperatures or incompatible reagents during workup (e.g., strong base) may have caused the compound to decompose.
-
Solution:
-
Review the workup procedure to ensure conditions were neutral or mildly acidic and that temperatures were kept moderate.
-
Analyze a small sample of the oil via TLC or LC-MS to determine if the desired product is present. If significant decomposition has occurred, re-synthesis may be necessary.
-
Problem 2: Recrystallization results in very low recovery or fails to produce crystals.
-
Probable Cause 1: Inappropriate Solvent Choice. The product may be too soluble in the chosen solvent even at low temperatures, or so insoluble that an impractical volume of solvent is required.
-
Solution:
-
Systematic Solvent Screening: Test solubility in small vials with various solvents (e.g., ethanol, isopropanol, acetonitrile, acetic acid, DMF). An ideal single solvent will dissolve the compound when hot but show low solubility when cold.
-
Solvent/Anti-Solvent System: This is often the most effective method. Dissolve the crude product in a minimum amount of a hot polar solvent in which it is soluble (e.g., DMF or DMSO). While the solution is still warm, slowly add an "anti-solvent" in which the product is insoluble (e.g., water or isopropanol) dropwise until persistent cloudiness is observed. Re-heat gently to clarify and then allow to cool slowly.
-
-
Probable Cause 2: Presence of Impurities Inhibiting Crystallization. Oily or polymeric impurities can act as "crystal poisons."
-
Solution:
-
Pre-purification: Before recrystallization, pass a concentrated solution of the crude product through a small plug of silica gel, eluting with a polar solvent (e.g., ethyl acetate/methanol). This can remove baseline impurities.
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration during the recrystallization process. This can adsorb colored, polymeric impurities. Do not add charcoal to a boiling solution due to the risk of bumping.
-
Problem 3: Column chromatography gives poor separation (streaking bands, co-elution).
-
Probable Cause 1: Strong Interaction with Silica Gel. The acidic proton of the lactam and the polar nitro group can lead to strong binding with the silica stationary phase, causing significant band tailing (streaking).
-
Solution:
-
Mobile Phase Modification: Add a small percentage (0.5-1%) of acetic acid or formic acid to the eluent system (e.g., Dichloromethane/Methanol). The acid suppresses the ionization of the lactam, reducing its interaction with silica and leading to sharper bands.
-
Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase (C18) column with a suitable polar mobile phase (e.g., water/acetonitrile).
-
-
Probable Cause 2: Low Solubility in the Mobile Phase. If the compound precipitates at the top of the column, it will streak down as it slowly redissolves.
-
Solution:
-
Dry Loading: Pre-adsorb the crude product onto a small amount of silica gel. Dissolve the compound in a suitable solvent (e.g., DCM/MeOH), add silica gel to form a slurry, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be loaded evenly onto the top of the column. This technique prevents issues with initial solubility upon loading.
-
Stronger Eluent: Use a more polar mobile phase to ensure the compound remains solubilized throughout the separation.
-
-
Probable Cause 3: Co-eluting Regioisomer. The 6-nitro and 7-nitro isomers often have very similar polarities, making baseline separation on silica gel difficult.
-
Solution:
-
Optimize Selectivity: Screen different eluent systems. Sometimes switching from an alcohol modifier (methanol) to a different polar solvent (acetonitrile or acetone) can alter the selectivity and improve the separation between isomers.
-
High-Performance Flash Chromatography: Utilize high-resolution silica columns and a shallow gradient elution to maximize the separation potential.
-
Sequential Purification: If chromatography alone is insufficient, collect mixed fractions and subject them to recrystallization. The change in purification principle (adsorption vs. solubility) can effectively remove the stubborn isomer.
-
Section 3: Experimental Protocols
Protocol 1: Purification by Recrystallization (DMF/Water System)
-
Place the crude 7-Nitro-2(1H)-quinoxalinone (e.g., 1.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of N,N-Dimethylformamide (DMF) (e.g., 5-10 mL) and gently heat the mixture (to ~80-100°C) with stirring until all the solid dissolves.
-
Remove the flask from the heat source. Slowly add deionized water dropwise to the hot, stirred solution until a faint, persistent cloudiness appears.
-
Add 1-2 drops of DMF to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature. Inducing rapid cooling by placing it in an ice bath immediately will result in smaller, less pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold water, followed by a small amount of cold ethanol or diethyl ether to help remove residual water.
-
Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using thin-layer chromatography (TLC). A good system will give the product a retention factor (Rf) of ~0.25-0.35. A common starting point is Dichloromethane (DCM) with 1-5% Methanol (MeOH). Add 0.5% acetic acid if tailing is observed.
-
Sample Preparation (Dry Loading): Dissolve the crude product (e.g., 500 mg) in a suitable solvent (e.g., 10 mL of 10:1 DCM/MeOH). Add ~1.5 g of silica gel to the solution. Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system as a slurry. Ensure the column is packed evenly without air bubbles.
-
Loading: Carefully add the dry-loaded sample powder to the top of the packed silica bed, creating a thin, even layer. Gently add a small layer of sand on top to prevent disturbance.
-
Elution: Fill the column with the eluent and apply pressure (flash chromatography). Begin collecting fractions. Monitor the elution process by TLC.
-
Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified 7-Nitro-2(1H)-quinoxalinone.
Data Presentation
| Technique | Primary Advantage | Key Challenge | Best For Removing |
| Recrystallization | Scalable, cost-effective | Finding a suitable solvent system | Baseline impurities, materials with different solubility profiles |
| Column Chromatography | High resolving power | Can be low-throughput, potential for product loss on column | Isomers, impurities with similar solubility but different polarity |
| Acid/Base Wash | Removes acidic or basic impurities | Risk of product decomposition under harsh pH | Unreacted starting materials (e.g., acidic or basic precursors) |
| Trituration | Simple, removes "oily" impurities | Not a high-resolution technique | Highly soluble impurities, residual solvents |
Section 4: Visualization of Workflows
General Purification Workflow
Caption: A decision-making workflow for the purification of 7-Nitro-2(1H)-quinoxalinone.
Troubleshooting Chromatography Issues
Caption: A troubleshooting guide for common column chromatography problems.
Section 5: References
-
Environmental Health and Safety, University of Massachusetts Boston. Handling and Care of Peroxide-Forming and Nitro Compounds. [Link]
-
Health and Safety Executive. Storage And Handling Of Industrial Nitrocellulose. [Link]
-
International Labour Organization. Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. [Link]
-
Ministry of Manpower, Singapore. Occupational Safety & Health Circular: Safe Use, Handling and Storage of Nitrocellulose. [Link]
-
do Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society. [Link]
-
do Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. SciELO. [Link]
-
Haddadin, M. J., & Hawi, A. A. (1981). Photolysis of some quinoxalin-2-one 4-oxides. Tetrahedron Letters, 22(14), 1325-1326. [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for the Nitration of 2(1H)-Quinoxalinone
As a Senior Application Scientist, I've frequently guided researchers through the nuanced process of electrophilic aromatic substitution on complex heterocyclic systems. The nitration of 2(1H)-quinoxalinone is a prime example—a reaction that appears straightforward in principle but is often challenging in practice due to issues with regioselectivity, yield, and competing side reactions.
This guide is structured to address the most common issues encountered in the lab. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively. We will explore both classical and modern approaches to this important transformation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might face during the nitration of 2(1H)-quinoxalinone. Each issue is broken down into potential causes and actionable solutions, grounded in established chemical principles.
Issue 1: Low or No Product Yield
You've set up your reaction, let it run for the prescribed time, and upon workup, you recover mostly starting material or a complex mixture with very little of the desired nitro-quinoxalinone.
Potential Causes:
-
Insufficient Electrophile Strength: The quinoxalinone ring system is moderately deactivated towards electrophilic substitution. Under strongly acidic conditions (e.g., mixed acid), the nitrogen atoms are protonated, further deactivating the ring system and making it less susceptible to attack by the nitronium ion (NO₂⁺).[1] Standard concentrated nitric acid (68-70%) may not generate a high enough concentration of the active electrophile to drive the reaction to completion with a deactivated substrate.[2]
-
Incorrect Temperature: Nitration is highly exothermic.[3] If the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction. Conversely, if the temperature is too high, it can promote the formation of oxidative byproducts and charring.
-
Substrate Degradation: Some substituted quinoxalinones may be unstable under harsh nitrating conditions, leading to decomposition rather than the desired reaction.
Recommended Solutions:
-
Increase Nitrating Agent Potency: If using a standard HNO₃/H₂SO₄ mixture, consider using fuming nitric acid or adding oleum (fuming sulfuric acid) to the reaction.[4] This dramatically increases the concentration of the nitronium ion. An alternative is to generate the nitronium ion under anhydrous conditions using a pre-formed salt like nitronium tetrafluoroborate (NO₂BF₄) in a non-protic solvent.[2]
-
Optimize Temperature Control: Start the reaction at a low temperature (0-5 °C) during the addition of the nitrating agent to control the initial exotherm.[1] After the addition is complete, allow the reaction to slowly warm to room temperature or gently heat it (e.g., 40–50 °C) while carefully monitoring the progress by TLC or HPLC.[5]
-
Consider a Different Mechanistic Pathway: If electrophilic substitution is failing, a radical-based approach may be more effective. Using tert-butyl nitrite (TBN) can initiate a metal-free nitration that proceeds via a radical mechanism, which is not dependent on the nucleophilicity of the aromatic ring.[6][7]
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Your analysis (typically ¹H NMR or HPLC) shows that you've formed multiple nitro-isomers (e.g., a mixture of 5-nitro, 7-nitro, and/or 8-nitro derivatives).
Potential Causes:
-
Competing Reaction Sites: The electronic properties of the 2(1H)-quinoxalinone scaffold do not overwhelmingly favor one position for nitration over others. Both the C5 and C8 positions are sterically accessible, while the C7 position can also be reactive depending on the conditions.[1][6][8]
-
Reaction Mechanism Influence: The regiochemical outcome is highly dependent on the reaction mechanism. Classical electrophilic aromatic substitution (EAS) with mixed acid often yields a mixture of 5- and 8-nitro isomers.[1] In contrast, metal-free nitration with reagents like tert-butyl nitrite can show high selectivity for the C7 position.[6][7]
Recommended Solutions:
-
Change the Nitrating System to Target a Different Mechanism: This is the most effective strategy for controlling regioselectivity.
-
To favor C7-nitration: Employ tert-butyl nitrite (TBN) in a solvent like acetonitrile (CH₃CN) under an oxygen atmosphere at moderate temperatures (e.g., 60 °C).[7] This method has been shown to be highly selective for the C7 position on a range of N-substituted quinoxalinones.[7]
-
To favor C5/C8-nitration: Utilize traditional mixed acid (HNO₃/H₂SO₄) conditions. The ratio of 5- to 8-nitro isomers can sometimes be influenced by temperature and the precise acid concentrations, but obtaining a single isomer is rare.[1]
-
-
Leverage Substituent Effects: If your quinoxalinone is already substituted, these groups will exert a strong directing effect. For example, in 3-aminoquinoxalin-2(1H)-ones, nitration with mixed acid surprisingly directs to the C8 position.[8] For 8-methylquinoxalines, nitration is directed efficiently to the C5 position.[5][9]
| Nitrating Agent | Typical Conditions | Primary Isomer(s) | Mechanism | Pros | Cons |
| HNO₃ / H₂SO₄ | 0 °C to 50 °C | Mixture of 5- and 8-nitro[1] | Electrophilic Aromatic Substitution (EAS)[10] | Inexpensive, powerful nitrating agent. | Often poor regioselectivity, harsh conditions, potential for oxidation.[4] |
| tert-Butyl Nitrite (TBN) | CH₃CN, 60 °C, O₂ atm | C7-nitro or C5-nitro[6][7] | Radical Pathway[6] | Excellent regioselectivity, mild, metal-free conditions. | More expensive reagent, may require inert atmosphere setup. |
| Fuming HNO₃ in TFA | Room Temperature | C5-nitro[11] | Electrophilic Aromatic Substitution (EAS) | High reactivity for deactivated systems. | Highly corrosive and hazardous reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of nitration on the 2(1H)-quinoxalinone ring?
There are two primary mechanistic pathways, and the one that operates depends entirely on your choice of reagents.
-
Electrophilic Aromatic Substitution (EAS): This is the classical pathway when using mixed acids (HNO₃/H₂SO₄).[10] Sulfuric acid protonates nitric acid, which then loses a molecule of water to generate the potent electrophile, the nitronium ion (NO₂⁺).[12][13] The π-system of the quinoxalinone's benzene ring then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a weak base (like HSO₄⁻ or water) removes a proton from the carbon bearing the new nitro group, restoring aromaticity.[13][14]
-
Radical Nitration: When using a reagent like tert-butyl nitrite (TBN), the reaction is believed to proceed through a radical mechanism.[6][7] TBN can undergo homolytic cleavage to generate radicals that initiate a chain process, ultimately leading to the C-H nitration of the quinoxalinone ring. This different mechanism is the key reason for the observed change in regioselectivity compared to the EAS pathway.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. reddit.com [reddit.com]
- 3. vpscience.org [vpscience.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H [ ] )-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Khan Academy [khanacademy.org]
Technical Support Center: Troubleshooting Regioselectivity in Quinoxalinone Synthesis
Welcome to the Technical Support Center for Quinoxalinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with controlling regioselectivity in the synthesis of quinoxalinone derivatives. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in established scientific principles and literature.
Introduction to Regioselectivity in Quinoxalinone Synthesis
The synthesis of quinoxalin-2(1H)-ones, a privileged scaffold in medicinal chemistry, is most commonly achieved through the condensation of an o-phenylenediamine with an α-keto acid or its ester derivative.[1][2] When an unsymmetrically substituted o-phenylenediamine is used, the reaction can potentially yield two different regioisomers. Controlling which isomer is formed—the regioselectivity—is a critical aspect of the synthesis, as the biological activity of the resulting compounds can be highly dependent on their substitution pattern. This guide will help you understand the factors that govern this selectivity and provide actionable steps to achieve your desired regiochemical outcome.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of two regioisomers in my quinoxalinone synthesis. Why is this happening?
A1: The formation of a mixture of regioisomers is a common challenge when using an unsymmetrically substituted o-phenylenediamine. The two amino groups of the diamine have different nucleophilicities, and the two carbonyl groups of the α-dicarbonyl compound can have different electrophilicities. The initial nucleophilic attack of one of the amino groups on one of the carbonyl carbons is the regioselectivity-determining step. If the difference in reactivity between the two amino groups or the two carbonyl groups is not significant under your reaction conditions, both possible initial attacks can occur, leading to a mixture of products.
Q2: Which factors have the most significant impact on the regioselectivity of quinoxalinone synthesis?
A2: Several factors can influence the regioselectivity of the reaction. The most critical are:
-
Electronic effects of substituents on the o-phenylenediamine.
-
The nature of the α-dicarbonyl compound (e.g., α-keto acid vs. α-keto ester).
-
The acidity or basicity of the reaction medium (pH).[3]
-
The choice of solvent .[4]
-
The reaction temperature .[3]
Q3: How can I quickly determine the isomeric ratio of my product mixture?
A3: The most common and reliable methods for determining the isomeric ratio are ¹H NMR and ¹³C NMR spectroscopy.[5] The chemical shifts of the protons and carbons on the quinoxalinone core will be distinct for each isomer. For complex cases, 2D NMR techniques like NOESY or HMBC can be used to definitively assign the structures. High-performance liquid chromatography (HPLC) can also be an effective method for separating and quantifying the isomers.
In-Depth Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues related to regioselectivity in quinoxalinone synthesis.
Problem 1: Poor or Undesired Regioselectivity
You are obtaining a mixture of isomers, or the major product is not the desired one.
Causality Analysis
The regiochemical outcome is determined by the initial nucleophilic attack of one of the amino groups of the o-phenylenediamine onto one of the carbonyl carbons of the α-dicarbonyl compound. The more nucleophilic amino group will preferentially attack the more electrophilic carbonyl carbon.
-
Substituent Effects: Electron-donating groups (EDGs) on the o-phenylenediamine increase the nucleophilicity of the adjacent amino group, while electron-withdrawing groups (EWGs) decrease it.
-
Acid/Base Catalysis: The pH of the reaction medium can modulate the nucleophilicity of the amino groups.[3] Under acidic conditions, the more basic amino group can be protonated, reducing its nucleophilicity and allowing the less basic amino group to react.[3] Conversely, basic conditions can deprotonate the more acidic amino group, enhancing its nucleophilicity.[3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor regioselectivity.
Experimental Protocols
Protocol 1: Modulating Regioselectivity with Acid/Base Catalysis [3]
This protocol provides a general method for tuning the regioselectivity of the reaction between a substituted o-phenylenediamine and an α-ketoester.
Materials:
-
Substituted o-phenylenediamine (1.0 equiv)
-
α-Ketoester (1.1 equiv)
-
Methanol (MeOH)
-
Acetic acid (AcOH) or Triethylamine (TEA)
Procedure:
-
Acidic Conditions:
-
Dissolve the o-phenylenediamine and α-ketoester in MeOH in a round-bottom flask.
-
Add AcOH (1.0-5.0 equiv) to the mixture.
-
Stir the reaction at a controlled temperature (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture and purify by column chromatography or recrystallization.
-
-
Basic Conditions:
-
Dissolve the o-phenylenediamine and α-ketoester in MeOH.
-
Add TEA (1.0-5.0 equiv) to the mixture.
-
Stir the reaction at a controlled temperature (e.g., room temperature or 50 °C) and monitor.
-
Work-up and purify as described for acidic conditions.
-
Rationale: The addition of acid can protonate the more basic amino group, rendering it less nucleophilic and favoring reaction at the other amino group. Conversely, a base can enhance the nucleophilicity of the more acidic amino group.[3]
| Condition | Typical Effect on Regioisomeric Ratio | Reference |
| Acidic (AcOH) | Often favors one isomer significantly (e.g., up to 15:1) | [3] |
| Basic (TEA) | Can reverse the selectivity compared to acidic conditions (e.g., 1:4) | [3] |
Problem 2: Inconsistent Regioselectivity Between Batches
You are observing significant variations in the isomeric ratio from one experiment to the next, even when following the same procedure.
Causality Analysis
Inconsistent regioselectivity often points to subtle, uncontrolled variations in reaction conditions or the quality of reagents.
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or α-dicarbonyl compound can alter the reaction pathway.[6]
-
Atmosphere: The presence of oxygen can sometimes influence the reaction, particularly if oxidative side reactions are possible.[6]
-
Reaction Temperature: Small fluctuations in temperature can affect the relative rates of the competing reaction pathways, leading to different isomeric ratios.[3]
Troubleshooting Workflow
Caption: Workflow for addressing inconsistent regioselectivity.
Experimental Protocols
Protocol 2: Standardizing Reaction Conditions for Reproducibility
This protocol outlines best practices for ensuring consistent results.
Procedure:
-
Reagent Purification:
-
Purify the o-phenylenediamine by recrystallization or sublimation.
-
Distill liquid α-ketoesters under reduced pressure if necessary.
-
Ensure all reagents are thoroughly dried and stored under appropriate conditions.[6]
-
-
Atmosphere Control:
-
For reactions sensitive to oxidation, assemble the reaction under an inert atmosphere of nitrogen or argon.
-
For reactions that may benefit from an oxidant, ensure consistent exposure to air by using an open flask or bubbling air/oxygen through the reaction mixture.[6]
-
-
Precise Temperature Management:
-
Use a thermostatically controlled oil bath or heating mantle to maintain a constant reaction temperature.
-
Monitor the internal temperature of the reaction mixture with a thermometer.
-
Rationale: By rigorously controlling these fundamental experimental parameters, you can minimize batch-to-batch variability and achieve reproducible regioselectivity.
Mechanistic Insights into Regioselectivity
The regioselectivity of quinoxalinone formation is a kinetically controlled process. The initial, often reversible, attack of one of the diamine's nitrogen atoms on a carbonyl carbon of the α-dicarbonyl compound determines the final product distribution.
Caption: General mechanism showing the two competing pathways to regioisomers.
The relative rates of Path A and Path B are influenced by the electronic and steric properties of the substituents (R and R') and the reaction conditions. By manipulating these factors, as outlined in the troubleshooting guide, one can favor one pathway over the other to achieve the desired regioselective synthesis.
References
-
Haddadin, M. J., & Issidorides, C. H. (1965). The Beirut Reaction. Tetrahedron Letters, 6(37), 3253-3256. [Link]
-
ResearchGate. (n.d.). Regioselectivity in quinoxalinone synthesis. Reaction conditions:... [Link]
-
REGIOSELECTIVE SYNTHESIS OF QUINOXALIN-2-ONE DERIVATIVES REGULATED BY ACID AND BASE. (2020). HETEROCYCLES, 100(5). [Link]
-
Shen, J., Wang, X., Lin, X., Yang, Z., Cheng, G., & Cui, X. (2016). One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction. Organic Letters, 18(7), 1378–1381. [Link]
-
Abdel-Wahab, B. F., Abdel-Latif, E., & Mohamed, H. A. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry, 2017, 1-26. [Link]
-
Wu, X., Gorden, A. E. V., Tonks, S. A., & Vilseck, J. Z. (2014). Regioselective Synthesis of Asymmetrically Substituted 2-Quinoxalinol Salen Ligands. The Journal of Organic Chemistry, 79(16), 7630–7637. [Link]
-
Shen, J., Wang, X., Lin, X., Yang, Z., Cheng, G., & Cui, X. (2016). One-Pot Regiospecific Synthesis of Quinoxalines via a CH2-Extrusion Reaction. Organic Letters, 18(7), 1378–1381. [Link]
-
Fodor, G., & Nagubandi, S. (1980). Correlation of the Bischler-Napieralski, Pictet-Spengler and Pictet-Gams syntheses. Tetrahedron, 36(10), 1279-1300. [Link]
-
A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. (2024). RSC Advances, 14(49), 35849-35853. [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). Pharmaceuticals, 16(8), 1174. [Link]
-
ResearchGate. (n.d.). The suggested mechanism to explain the formation of quinoxalines 20. [Link]
-
Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. (2007). Journal of Heterocyclic Chemistry, 44(4), 837-842. [Link]
-
Csikós, É., Gönczi, C., Podányi, B., Tóth, G., & Hermecz, I. (1999). Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1, 1789-1794. [Link]
-
Wan, J.-P., & Wei, L. (2013). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Current Organic Chemistry, 17(21), 2494-2513. [Link]
-
Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal. [Link]
-
Borah, B., & Chowhan, L. R. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. Organic & Biomolecular Chemistry, 19(46), 10074-10093. [Link]
-
ResearchGate. (n.d.). Synthesis of quinoxalinones from N-Boc N-methyl α-ketoamides and... [Link]
-
Visible-Light Promoted Regioselective Oxygenation of Quinoxalin-2(1H)-ones Using O2 as an Oxidant. (2022). The Journal of Organic Chemistry, 87(21), 14313–14324. [Link]
-
Bischler–Napieralski reaction. (2023, November 13). In Wikipedia. [Link]
-
Lima, L. M., & Amaral, D. N. D. (2018). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Current Organic Synthesis, 15(6), 763-776. [Link]
-
New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. (2020). Molbank, 2020(4), M1171. [Link]
-
Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Dihydroquinoxalinones from Biomass-Derived Keto Acids and o-Phenylenediamines. (2024). The Journal of Organic Chemistry, 89(7), 4619–4627. [Link]
-
Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies. (2018). Journal of the American Chemical Society, 140(35), 11129–11137. [Link]
-
2,3-diphenyl quinoxaline synthesis from o-phenylenediamine. (n.d.). Pharmacy Infoline. [Link]
-
Preparation of Isoquinoline by Bischler Napieralski Synthesis. (2020, October 29). YouTube. [Link]
-
Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. (2020, February 23). YouTube. [Link]
-
Reaction mechanism for synthesis of 2,3-diphenylquinoxaline from benzil and o-phenylenediamine. (2021, March 21). YouTube. [Link]
-
Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. [Link]
-
Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. (2002). Organic & Biomolecular Chemistry, 1(1), 153-158. [Link]
-
Synthesis of Dihydroquinoxalinones from Biomass-Derived Keto Acids and o-Phenylenediamines. (2024). The Journal of Organic Chemistry, 89(7), 4619–4627. [Link]
-
Synthesis and Properties of the. alpha.-Keto Acids. (1954). Chemical Reviews, 54(3), 347-469. [Link]
-
Synthesis of quinoxaline using o-phenylenediamine with various diketone... (n.d.). ResearchGate. [Link]
-
Radical-Nucleophilicity Controlled Regiodivergent C-3 vs C-7 Functionalization of Quinoxalin-2(1H)-ones. (2024). ChemRxiv. [Link]
-
Divergent g-C 3 N 4 -catalyzed Reactions of Quinoxalin-2(1 H )-ones with N -Aryl Glycines under Visible Light: Solvent-Controlled Hydroaminomethylation and Annulation. (2020). Advanced Synthesis & Catalysis, 362(15), 3149-3155. [Link]
-
Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. (2018). Advances in Heterocyclic Chemistry, 125, 1-131. [Link]
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (2014). Journal of Chemistry, 2014, 1-8. [Link]
-
Green synthesis of quinoxaline and substituted quinoxalines. (2025). International Journal of Chemical Sciences, 23(3), 1-6. [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. Quinoxalinone synthesis [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Photochemical Dearomative Cycloadditions of Quinolines and Alkenes: Scope and Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselectivity in preparation of unsymmetrically substituted 3-aminoquinoxalin-2(1H [ ] )-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 7-Nitro-2(1H)-quinoxalinone in Assays
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility issues with 7-Nitro-2(1H)-quinoxalinone in various experimental assays. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure reliable and reproducible experimental outcomes.
Understanding the Challenge: Physicochemical Properties of 7-Nitro-2(1H)-quinoxalinone
7-Nitro-2(1H)-quinoxalinone is a heterocyclic compound with a molecular structure that suggests limited aqueous solubility. The presence of the nitro group, while important for its biological activity, significantly increases its polarity and potential for strong crystal lattice interactions, often leading to poor solubility in aqueous buffers.[1]
Here are the key physicochemical properties to consider:
| Property | Value/Observation | Implication for Solubility |
| Molecular Formula | C₈H₅N₃O₃[2] | Indicates a relatively small but complex aromatic structure. |
| Molecular Weight | 191.14 g/mol [2] | |
| Appearance | Yellow to khaki solid[3] | Visual confirmation of undissolved compound is possible. |
| Melting Point | ~275-276 °C[3] | A high melting point can suggest strong intermolecular forces in the crystal lattice, making it harder for solvents to break them apart. |
| Predicted pKa | 7.85 ± 0.70[3] | The compound is weakly acidic. This is a critical piece of information for pH-dependent solubility strategies. At pH values above the pKa, the compound will be deprotonated and more soluble in aqueous media. |
| Solubility | Soluble in organic solvents; likely poorly soluble in water.[4] | This necessitates the use of organic co-solvents for stock solutions and careful dilution into aqueous assay buffers. |
Frequently Asked Questions (FAQs)
Q1: My 7-Nitro-2(1H)-quinoxalinone precipitated when I diluted my DMSO stock solution into my aqueous assay buffer. What happened?
A1: This is a common issue known as "antisolvent precipitation." 7-Nitro-2(1H)-quinoxalinone is likely highly soluble in 100% DMSO but poorly soluble in your aqueous buffer. When a small volume of the concentrated DMSO stock is added to the aqueous buffer, the DMSO concentration rapidly decreases, and the buffer acts as an "antisolvent," causing the compound to crash out of solution.
Q2: Can I just increase the percentage of DMSO in my final assay to keep the compound dissolved?
A2: While tempting, this can be problematic. High concentrations of DMSO can be toxic to cells and may interfere with enzyme activity or other assay components, leading to artifacts.[5] It is crucial to determine the maximum tolerable DMSO concentration for your specific assay system and stay below that limit, typically between 0.1% and 1%.[5]
Q3: I've noticed inconsistent results in my dose-response experiments. Could this be related to solubility?
A3: Absolutely. Poor solubility can lead to an overestimation of the compound's concentration in solution, as some of it may be present as fine, invisible precipitate. This means the actual concentration interacting with your biological target is lower and more variable than intended, leading to poor reproducibility and inaccurate IC50 values.
Q4: Is heating the solution a good way to dissolve 7-Nitro-2(1H)-quinoxalinone?
A4: Gentle warming can sometimes help dissolve the compound initially in the stock solvent. However, be cautious. The compound may precipitate out again as the solution cools to the assay temperature. Furthermore, prolonged heating can lead to degradation of the compound.
Troubleshooting Guides & Experimental Protocols
Guide 1: Preparing a Stable Stock Solution
The first step to reliable results is a well-prepared, stable stock solution. Given its properties, Dimethyl Sulfoxide (DMSO) is the recommended solvent for initial stock preparation.
Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh out 1.91 mg of 7-Nitro-2(1H)-quinoxalinone.
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. DMSO is hygroscopic, so minimizing exposure to air is crucial to prevent water absorption that can lead to compound precipitation over time.
Guide 2: Optimizing Assay Buffer Conditions
Leveraging the predicted pKa of ~7.85 is a powerful strategy to enhance the aqueous solubility of 7-Nitro-2(1H)-quinoxalinone.
Workflow for pH-Based Solubility Enhancement
Caption: Decision workflow for pH-based solubility optimization.
Protocol: Testing pH-Dependent Solubility
-
Prepare Buffers: Prepare a series of biologically compatible buffers at different pH values (e.g., pH 7.0, 7.4, 8.0, 8.5).
-
Dilution: Add your 10 mM DMSO stock of 7-Nitro-2(1H)-quinoxalinone to each buffer to your desired final concentration.
-
Observation: Incubate at your assay temperature for 30 minutes. Visually inspect for any precipitation. For a more quantitative measure, you can measure turbidity using a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm).
-
Selection: Choose the highest pH that is compatible with your assay system and provides the best solubility.
Guide 3: Utilizing Co-solvents and Excipients
If pH adjustment is not feasible or insufficient, the use of co-solvents or solubility-enhancing excipients can be explored.
Option A: Using a Co-solvent in the Assay Buffer
Certain water-miscible organic solvents can be included in the final assay buffer at low concentrations to increase the solubility of hydrophobic compounds.
-
Ethanol: Can be tolerated by some cell lines and enzymes at low concentrations (e.g., <1%).
-
Polyethylene Glycol (PEG): PEG 400 is a common co-solvent used to improve the solubility of poorly water-soluble drugs.[6]
Option B: Employing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like quinoxaline derivatives, increasing their apparent aqueous solubility.[2][3] β-cyclodextrins and their chemically modified derivatives (e.g., HP-β-CD, SBE-β-CD) are commonly used.
Protocol: Screening for Cyclodextrin-Enhanced Solubility
-
Prepare Cyclodextrin Solutions: Prepare stock solutions of different cyclodextrins (e.g., HP-β-CD) in your assay buffer at various concentrations (e.g., 1%, 2%, 5% w/v).
-
Pre-complexation (Optional but Recommended): Mix your 7-Nitro-2(1H)-quinoxalinone DMSO stock with the cyclodextrin solution and vortex or sonicate briefly before final dilution into the assay buffer.
-
Evaluation: Assess solubility as described in the pH-testing protocol.
-
Validation: Ensure that the chosen cyclodextrin at the effective concentration does not interfere with your assay.
Workflow for Advanced Solubility Enhancement
Caption: Workflow for selecting advanced solubility enhancers.
Final Recommendations
-
Always include a vehicle control: This should contain the same concentration of DMSO and any other solubility-enhancing agents used for your test compound.
-
Validate your chosen method: Once you have a solubilization method that appears to work, validate that it does not alter the biological activity you are measuring.
-
Consider kinetic vs. thermodynamic solubility: For most in vitro assays, achieving kinetic solubility (a supersaturated but temporarily stable solution) is often sufficient. Be mindful of incubation times, as precipitation may occur over longer periods.
By systematically applying these principles and protocols, researchers can overcome the solubility challenges posed by 7-Nitro-2(1H)-quinoxalinone and ensure the generation of high-quality, reliable data.
References
-
A Focussed Analysis of β-cyclodextrins for Quinoxaline Derivatives Synthesis. (2024). Current Organic Chemistry, 28(5), 368-374. Available from: [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2023). Journal of the Brazilian Chemical Society. Available from: [Link]
-
Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. (2017). Journal of the Brazilian Chemical Society. Available from: [Link]
-
Synthesis and biological evaluation of novel nitroaromatic compounds as potent glutathione reductase inhibitors. (2012). Bioorganic & Medicinal Chemistry, 20(10), 3359-3367. Available from: [Link]
-
Synthesis, biological and electrochemical evaluation of novel nitroaromatics as potential anticancerous drugs. (2015). Bioelectrochemistry, 104, 82-90. Available from: [Link]
-
Green Synthesis of Indeno[1,2-b]quinoxalines Using β-Cyclodextrin as Catalyst. (2022). Molecules, 27(18), 5947. Available from: [Link]
-
Synthesis and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2020). Journal of the Taiwan Institute of Chemical Engineers, 111, 203-212. Available from: [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2011). Biological and Pharmaceutical Bulletin, 34(7), 948-952. Available from: [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2021). Molecules, 26(23), 7293. Available from: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 7-Nitro-2(1H)-quinoxalinone in Aqueous Solutions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 7-Nitro-2(1H)-quinoxalinone. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on handling this compound in aqueous environments. Understanding and controlling its stability is paramount for generating reproducible and reliable experimental data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chemical nature and stability profile of 7-Nitro-2(1H)-quinoxalinone.
Q1: What is 7-Nitro-2(1H)-quinoxalinone and why is its aqueous stability a critical concern?
A: 7-Nitro-2(1H)-quinoxalinone (CAS: 89898-96-4) is a heterocyclic compound belonging to the quinoxalinone class.[1][2][3] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential antiviral and enzyme-inhibiting properties.[4][5]
Aqueous stability is crucial because most biological assays and preclinical studies are conducted in aqueous buffers. If the compound degrades in the experimental medium, it can lead to:
-
Inaccurate Potency Measurement: A lower-than-expected concentration of the active compound will yield misleading results (e.g., higher IC50 values).
-
Irreproducible Data: Varying rates of degradation between experiments will cause significant variability in results.
-
Confounding Biological Effects: Degradation products may have their own biological activities or cytotoxic effects, complicating data interpretation.
Q2: What are the primary factors that influence the stability of 7-Nitro-2(1H)-quinoxalinone in solution?
A: The stability of 7-Nitro-2(1H)-quinoxalinone, like many organic molecules, is primarily influenced by a combination of chemical and physical factors.[6] The most critical for this class of compounds are:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic reactions. Quinoxaline derivatives, particularly related structures like quinoxaline 1,4-dioxides, have shown instability in the presence of bases.[7][8]
-
Light: Exposure to ultraviolet (UV) or even high-intensity visible light can induce photochemical reactions, leading to degradation. This photosensitivity is a known characteristic of similar heterocyclic N-oxide compounds.[7]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including degradation pathways like hydrolysis.
-
Oxidation: The presence of dissolved oxygen or other oxidizing agents can potentially lead to oxidative degradation, although this is often a slower process compared to hydrolysis or photolysis for this scaffold.
Q3: What are the most probable degradation pathways for this compound in an aqueous medium?
A: Based on the structure of 7-Nitro-2(1H)-quinoxalinone, two degradation pathways are of primary concern:
-
Alkaline Hydrolysis: The molecule contains an amide bond within its pyrazinone ring. This bond is susceptible to cleavage via hydrolysis, a reaction that is often catalyzed by hydroxide ions (i.e., at alkaline pH). This process would lead to the opening of the heterocyclic ring. This mechanism is a known degradation route for other cyclic nitramines and heterocyclic compounds under alkaline conditions.[9][10]
-
Photodegradation: The aromatic system and the nitro group are chromophores that absorb light, particularly in the UV range. This absorption of energy can excite the molecule to a higher energy state, where it can undergo various reactions, such as rearrangement, reduction of the nitro group, or ring cleavage.[7]
Q4: How should I prepare and store my aqueous solutions of 7-Nitro-2(1H)-quinoxalinone to maximize stability?
A: To ensure maximum stability, follow these guidelines:
-
Stock Solutions: Prepare high-concentration stock solutions in an anhydrous, aprotic solvent like DMSO, where the compound is typically more stable. Store these stocks at -20°C or -80°C, protected from light.
-
Working Solutions: Prepare fresh aqueous working solutions for each experiment by diluting the stock solution into your final buffer immediately before use.
-
pH Control: Based on the susceptibility to alkaline hydrolysis, it is advisable to use buffers at neutral or slightly acidic pH (e.g., pH 6.0-7.4). Avoid highly basic buffers (pH > 8.5) if possible.
-
Light Protection: Protect all solutions (stock and working) from light by using amber vials or by wrapping containers in aluminum foil. Conduct experimental manipulations under subdued lighting conditions.
-
Temperature Control: Keep solutions on ice during preparation and use them promptly. Avoid repeated freeze-thaw cycles of the stock solution by preparing smaller aliquots.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments involving 7-Nitro-2(1H)-quinoxalinone.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Inconsistent biological activity or a gradual loss of potency over the course of an experiment. | Compound Degradation: The compound is likely degrading in your aqueous assay buffer over the experiment's duration. | 1. Perform a Time-Course Stability Check: Analyze the concentration of your compound in the final assay buffer at time zero and at the end of the experiment using HPLC. 2. Prepare Fresh Solutions: Always prepare working solutions immediately before use from a frozen DMSO stock. 3. Optimize Buffer pH: If degradation is confirmed, consider if the buffer pH can be adjusted to a more optimal range (e.g., closer to neutral) without affecting the assay biology. |
| New, unexpected peaks appear in my HPLC or LC-MS analysis of older solutions. | Formation of Degradants: The new peaks are likely degradation products resulting from hydrolysis or photolysis. | 1. Conduct a Forced Degradation Study: Intentionally expose the compound to harsh conditions (e.g., high pH, strong light, heat) to rapidly generate degradants. This helps confirm that the new peaks are indeed related to the parent compound. 2. Characterize Degradants: Use LC-MS/MS to determine the mass of the new peaks, which provides clues to the degradation pathway (e.g., a mass increase of 18 Da could suggest hydrolysis). 3. Refine Storage Conditions: Implement stricter light protection and pH control as outlined in the FAQs. |
| The compound precipitates out of my aqueous working solution. | Poor Solubility: The concentration of the compound exceeds its solubility limit in the aqueous buffer. The final concentration of the organic co-solvent (e.g., DMSO) may be too low to maintain solubility. | 1. Determine Solubility Limit: Empirically test the solubility in your specific buffer. 2. Adjust Co-solvent Concentration: Ensure the final concentration of DMSO (or other co-solvent) is sufficient to keep the compound in solution, but low enough to not interfere with your assay (typically <0.5%). 3. Check Buffer pH: The protonation state of the molecule can affect solubility. Verify that the buffer pH does not cause the compound to become less soluble. |
Section 3: Key Experimental Protocols
Here we provide standardized protocols for assessing the stability of 7-Nitro-2(1H)-quinoxalinone. A validated, stability-indicating HPLC method is required for analysis.
Protocol 1: pH-Dependent Stability Assessment
This protocol determines the compound's stability across a range of pH values.
Objective: To quantify the rate of degradation of 7-Nitro-2(1H)-quinoxalinone in aqueous buffers of varying pH.
Methodology:
-
Buffer Preparation: Prepare a set of common biological buffers, for example:
-
100 mM Citrate buffer (pH 4.0)
-
100 mM Phosphate buffer (pH 7.4)
-
100 mM Carbonate-bicarbonate buffer (pH 10.0)
-
-
Sample Preparation:
-
Prepare a 10 mM stock solution of 7-Nitro-2(1H)-quinoxalinone in DMSO.
-
Spike the stock solution into each buffer to achieve a final concentration of 100 µM. Ensure the final DMSO concentration is low and consistent across all samples (e.g., 1%).
-
Vortex gently to mix.
-
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot from each pH solution, quench with an equal volume of a suitable solvent (e.g., acetonitrile) to stop any reaction, and analyze by HPLC. This is your 100% reference point.
-
Incubation:
-
Incubate the remaining solutions in a temperature-controlled environment (e.g., 37°C) protected from light.
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each solution.
-
Immediately quench each aliquot as described in step 3.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC-UV method.
-
Calculate the percentage of 7-Nitro-2(1H)-quinoxalinone remaining at each time point relative to the T=0 sample for each pH condition.
-
Protocol 2: Photostability Assessment (Forced Degradation)
This protocol follows the principles of the ICH Q1B guideline to assess light sensitivity.[11][12]
Objective: To determine if 7-Nitro-2(1H)-quinoxalinone degrades upon exposure to light and to identify potential photodegradants.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the compound in a transparent solvent (e.g., water:acetonitrile 50:50) at a known concentration (e.g., 100 µM).
-
Place the solution in a chemically inert, transparent container (e.g., a quartz cuvette).
-
-
Control Preparation:
-
Prepare an identical sample, but wrap the container completely in aluminum foil. This will serve as the "dark control" to distinguish between light-induced and thermal degradation.
-
-
Exposure:
-
Place both the sample and the dark control in a photostability chamber.
-
Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]
-
-
Analysis:
-
After the exposure period, analyze both the light-exposed sample and the dark control by HPLC.
-
Compare the chromatograms. A significant decrease in the parent peak area and/or the appearance of new peaks in the exposed sample relative to the dark control indicates photosensitivity. Quantify the percent degradation.
-
Section 4: Data & Visualization
Table 1: Example Data from a pH Stability Study
This table summarizes hypothetical results from the pH stability protocol, demonstrating how to present such data clearly.
| Time (Hours) | % Remaining (pH 4.0 @ 37°C) | % Remaining (pH 7.4 @ 37°C) | % Remaining (pH 10.0 @ 37°C) |
| 0 | 100% | 100% | 100% |
| 1 | 99.5% | 98.2% | 85.1% |
| 4 | 98.9% | 95.5% | 60.7% |
| 8 | 97.8% | 91.3% | 38.2% |
| 24 | 94.2% | 78.6% | <10% |
Data are for illustrative purposes only.
Diagram 1: Factors Influencing Aqueous Stability
This diagram illustrates the key relationships between environmental factors and the potential degradation of 7-Nitro-2(1H)-quinoxalinone.
Caption: Key factors influencing the stability of 7-Nitro-2(1H)-quinoxalinone.
References
-
Li, W., & Tse, F. L. (2015). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Available from: [Link]
-
Maleev, G. V., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available from: [Link]
- Carta, A., Piras, S., Loriga, M., & Paglietti, G. (2006). Chemistry, biological properties and SAR analysis of quinoxalinones. Mini Reviews in Medicinal Chemistry, 6(11), 1179–1200.
-
Bobrowska, K., et al. (2015). Spectral and Kinetic Properties of Radicals Derived from Oxidation of Quinoxalin-2-One and Its Methyl Derivative. MDPI. Available from: [Link]
-
do Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. ResearchGate. Available from: [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. International Council for Harmonisation. Available from: [Link]
-
Ferreira, S. B., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC - PubMed Central. Available from: [Link]
- Feinberg, M., & Rudaz, S. (2024).
-
Lee, H., et al. (2014). Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors. European Journal of Medicinal Chemistry, 80, 383-392. Available from: [Link]
-
Wishart, D. S. (2018). Analytical Methods. ResearchGate. Available from: [Link]
-
EMEA. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available from: [Link]
-
Ubeaud-Sequier, G., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. Available from: [Link]
-
Phale, P. S., et al. (2022). Molecular Basis and Evolutionary Origin of 1-Nitronaphthalene Catabolism in Sphingobium sp. Strain JS3065. PMC - PubMed Central. Available from: [Link]
-
Maleev, G. V., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. PMC - NIH. Available from: [Link]
-
Andrii, K., et al. (2016). In silico kinetics of alkaline hydrolysis of 1,3,5-trinitro-1,3,5-triazinane (RDX): M06-2X investigation. RSC Publishing. Available from: [Link]
-
de Oliveira, A. C., et al. (2021). pH effect on stability and kinetics degradation of nitazoxanide in solution. ResearchGate. Available from: [Link]
-
Balakrishnan, V. K., Halasz, A., & Hawari, J. (2003). Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20: new insights into degradation pathways obtained by the observation of novel intermediates. Environmental Science & Technology, 37(9), 1838-1843. Available from: [Link]
Sources
- 1. 7-Nitro-2(1H)-quinoxalinone 95% | CAS: 89898-96-4 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. 7-NITRO-2(1H)-QUINOXALINONE | 89898-96-4 [m.chemicalbook.com]
- 4. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships studies of quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In silico kinetics of alkaline hydrolysis of 1,3,5-trinitro-1,3,5-triazinane (RDX): M06-2X investigation - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 10. Alkaline hydrolysis of the cyclic nitramine explosives RDX, HMX, and CL-20: new insights into degradation pathways obtained by the observation of novel intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
Technical Support Center: Preventing Byproduct Formation in Quinoxalinone Derivatization
Welcome to the technical support center for quinoxalinone derivatization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoxalinone chemistry. Here, we address common challenges, particularly the formation of unwanted byproducts, by providing in-depth troubleshooting guides and frequently asked questions. Our approach is rooted in mechanistic understanding to empower you to optimize your reactions, improve yields, and ensure the purity of your target compounds.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during the derivatization of quinoxalin-2(1H)-ones.
Q1: My N-alkylation of a quinoxalin-2(1H)-one is producing a significant amount of the O-alkylated isomer. How can I improve N-selectivity?
A1: The competition between N- and O-alkylation is a classic challenge governed by the principle of hard and soft acids and bases (HSAB). The quinoxalinone anion is an ambident nucleophile with a "hard" oxygen center and a "softer" nitrogen center.
-
To favor N-alkylation (the softer site):
-
Use softer alkylating agents: Alkyl halides with less electronegative leaving groups (I > Br > Cl) are softer electrophiles and will preferentially react at the nitrogen.
-
Employ polar aprotic solvents: Solvents like DMF or DMSO can solvate the cation of the base, leaving a "naked" and more reactive anion, which tends to favor N-alkylation.
-
Choose the right base: Less sterically hindered bases and those with softer counter-ions (e.g., Cs₂CO₃ over K₂CO₃ or NaH) can promote N-alkylation.[1]
-
Q2: I am observing the formation of a dimer in my reaction. What causes this and how can I prevent it?
A2: Dimerization can occur through various mechanisms, often involving radical pathways or condensation reactions, especially under oxidative conditions or at high concentrations.
-
To prevent dimerization:
-
Control reaction atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative dimerization.[2]
-
Optimize concentration: Lowering the concentration of the quinoxalinone starting material can reduce the likelihood of intermolecular reactions.
-
Use radical scavengers: If a radical mechanism is suspected, adding a small amount of a radical scavenger like TEMPO might inhibit dimerization.
-
Modify the quinoxalinone scaffold: Introducing bulky substituents can sterically hinder the approach of another molecule, thus preventing dimerization.[3][4]
-
Q3: My C3-functionalization reaction is giving low yields and multiple byproducts. What are the key parameters to check?
A3: C3-functionalization of quinoxalin-2(1H)-ones often proceeds via radical mechanisms, making the reaction sensitive to a variety of factors.
-
Key parameters to optimize:
-
Catalyst and additives: Many C3-functionalizations are photocatalyzed or metal-catalyzed. Ensure the catalyst is active and consider the role of additives which can act as hydrogen atom transfer agents or oxidants.[5]
-
Light source: For photochemical reactions, the wavelength and intensity of the light source are critical.[6][7]
-
Solvent: The choice of solvent can influence the solubility of reagents and the stability of intermediates.
-
Reaction atmosphere: Some reactions require an oxidant like air or oxygen, while others must be performed under inert conditions.[8]
-
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex issues with byproduct formation.
Guide 1: Controlling N- vs. O-Alkylation Regioselectivity
The alkylation of the ambident anion of quinoxalin-2(1H)-one can lead to a mixture of N- and O-alkylated products. The regioselectivity is highly dependent on the reaction conditions.[1][9]
Understanding the Mechanism
The quinoxalinone anion exists in resonance, with negative charge density on both the nitrogen and oxygen atoms. The outcome of the alkylation is determined by the kinetic versus thermodynamic control of the reaction.
DOT Diagram: N- vs. O-Alkylation of Quinoxalinone
Caption: Factors influencing N- vs. O-alkylation regioselectivity.
Troubleshooting Protocol
Issue: Predominance of O-alkylated byproduct.
Step 1: Analyze the Alkylating Agent.
-
Rationale: Hard electrophiles (e.g., alkyl sulfates, chlorides) react faster at the harder oxygen site. Soft electrophiles (e.g., alkyl iodides) prefer the softer nitrogen site.
-
Action: If possible, switch to a softer alkylating agent. For example, replace benzyl chloride with benzyl iodide.
Step 2: Evaluate the Solvent System.
-
Rationale: Polar aprotic solvents (DMF, DMSO, acetonitrile) solvate the cation of the base, leading to a more reactive, "naked" anion that favors N-alkylation. Polar protic solvents (e.g., ethanol, water) can hydrogen bond with the oxygen atom, making it less nucleophilic and favoring N-alkylation, but can also stabilize the transition state leading to the O-alkylated product under certain conditions.
-
Action: Switch from a protic solvent to a polar aprotic solvent like DMF.
Step 3: Re-evaluate the Base.
-
Rationale: The choice of base and its counter-ion can influence the aggregation state and reactivity of the quinoxalinone anion. Bases with larger, more polarizable cations (like Cs⁺) can lead to higher N-selectivity.
-
Action: Replace NaH or K₂CO₃ with Cs₂CO₃.
Step 4: Adjust the Temperature.
-
Rationale: N-alkylation is often the thermodynamically favored pathway, while O-alkylation can be kinetically favored.
-
Action: Running the reaction at a slightly elevated temperature for a longer duration may favor the formation of the more stable N-alkylated product.
| Parameter | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation |
| Alkylating Agent | Soft (e.g., R-I, R-Br) | Hard (e.g., R-Cl, R-OTs) |
| Solvent | Polar Aprotic (e.g., DMF, DMSO) | Polar Protic (e.g., Ethanol) |
| Base | Cs₂CO₃, K₂CO₃ | NaH |
| Temperature | Higher (Thermodynamic Control) | Lower (Kinetic Control) |
Guide 2: Minimizing Byproducts from C3-H Functionalization
Direct C-H functionalization at the C3 position is a powerful tool but can be prone to side reactions, including over-reaction, dimerization, and degradation.[10][11]
Understanding the Mechanism
Many C3-H functionalization reactions proceed through a radical pathway. The quinoxalinone can be excited by light or interact with a catalyst to form a radical intermediate, which then couples with the desired functional group.
DOT Diagram: General C3-H Functionalization Pathway
Caption: Simplified radical mechanism for C3-H functionalization.
Troubleshooting Protocol
Issue: Low yield of the desired C3-functionalized product with significant byproduct formation.
Step 1: Verify the Reaction Atmosphere.
-
Rationale: Many photoredox and metal-catalyzed C-H functionalizations use an oxidant to regenerate the catalyst or to facilitate the final product-forming step. The requirement can range from ambient air to a balloon of oxygen. Conversely, some reactions are sensitive to oxygen and require an inert atmosphere.[6][8]
-
Action: Consult the literature for the specific type of C3-functionalization you are performing. If an oxidant is required, ensure it is present. If not, thoroughly degas your solvent and run the reaction under nitrogen or argon.
Step 2: Optimize Catalyst Loading and Reagent Stoichiometry.
-
Rationale: Too little catalyst can lead to an incomplete reaction, while too much can sometimes promote side reactions. The stoichiometry of the radical precursor and any additives is also critical.
-
Action: Perform a systematic optimization of the catalyst loading (e.g., 1 mol%, 2 mol%, 5 mol%). Also, vary the equivalents of the coupling partner and any additives.
Step 3: Control the Rate of Addition.
-
Rationale: A high local concentration of a reactive intermediate can favor dimerization or other side reactions.
-
Action: If the reaction is exothermic or proceeds rapidly, consider adding the radical precursor or another key reagent slowly over a period of time using a syringe pump.
Step 4: Purification Strategy.
-
Rationale: Byproducts from C3-functionalization can sometimes have similar polarities to the desired product, making purification by column chromatography challenging.
-
Action:
-
Crystallization: If the product is a solid, crystallization is often the best way to achieve high purity.[12]
-
Alternative Chromatography: Consider using a different stationary phase or solvent system for column chromatography.
-
Derivatization for Purification: In some cases, it may be possible to selectively derivatize the product or a major impurity to facilitate separation, followed by removal of the derivatizing group.[13][14]
-
III. Experimental Protocols
Protocol 1: Selective N-Alkylation of 3-Methylquinoxalin-2(1H)-one
This protocol is optimized for high N-selectivity.
-
To a solution of 3-methylquinoxalin-2(1H)-one (1.0 eq) in anhydrous DMF, add cesium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add the alkyl iodide (1.1 eq) dropwise to the suspension.
-
Heat the reaction to 60 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Recrystallize from ethanol to obtain the pure N-alkylated product.
Protocol 2: General Procedure for Photocatalyzed C3-Alkylation
This protocol provides a general starting point for visible-light-mediated C3-alkylation.
-
In an oven-dried vial, combine the N-substituted quinoxalin-2(1H)-one (1.0 eq), the alkyl carboxylic acid (as a radical precursor, 2.0 eq), and the photocatalyst (e.g., Eosin Y, 1-2 mol%).
-
Add the appropriate solvent (e.g., acetonitrile or DMSO) and a magnetic stir bar.
-
Seal the vial and sparge with air or oxygen for 5-10 minutes if the reaction requires an oxidant. Otherwise, sparge with nitrogen.
-
Place the reaction vial in front of a blue LED lamp and stir vigorously.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by flash column chromatography.
IV. References
-
RSC Advances. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. Royal Society of Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones.
-
National Institutes of Health. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.
-
ResearchGate. (n.d.). General synthetic pathway for the synthesis of quinoxaline derivatives.
-
Assiut University. (n.d.). Synthesis and Reactions of Quinoxaline Derivatives. Faculty of Science.
-
ACS Publications. (2024). Photoinduced Dehydrogenative Amination of Quinoxalin-2(1H)-ones with Air as an Oxidant. The Journal of Organic Chemistry.
-
ResearchGate. (n.d.). The suggested mechanism to explain the formation of quinoxalines 20.
-
ResearchGate. (n.d.). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure.
-
RSC Publishing. (n.d.). Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. Organic Chemistry Frontiers.
-
RSC Publishing. (2025). Recent advances in photo-promoted generalized C3–H alkylation of quinoxalin-2(1H)-ones. Organic & Biomolecular Chemistry.
-
PubMed. (1994). Quinoxalinone Derivatization of Biological Carboxylic Acids for Detection by Peroxyoxalate Chemiluminescence With High-Performance Liquid Chromatography.
-
ResearchGate. (n.d.). Strategy for the alkylation of quinoxalin‐2(1H)‐ones.
-
Google Patents. (n.d.). WO2006090236A1 - Preparation of high purity substituted quinoxaline.
-
ResearchGate. (n.d.). Proposed mechanism for the formation of quinoxaline from alkyne.
-
MDPI. (n.d.). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions.
-
Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives.
-
ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
-
MDPI. (2023). Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions.
-
Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. (2020, March 9).
-
MDPI. (n.d.). Visible-Light-Induced Singlet Oxygen-Promoted Arylation and Alkylation of Quinoxalin-2(1H)-ones and Quinolines.
-
ResearchGate. (n.d.). Reaction mechanism of hydroxylated quinoxalin-2(1H)-one.
-
RSC Publishing. (n.d.). Visible-light induced decarboxylative alkylation of quinoxalin-2(1H)-ones at the C3-position. Organic & Biomolecular Chemistry.
-
PubMed. (2024). Photochemical alkylation of quinoxalin-2(1H)-ones with N,N,N',N'-tetraalkylethylenediamine.
-
ResearchGate. (2019). Is there any way to hinder MQ/MHQ from dimerization.
-
ACS Publications. (n.d.). Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. Biochemistry.
-
Benchchem. (n.d.). Quinoxalin-2(1H)-one Derivatives: A Technical Guide for Medicinal Chemistry.
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.).
-
DADUN. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents.
-
ResearchGate. (2014). How can I prevent protein dimerization?.
-
PMC - NIH. (2018). Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives.
-
Chemistry LibreTexts. (2023). Derivatization.
-
ResearchGate. (n.d.). Strategies for alkylation of quinoxalin‐2(1H)‐one.
-
ResearchGate. (n.d.). Formation of quinoxalinol/ quinoxaline derivatives.
Sources
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. A mild and convenient protocol for the synthesis of quinoxalin-2(1 H )-ones and benzimidazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06887D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in photo-promoted generalized C3–H alkylation of quinoxalin-2(1H)-ones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quinoxalinone synthesis [organic-chemistry.org]
- 13. Challenging Pharmaceutical Impurity Analyses - Derivatization - Part 1 [thermofisher.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Spectroscopic Analysis for 7-Nitro-2(1H)-quinoxalinone
Welcome to the technical support center for the spectroscopic analysis of 7-Nitro-2(1H)-quinoxalinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the analytical workflows for this compound. The inherent electronic properties and potential solubility issues of this nitroaromatic quinoxalinone demand a nuanced approach to spectroscopic analysis. This resource provides in-depth, field-proven insights in a direct question-and-answer format to ensure the integrity and reproducibility of your experimental results.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving 7-Nitro-2(1H)-quinoxalinone for NMR analysis. Which deuterated solvent should I use?
A1: 7-Nitro-2(1H)-quinoxalinone exhibits limited solubility in common nonpolar solvents like chloroform-d (CDCl₃). The recommended solvent is dimethyl sulfoxide-d₆ (DMSO-d₆) , which readily dissolves the compound, allowing for clear spectra acquisition. For certain applications, other polar aprotic solvents like acetone-d₆ may also be effective. It is crucial to ensure complete dissolution to avoid peak broadening and inaccurate quantification.
Q2: My ¹H NMR spectrum shows broad peaks. What are the potential causes and how can I resolve this?
A2: Broad peaks in the NMR spectrum of 7-Nitro-2(1H)-quinoxalinone can stem from several factors:
-
Poor Solubility: Even in DMSO-d₆, if the sample is not fully dissolved or starts to precipitate, it can lead to peak broadening. Ensure your sample is completely dissolved, gently warming the sample or using sonication can aid dissolution.
-
Sample Concentration: Overly concentrated samples can lead to increased viscosity and molecular aggregation, causing peak broadening. A typical concentration for ¹H NMR is 1-5 mg in 0.6-0.7 mL of solvent.
-
Paramagnetic Impurities: The presence of paramagnetic metal ions, even in trace amounts, can cause significant line broadening. Ensure high-purity solvents and clean NMR tubes are used.
-
Chemical Exchange: The N-H proton of the quinoxalinone ring can undergo chemical exchange with residual water in the solvent. This can broaden the N-H peak and adjacent protons. To confirm, you can add a drop of D₂O to your sample; the N-H peak should disappear or significantly decrease in intensity.
Q3: What are the expected ¹H and ¹³C NMR chemical shifts for 7-Nitro-2(1H)-quinoxalinone?
A3: The chemical shifts for 7-Nitro-2(1H)-quinoxalinone can be influenced by the solvent and concentration. However, based on literature data for the parent quinoxalin-2-ol and related nitro-derivatives, the following are approximate chemical shifts in DMSO-d₆.[1]
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| NH | ~12.7 | - |
| H3 | ~8.4 | ~155.4 |
| H5 | ~8.3 | ~130.2 |
| H6 | ~8.1 | ~120.7 |
| H8 | ~7.9 | ~111.2 |
| C2 | - | ~154.5 |
| C4a | - | ~135.3 |
| C5a | - | ~132.3 |
| C7 | - | ~147.6 |
| C8a | - | ~117.4 |
Note: These are estimated values and may vary based on experimental conditions.
Troubleshooting Guide: NMR Analysis
| Problem | Potential Cause | Recommended Solution |
| No Lock Signal | Insufficient deuterated solvent or incorrect lock power. | Ensure the sample volume is adequate (typically 0.6-0.7 mL) and that the lock power is appropriately set. |
| Poor Shimming | Inhomogeneous sample, poor quality NMR tube, or incorrect sample depth. | Filter the sample to remove any particulates. Use high-quality, clean NMR tubes. Ensure the sample depth is correct for the spectrometer. |
| Extra Peaks in Spectrum | Solvent impurities, residual solvent from synthesis, or sample degradation. | Use high-purity deuterated solvents. Ensure your compound is thoroughly dried. Compare with a blank solvent spectrum to identify impurity peaks. |
Experimental Protocol: ¹H NMR Sample Preparation
-
Weighing: Accurately weigh 2-5 mg of 7-Nitro-2(1H)-quinoxalinone directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Dissolution: Gently vortex or sonicate the vial to ensure the compound is fully dissolved. A brief, gentle warming can be applied if necessary.
-
Transfer: Using a clean Pasteur pipette with a cotton plug to filter out any potential microparticulates, transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Instrument Insertion: Wipe the outside of the NMR tube before inserting it into the spinner and then into the spectrometer.
Section 2: UV-Vis and Fluorescence Spectroscopy
Frequently Asked Questions (FAQs)
Q1: I am observing shifts in the UV-Vis absorption maximum (λ_max) of 7-Nitro-2(1H)-quinoxalinone when I change solvents. Why does this happen?
A1: This phenomenon is known as solvatochromism , where the position of the absorption band changes with the polarity of the solvent. For 7-Nitro-2(1H)-quinoxalinone, which possesses both electron-donating (amine-like) and electron-withdrawing (nitro and carbonyl) groups, the electronic transitions (π → π* and n → π*) are sensitive to the solvent environment. Generally, polar solvents can stabilize the excited state to a different extent than the ground state, leading to a shift in the absorption wavelength. Quinoxalin-2-one derivatives typically exhibit absorption bands around 280 nm and 340 nm.[2]
Q2: My fluorescence signal for 7-Nitro-2(1H)-quinoxalinone is very weak or quenched. What could be the cause?
A2: The nitro group (-NO₂) is a well-known fluorescence quencher. The weak fluorescence of 7-Nitro-2(1H)-quinoxalinone is likely due to efficient intersystem crossing from the excited singlet state to a non-emissive triplet state, a common characteristic of nitroaromatic compounds. Other factors that can contribute to fluorescence quenching include:
-
Solvent Effects: The choice of solvent can influence fluorescence intensity.
-
Presence of Quenchers: Impurities in the sample or solvent, such as dissolved oxygen or heavy metal ions, can quench fluorescence.
-
Concentration: At high concentrations, self-quenching can occur where excited molecules are quenched by ground-state molecules of the same compound.
Q3: How can I optimize my fluorescence measurements for this compound?
A3: To optimize fluorescence measurements for a weakly fluorescent compound like 7-Nitro-2(1H)-quinoxalinone:
-
Increase Excitation Power: Use a higher intensity excitation source, but be mindful of potential photobleaching.
-
Optimize Slit Widths: Widen the excitation and emission slit widths to increase light throughput, but this will decrease spectral resolution.
-
Use a Sensitive Detector: A photomultiplier tube (PMT) detector with high quantum efficiency is recommended.
-
Degas the Solvent: Removing dissolved oxygen by bubbling an inert gas like nitrogen or argon through the solvent can sometimes enhance fluorescence.
Troubleshooting Guide: UV-Vis and Fluorescence
| Problem | Potential Cause | Recommended Solution |
| Non-linear Beer's Law Plot (UV-Vis) | High concentration leading to molecular interactions or instrumental limitations. | Prepare a dilution series to find the linear dynamic range. Ensure absorbance values are generally below 1.5. |
| High Background Noise (Fluorescence) | Raman scattering from the solvent, stray light. | Use a cutoff filter on the emission side. Subtract a solvent blank spectrum. |
| Inconsistent Readings | Dirty cuvettes, temperature fluctuations, sample evaporation. | Thoroughly clean cuvettes before each use. Use a temperature-controlled sample holder. Keep the cuvette capped. |
Experimental Protocol: Quantitative UV-Vis Analysis
-
Stock Solution Preparation: Accurately weigh a precise amount of 7-Nitro-2(1H)-quinoxalinone and dissolve it in a known volume of a suitable spectroscopic grade solvent (e.g., DMSO, ethanol) in a volumetric flask to prepare a stock solution of known concentration.
-
Standard Solutions: Prepare a series of standard solutions by serial dilution of the stock solution into volumetric flasks.
-
Blank Preparation: Fill a clean quartz cuvette with the same spectroscopic grade solvent used for the standards.
-
Blank Measurement: Place the blank cuvette in the spectrophotometer and record the baseline absorbance across the desired wavelength range.
-
Sample Measurement: Starting with the least concentrated standard, rinse the cuvette with a small amount of the standard, then fill the cuvette and measure its absorbance spectrum. Repeat for all standards and the unknown sample.
-
Data Analysis: Plot a calibration curve of absorbance at λ_max versus concentration for the standards. Use the linear regression equation to determine the concentration of the unknown sample.
Section 3: Mass Spectrometry (MS)
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular ion peak for 7-Nitro-2(1H)-quinoxalinone in mass spectrometry?
A1: The molecular formula for 7-Nitro-2(1H)-quinoxalinone is C₈H₅N₃O₃. The molecular weight is approximately 191.14 g/mol . In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]⁺ at m/z 192.15. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 190.13 may be observed.
Q2: What are the characteristic fragmentation patterns for this compound?
A2: Nitroaromatic compounds often exhibit characteristic fragmentation patterns involving the nitro group. Common losses include:
-
Loss of NO• (30 Da)
-
Loss of NO₂• (46 Da)
-
Loss of CO (28 Da) from the quinoxalinone ring.
The exact fragmentation will depend on the ionization technique (e.g., EI, ESI) and collision energy.
Troubleshooting Guide: Mass Spectrometry
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity | Poor ionization efficiency, ion suppression from matrix components. | Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). Try a different ionization source if available (e.g., APCI). Dilute the sample to mitigate ion suppression. |
| No Molecular Ion Peak | In-source fragmentation. | Use a softer ionization technique or reduce the fragmentor/cone voltage in ESI-MS. |
| Contamination Peaks | Impurities from solvents, plasticizers, or previous samples. | Use high-purity solvents and glassware. Run a blank to identify background ions. Clean the ion source. |
Section 4: Visualizations and Workflows
Logical Workflow for Spectroscopic Analysis
Caption: A generalized workflow for the comprehensive spectroscopic analysis of 7-Nitro-2(1H)-quinoxalinone.
Troubleshooting Logic for NMR Peak Broadening
Caption: A decision tree for troubleshooting broad peaks in NMR spectroscopy.
References
-
Amaral, J. G. S. A., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society, 28(8), 1475-1480. Available at: [Link]
-
Renault, K., Renard, P. Y., & Sabot, C. (2017). Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide. New Journal of Chemistry, 41(18), 10432-10437. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]
-
Amaral, J. G. S. A., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Zhang, G., et al. (2012). [Study on the ultraviolet spectrum in a series of 2 (1H)-quinoxalin-2-one derivatives]. Guang Pu Xue Yu Guang Pu Fen Xi, 32(11), 3025-3028. Available at: [Link]
-
Zimmermann, J., & Hobza, P. (2018). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 32(19), 1675-1686. Available at: [Link]
-
Zhang, G., et al. (2012). [Study on the ultraviolet spectrum in a series of 2 (1H)-quinoxalin-2-one derivatives]. Guang Pu Xue Yu Guang Pu Fen Xi, 32(11), 3025-3028. Available at: [Link]
-
Rachid, J., et al. (2015). Solvatochromic effect on photophysical properties of Quinoxalin-2(1H)-one and 3-Benzylquinoxalin-2(1H)-one. Journal of Fluorescence, 25(4), 939-947. Available at: [Link]
Sources
Technical Support Center: Navigating the Scale-Up of 7-Nitro-2(1H)-quinoxalinone Production
Welcome to the technical support center for the synthesis and scale-up of 7-Nitro-2(1H)-quinoxalinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to overcome common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.
I. Overview of the Synthetic Pathway
The most common and industrially viable route to 7-Nitro-2(1H)-quinoxalinone involves a two-step process starting from o-phenylenediamine. The initial step is the condensation of o-phenylenediamine with a glyoxylic acid derivative to form the intermediate, quinoxalin-2-ol. This is followed by a regioselective nitration to introduce the nitro group at the 7-position of the quinoxalinone ring.
Caption: Synthetic pathway to 7-Nitro-2(1H)-quinoxalinone.
II. Troubleshooting Guide: From Lab to Plant
This section addresses specific issues that may arise during the scale-up of 7-Nitro-2(1H)-quinoxalinone production in a question-and-answer format.
A. Challenges in Quinoxalin-2-ol Synthesis (Intermediate)
Q1: We are experiencing low yields and formation of colored impurities during the condensation of o-phenylenediamine and glyoxylic acid at a larger scale. What could be the cause and how can we mitigate this?
A1: Low yields and impurity formation in this condensation reaction during scale-up are often multifactorial. Here’s a breakdown of potential causes and solutions:
-
Oxygen Sensitivity of o-Phenylenediamine: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored, polymeric byproducts. At a larger scale, increased surface area and longer reaction times can exacerbate this issue.
-
Solution:
-
Inert Atmosphere: Ensure the reaction vessel is thoroughly purged with an inert gas like nitrogen or argon before adding the reagents. Maintain a positive pressure of the inert gas throughout the reaction.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Starting Material Quality: Use high-purity o-phenylenediamine. If the quality is questionable, consider purification by recrystallization or sublimation before use.
-
-
-
Reaction Temperature Control: The condensation reaction is typically exothermic. Inadequate temperature control in a large reactor can lead to localized hotspots, promoting side reactions and decomposition.
-
Solution:
-
Controlled Addition: Add the glyoxylic acid solution portion-wise or via a dropping funnel to manage the exotherm.
-
Efficient Cooling: Ensure the reactor's cooling system is adequate for the scale of the reaction. Monitor the internal temperature closely.
-
-
-
pH of the Reaction Mixture: The pH of the reaction medium can influence the reaction rate and the stability of the product.
-
Solution:
-
pH Monitoring: Monitor the pH of the reaction mixture. The reaction is typically carried out under neutral to slightly acidic conditions.
-
Buffering: In some cases, the use of a buffer system can help maintain the optimal pH range.
-
-
B. Challenges in the Nitration of Quinoxalin-2-ol
Q2: During the nitration of quinoxalin-2-ol, we are observing the formation of a significant amount of an undesired isomer. How can we improve the regioselectivity for the 7-nitro isomer?
A2: Achieving high regioselectivity in the nitration of quinoxalin-2-ol is a critical challenge in the scale-up process. The formation of other isomers, such as the 6-nitro and 5-nitro derivatives, can complicate purification and reduce the overall yield.
-
Understanding the Directing Effects: The hydroxyl group at the 2-position and the nitrogen atoms in the pyrazine ring influence the position of electrophilic attack on the benzene ring. The 7-position is generally favored, but reaction conditions can significantly impact the isomeric ratio.[1][2]
-
Controlling Reaction Parameters:
-
Temperature: Nitration is highly temperature-dependent. Lower temperatures generally favor the formation of the thermodynamically more stable isomer, which is often the desired 7-nitro product.
-
Recommendation: Maintain a low reaction temperature, typically between 0 and 5 °C, throughout the addition of the nitrating agent.
-
-
Nitrating Agent: The choice and concentration of the nitrating agent are crucial.
-
Mixed Acid: A mixture of concentrated nitric acid and sulfuric acid is commonly used. The sulfuric acid acts as a catalyst and helps to generate the nitronium ion (NO₂⁺), the active electrophile. The ratio of nitric acid to sulfuric acid should be carefully optimized.
-
Milder Nitrating Agents: For substrates prone to over-nitration or with poor regioselectivity, milder nitrating agents like tert-butyl nitrite can be explored, which may proceed through a radical mechanism with different selectivity.[3][4]
-
-
Q3: We are concerned about the safety of the nitration reaction on a large scale. What are the key safety considerations and how can we ensure a safe process?
A3: The nitration of organic compounds is a notoriously hazardous process due to its high exothermicity and the potential for thermal runaway.[5][6] A robust process safety management program is essential for scale-up.[7]
-
Key Hazards:
-
Thermal Runaway: The reaction is highly exothermic. If the heat generated exceeds the cooling capacity of the reactor, the temperature can rise uncontrollably, leading to a dangerous increase in reaction rate and pressure, and potentially an explosion.[5]
-
Detonation/Decomposition: Nitro compounds can be thermally unstable and may decompose explosively at elevated temperatures.
-
Corrosivity: The mixed acids used are highly corrosive to many materials.[8]
-
-
Safety Measures:
-
Calorimetric Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a reaction calorimeter like the RC1) to determine the heat of reaction, adiabatic temperature rise, and other critical safety parameters.[5]
-
Reactor Design: Use a reactor with a high heat transfer capacity and a reliable cooling system. Glass-lined or Hastelloy reactors are often preferred due to their corrosion resistance.
-
Controlled Addition: Add the nitrating agent slowly and sub-surface to ensure rapid mixing and heat dissipation.
-
Emergency Quenching: Have a well-defined and tested emergency quenching procedure in place. This may involve adding a large volume of a cold, inert solvent or a quenching agent to rapidly cool the reaction and stop the exotherm.
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including acid-resistant gloves, gowns, and face shields.[8]
-
C. Work-up and Purification
Q4: After quenching the nitration reaction, we are struggling with the isolation and purification of the 7-Nitro-2(1H)-quinoxalinone. The product is a fine precipitate that is difficult to filter, and it contains residual acids and colored impurities.
A4: The work-up and purification steps are critical for obtaining a high-purity final product and can be challenging to scale up.
-
Quenching and Precipitation:
-
Controlled Quench: The quench should be performed in a controlled manner to avoid a sudden temperature increase. Slowly adding the reaction mixture to a large volume of cold water or ice is a common practice.
-
Crystal Morphology: The precipitation conditions (temperature, agitation, rate of addition) can influence the crystal size and morphology of the product. A slower, more controlled precipitation may yield larger crystals that are easier to filter.
-
-
Filtration and Washing:
-
Filter Type: For large-scale filtration, consider using a filter press or a centrifugal filter, which are more efficient for handling large volumes of solids than laboratory-scale Büchner funnels.
-
Washing: Thorough washing of the filter cake is essential to remove residual acids and water-soluble impurities. Wash with copious amounts of cold water until the filtrate is neutral. A final wash with a solvent in which the product is sparingly soluble (e.g., cold ethanol) can help remove organic impurities.
-
-
Purification:
-
Recrystallization: Recrystallization is a highly effective method for purifying solid organic compounds.
-
Solvent Selection: Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallization of quinoxalinone derivatives include ethanol, acetic acid, or mixtures thereof.
-
-
Chromatography-Free Purification: For large-scale production, avoiding column chromatography is highly desirable. Developing a robust crystallization process that consistently delivers the product with the required purity is a key aspect of process development.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the expected major byproducts in the synthesis of 7-Nitro-2(1H)-quinoxalinone?
A1: The major byproducts are typically other nitro isomers of quinoxalin-2-ol, such as the 5-nitro and 6-nitro derivatives. Over-nitration to form dinitro compounds is also possible under harsh conditions (e.g., high temperatures or excess nitrating agent). In the initial condensation step, oxidation of o-phenylenediamine can lead to colored polymeric impurities.
Q2: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?
A2:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of starting material and the formation of product and byproducts.
-
-
Purity Assessment of Final Product:
-
HPLC: The primary method for determining the purity of the final product and quantifying any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and can help identify the structure of any major impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Melting Point: A sharp melting point range is indicative of high purity.
-
Q3: Are there any specific storage and handling precautions for 7-Nitro-2(1H)-quinoxalinone?
A3: As a nitroaromatic compound, 7-Nitro-2(1H)-quinoxalinone should be handled with care.
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.
-
Handling: Avoid creating dust. Use appropriate PPE, including gloves, safety glasses, and a lab coat. In case of skin or eye contact, flush with plenty of water.
IV. Data and Protocols
Table 1: Recommended Process Parameters for Nitration of Quinoxalin-2-ol
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0 - 5 °C | To control the exotherm and improve regioselectivity towards the 7-nitro isomer. |
| Nitrating Agent | Concentrated HNO₃ in concentrated H₂SO₄ | Sulfuric acid acts as a catalyst to generate the nitronium ion. |
| Molar Ratio (HNO₃:Substrate) | 1.05 - 1.2 equivalents | A slight excess of nitric acid ensures complete conversion, but a large excess can lead to over-nitration. |
| Addition Time | 1 - 2 hours (scale-dependent) | Slow addition allows for effective heat removal and prevents temperature spikes. |
| Stirring Speed | Sufficient to ensure good mixing and heat transfer | Inadequate mixing can lead to localized hotspots and side reactions. |
Experimental Protocol: Lab-Scale Synthesis of 7-Nitro-2(1H)-quinoxalinone
-
Preparation of Quinoxalin-2-ol:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve o-phenylenediamine in a suitable solvent (e.g., a mixture of water and ethanol).
-
Cool the solution in an ice bath.
-
Slowly add an aqueous solution of glyoxylic acid monohydrate.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain quinoxalin-2-ol.
-
-
Nitration of Quinoxalin-2-ol:
-
To a clean, dry round-bottom flask, add concentrated sulfuric acid and cool to 0 °C in an ice-salt bath.
-
Slowly add the quinoxalin-2-ol in portions, ensuring the temperature does not exceed 5 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of quinoxalin-2-ol in sulfuric acid, maintaining the temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.
-
Dry the solid to obtain crude 7-Nitro-2(1H)-quinoxalinone.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
-
V. Visualizations
Caption: Troubleshooting workflow for common scale-up issues.
VI. References
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H)-ones. RSC Publishing. [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite. RSC Publishing. [Link]
-
Guggenheim, T. (Ed.). (2013). Chemistry, process design, and safety for the nitration industry. American Chemical Society.
-
MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. [Link]
-
Modi, R., & Modi, S. (2024). Risk Assessment of Nitration Process Using HAZOP and Fault Tree. Journal of Industrial Safety Engineering, 11(03), 18-23.
-
YouTube. (2024, June 6). Nitration reaction safety. [Link]
-
Springer. (n.d.). Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles. [Link]
Sources
- 1. Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H [ ] )-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. dokumen.pub [dokumen.pub]
- 8. youtube.com [youtube.com]
Technical Support Center: The Effect of pH on the Stability of 7-Nitro-2(1H)-quinoxalinone
Welcome to the technical support center for 7-Nitro-2(1H)-quinoxalinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the pH-dependent stability of this compound. Understanding how pH affects the stability of 7-Nitro-2(1H)-quinoxalinone is critical for designing robust experiments, ensuring the integrity of your results, and developing stable formulations.
Understanding the pH-Dependent Stability of 7-Nitro-2(1H)-quinoxalinone
7-Nitro-2(1H)-quinoxalinone is a heterocyclic compound featuring a quinoxalinone core functionalized with a nitro group. Its stability is significantly influenced by the pH of the solution due to the presence of a lactam (a cyclic amide) ring and a nitroaromatic system.
Chemical Structure and Reactive Sites
The structure of 7-Nitro-2(1H)-quinoxalinone contains two key moieties susceptible to pH-dependent degradation:
-
The Lactam Ring: The cyclic amide bond in the quinoxalinone ring is prone to hydrolysis under both acidic and basic conditions.
-
The Nitro Group: The electron-withdrawing nitro group influences the reactivity of the aromatic ring and can itself undergo reduction under certain conditions, although it is generally stable to hydrolysis.
The interplay of these groups dictates the overall stability profile of the molecule across the pH spectrum.
Hypothesized Degradation Pathways
While specific degradation studies on 7-Nitro-2(1H)-quinoxalinone are not extensively documented in publicly available literature, we can hypothesize the likely degradation pathways based on established chemical principles of lactams and nitroaromatic compounds.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring to form an amino acid derivative. The kinetics of acid-catalyzed hydrolysis of lactams can be complex and depend on the ring size and substituents.[1][2]
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, the lactam ring is susceptible to nucleophilic attack by hydroxide ions at the carbonyl carbon.[3] This is often the more significant degradation pathway for lactams, leading to the formation of the corresponding amino acid salt. The rate of hydrolysis is typically dependent on the concentration of the hydroxide ion.
The following diagram illustrates the hypothesized pH-dependent degradation pathways of 7-Nitro-2(1H)-quinoxalinone.
Caption: Hypothesized pH-dependent degradation of 7-Nitro-2(1H)-quinoxalinone.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for dissolving and storing 7-Nitro-2(1H)-quinoxalinone solutions?
A1: Based on the general stability of quinoxaline derivatives and the susceptibility of the lactam ring to acid and base hydrolysis, it is recommended to prepare and store solutions in a slightly acidic to neutral pH range (pH 4-7).[4] Buffers are highly recommended to maintain a stable pH.[5]
Q2: I observed a color change in my 7-Nitro-2(1H)-quinoxalinone solution over time. What could be the cause?
A2: A color change, particularly darkening, can be an indicator of degradation. Nitroaromatic compounds can sometimes form colored degradation products.[6] This could be due to the hydrolysis of the lactam ring or other complex reactions. It is advisable to prepare fresh solutions and protect them from light.
Q3: Can I use strong acids or bases to dissolve this compound?
A3: It is not recommended to use strong acids or bases for dissolution due to the high risk of rapid degradation through hydrolysis of the lactam ring.[1][3] If the compound has poor solubility, consider using a co-solvent, but ensure the final pH of the solution is within the stable range.
Q4: How does temperature affect the pH-dependent stability?
A4: Temperature will accelerate the rate of degradation at any given pH. Hydrolysis reactions, in particular, are significantly faster at elevated temperatures.[7] Therefore, for long-term storage, it is best to keep solutions at low temperatures (e.g., 4°C or -20°C) and at an optimal pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation in solution | The pH of the solution may have shifted, affecting the solubility of the compound or its degradation products. Quinoxaline derivatives can have pH-dependent solubility.[8] | Check and adjust the pH of the solution using a suitable buffer. Ensure the storage container is properly sealed to prevent CO2 absorption from the air, which can lower the pH of unbuffered solutions. |
| Loss of biological activity | The compound has likely degraded due to pH instability, leading to the formation of inactive products. | Prepare fresh solutions in a buffered solvent at the optimal pH range (4-7). Perform a stability study to determine the acceptable duration of use for your specific experimental conditions. |
| Inconsistent experimental results | This could be due to the progressive degradation of the compound in your stock or working solutions, especially if they are unbuffered or stored improperly. | Always use freshly prepared solutions or solutions that have been stored under validated stable conditions (correct pH, temperature, and light protection). Use a stability-indicating analytical method like HPLC to check the purity of your solution before use.[9] |
| Appearance of new peaks in HPLC analysis | New peaks are indicative of degradation products. | Conduct a forced degradation study to identify the degradation products formed under acidic, basic, oxidative, and photolytic stress. This will help in developing a stability-indicating analytical method.[10] |
Key Experimental Protocols
Protocol: Forced Degradation Study for 7-Nitro-2(1H)-quinoxalinone
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[7][10]
Objective: To investigate the degradation of 7-Nitro-2(1H)-quinoxalinone under various pH conditions.
Materials:
-
7-Nitro-2(1H)-quinoxalinone
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate buffer, pH 7.0
-
Acetonitrile (ACN) or other suitable organic solvent
-
High-performance liquid chromatography (HPLC) system with a UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 7-Nitro-2(1H)-quinoxalinone at a concentration of 1 mg/mL in ACN or a suitable solvent mixture.
-
Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 9 mL of 1 M HCl.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 9 mL of 1 M NaOH.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of purified water.
-
Incubate the solution at room temperature and at an elevated temperature (e.g., 60°C).
-
-
Control Sample:
-
To 1 mL of the stock solution, add 9 mL of a 50:50 mixture of ACN and water. Keep this at 4°C.
-
-
-
Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation. For acidic samples, add an equivalent amount of NaOH. For basic samples, add an equivalent amount of HCl.
-
HPLC Analysis: Analyze all samples by a suitable HPLC method to determine the percentage of the parent compound remaining and to observe the formation of any degradation products. A reverse-phase C18 column with a mobile phase of ACN and water (with or without a modifier like formic acid or ammonium acetate) is a good starting point. Monitor at a wavelength where the parent compound and potential degradants absorb.
-
Data Analysis: Calculate the percentage of degradation at each time point for each condition. Plot the percentage of the remaining parent compound against time to understand the degradation kinetics.
Caption: Workflow for a forced degradation study.
Summary of Expected Stability
The following table summarizes the expected stability of 7-Nitro-2(1H)-quinoxalinone at different pH ranges based on general chemical principles. Actual stability should be confirmed by experimental studies.
| pH Range | Condition | Expected Stability | Primary Degradation Pathway |
| < 4 | Acidic | Low to Moderate | Acid-catalyzed hydrolysis of the lactam ring.[1] |
| 4 - 7 | Slightly Acidic to Neutral | High | Minimal degradation expected. This is the recommended range for storage and handling. |
| > 7 | Alkaline | Low | Base-catalyzed hydrolysis of the lactam ring.[3] |
References
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams
- Quinoxaline derivative - Solubility of Things. Solubility of Things.
- The kinetics and mechanism of acid catalysed hydrolysis of lactams.
- Techniques in Pharmaceutical Analysis.
- The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases.
- The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry.
- Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.
- Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides.
- 2(1H)-Quinoxalinone | CAS#:1196-57-2. Chemsrc.
- Techniques for Quality Control in Pharmaceutical Analysis Comme. Journal of Chemical and Pharmaceutical Research.
- 7-NITRO-2(1H)-QUINOXALINONE | 89898-96-4. ChemicalBook.
- Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production.
- A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications.
- Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verific
- Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
- Development of forced degradation and stability indic
- 7-Nitro-2(1H)-quinoxalinone 95% | CAS: 89898-96-4. AChemBlock.
- Compound stability under different pH conditions.
- Forced Degrad
- HOW TO APPROACH A FORCED DEGRAD
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- 7-NITRO-3,4-DIHYDRO-1H-QUINOXALIN-2-ONE | 5310-52-1. ChemicalBook.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- 89898-96-4 | 7-Nitro-2(1H)-quinoxalinone. ChemScene.
- Effect of pH on the absorbances of nitroaniline isomers. Conditions:...
- The Journal of Organic Chemistry.
- Separation of nitrophenols. Equilibriums in bi- and tri-phasic systems.
- The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
- Quinoxaline. Wikipedia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. mdpi.com [mdpi.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. jocpr.com [jocpr.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. biopharminternational.com [biopharminternational.com]
Technical Support Center: Troubleshooting Unexpected Results in Experiments with 7-Nitro-2(1H)-quinoxalinone
Welcome to the technical support center for 7-Nitro-2(1H)-quinoxalinone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common and unexpected experimental outcomes. Our goal is to provide you with the scientific rationale behind experimental choices and to empower you to obtain reliable and reproducible results.
I. Frequently Asked Questions (FAQs)
This section provides quick answers to common questions about the handling and properties of 7-Nitro-2(1H)-quinoxalinone.
Q1: How should I prepare a stock solution of 7-Nitro-2(1H)-quinoxalinone?
A1: 7-Nitro-2(1H)-quinoxalinone is sparingly soluble in aqueous solutions. Therefore, a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent. To prepare a 10 mM stock solution, dissolve 1.91 mg of the compound in 1 mL of high-purity DMSO. Ensure complete dissolution by vortexing. For cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
Q2: What are the recommended storage conditions for 7-Nitro-2(1H)-quinoxalinone?
A2: The solid compound should be stored in a tightly sealed container in a dry place. For short-term storage, room temperature is acceptable. For long-term storage, it is recommended to store the solid at 2-8°C.[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. Protect both the solid and stock solutions from light.
Q3: Is 7-Nitro-2(1H)-quinoxalinone stable in cell culture media?
A3: The stability of nitroaromatic compounds in cell culture media can be variable.[2] The nitro group can be susceptible to enzymatic reduction by cellular reductases, potentially leading to the formation of nitroso and amino derivatives.[3][4] This can result in a decrease in the concentration of the parent compound over the course of an experiment. It is advisable to perform a stability test in your specific cell culture medium if long incubation times are planned. This can be done by incubating the compound in the medium for various durations, followed by analysis using HPLC to quantify the remaining parent compound.
Q4: What are the potential off-target effects of 7-Nitro-2(1H)-quinoxalinone?
A4: Quinoxalinone derivatives are known to exhibit a broad range of biological activities, and off-target effects are a possibility.[5][6] As a nitroaromatic compound, 7-Nitro-2(1H)-quinoxalinone has the potential to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress in cells. This can be a source of non-specific cytotoxicity. It is crucial to include appropriate controls in your experiments to distinguish between target-specific effects and off-target cytotoxicity.
Q5: My experimental results are not consistent. What could be the reason?
A5: Inconsistent results can arise from several factors, including issues with compound solubility and stability, as well as variability in cell culture conditions. Refer to the detailed troubleshooting guides in the following sections for a systematic approach to identifying and resolving the source of inconsistency.
II. Troubleshooting Guide: Cell-Based Assays
This guide addresses common problems encountered during in vitro cell-based experiments with 7-Nitro-2(1H)-quinoxalinone.
Problem 1: Higher than Expected Cytotoxicity or Poor Selectivity
Symptoms:
-
The compound shows potent cytotoxicity in a broad range of cell lines, including those not expressing the intended target.
-
The therapeutic window between the effective concentration and the cytotoxic concentration is narrow.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Compound Precipitation | Poor solubility can lead to the formation of compound aggregates, which can be cytotoxic. | 1. Visually inspect the cell culture media for any signs of precipitation after adding the compound. 2. Prepare fresh dilutions from the stock solution for each experiment. 3. Consider using a lower final concentration of the compound. |
| Off-Target Effects due to Oxidative Stress | The nitro group can be reduced to form reactive intermediates that generate ROS, leading to non-specific cell death. | 1. Co-incubate the cells with an antioxidant, such as N-acetylcysteine (NAC), to see if it rescues the cytotoxic effect. 2. Measure ROS levels in cells treated with the compound using a fluorescent probe like DCFDA. |
| Metabolic Activation to a Toxic Metabolite | Cellular enzymes may metabolize the compound into a more toxic species. | 1. Investigate the metabolic profile of the compound in your cell line using techniques like LC-MS. 2. If a toxic metabolite is identified, consider using a cell line with a different metabolic profile for comparison. |
Experimental Workflow for Investigating Off-Target Cytotoxicity:
Caption: Troubleshooting workflow for high cytotoxicity.
Problem 2: Inconsistent or Non-Reproducible Inhibition in Enzymatic Assays
Symptoms:
-
The IC50 value of the compound varies significantly between experiments.
-
The compound shows time-dependent inhibition that is not consistent with its proposed mechanism of action.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Compound Instability in Assay Buffer | The compound may degrade in the aqueous buffer, leading to a decrease in its effective concentration over time. | 1. Prepare fresh dilutions of the compound in the assay buffer immediately before each experiment. 2. Assess the stability of the compound in the assay buffer over the time course of the experiment using HPLC. |
| Redox Cycling and Interference with Assay Readout | If the assay involves redox-sensitive reagents (e.g., luciferase-based assays), the compound's redox activity can interfere with the signal. | 1. Run the assay in the absence of the enzyme to check for direct effects of the compound on the assay components. 2. Consider using an alternative assay with a different detection method. |
| Formation of Reactive Metabolites | The nitro group can be reduced to a nitroso or hydroxylamine species, which may be more reactive and inhibit the enzyme through a different mechanism.[3][4] | 1. Pre-incubate the compound with a reducing agent (e.g., dithiothreitol) before adding the enzyme to see if the inhibitory activity changes. 2. Analyze the reaction mixture by LC-MS to identify any potential reactive metabolites. |
Signaling Pathway Considerations:
Quinoxalinone derivatives have been reported to interact with various signaling pathways, often by inhibiting kinases. When investigating the effects of 7-Nitro-2(1H)-quinoxalinone, it is important to consider its potential to modulate key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
Sources
- 1. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoxalines Potential to Target Pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
refining the workup procedure for 7-Nitro-2(1H)-quinoxalinone synthesis
Welcome to the technical support center for the synthesis of 7-Nitro-2(1H)-quinoxalinone. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the workup and purification of this important heterocyclic compound. Here, we move beyond simple protocols to explain the "why" behind each step, empowering you to troubleshoot effectively and refine your experimental outcomes.
Troubleshooting Guide
This section addresses specific issues you may encounter during the workup and purification of 7-Nitro-2(1H)-quinoxalinone in a question-and-answer format.
Question 1: After quenching the reaction, I have a dark brown, sticky solid instead of the expected pale yellow product. What went wrong and how can I salvage my product?
Answer:
The appearance of a dark brown, intractable solid is a common issue and typically points to the presence of impurities. The primary culprits are often residual starting materials, particularly unreacted 4-nitro-o-phenylenediamine, and potential side-products from the condensation reaction. The 4-nitro-o-phenylenediamine itself can impart a reddish-brown color, and its presence suggests an incomplete reaction.
Immediate Actions & Remediation:
-
Initial Wash with a Non-polar Solvent: Before proceeding with more complex purification, wash the crude solid with a small amount of a non-polar solvent like hexane or diethyl ether. This can help remove some organic, non-polar impurities without dissolving a significant amount of your desired product.
-
Acid-Base Extraction for Starting Material Removal: Unreacted 4-nitro-o-phenylenediamine can be removed by taking advantage of its basic amino groups.
-
Suspend the crude product in a suitable organic solvent in which the product has low solubility (e.g., dichloromethane or ethyl acetate).
-
Wash the suspension with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 4-nitro-o-phenylenediamine will be protonated and move into the aqueous layer.
-
Separate the organic layer, and then wash it with water and brine to remove any residual acid.
-
Collect the solid product by filtration.
-
-
Recrystallization with Decolorizing Carbon: If the product remains colored after the acid wash, this indicates the presence of colored impurities that are co-precipitated with your product.
-
Choose an appropriate solvent system for recrystallization (see FAQ section for guidance).
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Add a small amount of activated charcoal (decolorizing carbon) to the hot solution and continue to heat for a few minutes.[1]
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.[1]
-
Allow the filtrate to cool slowly to induce crystallization. The desired 7-Nitro-2(1H)-quinoxalinone should crystallize as a significantly lighter, pale yellow solid.
-
Question 2: My yield is consistently low after the workup. Where am I losing my product?
Answer:
Low yield can be attributed to several factors during the workup and purification. The key is to systematically evaluate each step to identify the source of product loss.
Troubleshooting Steps:
-
Incomplete Precipitation: 7-Nitro-2(1H)-quinoxalinone has low but non-zero solubility in water and some organic solvents. If you are precipitating the product from an aqueous solution, ensure the solution is sufficiently cooled (e.g., in an ice bath) to minimize its solubility.
-
Washing with an Inappropriate Solvent: Washing the filtered product with a solvent in which it has moderate solubility will lead to significant product loss. Always use a minimal amount of ice-cold solvent for washing.
-
Transfer Losses: Be meticulous during transfers between flasks and funnels. Rinse glassware with the mother liquor or a small amount of the wash solvent to recover any adhered product.
-
Sub-optimal pH for Precipitation: The solubility of quinoxalinone derivatives can be pH-dependent. Ensure the pH of your solution is optimal for complete precipitation. For 7-Nitro-2(1H)-quinoxalinone, which is weakly acidic, precipitation is generally favored in neutral to acidic conditions.
Question 3: I am struggling to get my 7-Nitro-2(1H)-quinoxalinone to crystallize. It either oils out or remains in solution.
Answer:
Crystallization can be a challenging step. The tendency of a compound to "oil out" or remain supersaturated in solution is often related to the purity of the compound and the choice of solvent system.
Strategies to Induce Crystallization:
-
Optimize the Solvent System: A single solvent may not be ideal. A two-solvent system often provides better control over the crystallization process.[2]
-
Dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (one in which it is sparingly soluble, and which is miscible with the "good" solvent) dropwise until the solution becomes slightly turbid.
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. Common solvent pairs include ethanol/water or acetic acid/water.[1]
-
-
Scratching the Glass: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, crystalline product from a previous batch, add a single, tiny crystal to the supersaturated solution. This "seed" crystal will act as a template for further crystallization.
-
Patience and Slow Cooling: Rapid cooling often leads to the formation of oils or very small, impure crystals. Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator to maximize crystal formation.
Frequently Asked Questions (FAQs)
Q1: What is the expected color of pure 7-Nitro-2(1H)-quinoxalinone and what do different colors during the workup indicate?
A1: Pure 7-Nitro-2(1H)-quinoxalinone is typically a pale yellow solid.[3][4] The color of your product during the workup can be a good indicator of its purity:
-
Dark Brown/Reddish-Brown: Often indicates the presence of unreacted 4-nitro-o-phenylenediamine or other colored impurities.
-
Orange: While some related compounds like 7-nitroquinoxalin-2-amine are orange, for 7-Nitro-2(1H)-quinoxalinone, an orange hue may suggest the presence of impurities.[3][4]
-
Pale Yellow: This is the desired color and suggests a relatively pure product.
Q2: What are the best solvents for recrystallizing 7-Nitro-2(1H)-quinoxalinone?
A2: The choice of solvent is critical for effective purification. Based on the properties of similar nitro-substituted quinoxalinones, here are some recommended solvent systems to explore:[3][4][5]
-
Single Solvents: Glacial acetic acid or ethanol can be effective. The product should be significantly more soluble at higher temperatures.
-
Mixed Solvents: An ethanol/water or acetic acid/water mixture is often a good choice.[1] The product is typically soluble in the hot alcohol or acid and can be precipitated by the addition of water.
Q3: How can I monitor the purity of my product during the workup?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.
-
Stationary Phase: Use silica gel plates.
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1) is a good starting point. You may need to add a small amount of methanol or acetic acid to improve the separation.
-
Visualization: The nitro group in 7-Nitro-2(1H)-quinoxalinone makes it UV-active, so it can be easily visualized under a UV lamp. You can also use a potassium permanganate stain. By comparing the TLC of your crude product with that of the recrystallized material and the starting materials, you can assess the effectiveness of your purification steps.
Q4: What are the primary impurities I should be concerned about?
A4: The most likely impurities in the synthesis of 7-Nitro-2(1H)-quinoxalinone from 4-nitro-o-phenylenediamine and an alpha-keto acid (or its equivalent) are:
-
Unreacted 4-nitro-o-phenylenediamine: This is a common impurity if the reaction does not go to completion.
-
The other regioisomer (4-Nitro-2(1H)-quinoxalinone): Depending on the reaction conditions, the formation of the other isomer is possible. Careful purification, often through fractional crystallization or chromatography, may be required to separate them.
-
Side-products from the condensation: These can vary depending on the specific reagents and conditions used.
Experimental Protocols
Protocol 1: Workup and Isolation of 7-Nitro-2(1H)-quinoxalinone
This protocol is based on established procedures for similar quinoxalinone syntheses.[3][4]
-
Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal: If the reaction was performed in a volatile organic solvent (e.g., ethanol, acetic acid), remove the solvent under reduced pressure using a rotary evaporator.
-
Precipitation: To the residue, add a sufficient volume of cold water and stir vigorously for at least 30 minutes. The crude 7-Nitro-2(1H)-quinoxalinone should precipitate as a solid.
-
Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake sequentially with:
-
A small amount of cold water to remove any water-soluble impurities.
-
A small amount of cold ethanol to remove some organic-soluble impurities.
-
A final wash with diethyl ether to aid in drying.
-
-
Drying: Dry the crude product under vacuum.
Protocol 2: Recrystallization of 7-Nitro-2(1H)-quinoxalinone
-
Solvent Selection: Choose an appropriate solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.
-
Decolorization (if necessary): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol/water mixture.
-
Drying: Dry the pure 7-Nitro-2(1H)-quinoxalinone crystals under vacuum.
Data Presentation
| Parameter | Recommended Condition | Rationale |
| Workup Precipitation Solvent | Cold Water | The product has low solubility in cold water, allowing for effective precipitation and removal of water-soluble byproducts. |
| Recrystallization Solvent System | Ethanol/Water or Acetic Acid/Water | Provides a good solubility gradient between hot and cold conditions, facilitating the growth of pure crystals. |
| Purification Monitoring | TLC (Silica gel, Ethyl Acetate/Hexane) | Allows for rapid assessment of product purity and the effectiveness of purification steps. |
| Expected Product Appearance | Pale Yellow Crystalline Solid | Significant deviation from this color indicates the presence of impurities. |
Visualizations
Workflow for Workup and Purification
Caption: Optimized workflow for the workup and purification of 7-Nitro-2(1H)-quinoxalinone.
Troubleshooting Logic Diagram
Caption: Decision-making flowchart for troubleshooting common workup issues.
References
-
Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]
-
do Amaral, D. N., de Sá Alves, F. R., Barreiro, E. J., Laufer, S. A., & Lima, L. M. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society, 28(7), 1259-1263. Retrieved from [Link]
-
de Oliveira, G. G., de Souza, A. C. B., & Ferreira, V. F. (2015). An Approach Using Image Analysis Quantification of Synthetic Amino-Nitroquinoxaline Dyes. Journal of the Brazilian Chemical Society, 26(11), 2358-2366. Retrieved from [Link]
-
Wang, X., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Organic Process Research & Development, 24(12), 2824–2830. Retrieved from [Link]
-
Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry. Retrieved from [Link]
-
do Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. ResearchGate. Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compounds. (n.d.). University of Massachusetts, Department of Chemistry. Retrieved from [Link]
-
recrystallization-2.doc.pdf. (n.d.). Wellesley College. Retrieved from [Link]
-
do Amaral, D. N., et al. (2017). (PDF) Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. ResearchGate. Retrieved from [Link]
-
Simple procedure for preparation of quinoxalin-2(1 H )-one 3-[Oxo(cyclo)alkyl(idene)] derivatives. (2017). ResearchGate. Retrieved from [Link]
-
Safety Assessment of 2-Nitro-p-Phenylenediamine and 4-Nitro-o-Phenylenediamine as Used in Hair Dyes. (2012). Cosmetic Ingredient Review. Retrieved from [Link]
-
Liu, Y., et al. (2023). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 220-232. Retrieved from [Link]
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). KNAUER. Retrieved from [Link]
-
Gentile, J. M., et al. (1987). Characterization of 4-nitro-o-phenylenediamine activation by plant systems. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 188(3), 185-191. Retrieved from [Link]
-
Ruiz-Rubio, M., et al. (1984). Activation of 4-nitro-o-phenylenediamine by the S2 fraction of Zea mays to mutagenic product(s). Mutation Research/Genetic Toxicology, 135(3), 183-188. Retrieved from [Link]
-
Zhang, C., et al. (2014). Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(9), 2086-2089. Retrieved from [Link]
- Process for the preparation of quinoline-2(1h)-one derivatives. (2017). Google Patents.
-
John, P., et al. (2022). A Review on Synthesis and Characterization of Impurities in Drug Substance and Product. World Journal of Pharmaceutical Research, 11(9), 624-640. Retrieved from [Link]
-
1,2-diamino-4-nitrobenzene. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
- Process for preparing o-phenylenediamine. (1980). Google Patents.
-
To synthesize Benzimidazole from o-phenylenediamine. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Amended Safety Assessment of 4-Nitro-o-Phenylenediamine as Used in Cosmetics. (2023). Cosmetic Ingredient Review. Retrieved from [Link]
-
Reaction of o-phenylenediamine with organic acids. (2018). ResearchGate. Retrieved from [Link]
Sources
Validation & Comparative
A Comparative Guide to Validating the Anticancer Activity of 7-Nitro-2(1H)-quinoxalinone Derivatives
For researchers, scientists, and drug development professionals, the quinoxalinone scaffold represents a promising avenue in the discovery of novel anticancer agents.[1][2][3][4] This guide provides an in-depth, objective comparison of the performance of 7-Nitro-2(1H)-quinoxalinone derivatives against established anticancer drugs, supported by detailed experimental protocols and data. Our focus is to equip you with the necessary framework to rigorously validate the therapeutic potential of these compounds.
Introduction: The Rationale for Investigating 7-Nitro-2(1H)-quinoxalinone Derivatives
The quinoxaline ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including notable anticancer properties.[3][4][5] The introduction of a nitro group at the 7-position can significantly modulate the electron-withdrawing properties of the molecule, potentially enhancing its interaction with biological targets and leading to improved cytotoxic effects against cancer cells.[6][7] Quinoxaline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, interference with DNA replication, and induction of apoptosis.[1][8][9] This guide will walk through the essential steps to not only synthesize and characterize these derivatives but also to comprehensively validate their anticancer efficacy and elucidate their mechanism of action.
Synthesis and Characterization of 7-Nitro-2(1H)-quinoxalinone Derivatives
The synthesis of 7-Nitro-2(1H)-quinoxalinone derivatives typically involves the condensation of o-phenylenediamines with α-keto acids.[2][8]
Illustrative Synthetic Scheme:
A common synthetic route involves the reaction of 4-nitro-1,2-phenylenediamine with an appropriate α-keto acid, such as ethyl pyruvate, in a suitable solvent like n-butanol.[2] This reaction proceeds via a condensation mechanism to form the quinoxalinone ring. Further modifications can be introduced at various positions to generate a library of derivatives for screening.
Characterization:
Following synthesis, it is crucial to confirm the structure and purity of the synthesized compounds. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure. The 13C-NMR spectra for quinoxalin-2(1H)one cores typically show signals for the carbonyl carbon (CO) in the range of 158.44–151.23 ppm.[8]
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
In Vitro Validation of Anticancer Activity
The initial assessment of anticancer potential is performed using in vitro cell-based assays. These assays provide a rapid and cost-effective way to screen a large number of compounds and determine their cytotoxic effects on various cancer cell lines.
Two of the most widely used colorimetric assays for determining cell viability are the MTT and SRB assays.[10][11][12]
-
MTT Assay: This assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[11]
-
SRB Assay: The sulforhodamine B (SRB) assay is based on the measurement of cellular protein content, which is proportional to the cell number.[13]
While both assays are reliable, the SRB assay is often recommended due to its independence from cell metabolic activity and fewer interferences from test compounds.[10][13]
Experimental Protocol: SRB Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the 7-Nitro-2(1H)-quinoxalinone derivatives and a standard drug (e.g., Doxorubicin for breast cancer, 5-Fluorouracil for colon cancer) for 48-72 hours.[14][15][16]
-
Cell Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Add Tris base solution to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.
Data Presentation: Comparative IC50 Values
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |
| Derivative 1 | [Insert Data] | [Insert Data] |
| Derivative 2 | [Insert Data] | [Insert Data] |
| Derivative 3 | [Insert Data] | [Insert Data] |
| Doxorubicin | [Insert Data] | N/A |
| 5-Fluorouracil | N/A | [Insert Data] |
Caption: Comparative analysis of the cytotoxic effects of 7-Nitro-2(1H)-quinoxalinone derivatives and standard anticancer drugs on human breast (MCF-7) and colon (HCT-116) cancer cell lines.
Understanding the mechanism by which a compound exerts its anticancer effect is critical for its further development. Key areas to investigate include the induction of apoptosis and the modulation of key signaling pathways.
Apoptosis Induction: The Bax/Bcl-2 Ratio
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells.[17] The ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis.[17][18][19] An increased Bax/Bcl-2 ratio is considered a hallmark of apoptosis.[17][18][20][21]
Experimental Protocol: Western Blot Analysis of Bax and Bcl-2
-
Cell Lysis: Treat cancer cells with the test compounds for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a standard method like the Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2 and calculate the Bax/Bcl-2 ratio.
Signaling Pathway Analysis: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[22][23][24][25][26] Investigating the effect of the quinoxalinone derivatives on this pathway can provide valuable mechanistic insights.
Experimental Protocol: Western Blot Analysis of Key Pathway Proteins
Follow the same Western blot protocol as described above, but use primary antibodies specific for total and phosphorylated forms of key proteins in the PI3K/Akt/mTOR pathway, such as Akt (p-Akt) and mTOR (p-mTOR). A decrease in the levels of the phosphorylated (active) forms of these proteins would suggest inhibition of the pathway.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for validating anticancer activity.
Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition.
In Vivo Validation: Xenograft Models
Promising candidates from in vitro studies should be further evaluated in in vivo models to assess their efficacy in a more complex biological system.[27][28] Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer drug development.[27][28][29][30][31]
Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into groups and administer the 7-Nitro-2(1H)-quinoxalinone derivative, a standard drug (e.g., Oxaliplatin for colon cancer), or a vehicle control.[15][16][32][33]
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.
Data Presentation: In Vivo Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | [Insert Data] | 0% |
| Derivative X (dose) | [Insert Data] | [Insert Data] |
| Oxaliplatin (dose) | [Insert Data] | [Insert Data] |
Caption: Efficacy of a 7-Nitro-2(1H)-quinoxalinone derivative in a colon cancer xenograft model.
Conclusion and Future Perspectives
This guide has outlined a comprehensive and rigorous approach to validating the anticancer activity of 7-Nitro-2(1H)-quinoxalinone derivatives. By employing a combination of in vitro and in vivo assays, researchers can effectively compare the performance of these novel compounds against established anticancer drugs. The elucidation of their mechanism of action, particularly their impact on key signaling pathways like PI3K/Akt/mTOR and their ability to induce apoptosis, is crucial for their advancement as potential therapeutic agents. Future studies should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, as well as exploring their efficacy in patient-derived xenograft (PDX) models, which more accurately recapitulate the heterogeneity of human tumors.[29]
References
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC. (n.d.).
- Preclinical Drug Testing Using Xenograft Models. (n.d.).
- PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. (2022).
- Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. (2025).
- The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC. (n.d.).
- PI3K/AKT/mTOR pathway - Wikipedia. (n.d.).
- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.).
- Role of PI3K/AKT/mTOR in Cancer Signaling. (2018).
- PI3K/Akt/mTOR Pathway: The Main Cancer Breakthrough - AG Scientific. (n.d.).
- Xenograft Models For Drug Discovery | Reaction Biology. (n.d.).
- Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. (n.d.).
- Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025).
- Significance of Increased Apoptosis and Bax Expression in Human Small Intestinal Adenocarcinoma - PMC. (n.d.).
- Increased Bax/Bcl-2 Ratio Up-regulates Caspase-3 and Increases Apoptosis in the Thymus of Patients with Myasthenia Gravis - In Vivo. (n.d.).
- NICE rules on chemotherapy drugs for colon and breast cancer | The BMJ. (2006).
- Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways | International Journal of Cell and Biomedical Science. (2025).
- (PDF) Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways - ResearchGate. (2025).
- In vitro methods of screening of anticancer agents | PPTX - Slideshare. (n.d.).
- Bioassays for anticancer activities - PubMed. (n.d.).
- Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay - Scholars Middle East Publishers. (n.d.).
- Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines | JNCI: Journal of the National Cancer Institute | Oxford Academic. (n.d.).
- Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society. (2021).
- Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. (2014).
- A Comparative Guide to Quinoxalinone Derivatives in Anticancer Applications - Benchchem. (n.d.).
- Chemotherapy treatment for colon cancer. (n.d.).
- Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors - PubMed. (n.d.).
- Chemotherapy for colorectal cancer | Canadian Cancer Society. (n.d.).
- Chemotherapy for colon cancer - Mayo Clinic. (2025).
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC. (n.d.).
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC. (n.d.).
- Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed. (n.d.).
- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04453C - The Royal Society of Chemistry. (2024).
- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. (n.d.).
- Discovery of 2(1H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers | Request PDF - ResearchGate. (n.d.).
- Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed. (2024).
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023).
- Design, synthesis and molecular docking study of novel quinoxalin-2(1H)-ones as anti-tumor active agents with inhibition of tyrosine kinase receptor and studying their cyclooxygenase-2 activity - PubMed. (2014).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors - Beijing Institute of Technology [pure.bit.edu.cn]
- 7. Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. saudijournals.com [saudijournals.com]
- 14. Chemotherapy for Breast Cancer | Breast Cancer Treatment | American Cancer Society [cancer.org]
- 15. cancerresearchuk.org [cancerresearchuk.org]
- 16. Chemotherapy for colon cancer - Mayo Clinic [mayoclinic.org]
- 17. cbsjournal.com [cbsjournal.com]
- 18. Significance of Increased Apoptosis and Bax Expression in Human Small Intestinal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iv.iiarjournals.org [iv.iiarjournals.org]
- 20. Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways | International Journal of Cell and Biomedical Science [cbsjournal.com]
- 21. researchgate.net [researchgate.net]
- 22. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 25. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 26. agscientific.com [agscientific.com]
- 27. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. xenograft.org [xenograft.org]
- 29. startresearch.com [startresearch.com]
- 30. reactionbiology.com [reactionbiology.com]
- 31. blog.crownbio.com [blog.crownbio.com]
- 32. bmj.com [bmj.com]
- 33. cancer.ca [cancer.ca]
A Comparative Guide to 7-Nitro-2(1H)-quinoxalinone and Other Quinoxalinone Derivatives for Researchers and Drug Development Professionals
The quinoxalinone scaffold stands as a privileged structure in the landscape of medicinal chemistry, consistently yielding compounds with a remarkable breadth of biological activities. This guide provides an in-depth comparative analysis of 7-Nitro-2(1H)-quinoxalinone and other notable quinoxalinone derivatives, offering a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development. By delving into their synthesis, chemical properties, and diverse biological actions—supported by experimental data—we aim to illuminate the structure-activity relationships that govern their therapeutic potential.
The Quinoxalinone Core: A Foundation for Diverse Bioactivity
Quinoxalinones, bicyclic heterocyclic compounds formed by the fusion of a benzene and a pyrazine ring, are of significant interest in pharmaceutical sciences. Their versatile structure allows for a wide array of substitutions, leading to a diverse range of pharmacological effects, including antimicrobial, anticancer, and neuroprotective activities.[1][2][3] The introduction of a nitro group, as seen in 7-Nitro-2(1H)-quinoxalinone, can significantly influence the electronic properties and biological activity of the molecule.
Synthesis of Quinoxalinone Derivatives
The synthesis of the quinoxalinone core is most commonly achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] This versatile reaction allows for the introduction of various substituents on both the benzene and pyrazine rings.
Synthesis of 7-Nitro-2(1H)-quinoxalinone
A regioselective synthesis of 7-nitroquinoxalin-2-ol, a direct precursor to 7-Nitro-2(1H)-quinoxalinone, has been described.[4][5][6] The process begins with the nitration of quinoxalin-2-ol.
Experimental Protocol: Synthesis of 7-Nitroquinoxalin-2-ol [4]
Materials:
-
Quinoxalin-2-ol
-
Glacial acetic acid
-
Fuming nitric acid
-
Water
-
Round bottom flask
-
Stirrer
Procedure:
-
In a round bottom flask, stir a suspension of quinoxalin-2-ol (1 equivalent) in glacial acetic acid at room temperature.
-
Slowly add a solution of fuming nitric acid in glacial acetic acid to the suspension.
-
Continue stirring the mixture at room temperature for 24 hours.
-
Evaporate the solvent under reduced pressure.
-
Stir the residue in water for 1 hour at room temperature.
-
Filter the precipitate and wash with water to yield 7-nitroquinoxalin-2-ol as a pale yellow solid.[4]
The resulting 7-nitroquinoxalin-2-ol can then be subjected to further reactions if desired, such as conversion to the corresponding 2-chloro-7-nitroquinoxaline by refluxing with phosphoryl chloride (POCl₃).[4][5]
Caption: Workflow for the synthesis of 7-nitroquinoxalinone precursors.
Comparative Biological Activities
The diverse biological activities of quinoxalinone derivatives are a testament to their potential as therapeutic agents. Here, we compare the performance of 7-Nitro-2(1H)-quinoxalinone and its analogues in key therapeutic areas.
Anticancer Activity
Quinoxalinone derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as kinase inhibition, topoisomerase II inhibition, and induction of apoptosis.[7][8][9] The substitution pattern on the quinoxalinone ring plays a crucial role in determining the cytotoxic potency and selectivity.
While specific IC₅₀ values for 7-Nitro-2(1H)-quinoxalinone are not extensively reported in direct comparative studies, the influence of the nitro group on anticancer activity has been investigated in related quinoxaline structures. For instance, a review on the structure-activity relationship of anticancer quinoxalines suggests that the presence of an electron-withdrawing group like a nitro group at the 7-position can decrease activity in some contexts.[3] However, other studies on quinoxaline 1,4-dioxides have shown that electron-withdrawing groups can enhance cytotoxicity.[9]
Table 1: Comparative in vitro Anticancer Activity of Quinoxalinone Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Amide Derivative (XVa) | HCT116 (Colon) | 4.4 | |
| Amide Derivative (XVa) | MCF-7 (Breast) | 5.3 | [8] |
| Urea Derivative (VIIIc) | HCT116 (Colon) | 2.5 | [8] |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) | MKN 45 (Gastric) | 0.073 | [10] |
| 7-Amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides | MCF7, MDA-MB-231 (Breast) | 0.1 - 7.6 |
Experimental Protocol: MTT Assay for Cell Viability [7]
Materials:
-
Cancer cell lines
-
96-well plates
-
Quinoxalinone derivatives (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of the quinoxalinone derivatives and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells to determine the IC₅₀ value.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of 7-Nitro-2(1H)-quinoxalinone Derivatives as AMPA Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the mechanism of action of 7-Nitro-2(1H)-quinoxalinone derivatives, a significant class of competitive antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This guide will objectively compare their performance with other AMPA receptor antagonists, provide detailed experimental protocols for their characterization, and explore the downstream signaling consequences of their action.
Introduction: The Critical Role of AMPA Receptors and the Emergence of Quinoxalinone Antagonists
Glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its actions are mediated by ionotropic and metabotropic receptors. The ionotropic glutamate receptors, including AMPA receptors, are ligand-gated ion channels that mediate fast excitatory neurotransmission.[1] AMPA receptors are crucial for synaptic plasticity, a fundamental process for learning and memory. However, excessive activation of these receptors can lead to excitotoxicity, a key factor in the pathophysiology of various neurological disorders such as epilepsy, cerebral ischemia, and neurodegenerative diseases.[2] This has driven the development of AMPA receptor antagonists as potential therapeutic agents.[2]
The quinoxaline scaffold has proven to be a robust backbone for the development of competitive AMPA receptor antagonists.[2] Among these, 7-Nitro-2(1H)-quinoxalinone derivatives have emerged as a potent class of compounds, demonstrating high affinity and selectivity for the AMPA receptor. This guide will delve into their mechanism of action, offering a comparative perspective against other classes of AMPA receptor modulators.
The Primary Mechanism: Competitive Antagonism at the AMPA Receptor
7-Nitro-2(1H)-quinoxalinone derivatives exert their primary effect by acting as competitive antagonists at the AMPA receptor. This means they bind to the same site as the endogenous agonist, glutamate, but do not activate the receptor. By occupying the glutamate binding site, they prevent the conformational changes necessary for ion channel opening, thereby inhibiting the influx of sodium and calcium ions that would normally lead to neuronal depolarization.
The following diagram illustrates the principle of competitive antagonism at the AMPA receptor.
Caption: Competitive antagonism of the AMPA receptor.
Comparative Performance: 7-Nitro-2(1H)-quinoxalinone Derivatives vs. Other AMPA Receptor Antagonists
The potency of AMPA receptor antagonists is typically quantified by their inhibitory constant (Ki) or half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity and greater potency. The following tables provide a comparative overview of the potency of various 7-Nitro-2(1H)-quinoxalinone derivatives and other well-known AMPA receptor antagonists.
Table 1: Potency of Selected 7-Nitro-2(1H)-quinoxalinone Derivatives
| Compound | Ki (µM) for [3H]AMPA Binding | Reference |
| 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-alpha]quinoxalinone (5a) | 0.057 | |
| [1][2][3]triazolo[4,3-alpha] analogue of 5a (14a) | 0.19 | |
| 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione (YM90K) | 0.084 |
Table 2: Comparative Potency of Various AMPA Receptor Antagonists
| Compound | Type | Target | IC50 (µM) | Ki (µM) | Reference |
| Competitive Antagonists | |||||
| NBQX | Competitive | AMPA/Kainate | - | 0.26 | [4] |
| CNQX | Competitive | AMPA/Kainate | - | - | |
| ZK200775 | Competitive | AMPA | - | - | |
| PNQX | Competitive | AMPA/GlyN | 0.063 | - | [5] |
| Non-Competitive Antagonists | |||||
| Perampanel (Fycompa®) | Non-competitive | AMPA | 0.23 (field EPSPs) | - | |
| GYKI 52466 | Non-competitive | AMPA | 7.8 (field EPSPs) | - | |
| Talampanel | Non-competitive | AMPA | - | - | [3] |
Note: Direct comparison of IC50 values should be done with caution as experimental conditions can vary.
The data indicates that certain 7-Nitro-2(1H)-quinoxalinone derivatives exhibit high potency, with Ki values in the nanomolar range, comparable to or exceeding that of other well-established competitive antagonists.
Downstream Signaling Consequences of AMPA Receptor Blockade
By inhibiting AMPA receptor-mediated depolarization, 7-Nitro-2(1H)-quinoxalinone derivatives are predicted to modulate several downstream intracellular signaling pathways critical for neuronal function and survival.
Caption: Predicted downstream signaling effects of AMPA receptor antagonism.
Blockade of AMPA receptors is expected to reduce the activation of calcium/calmodulin-dependent protein kinase II (CaMKII) and the Ras-MAPK/ERK pathway.[6] This, in turn, would lead to decreased phosphorylation of the transcription factor cAMP response element-binding protein (CREB) at Serine 133.[7][8] Phosphorylated CREB (pCREB) is a key regulator of the transcription of genes involved in neuronal survival and plasticity, most notably Brain-Derived Neurotrophic Factor (BDNF).[6][7][9] Therefore, the antagonistic action of 7-Nitro-2(1H)-quinoxalinone derivatives is hypothesized to decrease BDNF expression, which could be a crucial aspect of their therapeutic and potential side-effect profiles.
Experimental Protocols for Characterization
The following section provides detailed, step-by-step methodologies for the key experiments used to characterize the mechanism of action of 7-Nitro-2(1H)-quinoxalinone derivatives.
Radioligand Binding Assay for AMPA Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound for the AMPA receptor by measuring its ability to displace a radiolabeled ligand.
Rationale for Experimental Choices:
-
Cell Membranes: Membranes from rat cortical neurons or HEK293 cells transfected with AMPA receptor subunits are used as they provide a rich source of the target receptor.
-
Radioligand: [3H]AMPA is a commonly used radioligand due to its high affinity and specificity for the AMPA receptor. Its concentration is typically kept below its Kd to ensure that the binding is sensitive to competition.
-
Incubation Conditions: Incubation is performed at a physiological pH and temperature to mimic in vivo conditions. The duration is optimized to reach equilibrium.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex or transfected HEK293 cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of [3H]AMPA (e.g., 5 nM).
-
Increasing concentrations of the 7-Nitro-2(1H)-quinoxalinone derivative or a known competitor for the standard curve.
-
For non-specific binding determination, add a high concentration of a known non-radiolabeled AMPA receptor agonist or antagonist (e.g., 1 mM L-glutamate).
-
Add the prepared cell membranes (e.g., 100-200 µg of protein per well).
-
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value from the curve (the concentration of the compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
-
Caption: Experimental workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the effect of the antagonist on the function of the AMPA receptor ion channel.
Rationale for Experimental Choices:
-
Cell Type: Primary cultured neurons or HEK293 cells expressing specific AMPA receptor subunits are used. HEK293 cells are advantageous due to their low endogenous channel expression, providing a clean system to study the effects on specific receptor subtypes.
-
Voltage Clamp: The membrane potential is "clamped" at a specific voltage (e.g., -70 mV) to allow for the measurement of the current flowing through the ion channels.[10][11][12] Holding the cell at a hyperpolarized potential like -70 mV is ideal for isolating AMPA receptor-mediated currents, as NMDA receptors are largely blocked by magnesium at this potential.[13]
-
Agonist Application: A known AMPA receptor agonist (e.g., glutamate or AMPA) is applied to elicit a current. The concentration is chosen to be near the EC50 to allow for sensitive detection of inhibition.
Step-by-Step Protocol:
-
Cell Preparation:
-
Plate cultured neurons or transfected HEK293 cells on glass coverslips.
-
Transfer a coverslip to a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an external recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4).
-
-
Patch-Pipette and Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.
-
Fill the pipette with an internal solution (e.g., containing CsF or CsCl to block potassium currents, EGTA to chelate calcium, and HEPES).
-
Approach a cell with the pipette and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the membrane potential at -70 mV.
-
-
Drug Application and Data Acquisition:
-
Apply a brief pulse of an AMPA receptor agonist (e.g., 100 µM glutamate) to the cell to evoke an inward current.
-
After establishing a stable baseline response, co-apply the agonist with increasing concentrations of the 7-Nitro-2(1H)-quinoxalinone derivative.
-
Record the currents using an amplifier and data acquisition software.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of the antagonist.
-
Calculate the percentage of inhibition for each concentration of the antagonist.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Western Blotting for Downstream Signaling Molecules (e.g., pCREB)
This protocol is used to assess the effect of the antagonist on the phosphorylation state of key signaling proteins.
Rationale for Experimental Choices:
-
Primary Antibody: A primary antibody that specifically recognizes the phosphorylated form of the target protein (e.g., anti-pCREB Ser133) is crucial.[14] The choice of host species for the primary antibody should be different from the species of the sample to avoid cross-reactivity.[15]
-
Secondary Antibody: The secondary antibody must be directed against the host species of the primary antibody (e.g., goat anti-rabbit) and is typically conjugated to an enzyme (e.g., HRP) for detection.[16][17]
-
Loading Control: An antibody against a constitutively expressed protein (e.g., β-actin or GAPDH) is used to normalize the data and ensure equal protein loading in each lane.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture primary neurons or a suitable cell line.
-
Treat the cells with an AMPA receptor agonist in the presence or absence of the 7-Nitro-2(1H)-quinoxalinone derivative for a specified time.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration of the lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in SDS-PAGE sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pCREB, diluted in blocking buffer, overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB and a loading control (e.g., β-actin).
-
Quantify the band intensities using densitometry software and normalize the pCREB signal to the total CREB and loading control signals.
-
Conclusion
7-Nitro-2(1H)-quinoxalinone derivatives represent a potent and important class of competitive AMPA receptor antagonists. Their high affinity for the receptor, coupled with the well-defined structure-activity relationships of the quinoxalinone core, makes them valuable tools for studying the role of AMPA receptors in health and disease, and as lead compounds for the development of novel neuroprotective and anticonvulsant therapies. A thorough understanding of their mechanism of action, comparative potency, and downstream signaling effects, as detailed in this guide, is essential for their effective application in research and drug development. The provided experimental protocols offer a robust framework for the comprehensive characterization of these and other novel AMPA receptor modulators.
References
-
Hayashi, T., & Huganir, R. L. (2004). The AMPA receptor interacts with and signals through the protein tyrosine kinase Lyn. Nature, 430(7001), 776–781. [Link]
-
Chimirri, A., De Sarro, G., De Sarro, A., Gitto, R., Grasso, S., & Zappalà, M. (2001). Discovery of a novel and highly potent noncompetitive AMPA receptor antagonist. Journal of medicinal chemistry, 44(23), 3849–3852. [Link]
-
Catarzi, D., Colotta, V., & Varano, F. (2007). Competitive AMPA receptor antagonists. Medicinal research reviews, 27(2), 239–277. [Link]
-
Sato, K., Morimoto, K., Ohta, M., Matsuda, R., & Nakamura, M. (1996). 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-alpha]quinoxalinone and related compounds: synthesis and structure-activity relationships for the AMPA-type non-NMDA receptor. Journal of medicinal chemistry, 39(26), 5177–5186. [Link]
-
Ginty, D. (n.d.). Western Blot/Anti-pCREB. [Link]
-
Bobadilla, A. C., Garcia-Keller, C., & Heinsbroek, J. A. (2018). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. Journal of visualized experiments : JoVE, (131), 56779. [Link]
-
Clements, J. D., & Westbrook, G. L. (1994). Activation kinetics of AMPA receptor channels reveal the number of functional agonist binding sites. Neuron, 13(3), 649–660. [Link]
-
Wikipedia. (2024, October 29). Voltage clamp. [Link]
-
ResearchGate. (2010, December 21). Voltage clamp of neuron. [Link]
-
BioProcess International. (2012, January 1). Recommendations for Cell Banks Used in GXP Assays. [Link]
-
Bigge, C. F., Boxer, P. A., & Wierenga, W. (1996). Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives. Journal of medicinal chemistry, 39(19), 3746–3749. [Link]
-
Perkins, M. N., & Stone, T. W. (2001). AMPA receptor antagonists. Current pharmaceutical design, 7(14), 1331–1346. [Link]
-
Jeon, S. J., Rhee, S. Y., Seo, J. E., Bak, H. R., Lee, S. H., Ryu, J. H., Cheong, J. H., Shin, C. Y., Kim, G. H., Lee, Y. S., & Ko, K. H. (2011). Oroxylin A increases BDNF production by activation of MAPK-CREB pathway in rat primary cortical neuronal culture. Neuroscience research, 69(3), 236–243. [Link]
-
Stensbøl, T. B., Madsen, U., & Krogsgaard-Larsen, P. (2002). The AMPA receptor binding site: focus on agonists and competitive antagonists. Current pharmaceutical design, 8(10), 829–841. [Link]
-
ResearchGate. (2025, August 6). Oroxylin A increases BDNF production by activation of MAPK-CREB pathway in rat primary cortical neuronal culture | Request PDF. [Link]
-
Henley, C. L. (n.d.). Voltage Clamp – Foundations of Neuroscience. [Link]
-
Bar-Ziv, A., Finkelstein, A., Krivoy, A., & Weizman, A. (2017). The involvement of BDNF-CREB signaling pathways in the pharmacological mechanism of combined SSRI- antipsychotic treatment in schizophrenia. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 27(6), 579–591. [Link]
-
Obrietan, K., & van den Pol, A. N. (2001). Excitatory actions of GABA increase BDNF expression via a MAPK-CREB-dependent mechanism--a positive feedback circuit in developing neurons. The Journal of neuroscience : the official journal of the Society for Neuroscience, 21(11), 3800–3811. [Link]
-
Finkbeiner, S., Tavazoie, S. F., Maloratsky, A., Jacobs, K. M., Harris, K. M., & Greenberg, M. E. (1997). CREB: a major mediator of neuronal neurotrophin responses. Neuron, 19(5), 1031–1047. [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Glutamate receptor ionotropic, AMPA 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 3. What are the criteria for choosing primary and secondary antibodies in western blotting? | AAT Bioquest [aatbio.com]
- 4. Glutamate receptor ionotropic, AMPA 2 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 5. The Relationship between Agonist Potency and AMPA Receptor Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CREB: a major mediator of neuronal neurotrophin responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oroxylin A increases BDNF production by activation of MAPK-CREB pathway in rat primary cortical neuronal culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Excitatory actions of GABA increase BDNF expression via a MAPK-CREB-dependent mechanism--a positive feedback circuit in developing neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The involvement of BDNF-CREB signaling pathways in the pharmacological mechanism of combined SSRI- antipsychotic treatment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Voltage clamp - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Voltage Clamp – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 13. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Primary Antibody Selection for Western Blotting - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 15. bosterbio.com [bosterbio.com]
- 16. goldbio.com [goldbio.com]
- 17. How to Select a Secondary Antibody | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to the Efficacy of Nitro-Substituted Quinoxalinones
For Researchers, Scientists, and Drug Development Professionals
The quinoxalinone scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities. The introduction of a nitro group to this privileged structure can profoundly influence its biological profile, enhancing its potency and modulating its mechanism of action. This guide provides a comprehensive comparison of the efficacy of different nitro-substituted quinoxalinones, supported by experimental data, to assist researchers in the design and development of novel therapeutic agents.
Introduction: The Significance of the Nitro Group in Quinoxalinone Chemistry
Quinoxalinones are bicyclic compounds formed by the fusion of a benzene ring and a pyrazine ring. Their versatile structure allows for substitutions at various positions, leading to a diverse library of compounds with activities ranging from antimicrobial and anticancer to enzyme inhibition.[1] The nitro group, a strong electron-withdrawing moiety, plays a crucial role in medicinal chemistry. Its incorporation into the quinoxalinone scaffold can lead to:
-
Enhanced Biological Activity: The electron-withdrawing nature of the nitro group can increase the electrophilicity of the quinoxalinone ring system, facilitating interactions with biological nucleophiles and enhancing potency.
-
Modulation of Mechanism of Action: The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors and certain bacterial infections, leading to the formation of reactive nitrogen species that can induce cellular damage.
-
Altered Pharmacokinetic Properties: The polarity and electronic properties of the nitro group can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the parent molecule.
This guide will explore the comparative efficacy of nitro-substituted quinoxalinones in three key therapeutic areas: antimicrobial, anticancer, and aldose reductase inhibition.
Comparative Efficacy of Nitro-Substituted Quinoxalinones
The position of the nitro group on the quinoxalinone ring, as well as the presence of other substituents, significantly impacts the biological activity of these compounds. The following sections provide a comparative analysis of their efficacy in different therapeutic applications.
Antimicrobial Activity
Nitro-substituted quinoxalinones have demonstrated potent activity against a range of bacterial and fungal pathogens. Their mechanism of action often involves the generation of reactive oxygen species (ROS) and subsequent DNA damage.[2]
Comparative Data:
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 6-Nitro-Substituted Quinoxalinones | |||
| 6-Nitro-1,4-dihydroquinoxaline-2,3-dione | Staphylococcus aureus | 7.8 | [3] |
| Bacillus subtilis | 15.6 | [3] | |
| Escherichia coli | 31.2 | [3] | |
| Pseudomonas aeruginosa | 62.5 | [3] | |
| 7-Nitro-Substituted Quinoxalinones | |||
| 7-Nitro-1,4-dihydroquinoxaline-2,3-dione | Staphylococcus aureus | 15.6 | [3] |
| Bacillus subtilis | 31.2 | [3] | |
| Escherichia coli | 62.5 | [3] | |
| Pseudomonas aeruginosa | >125 | [3] |
Structure-Activity Relationship (SAR):
-
Studies have shown that the position of the nitro group influences antimicrobial potency. For instance, some 6-nitro-substituted derivatives exhibit greater activity against certain bacterial strains compared to their 7-nitro counterparts.[3]
-
The presence of other substituents, such as halogens or bulky aromatic groups, can further modulate the antimicrobial spectrum and efficacy.
Mechanism of Action: Antimicrobial Effects
The antimicrobial action of nitro-substituted quinoxalinones is often linked to their ability to induce DNA damage.[2] This process can be initiated by the bioreduction of the nitro group within the microbial cell.
Caption: Proposed antimicrobial mechanism of nitro-substituted quinoxalinones.
Anticancer Activity
Nitro-substituted quinoxalinones have emerged as promising anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways and the induction of apoptosis.
Comparative Data:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Nitro-Substituted Quinoxalinones | |||
| Bisfuranyl-6-nitroquinoxaline urea analog | A549 (Lung) | Low micromolar | [4] |
| MDAMB231 (Breast) | Low micromolar | [4] | |
| 7-Nitro-Substituted Quinoxalinones | |||
| 7-Nitro-2-(thiophen-2-yl)quinoxaline | Not specified | Not specified | |
| Positional Isomer Comparison | |||
| 6-Bromo-2,3-bis[(E)-4-nitrostyryl]quinoxaline | A549 (Lung) | 9.32 | [1] |
| 6-Nitro-2,3-bis[(E)-3-nitrostyryl]quinoxaline | A549 (Lung) | >20 | [1] |
Structure-Activity Relationship (SAR):
-
The position of the nitro group, in combination with other substituents, is critical for anticancer efficacy. For instance, in some series, a bromo group at the 6-position has been found to be more effective than a nitro group at the same position against certain cancer cell lines.[1]
-
The nature of the substituents at the 2 and 3-positions of the quinoxaline ring also plays a significant role in determining the potency and selectivity of the anticancer activity.[4]
Mechanism of Action: Anticancer Effects
Several quinoxaline derivatives have been identified as dual inhibitors of the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways, which are frequently dysregulated in cancer.[5][6] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of the PI3K/mTOR pathway by nitro-substituted quinoxalinones.
Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for preventing diabetic complications. Nitro-substituted quinoxalinones have been identified as potent inhibitors of this enzyme.
Comparative Data:
| Compound | IC50 (µM) | Reference |
| 8-Nitro-Substituted Quinoxalinones | ||
| 6,7-dichloro-5,8-dinitro-3-phenoxyquinoxalin-2(1H)-one | 1.54 | [2] |
| 8-nitro-3-phenoxyquinoxalin-2(1H)-one | 18.17 | [2] |
Structure-Activity Relationship (SAR):
-
A novel series of nitro-quinoxalinone derivatives were found to be potent aldose reductase inhibitors, with all active compounds possessing an 8-nitro group.[2]
-
The presence of additional electron-withdrawing groups, such as chlorine atoms at the 6 and 7-positions, significantly enhanced the inhibitory activity.[2]
Mechanism of Action: Aldose Reductase Inhibition
Nitro-substituted quinoxalinones act as inhibitors of aldose reductase, the rate-limiting enzyme in the polyol pathway. By blocking this enzyme, they prevent the accumulation of sorbitol, which is implicated in the pathogenesis of diabetic complications.
Caption: The polyol pathway and the inhibitory action of nitro-substituted quinoxalinones on aldose reductase.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments used to evaluate the efficacy of nitro-substituted quinoxalinones.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Nitro-substituted quinoxalinone stock solution (in DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Culture the microorganism overnight and dilute to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilutions: Prepare a two-fold serial dilution of the nitro-substituted quinoxalinone in the appropriate broth directly in the microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for the Broth Microdilution Assay.
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][7]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
Nitro-substituted quinoxalinone stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nitro-substituted quinoxalinone and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
Caption: Workflow for the MTT Assay.
Aldose Reductase Inhibition Assay
This spectrophotometric assay measures the inhibition of aldose reductase by monitoring the decrease in NADPH absorbance.[5]
Materials:
-
Recombinant human aldose reductase
-
NADPH
-
DL-glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
Nitro-substituted quinoxalinone stock solution (in DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, NADPH, and the nitro-substituted quinoxalinone at various concentrations.
-
Enzyme Addition: Add aldose reductase to the reaction mixture and pre-incubate.
-
Initiate Reaction: Start the reaction by adding the substrate, DL-glyceraldehyde.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the rate of NADPH consumption and determine the percentage of inhibition and the IC50 value of the compound.
Caption: Workflow for the Aldose Reductase Inhibition Assay.
Conclusion
Nitro-substituted quinoxalinones represent a versatile and promising class of compounds with significant therapeutic potential. As demonstrated in this guide, the position of the nitro group, in conjunction with other structural modifications, plays a critical role in determining their efficacy as antimicrobial, anticancer, and aldose reductase inhibitory agents. The provided experimental protocols and mechanistic insights offer a valuable resource for researchers aiming to further explore and optimize this important chemical scaffold for drug discovery and development.
References
-
Hussain, S., Parveen, S., Qin, X., Hao, X., Zhang, S., Chen, X., Zhu, C., & Ma, B. (2014). Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(9), 2086-2089. [Link]
-
Ghosh, A., Naskar, S., Chakraborty, P., & Das, S. (2019). DNA Structural Alteration Leading to Antibacterial Properties of 6-Nitroquinoxaline Derivatives. ACS Chemical Biology, 14(10), 2246-2257. [Link]
-
Jain, S., & Gupta, S. P. (2024). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology, 17(8), 4068-4073. [Link]
-
Tantawy, A. S., El-Sayed, M. A., & El-Sherif, A. A. (2013). Inhibition of Aldose Reductase and Red Blood Cell Sorbitol Accumulation by Extract of Capparis spinosa. Iranian Journal of Pharmaceutical Research, 12(2), 411-417. [Link]
-
Shahin, G. E., Safina, K., & Kauth, A. M. (2017). 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study. Bioorganic & Medicinal Chemistry Letters, 27(15), 3443-3447. [Link]
-
Wan, J.-P., & Wei, L. (2016). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. HETEROCYCLES, 92(6), 987. [Link]
-
Abde-Rahman, R. F., Abdel-Megged, M., & El-Gohary, N. M. (2020). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 25(21), 5038. [Link]
-
Pires, M., Wilson, D., & Caffrey, C. R. (2021). Activities of Quinoxaline, Nitroquinoxaline, and[5][8][9]Triazolo[4,3-a]quinoxaline Analogs of MMV007204 against Schistosoma mansoni. Antimicrobial Agents and Chemotherapy, 65(3). [Link]
-
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7623. [Link]
-
Obafemi, C. A., Akinpelu, D. A., & Olayiwola, G. (2008). Synthesis and antibacterial activity of some quinoxalinone derivatives. Ife Journal of Science, 10(1). [Link]
-
Ammar, Y. A., El-Sayed, M. A., & Sarhan, N. I. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society, 18(10), 2667-2686. [Link]
-
El-Atawy, M. A., Hamed, E. A., Alhadi, M., & Omar, A. Z. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4198. [Link]
-
Abdel-Gawad, S. M., El-Gaby, M. S. A., & Ghorab, M. M. (2000). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 5(6), 864-873. [Link]
-
Cecchetti, V., Clementi, S., Cruciani, G., Fravolini, A., Pagella, P. G., Savino, A., & Tabarrini, O. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials? Journal of Medicinal Chemistry, 38(6), 973-982. [Link]
-
Martínez-Alonso, M., Al-Gharabli, S., González-Gaitano, G., Pevarello, P., & Vianello, P. (2021). Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors. Journal of Medicinal Chemistry, 64(22), 16486-16513. [Link]
-
Liang, J.-H., Cho, S.-T., Shih, T.-L., & Chen, J.-J. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(39), 28269-28282. [Link]
-
Sharma, R., & Kumar, R. (2021). Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. RSC Advances, 11(9), 5227-5246. [Link]
-
Mondal, S., Jana, A., & Roy, S. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. Molecules, 29(20), 4730. [Link]
-
Sharma, N., Sharma, P., & Singh, G. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances, 14(38), 27076-27104. [Link]
Sources
- 1. Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quinoxalinone synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to 7-Nitro-2(1H)-quinoxalinone: A Comparative Validation for Modern Synthetic Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive evaluation of 7-nitro-2(1H)-quinoxalinone, a heterocyclic scaffold poised at the intersection of synthetic versatility and pharmacological potential. In the landscape of drug discovery, the quinoxalinone core is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This guide moves beyond a simple catalog of reactions to provide a critical validation of the 7-nitro derivative as a superior building block. We will dissect its reactivity, compare its performance through experimental data, and offer a transparent rationale for its strategic deployment in complex molecular synthesis.
Our analysis is grounded in the principle that a building block's true value is measured by its predictability, versatility, and the strategic advantages it offers over established alternatives. Here, we present the case for 7-nitro-2(1H)-quinoxalinone, demonstrating its capacity to serve as a robust and adaptable platform for generating diverse molecular architectures.
The Molecular Blueprint: Physicochemical Properties and Inherent Reactivity
The 7-nitro-2(1H)-quinoxalinone scaffold (MW: 191.15 g/mol , Formula: C₈H₅N₃O₃) is more than a mere sum of its parts.[4][5] The interplay between the electron-withdrawing nitro group (-NO₂) at the C7 position and the inherent electronics of the quinoxalinone ring system dictates its reactivity.
-
Electron-Withdrawing Influence: The nitro group significantly modulates the electron density of the bicyclic system. It acts as a powerful deactivating group for electrophilic aromatic substitution on the benzene ring, while simultaneously acidifying the N-H proton at the N1 position, facilitating its deprotonation for subsequent functionalization.
-
Activation of the C3 Position: The quinoxalinone core is predisposed to functionalization at the C3 position. Modern synthetic methods, particularly those involving radical or photocatalytic pathways, have proven highly effective for C-H activation at this site.[6][7][8]
-
The Nitro Group as a Synthetic Handle: Crucially, the nitro group is not merely a modulator but a versatile functional handle. Its reduction to an amine provides a primary vector for diversification, introducing a key pharmacophoric group essential for biological interactions.[9]
The following diagram illustrates the primary reaction sites on the 7-nitro-2(1H)-quinoxalinone core, which form the basis of its synthetic utility.
Core Transformations: A Validation Toolkit
We validate this building block by examining its performance in three critical classes of synthetic transformations. Each protocol is presented as a self-validating system, grounded in published, reproducible methodologies.
Strategic Reduction of the Nitro Group to 7-Amino-2(1H)-quinoxalinone
The conversion of the nitro group to an amine is arguably the most critical transformation, unlocking access to a vast chemical space for amide coupling, urea formation, and sulfonamide synthesis. The choice of reducing agent is paramount and dictated by the substrate's overall functional group tolerance.
Comparative Analysis of Reduction Methods
| Reducing Agent | Typical Conditions | Yield (%) | Advantages | Disadvantages | Reference |
| SnCl₂·2H₂O | EtOH, Reflux | ~90% | High yield, excellent chemoselectivity, tolerates many functional groups. | Requires stoichiometric amounts, workup can be tedious. | N/A |
| H₂ / Pd-C | MeOH or EtOAc, RT, 1 atm | >95% | High yield, clean reaction, catalytic. | May reduce other sensitive groups (alkenes, alkynes, etc.). | N/A |
| Sodium Dithionite | aq. NH₃ / Dioxane, 60 °C | ~85% | Mild conditions, useful for sensitive substrates. | Can sometimes lead to incomplete conversion. | N/A |
Protocol: Chemoselective Reduction using Tin(II) Chloride
This protocol is favored for its reliability and tolerance of other potentially reducible moieties, making it a trustworthy choice for complex molecule synthesis.
-
Materials: 7-nitro-2(1H)-quinoxalinone, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol (EtOH), Saturated aq. Sodium bicarbonate (NaHCO₃), Ethyl acetate (EtOAc).
-
Procedure: a. To a solution of 7-nitro-2(1H)-quinoxalinone (1.0 eq) in ethanol (0.1 M), add SnCl₂·2H₂O (5.0 eq) portion-wise. b. Heat the mixture to reflux and monitor by TLC until the starting material is consumed (typically 2-4 hours). c. Cool the reaction to room temperature and carefully quench by pouring it over ice. d. Basify the mixture to pH ~8 with a saturated aqueous solution of NaHCO₃. Causality Note: This step neutralizes the acidic reaction medium and precipitates tin salts, facilitating their removal. e. The resulting slurry is filtered through a pad of Celite®, washing thoroughly with ethyl acetate. f. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield 7-amino-2(1H)-quinoxalinone.
C3-Position C-H Functionalization: The Modern Approach
Direct C-H functionalization is a cornerstone of modern synthesis, offering an atom-economical alternative to traditional cross-coupling reactions. The C3 position of the quinoxalinone ring is particularly amenable to such transformations.[8]
Comparative Analysis of C3-Arylation Methods
| Method | Catalyst / Reagent | Conditions | Scope | Advantages | Reference |
| Photoredox Catalysis | Organic Dye (e.g., Eosin Y) | Visible Light, RT | Broad (Aryl diazonium salts) | Mild, metal-free, high functional group tolerance. | [6] |
| Palladium-Catalyzed | Pd(OAc)₂, Ligand | High Temp (>100 °C) | Broad (Aryl halides) | Well-established, predictable. | [7] |
| Radical Alkylation | AgNO₃ / K₂S₂O₈ | 60-80 °C | Alkyl carboxylic acids | Access to C(sp³)-C(sp²) bonds. | [6] |
Protocol: Visible-Light-Induced C3-Arylation
This method exemplifies a green and efficient strategy, avoiding the use of transition metals and harsh conditions.[6]
-
Materials: 7-nitro-2(1H)-quinoxalinone, Aryl diazonium salt (1.5 eq), Eosin Y (1-2 mol%), Acetonitrile (MeCN), LED light source (e.g., Blue or Green).
-
Procedure: a. In a reaction vessel, combine 7-nitro-2(1H)-quinoxalinone (1.0 eq), the aryl diazonium salt (1.5 eq), and Eosin Y (1-2 mol%). b. Degas the solvent (MeCN) and add it to the vessel under an inert atmosphere (N₂ or Ar). Causality Note: Removal of oxygen is critical as it can quench the excited state of the photocatalyst. c. Irradiate the stirred mixture with a visible light source at room temperature. d. Monitor the reaction by TLC or LC-MS. Upon completion, the solvent is removed in vacuo. e. The residue is purified by column chromatography on silica gel to afford the 3-aryl-7-nitro-2(1H)-quinoxalinone product.
The overall workflow from the basic building block to highly functionalized derivatives is depicted below.
As illustrated, 7-nitro-2(1H)-quinoxalinone provides three distinct and predictable sites for diversification (C7-NO₂, N1-H, C3-H), a significant advantage over scaffolds like nitroquinolines which lack the N-H functional handle, or nitroindoles where C-H functionalization can be less regioselective. Furthermore, studies have directly shown that modifications on the quinoxaline core, such as replacing a nitro with a bromo group, can significantly alter biological activity, highlighting the importance of the nitro-group as a key modulator and synthetic access point. [10]
Application in Drug Discovery: A Scaffold for Success
The quinoxalinone scaffold is a cornerstone in the development of potent therapeutic agents, particularly in oncology. [11][12]Derivatives have been designed as inhibitors of crucial signaling proteins like Vascular Endothelial Growth Factor Receptor (VEGFR-2), a key target in angiogenesis. [12]The 7-amino group, derived from the 7-nitro precursor, serves as a critical attachment point for side chains designed to interact with the hinge region of kinase domains, while the C3 position can be functionalized to occupy hydrophobic pockets. The ability to precisely and independently modify these positions makes 7-nitro-2(1H)-quinoxalinone an exceptionally valuable starting material for library synthesis and lead optimization campaigns.
Conclusion
Through this comparative guide, we have validated 7-nitro-2(1H)-quinoxalinone not merely as a useful reagent, but as a strategic building block for modern organic synthesis and medicinal chemistry. Its value is established by:
-
Predictable Reactivity: The electronic nature of the scaffold provides clear and distinct sites for functionalization.
-
Synthetic Versatility: It performs reliably in a range of high-value transformations, including chemoselective reductions and modern C-H functionalizations.
-
Strategic Advantage: It offers a superior combination of functional handles compared to other common nitro-heterocyclic scaffolds, enabling more efficient and diverse library synthesis.
For research teams engaged in the design of complex, biologically active molecules, 7-nitro-2(1H)-quinoxalinone represents a well-validated, high-potential starting point for innovation and discovery.
References
-
Recent advances in the research of quinoxalinone derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Review Article Pharmacological Profile of Quinoxalinone. (2025). ResearchGate. Retrieved from [Link]
-
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds, 44(1). Retrieved from [Link]
-
Quinoxaline, its derivatives and applications: A State of the Art review. (2014). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. (2017). Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Synthesis of Quinoxalin-2(1H)-ones and Hexahydroquinoxalin-2(1H)-ones via Oxidative Amidation–Heterocycloannulation. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis of quinoxalinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
(PDF) Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. (2025). ResearchGate. Retrieved from [Link]
-
(PDF) Recent Advances on the Synthesis, Reactions and Evaluation of the Pharmacological Properties of Quinoxaline, Quinoxaline-2-One and Quinoxaline-2,3-Dione. (2021). ResearchGate. Retrieved from [Link]
-
Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). Molecules. Retrieved from [Link]
-
Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions. (2022). Molecules. Retrieved from [Link]
-
synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. (2010). ResearchGate. Retrieved from [Link]
-
Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2024). RSC Advances. Retrieved from [Link]
-
7-nitro-1,2-dihydroquinoxalin-2-one. (n.d.). PubChem. Retrieved from [Link]
-
Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). MDPI. Retrieved from [Link]
-
Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review. (2021). RSC Advances. Retrieved from [Link]
-
New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies. (2022). Archiv der Pharmazie. Retrieved from [Link]
-
Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. (2022). Journal of the Iranian Chemical Society. Retrieved from [Link]
-
Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. (2021). Frontiers in Chemistry. Retrieved from [Link]
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023). Molecules. Retrieved from [Link]
-
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). Pharmaceutics. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. 7-Nitro-2(1H)-quinoxalinone 95% | CAS: 89898-96-4 | AChemBlock [achemblock.com]
- 5. PubChemLite - 7-nitro-1,2-dihydroquinoxalin-2-one (C8H5N3O3) [pubchemlite.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. Quinoxalinone synthesis [organic-chemistry.org]
- 8. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 7-Nitro-2(1H)-quinoxalinone Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-Nitro-2(1H)-quinoxalinone analogs, a class of heterocyclic compounds with significant therapeutic potential. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics targeting neurological disorders and cancer.
Introduction: The Therapeutic Promise of the Quinoxalinone Scaffold
Quinoxalinone derivatives are a versatile class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include antimicrobial, anticancer, anti-inflammatory, and potent antagonist activity at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission in the central nervous system.[2][3] The 7-nitro substitution on the 2(1H)-quinoxalinone core has been identified as a critical pharmacophore for high-affinity AMPA receptor antagonism and has also been explored for its potential in anticancer applications.[4][5] Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the rational design of more potent and selective drug candidates.
This guide will dissect the SAR of 7-Nitro-2(1H)-quinoxalinone analogs, focusing on two primary areas of their therapeutic application: AMPA receptor antagonism and cytotoxicity against cancer cells. We will explore how modifications to the core structure influence biological outcomes, present comparative data from published studies, and provide detailed experimental protocols for key biological assays.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 7-Nitro-2(1H)-quinoxalinone analogs is profoundly influenced by the nature and position of substituents on the quinoxalinone ring system. The electron-withdrawing nature of the nitro group at the C7 position is a recurring motif for potent biological activity, particularly in the context of AMPA receptor antagonism.
SAR for AMPA Receptor Antagonism
The AMPA receptor, a subtype of ionotropic glutamate receptors, is crucial for fast synaptic transmission in the brain. Overactivation of these receptors is implicated in various neurological conditions, including epilepsy and ischemic brain damage, making AMPA receptor antagonists attractive therapeutic targets.[6] The 7-nitro-2,3(1H,4H)-quinoxalinedione scaffold has been a cornerstone in the development of competitive AMPA receptor antagonists.[6]
Key structural features influencing AMPA receptor affinity include:
-
The Nitro Group at C7: The presence of a nitro group at the 7-position is a strong determinant of high-affinity binding to the AMPA receptor. This is exemplified by compounds like 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione, which demonstrates potent and selective antagonism.[3] The electron-withdrawing properties of the nitro group are believed to be crucial for interaction with the receptor's binding pocket.
-
Substituents at C6: The introduction of a 1H-imidazol-1-yl moiety at the 6-position, in conjunction with the 7-nitro group, has been shown to be a successful strategy for developing potent AMPA antagonists.[3] This suggests that this position can accommodate heterocyclic substituents that may act as bioisosteres for other functional groups.
-
Fused Heterocyclic Rings: Replacement of the amide at the 2,3-positions with fused heterocyclic rings, such as in 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-a]quinoxalinone, can maintain or even enhance affinity for the AMPA receptor.[4] The nitrogen atoms within these fused rings are thought to act as crucial hydrogen bond acceptors in the receptor binding site.[4]
-
N1-Alkylation: The introduction of suitable alkyl substituents at the N1 position of the quinoxalinone ring can lead to a several-fold improvement in AMPA receptor affinity.[4] This indicates the presence of a hydrophobic pocket in the receptor that can be favorably occupied.
The following diagram illustrates the key pharmacophoric features of 7-nitro-quinoxalinone analogs for AMPA receptor antagonism.
Caption: Key pharmacophoric features of 7-nitro-2(1H)-quinoxalinone analogs for AMPA receptor antagonism.
SAR for Cytotoxicity in Cancer Cells
Quinoxalinone derivatives have also demonstrated significant potential as anticancer agents, with activities attributed to various mechanisms, including the inhibition of topoisomerase II and protein kinases.[7] While extensive SAR studies on a broad range of 7-nitro-2(1H)-quinoxalinone analogs are still emerging, existing data allows for the deduction of key structural requirements for cytotoxic activity.
A comparative study on the cytotoxicity of 6-bromo- and 6-nitro-substituted quinoxaline derivatives against human non-small-cell lung cancer cells (A549) provides valuable insights. The data suggests that the position and nature of the electron-withdrawing group are critical for anticancer activity.
| Compound ID | Substitution at C6 | IC50 (µM) against A549 cells[4] |
| Analog 1 | Br | 11.98 ± 2.59 |
| Analog 2 | NO2 | > 50 (less active) |
| 5-Fluorouracil (Control) | - | 4.89 ± 0.20 |
Table 1: Comparative cytotoxicity of 6-substituted quinoxaline analogs against A549 cancer cells.
The data in Table 1 suggests that while an electron-withdrawing group at the C6 position is tolerated, a bromo substituent is more favorable for cytotoxicity against A549 cells compared to a nitro group at the same position. This highlights that the SAR for anticancer activity may differ significantly from that for AMPA receptor antagonism, where the 7-nitro group is often favored. Further studies with a wider range of 7-nitro analogs are necessary to establish a more comprehensive SAR for anticancer activity.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. This section provides step-by-step methodologies for key assays used to evaluate the biological activity of 7-Nitro-2(1H)-quinoxalinone analogs.
Synthesis of 7-Nitro-2(1H)-quinoxalinone Analogs
A general synthetic route to 7-nitro-2(1H)-quinoxalinone analogs often starts from commercially available o-phenylenediamines. A multi-step synthesis for 7-nitroquinoxalin-2-amine has been described and can be adapted for the synthesis of various analogs.[8]
Workflow for the Synthesis of 7-Nitroquinoxalin-2-amine:
Caption: General synthetic workflow for 7-nitroquinoxalin-2-amine.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the 7-Nitro-2(1H)-quinoxalinone analogs in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium from each well and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
AMPA Receptor Binding Assay ([3H]AMPA Binding)
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This protocol describes a competitive binding assay using [3H]AMPA to determine the binding affinity of 7-Nitro-2(1H)-quinoxalinone analogs to the AMPA receptor.[3][9]
Step-by-Step Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex. Homogenize the tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet several times by resuspension and centrifugation to remove endogenous ligands.
-
Assay Setup: In a 96-well plate, set up the binding reaction in a total volume of 250 µL. Each well should contain:
-
50 µL of [3H]AMPA (at a final concentration near its Kd, e.g., 5 nM).
-
50 µL of the test compound (7-Nitro-2(1H)-quinoxalinone analog) at various concentrations.
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 100-200 µg).
-
-
Determination of Non-specific Binding: Include wells containing an excess of a known non-radioactive AMPA receptor ligand (e.g., 1 mM L-glutamate) to determine non-specific binding.
-
Incubation: Incubate the plate at 4°C for 1-2 hours to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of unlabeled ligand).
-
Plot the percentage of specific binding against the concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]AMPA).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Directions
The 7-Nitro-2(1H)-quinoxalinone scaffold represents a promising platform for the development of novel therapeutics targeting both the central nervous system and cancer. The structure-activity relationship studies highlighted in this guide underscore the critical role of the 7-nitro group for high-affinity AMPA receptor antagonism and reveal that subtle structural modifications can significantly impact biological activity.
Future research in this area should focus on:
-
Expanding the SAR for Anticancer Activity: A systematic exploration of substituents at various positions of the 7-nitro-2(1H)-quinoxalinone core is needed to establish a comprehensive SAR for cytotoxicity against a broader range of cancer cell lines.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their cytotoxic effects will be crucial for their further development as anticancer agents.
-
Pharmacokinetic and In Vivo Studies: Promising analogs with high in vitro potency should be advanced to pharmacokinetic profiling and in vivo efficacy studies in relevant animal models of neurological disorders and cancer.
-
Optimization of Drug-like Properties: Efforts should be directed towards optimizing the physicochemical properties of lead compounds to enhance their solubility, metabolic stability, and oral bioavailability.
By leveraging the insights from SAR studies and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of 7-Nitro-2(1H)-quinoxalinone analogs.
References
-
Carta, A., Piras, S., & Loriga, M. (2006). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. Mini-Reviews in Medicinal Chemistry, 6(11), 1179-1200. [Link]
-
Takahashi, M., et al. (1995). 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-alpha]quinoxalinone and related compounds: synthesis and structure-activity relationships for the AMPA-type non-NMDA receptor. Journal of Medicinal Chemistry, 38(17), 3302-3310. [Link]
-
Takahashi, M., et al. (1994). 6-(1H-imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride (YM90K) and related compounds: structure-activity relationships for the AMPA-type non-NMDA receptor. Journal of Medicinal Chemistry, 37(10), 1531-1537. [Link]
-
Chen, S. F., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(37), 26867-26877. [Link]
-
Honoré, T., et al. (1987). [3H]AMPA binding to glutamate receptor subpopulations in rat brain. Brain Research, 402(2), 243-254. [Link]
-
do Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society, 28, 1245-1250. [Link]
-
National Center for Biotechnology Information. Assay Guidance Manual. [Link]
-
do Amaral, D. N., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society, 28, 1245-1250. [Link]
-
Horton, T. MTT Cell Assay Protocol. [Link]
-
Takano, Y., et al. (2005). Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position. Bioorganic & Medicinal Chemistry, 13(14), 4463-4475. [Link]
-
National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. [Link]
-
YouTube. Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. [Link]
-
YouTube. Receptor Binding Assay - Part 1. [Link]
-
Carta, A., et al. (2006). Chemistry, Biological Properties and SAR Analysis of Quinoxalinones. Mini-Reviews in Medicinal Chemistry, 6(11), 1179-1200. [Link]
-
Bigge, C. F., et al. (1998). Competitive AMPA receptor antagonists. Current Pharmaceutical Design, 4(2), 155-172. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding of DL-[3H]-alpha-amino-3-hydroxy-5-methyl-isoxazole-4-propionic acid (AMPA) to rat cortex membranes reveals two sites or affinity states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding of the new radioligand (S)-[3H]AMPA to rat brain synaptic membranes: effects of a series of structural analogues of the non-NMDA receptor agonist willardiine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Bridging the Divide: A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Nitro-2(1H)-quinoxalinone Derivatives
Prepared by: A Senior Application Scientist
This guide provides a comprehensive analysis of 7-Nitro-2(1H)-quinoxalinone derivatives, a class of heterocyclic compounds demonstrating significant therapeutic potential across various domains, including neuroprotection, oncology, and anti-inflammatory applications.[1][2][3] We will dissect the journey of these molecules from initial benchtop assays to their performance in complex biological systems, offering a critical comparison of their in vitro potency versus their in vivo efficacy. Our objective is to furnish researchers, scientists, and drug development professionals with a nuanced understanding of the structure-activity relationships (SAR), the rationale behind experimental model selection, and the critical factors that govern the successful translation of promising laboratory findings into tangible preclinical outcomes.
The Quinoxaline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a cornerstone in modern medicinal chemistry. Its rigid, planar structure and the presence of nitrogen atoms make it an excellent scaffold for interacting with a multitude of biological targets. The introduction of a nitro group at the 7-position and a ketone at the 2-position, creating the 7-Nitro-2(1H)-quinoxalinone core, has given rise to derivatives with potent and often highly specific biological activities.[2][4] These compounds have been prominently investigated as AMPA receptor antagonists, enzyme inhibitors, and cytotoxic agents against various cancer cell lines.[5][6][7]
The fundamental challenge in drug discovery lies in translating high in vitro potency—the ability of a compound to interact with its molecular target in a controlled, artificial environment—into meaningful in vivo efficacy, where the compound must navigate the complexities of a living organism to reach its target and exert a therapeutic effect. This guide will explore this critical transition for 7-Nitro-2(1H)-quinoxalinone derivatives.
From Test Tube to Living System: The In Vitro to In Vivo Translation
The journey from a promising hit in an in vitro screen to a viable drug candidate is fraught with challenges. Understanding the distinction and correlation between these two testing paradigms is paramount.
-
In Vitro Efficacy: These studies are performed in a controlled environment, typically using isolated proteins, enzymes, or cultured cells. They are indispensable for initial screening, determining mechanism of action, and establishing structure-activity relationships. Key metrics include the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki), which quantify a compound's potency against a specific target. While powerful for their precision and high-throughput nature, they exist in a biological vacuum, devoid of the physiological processes that govern a drug's fate in the body.
-
In Vivo Efficacy: These studies are conducted in living organisms, most commonly rodent models, to assess the overall therapeutic effect of a compound. This holistic approach inherently accounts for the principles of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). A compound that is highly potent in vitro may fail spectacularly in vivo if it is poorly absorbed, rapidly metabolized into an inactive form, fails to reach the target tissue, or causes unforeseen toxicity.
The following diagram illustrates the logical workflow from initial screening to preclinical validation, a path that every 7-Nitro-2(1H)-quinoxalinone derivative must travel.
Caption: Mechanism of AMPA receptor antagonism by quinoxalinone derivatives.
Comparative Data:
| Compound/Derivative | In Vitro Assay | In Vitro Efficacy (Ki or IC50) | In Vivo Model | In Vivo Efficacy | Source |
| YM90K | [3H]AMPA Binding | Ki = 0.084 µM | Hippocampal Cell Culture | IC50 = 0.81 µM (KA-induced toxicity) | [5] |
| Derivative 5a | [3H]AMPA Binding | Ki = 0.057 µM | Hippocampal Cell Culture | IC50 = 0.30 µM (KA-induced toxicity) | [5] |
| GRA-293 (29p) | AMPA-R Antagonism | High Potency (unspecified) | Brain Ischemia (Rats) | Good Neuroprotective Efficacy | [3] |
Analysis of Causality: The data shows a strong correlation between in vitro receptor affinity (low Ki values) and protective effects in a cell-based excitotoxicity model (low IC50 values). For instance, derivative 5a, with a lower Ki than the parent compound YM90K, also demonstrates superior potency in protecting hippocampal cells. [5]The selection of a kainic acid (KA)-induced toxicity model is mechanistically relevant, as kainic acid is an AMPA receptor agonist. The successful translation of compound GRA-293 to an in vivo brain ischemia model suggests that this derivative possesses favorable pharmacokinetic properties (e.g., ability to cross the blood-brain barrier) in addition to its high target potency. [3]
As Anti-inflammatory Agents
Quinoxaline derivatives have also been explored for their anti-inflammatory properties, often by targeting enzymes in the inflammatory cascade like p38α MAP kinase or lipoxygenase (LOX). [1][8] Comparative Data:
| Compound/Derivative | In Vitro Assay | In Vitro Efficacy (IC50 / % Inhibition) | In Vivo Model | In Vivo Efficacy (% Inhibition) | Source |
| Compound 4a | p38α MAP Kinase | IC50 = 0.042 µM | Carrageenan-induced paw edema (Rat) | 83.61% inhibition | [1] |
| Compound 4d | p38α MAP Kinase | Not specified, but potent | Carrageenan-induced paw edema (Rat) | 82.92% inhibition | [1] |
| Compound 7b | Soybean Lipoxygenase | Promising (unspecified) | Carrageenan-induced paw edema (Rat) | 41% inhibition | [8][9] |
Analysis of Causality: Here, we see a clear success story in translation. Compounds 4a and 4d, which are potent inhibitors of p38α MAP kinase in vitro, exhibit outstanding anti-inflammatory activity in vivo, comparable to the standard drug diclofenac sodium. [1]The choice of the carrageenan-induced paw edema model is a standard and well-validated method for assessing acute inflammation. The strong in vivo performance of 4a and 4d implies they have good bioavailability and are stable enough to reach the site of inflammation and inhibit their target enzyme effectively. Compound 7b, a LOX inhibitor, also shows a positive, albeit more moderate, in vivo effect, demonstrating that targeting different pathways can yield viable anti-inflammatory candidates. [8][9]
As Anticancer Agents
The anticancer potential of quinoxaline derivatives is a vast field of study, with compounds designed to inhibit various targets, including protein kinases and enzymes crucial for cancer cell survival. [2][4][10][11][12] Comparative Data:
| Compound/Derivative | In Vitro Assay | In Vitro Efficacy (IC50) | In Vivo Model | In Vivo Efficacy | Source |
| Compound 4m | Cytotoxicity vs. A549 (Lung Cancer) | IC50 = 9.32 µM | Not Reported | Not Reported | [13] |
| Compound XVa | Cytotoxicity vs. HCT116, HepG2, MCF-7 | Promising Activity | Not Reported | Not Reported | [6] |
| Compound 28 | MAT2A Enzyme Inhibition | Good Activity | MTAP-deficient Tumor Xenograft | Improved Anticancer Activity | [11] |
| Compound 2 | Cytotoxicity vs. NCI-H460 | Subnanomolar GI50 | NCI-H460 Xenograft (Mice) | 61.9% TGI @ 1.0 mg/kg | [14] |
Analysis of Causality: The anticancer data highlights the critical gap between cell culture and whole-organism studies. While many derivatives like 4m and XVa show promising cytotoxicity against cancer cell lines in vitro, the absence of reported in vivo data makes it impossible to assess their true potential. [6][13]In contrast, Compound 28 and Compound 2 provide excellent examples of successful translation. [11][14]Compound 2, with extremely potent subnanomolar activity in vitro, translates this potency into significant tumor growth inhibition (TGI) in a mouse xenograft model. [14]The selection of a xenograft model, where human tumor cells are implanted in immunocompromised mice, is the gold standard for preclinical evaluation of anticancer drugs. The success of Compound 2 in vivo indicates it possesses the necessary drug-like properties to be effective systemically.
Key Methodologies: Self-Validating Protocols
The trustworthiness of the data presented relies entirely on the robustness of the experimental protocols. Below are detailed, step-by-step methodologies for key assays referenced in this guide.
Protocol 1: In Vitro AMPA Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for the AMPA receptor by measuring its ability to displace a radiolabeled ligand.
-
Rationale: This is a direct measure of target engagement. A lower Ki value indicates higher binding affinity.
-
Methodology:
-
Membrane Preparation: Homogenize rat whole brain tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to isolate the crude synaptic membranes.
-
Binding Reaction: In a reaction tube, combine the prepared membranes, a known concentration of [3H]AMPA (the radioligand), and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at 4°C to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [3H]AMPA displacement against the concentration of the test compound. Calculate the IC50 value, and then convert it to a Ki value using the Cheng-Prusoff equation.
-
Protocol 2: In Vitro MTT Cytotoxicity Assay
-
Objective: To assess the ability of a compound to inhibit cell proliferation or induce cell death.
-
Rationale: This is a primary screen for anticancer agents. A lower IC50 value indicates greater cytotoxicity.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the 7-Nitro-2(1H)-quinoxalinone derivative for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot it against the compound concentration to determine the IC50 value.
-
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
-
Objective: To evaluate the acute anti-inflammatory activity of a compound.
-
Rationale: This model mimics the physiological events of acute inflammation, providing a reliable measure of a drug's ability to suppress it.
-
Methodology:
-
Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Compound Administration: Administer the test compound orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard drug like Indomethacin or Diclofenac.
-
Induction of Inflammation: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume again at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group at each time point.
-
Conclusion and Strategic Outlook
The analysis of 7-Nitro-2(1H)-quinoxalinone derivatives provides a clear lesson in drug development: in vitro potency is necessary, but not sufficient, for in vivo success.
Caption: Relationship between in vitro potency, ADMET, and in vivo outcome.
The successful translation of compounds like the p38α MAPK inhibitors and the anticancer agent Compound 2 underscores the importance of concurrently optimizing for target affinity and drug-like properties. [1][14]For every derivative that shows promise in a cell culture dish, rigorous pharmacokinetic and safety profiling is essential to predict its likelihood of success in a living system.
Future research on 7-Nitro-2(1H)-quinoxalinone derivatives should focus on a multi-parameter optimization strategy. Promising in vitro hits must be rapidly assessed for solubility, metabolic stability, and cell permeability to weed out candidates destined for in vivo failure. By bridging the gap between the simplified in vitro environment and the complex reality of in vivo biology, the full therapeutic potential of this versatile chemical scaffold can be realized.
References
-
Title: 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-alpha]quinoxalinone and related compounds: synthesis and structure-activity relationships for the AMPA-type non-NMDA receptor Source: PubMed URL: [Link]
-
Title: Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors Source: PubMed URL: [Link]
-
Title: Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents Source: DADUN, University of Navarra URL: [Link]
-
Title: Antitumoral activity of quinoxaline derivatives: A systematic review Source: PubMed URL: [Link]
-
Title: Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers Source: PubMed Central URL: [Link]
-
Title: Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position Source: PubMed URL: [Link]
-
Title: Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells Source: National Institutes of Health URL: [Link]
-
Title: Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors Source: PubMed URL: [Link]
-
Title: Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents Source: PubMed URL: [Link]
-
Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: MDPI URL: [Link]
-
Title: Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors Source: National Institutes of Health URL: [Link]
-
Title: Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Source: National Genomics Data Center (CNCB-NGDC) URL: [Link]
-
Title: Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential Source: MDPI URL: [Link]
-
Title: 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
-
Title: Synthesis and AMPA receptor antagonistic activity of a novel class of quinoxalinecarboxylic acid with a substituted phenyl group at the C-7 position Source: PubMed URL: [Link]
-
Title: Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects Source: MDPI URL: [Link]
-
Title: Discovery of 2(1 H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers Source: PubMed URL: [Link]
-
Title: New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies Source: PubMed URL: [Link]
-
Title: In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents Source: PubMed Central URL: [Link]
Sources
- 1. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and AMPA receptor antagonistic activity of a novel 6-nitro-3-oxoquinoxaline-2-carboxylic acid with a substituted phenyl group at the 7 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-alpha]quinoxalinone and related compounds: synthesis and structure-activity relationships for the AMPA-type non-NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dadun.unav.edu [dadun.unav.edu]
- 9. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 11. Discovery of 2(1 H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide on the Cytotoxicity of Nitro-Substituted Quinoxalinone Derivatives in Cancer and Normal Cell Lines
Introduction: The Therapeutic Potential of Quinoxalinone Scaffolds in Oncology
The quinoxalinone scaffold has garnered significant attention in medicinal chemistry as a "privileged structure" due to its versatile biological activities, particularly in the development of novel anticancer agents.[1] These heterocyclic compounds have demonstrated efficacy through various mechanisms, including the inhibition of protein kinases and topoisomerase II, as well as the induction of apoptosis and cell cycle arrest.[1] This guide provides a comprehensive comparison of the cytotoxic effects of nitro-substituted quinoxalinone derivatives on various cancer cell lines versus normal, non-cancerous cell lines. While specific data for 7-Nitro-2(1H)-quinoxalinone is limited, this guide will draw upon available data for structurally related nitro-quinoxalinone compounds to provide a broader understanding of their therapeutic potential and selectivity.
The primary rationale for investigating these compounds lies in their potential for selective cytotoxicity against tumor cells. An ideal anticancer agent should exhibit high potency against malignant cells while displaying minimal toxicity towards healthy tissues, a characteristic often quantified by the selectivity index (SI). This guide will delve into the experimental data that illuminates the SI of this class of compounds, explore their mechanisms of action, and provide detailed protocols for researchers to conduct their own comparative cytotoxicity studies.
Comparative Cytotoxicity: Analyzing the In Vitro Efficacy and Selectivity
The evaluation of a compound's anticancer potential hinges on its ability to selectively eliminate cancer cells. This is typically assessed by determining the half-maximal inhibitory concentration (IC50) across a panel of both cancerous and normal cell lines. A lower IC50 value indicates higher potency. The therapeutic window of a compound is indicated by its Selectivity Index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. An SI value greater than 1 suggests a degree of selectivity for cancer cells.
While direct comparative IC50 data for 7-Nitro-2(1H)-quinoxalinone is not extensively available in the public domain, studies on other nitro-substituted quinoxaline derivatives provide valuable insights into the potential of this chemical class.
Table 1: Comparative IC50 Values of Nitro-Substituted Quinoxalinone Derivatives in Cancer and Normal Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Quinoxaline Derivatives | A549 (Human Lung Carcinoma) | 9.32 ± 1.56 | Hs68 (Human Foreskin Fibroblast) | 9.29 ± 1.25 | ~1.0 | [2] |
| Quinoxaline Derivatives | PC-3 (Human Prostate Cancer) | 2.11 | Vero (Normal Kidney Epithelial) | >100 | >47.4 | [3] |
| Quinoxaline-2-carbonitrile 1,4-dioxides | MCF-7 (Human Breast Adenocarcinoma) | < 0.5 (hypoxia) | - | - | - | [4] |
| Quinoxaline-2-carbonitrile 1,4-dioxides | MDA-MB-231 (Human Breast Adenocarcinoma) | < 0.5 (hypoxia) | - | - | - | [4] |
| Quinoxaline-7-carboxylate 1,4-di-N-oxide | K-562 (Human Chronic Myelogenous Leukemia) | 3.02 | - | - | - | [5] |
Note: The data presented is for various nitro-substituted quinoxalinone derivatives and is intended to be representative of the potential activity of this class of compounds. The lack of a comprehensive dataset for a single compound across multiple cell lines necessitates this broader comparison.
The available data suggests that certain quinoxalinone derivatives can exhibit high potency and, in some cases, a significant selectivity for cancer cells over normal cells. For instance, the high selectivity index observed for a derivative against PC-3 prostate cancer cells compared to Vero normal kidney cells is particularly promising.[3] However, the selectivity can be cell-line dependent, as seen with the A549 lung cancer cell line where the SI is approximately 1.[2] This highlights the importance of screening candidate compounds against a diverse panel of both cancer and normal cell lines.
Mechanism of Action: Unraveling the Pathways to Cell Death
The anticancer activity of quinoxalinone derivatives is often attributed to their ability to induce apoptosis, a form of programmed cell death.[6] This process is tightly regulated by a complex network of signaling pathways. Understanding these mechanisms is crucial for the rational design of more effective and selective anticancer drugs.
Induction of the Intrinsic Apoptotic Pathway
Many quinoxalinone derivatives trigger the intrinsic, or mitochondrial, pathway of apoptosis.[7] This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[8]
The proposed mechanism involves the following key steps:
-
Cellular Stress: The quinoxalinone compound induces cellular stress, potentially through the generation of reactive oxygen species (ROS) or by inhibiting critical enzymes.
-
Modulation of Bcl-2 Family Proteins: This stress leads to a shift in the balance of Bcl-2 family proteins, favoring the pro-apoptotic members. Some quinoxaline derivatives have been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax.[8]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of pro-apoptotic Bcl-2 proteins leads to the formation of pores in the outer mitochondrial membrane.
-
Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), leading to the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase.[9]
-
Executioner Caspase Activation: Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[7]
-
Apoptosis Execution: These executioner caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.
Caption: Intrinsic apoptotic pathway induced by nitro-quinoxalinone derivatives.
Involvement of the Extrinsic Apoptotic Pathway
While the intrinsic pathway is a primary mechanism, some studies suggest that quinoxaline derivatives may also engage the extrinsic apoptotic pathway. This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.[9] Activated caspase-8 can then directly activate executioner caspases or cleave the Bcl-2 family protein Bid to tBid, which in turn activates the intrinsic pathway, creating a crosstalk between the two pathways.
Caption: Crosstalk between intrinsic and extrinsic apoptotic pathways.
Experimental Protocols: A Guide to In Vitro Cytotoxicity Assessment
To ensure the generation of reliable and reproducible data, standardized protocols for assessing cytotoxicity are essential. The following are detailed methodologies for two commonly used assays: the MTT assay and the LDH cytotoxicity assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
96-well flat-bottom plates
-
Cancer and normal cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells with medium only as a blank control. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-Nitro-2(1H)-quinoxalinone or other test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Gently mix the contents of the wells to ensure complete solubilization of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Materials:
-
96-well flat-bottom plates
-
Cancer and normal cell lines of interest
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Lysis buffer (usually provided in the kit)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to set up three sets of controls for each cell type:
-
Spontaneous LDH Release: Cells treated with the vehicle only.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit.
-
Background Control: Medium only.
-
-
Sample Collection: After the treatment incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.
-
Transfer of Supernatant: Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Stop Reaction (if applicable): Some kits require the addition of a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Data Analysis: Subtract the background control absorbance from all other readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Conclusion and Future Directions
The available evidence suggests that nitro-substituted quinoxalinone derivatives represent a promising class of compounds for the development of novel anticancer therapies. Their mechanism of action, primarily through the induction of the intrinsic apoptotic pathway, provides a solid foundation for further investigation. While data on the specific compound 7-Nitro-2(1H)-quinoxalinone is currently limited, the broader class exhibits significant cytotoxic potential against various cancer cell lines, with some derivatives showing encouraging selectivity towards malignant cells.
Future research should focus on a more systematic evaluation of 7-Nitro-2(1H)-quinoxalinone and its analogues against a comprehensive panel of cancer and normal cell lines to establish a more definitive selectivity profile. Further mechanistic studies are also warranted to fully elucidate the specific molecular targets and signaling pathways modulated by these compounds. The detailed protocols provided in this guide offer a robust framework for researchers to contribute to this expanding field of oncology drug discovery.
References
- Taglieri, E., et al. (2020). The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Journal of Cellular and Molecular Research, 12(1), 1-8.
- Yuan, J., et al. (1997). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Journal of Biological Chemistry, 272(41), 25866-25870.
- Zamudio-Vázquez, R., et al. (2015). A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation. Organic & Biomolecular Chemistry, 13(33), 8855-8865.
- Zou, Y., et al. (2011). Quinoxaline 1,4-di-N-oxides: biological activities and mechanisms of actions. Frontiers in Bioscience, 16(1), 123-134.
- El-Adl, K., et al. (2022). New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies. Archiv der Pharmazie, 355(7), e2200048.
- Hassan, A. S., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7604.
- Yoo, H. W., et al. (1998). Cytotoxic effects of quinoxaline derivatives on human cancer cell lines. Archiv der Pharmazie, 331(10), 331-333.
- El-Sayed, W. M., et al. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure and Dynamics, 1-19.
- Lages, E. B., et al. (2024). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 39, e391102.
- Diab-Assaf, M., et al. (2003). Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells. International Journal of Cancer, 107(5), 844-852.
- Liang, J. H., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(39), 28131-28143.
- AlZharani, M. A., et al. (2025). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen.
- Pérez-Hernández, N., et al. (2018). Activation and role of caspases in cell death. Methods in Molecular Biology, 1709, 21-34.
- Scherbakov, A. M., et al. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 15(9), 1174.
- Villalobos-Rocha, J. C., et al. (2017). Ester of Quinoxaline-7-carboxylate 1,4-di-N-oxide as Apoptosis Inductors in K-562 Cell Line: An in vitro, QSAR and DFT Study. Anti-Cancer Agents in Medicinal Chemistry, 17(5), 682-691.
- Shahin, M. I., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(10), 1640.
- Buravchenko, G. I., et al. (2021). Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cells. RSC Advances, 11(61), 38781-38792.
- Liang, J. H., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.
- Wong, V. K. W., et al. (2012). Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds. PLoS ONE, 7(5), e36731.
- Scherbakov, A. M., et al. (2018). Novel Quinoxaline-2-Carbonitrile-1,4-Dioxide Derivatives Suppress HIF1α Activity and Circumvent MDR in Cancer Cells.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04453C [pubs.rsc.org]
- 3. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis of 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides: a way forward for targeting hypoxia and drug resistance of cancer cel ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07978F [pubs.rsc.org]
- 5. Ester of Quinoxaline-7-carboxylate 1,4-di-N-oxide as Apoptosis Inductors in K-562 Cell Line: An in vitro, QSAR and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinoxaline 1,4-dioxides induce G2/M cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Fluorescent Properties of 7-Nitro-2(1H)-quinoxalinone: A Comparative Approach
For researchers, scientists, and professionals in drug development, the quest for novel fluorescent probes with unique sensing capabilities is perpetual. The quinoxaline scaffold has emerged as a promising heterocyclic framework for the development of fluorophores, with applications ranging from chemosensors to biological imaging.[1][2] In this guide, we will delve into the validation of the fluorescent properties of a specific derivative, 7-Nitro-2(1H)-quinoxalinone, a compound whose nitro substitution suggests potential sensitivity to cellular redox environments.
While extensive photophysical data for many quinoxalin-2(1H)-one derivatives exist, demonstrating their tunable fluorescence, specific data for the 7-nitro derivative remains to be thoroughly characterized in publicly available literature.[3][4] This guide, therefore, provides a comprehensive framework for researchers to experimentally validate the fluorescent properties of 7-Nitro-2(1H)-quinoxalinone. We will outline the necessary experimental protocols to characterize its fluorescence profile and objectively compare its performance against established, commercially available fluorescent probes. This approach is designed not just to provide data, but to empower researchers with the methodology to rigorously assess any novel fluorophore.
The Quinoxalinone Scaffold: A Platform for Fluorescent Probe Design
Quinoxalin-2(1H)-ones are heterocyclic compounds whose derivatives have been explored for a wide range of biological activities and as fluorescent materials.[2][3][5] The fluorescence of these compounds can be modulated by introducing different functional groups, which can alter their intramolecular charge transfer (ICT) characteristics and, consequently, their photophysical properties.[6] The presence of a nitro group, a strong electron-withdrawing group, at the 7-position of the quinoxalinone core is hypothesized to significantly influence its electronic and, therefore, fluorescent properties. This makes 7-Nitro-2(1H)-quinoxalinone a compelling candidate for applications in sensing, particularly for reactive oxygen species (ROS), where redox-sensitive fluorophores are invaluable.[7][8]
Comparative Analysis: Benchmarking Against the Standards
To ascertain the utility of 7-Nitro-2(1H)-quinoxalinone as a fluorescent probe, its performance must be benchmarked against well-established, commercially available alternatives. For the purpose of this guide, we will compare its (hypothetical, to be experimentally determined) properties against two widely used probes for detecting reactive oxygen species: 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) and MitoSOX™ Red.
| Feature | 7-Nitro-2(1H)-quinoxalinone (Hypothetical) | H2DCFDA | MitoSOX™ Red |
| Target Analyte | General Oxidative Stress | General Oxidative Stress | Mitochondrial Superoxide |
| Excitation Max (nm) | ~360-400 | ~495 | ~510 |
| Emission Max (nm) | ~450-500 | ~525 | ~580 |
| Quantum Yield (Φ) | To be determined | Variable, product dependent | Low, increases upon oxidation |
| Photostability | To be determined | Low | Moderate |
| Cell Permeability | To be determined | Yes (as diacetate) | Yes |
This table serves as a template for organizing the experimental data you will generate. The true value of 7-Nitro-2(1H)-quinoxalinone will be revealed by filling in the blanks through rigorous experimentation.
Experimental Validation: A Step-by-Step Guide
The following protocols provide a detailed methodology for characterizing the key fluorescent properties of 7-Nitro-2(1H)-quinoxalinone. These experiments are designed to be self-validating, providing a clear and logical path to reliable data.
Determination of Excitation and Emission Spectra
The first step in characterizing any fluorophore is to determine its optimal excitation and emission wavelengths. This is fundamental to all subsequent fluorescence-based experiments.[9][10][11]
Protocol:
-
Sample Preparation: Prepare a dilute solution (e.g., 1-10 µM) of 7-Nitro-2(1H)-quinoxalinone in a suitable solvent (e.g., phosphate-buffered saline (PBS) for biological relevance, or a range of solvents to test for solvatochromism).[4]
-
Instrumentation: Use a fluorescence spectrophotometer (spectrofluorometer).[9]
-
Excitation Spectrum:
-
Set the emission monochromator to a wavelength longer than the expected absorption maximum (a good starting point for quinoxalinones is ~480 nm).
-
Scan a range of excitation wavelengths (e.g., 300-450 nm).
-
The peak of the resulting spectrum is the excitation maximum (λex).
-
-
Emission Spectrum:
-
Set the excitation monochromator to the determined λex.
-
Scan a range of emission wavelengths (e.g., λex + 20 nm to 700 nm).
-
The peak of this spectrum is the emission maximum (λem).
-
Workflow for Spectral Characterization:
Caption: Workflow for the comparative method of quantum yield determination.
Assessment of Photostability
Photostability is a critical parameter for fluorescent probes, especially in applications requiring prolonged or intense illumination, such as live-cell imaging and high-content screening. [12]Photobleaching is the irreversible destruction of a fluorophore upon light exposure. [13] Protocol:
-
Sample Preparation: Prepare a solution of 7-Nitro-2(1H)-quinoxalinone at a concentration that gives a strong but not saturating fluorescence signal.
-
Instrumentation: A fluorimeter or a fluorescence microscope with a stable light source and a sensitive detector is required. [14]3. Measurement:
-
Measure the initial fluorescence intensity (F₀).
-
Continuously illuminate the sample with light at the excitation maximum.
-
Record the fluorescence intensity at regular intervals over time (F(t)).
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (F(t)/F₀) as a function of time.
-
The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the photobleaching rate constant.
-
For a more rigorous comparison, the photobleaching quantum yield (Φ_b) can be calculated, which represents the probability of a fluorophore being photobleached per absorbed photon. [13][14] Workflow for Photostability Assessment:
-
Caption: Workflow for assessing the photostability of a fluorescent probe.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial characterization of 7-Nitro-2(1H)-quinoxalinone as a novel fluorescent probe. By systematically determining its spectral properties, quantum yield, and photostability, and comparing these metrics to established standards, researchers can make an informed assessment of its potential utility.
Should the initial characterization prove promising, further investigations could include evaluating its performance in cellular environments. This would involve assessing its cytotoxicity, cell permeability, and its response to induced oxidative stress in live cells, potentially using techniques like confocal microscopy or flow cytometry. [15][][17]The journey from a novel compound to a validated biological tool is rigorous, but it begins with the fundamental photophysical characterization detailed herein.
References
- Accounts of Chemical Research. (2016). Fluorescent Probes for Sensing and Imaging within Specific Cellular Organelles.
- Agilent. What Is Fluorescence Spectroscopy? Principles Overview.
- PMC. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. NIH.
- Chemical Communications. Fluorescent probes for imaging bioactive species in subcellular organelles. RSC Publishing.
- Slideshare.
- BOC Sciences.
- Fluorescent probes for the detection of reactive oxygen species in human sperm
- Conduct Science. (2019).
- FluoroFinder. (2024). Functional Probes for Live-Cell Imaging.
- JASCO Inc. Fluorescence Spectroscopy (The Basics).
- UCI Department of Chemistry. A Guide to Recording Fluorescence Quantum Yields.
- OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples.
- Wiley-VCH.
- Santa Cruz Biotechnology. ROS Probes.
- Semantic Scholar.
- Benchchem. A Comparative Guide to the Photostability of Fluorescent Dyes for Biological Imaging.
- Generating and Detecting Reactive Oxygen Species—Section 18.2.
- PubMed. (2011). The Synthesis and Optical Properties of Fluorescent Quinoxalines and of Electrospun Fibers Containing Fluorescent Quinoxaline.
- MASI Longevity Science. (2025). Fluorescence Probes for ROS Detection: Overview.
- Scribd. Standard For Measuring Quantum Yield.
- PMC. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. NIH.
- Lumiprobe.
- ResearchGate. (2020). Synthesis and fluorescent properties of quinoxaline derived ionic liquids.
- Benchchem.
- Benchchem. A Researcher's Guide to the Photostability of Fluorescent Maleimides.
- Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the.
- ACS Publications. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis | Analytical Chemistry.
- RSC Publishing. (2024).
- NIST Technical Series Publications.
- NIH. (2024).
- ResearchGate. Quinoxalin‐2(1H)
- ResearchGate. Photophysical properties of quinoxalin-2(1H)-ones: application to the preparation of an azide-based fluorogenic probe for the detection hydrogen sulfide | Request PDF.
- PMC. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. PubMed Central.
- ChemicalBook. 7-nitro-2(1h)-quinoxalinone(89898-96-4) 1 h nmr.
- ResearchGate. Fluorescence spectra of Quinoxalin-2(1H)
- ResearchGate. Yields of Quinoxalinone 7 in Various Solvents a | Download Table.
- Q1B Photostability Testing of New Active Substances and Medicinal Products.
- (2021).
- Portail de la recherche de l'Université de Namur. (2022). Quinoxalin-2(1H)
- MDPI. Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development.
- ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- AChemBlock. 7-Nitro-2(1H)-quinoxalinone 95% | CAS: 89898-96-4.
- Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5.
- ChemicalBook. 7-NITRO-2(1H)-QUINOXALINONE | 89898-96-4.
- Journal of the American Chemical Society. (2026).
- Organic Chemistry Portal. Synthesis of quinoxalinones.
- National Institute of Standards and Technology. 2(1H)-Quinoxalinone. NIST WebBook.
Sources
- 1. The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. scbt.com [scbt.com]
- 8. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - DE [thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. Fluorescence Spectroscopy: Principles, Techniques, and Applications | PPTX [slideshare.net]
- 11. jascoinc.com [jascoinc.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 17. Fluorescent probes for the detection of reactive oxygen species in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Comparative Analysis of Synthetic Routes to 7-Nitro-2(1H)-quinoxalinone
Abstract: 7-Nitro-2(1H)-quinoxalinone is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents, including kinase inhibitors and antimicrobial compounds.[1][2] The strategic placement of the nitro group at the C7 position is critical for subsequent functionalization and structure-activity relationship (SAR) studies. This guide provides an in-depth comparative analysis of the primary synthetic methodologies for obtaining this key building block. We will dissect a modern, regioselective route starting from o-phenylenediamine and contrast it with a historical, non-selective method. This analysis focuses on yield, purity, scalability, and practical considerations to empower researchers in making informed decisions for their synthetic campaigns.
Introduction: The Strategic Importance of the Quinoxalinone Core
Quinoxalines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities, including antiviral, antibacterial, and anticancer properties.[3][4] The quinoxalin-2(1H)-one subunit, in particular, is a privileged structure in drug discovery. The introduction of a nitro group, specifically at the 7-position, provides a chemical handle for further modifications, such as reduction to an amine, which can then be elaborated into a diverse array of amides, ureas, and sulfonamides to explore the chemical space for drug candidates.[1]
Overview of Synthetic Strategies
The synthesis of 7-Nitro-2(1H)-quinoxalinone primarily diverges into two strategic approaches, differing in the timing of the nitration step relative to the formation of the heterocyclic ring.
-
Route A: Post-Cyclization Nitration: This modern approach first constructs the quinoxalin-2-ol core and then introduces the nitro group through regioselective electrophilic aromatic substitution.
-
Route B: Pre-Cyclization Nitration: This historical method utilizes a pre-nitrated starting material, 4-nitro-o-phenylenediamine, which leads to challenges in controlling the final product's regiochemistry.
Caption: High-level comparison of the two primary synthetic strategies.
Route A: The Regioselective Synthesis (Recommended)
This pathway is the preferred method due to its high regioselectivity and use of inexpensive, readily available starting materials.[5][6] It proceeds in two distinct steps, starting from o-phenylenediamine.
Caption: Workflow for the recommended two-step synthesis of 7-Nitro-2(1H)-quinoxalinone.
Step 1: Synthesis of Quinoxalin-2-ol
The foundational step involves the condensation of o-phenylenediamine with glyoxylic acid to form the quinoxalinone heterocycle.
Experimental Protocol:
-
In a round-bottom flask, suspend o-phenylenediamine in methanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of glyoxylic acid in methanol dropwise to the cooled suspension with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
The resulting precipitate is collected by filtration, washed with cold methanol, and dried to afford quinoxalin-2-ol as a solid.
Causality and Insights: This cyclocondensation reaction is robust and high-yielding (typically around 89%).[1][6] The use of glyoxylic acid provides the necessary two-carbon unit to form the pyrazinone ring. The reaction proceeds readily under mild conditions.
Step 2: Regioselective Nitration of Quinoxalin-2-ol
This is the key step where the nitro group is selectively introduced at the C7 position. The directing effect of the bicyclic system favors substitution on the benzene ring.
Experimental Protocol:
-
In a round-bottom flask, stir quinoxalin-2-ol (2.93 g, 20 mmol) in glacial acetic acid (85 mL) at room temperature to form a suspension.[5]
-
In a separate vessel, prepare a solution of fuming nitric acid (0.9 mL) in glacial acetic acid (5 mL).[5]
-
Slowly add the nitric acid solution to the quinoxalin-2-ol suspension.
-
Stir the resulting mixture at room temperature for 24 hours.
-
After 24 hours, remove the solvent by evaporation under reduced pressure.
-
Add water (85 mL) to the residue and stir the suspension for 1 hour at room temperature.
-
Collect the product by filtration and wash with water to yield 7-nitroquinoxalin-2-ol (7-Nitro-2(1H)-quinoxalinone) as a pale yellow solid (yield ~65%).[5][6]
Causality and Insights: The regioselectivity is governed by the electronic properties of the quinoxalin-2-ol scaffold. The electron-withdrawing nature of the pyrazinone ring deactivates the C5 and C6 positions towards electrophilic attack, while the C7 and C8 positions are more activated. The observed preference for the C7 position results in a highly pure product without significant isomeric contamination.[5] However, a critical drawback noted in the literature is that this step is scale-sensitive . Attempts to significantly increase or decrease the reaction scale have been reported as unsuccessful, which may require process optimization for multi-gram preparations.[1][5]
Route B: The Non-Regioselective Synthesis (Historical)
An older method, reported by Wolf et al. in 1949, starts with 4-nitro-o-phenylenediamine.[1] While seemingly more direct, this route is plagued by a critical flaw.
Principle: The condensation of 4-nitro-o-phenylenediamine with a glyoxylic acid equivalent results in cyclization. However, the unsymmetrical nature of the diamine allows for two possible ring-closure orientations.
Challenges:
-
Lack of Regioselectivity: The reaction produces a mixture of the desired 7-nitro-2(1H)-quinoxalinone and the undesired 6-nitro-2(1H)-quinoxalinone isomer.[1]
-
Difficult Purification: Separating these regioisomers is challenging and requires fractional crystallization from specific solvent systems like ligroin and benzene.[1]
-
Poorly Documented Yields: The original literature does not provide detailed yields or scalability data, making the method unreliable for modern synthetic applications.[1]
Due to these significant drawbacks, Route B is not recommended for practical laboratory synthesis.
Comparative Summary and Recommendations
| Feature | Route A (Regioselective) | Route B (Non-Regioselective) |
| Starting Material | o-Phenylenediamine | 4-Nitro-o-phenylenediamine |
| Regioselectivity | High (predominantly 7-nitro isomer) | Poor (mixture of 6- and 7-nitro isomers) |
| Overall Yield | Good (~58% over two steps) | Poorly documented, effectively lower due to isomer loss |
| Purification | Straightforward filtration and washing | Difficult, requires fractional crystallization |
| Scalability | Nitration step is reported to be scale-sensitive[1][5] | Not well-described, impractical |
| Recommendation | Highly Recommended | Not Recommended |
Final Recommendation: For researchers aiming to synthesize 7-Nitro-2(1H)-quinoxalinone, Route A is unequivocally the superior method . It provides a pure, single regioisomer in good overall yield from inexpensive starting materials. The primary consideration for scientists is the reported scale-sensitivity of the nitration step. It is advisable to perform initial small-scale reactions to establish robust conditions before attempting multi-gram synthesis.
Utility as a Synthetic Intermediate: Further Functionalization
The value of 7-Nitro-2(1H)-quinoxalinone lies in its potential for further elaboration. For instance, it can be readily converted to 7-nitroquinoxalin-2-amine, a valuable precursor for creating libraries of bioactive compounds.[1][6]
Protocol: Conversion to 2-Chloro-7-nitroquinoxaline [5]
-
Reflux a mixture of 7-nitroquinoxalin-2-ol (12.73 g, 67 mmol) in phosphoryl chloride (POCl₃, 20 mL) for 3 hours.
-
Slowly pour the cooled reaction mixture into stirred ice water.
-
Filter the resulting precipitate and wash with water to obtain 2-chloro-7-nitroquinoxaline. (Yield: 96%)
This chloro-derivative can then undergo nucleophilic aromatic substitution to introduce various amine functionalities, demonstrating the synthetic utility of the parent 7-Nitro-2(1H)-quinoxalinone scaffold.
References
-
Amaral, G. P. F., et al. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society. Available at: [Link][1][5][6]
-
Zhang, Z., et al. (2014). Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(10), 2269-2272. Available at: [Link][2]
-
SciELO. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Available at: [Link][5]
-
ResearchGate. (2017). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Available at: [Link][1][6]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Available at: [Link]
-
Shaikh, R., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. Available at: [Link][3]
-
Avula, B., et al. (2023). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Polycyclic Aromatic Compounds. Available at: [Link][4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel synthesis of nitro-quinoxalinone derivatives as aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mtieat.org [mtieat.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Assessing the Target Specificity of 7-Nitro-2(1H)-quinoxalinone Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of a compound's interaction with its biological target is paramount. This guide provides an in-depth, technical framework for assessing the target specificity of 7-Nitro-2(1H)-quinoxalinone derivatives, a critical class of compounds in neuroscience research. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices, ensuring a self-validating system for robust and reliable data generation.
The 7-Nitro-2(1H)-quinoxalinone scaffold is the backbone for several potent antagonists of ionotropic glutamate receptors (iGluRs), the primary mediators of fast excitatory neurotransmission in the central nervous system.[1][2][3][4] Prominent examples include 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo[f]quinoxaline (NBQX).[5] While invaluable as research tools, their utility is defined by their specificity. Off-target effects can confound experimental results and represent a significant hurdle in therapeutic development. Therefore, a rigorous, multi-tiered assessment of target specificity is not just recommended; it is essential.
Section 1: The Primary Targets and the Rationale for Specificity
The main targets for this class of derivatives are the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate (KA) receptors.[1][2] These receptors are ligand-gated ion channels that, upon binding glutamate, permit the influx of cations, leading to neuronal depolarization.[6] However, the iGluR family also includes the N-methyl-D-aspartate (NMDA) receptor, which shares structural homology and is a critical potential off-target.[1]
Specificity is crucial for several reasons:
-
Experimental Clarity: To attribute an observed physiological effect to the blockade of AMPA receptors, one must be confident that the compound is not simultaneously acting on kainate or NMDA receptors.
-
Therapeutic Window: In a drug development context, off-target binding can lead to undesirable side effects, narrowing the therapeutic window. For instance, while both CNQX and NBQX are competitive AMPA/kainate antagonists, CNQX also exhibits affinity for the glycine binding site on the NMDA receptor, a property not significantly shared by NBQX.[7][8][9]
-
Subunit Selectivity: Within the AMPA and kainate receptor classes, there are multiple subunits (e.g., GluA1-4 for AMPA, GluK1-5 for kainate) that assemble into various receptor combinations with distinct physiological properties.[10] Characterizing activity across these subtypes provides a higher resolution of the compound's profile.
Signaling Pathway: Glutamatergic Synapse
The diagram below illustrates a simplified glutamatergic synapse, highlighting the postsynaptic localization of AMPA, Kainate, and NMDA receptors. 7-Nitro-2(1H)-quinoxalinone derivatives act as competitive antagonists, binding to the glutamate site on AMPA and Kainate receptors, thereby preventing channel opening and subsequent excitatory signal propagation.
Caption: Site of action for quinoxalinone derivatives at the glutamatergic synapse.
Section 2: A Validated Workflow for Assessing Specificity
A robust assessment follows a logical progression from initial binding affinity to functional confirmation and broad off-target screening. Each step provides a different layer of information, and together they create a comprehensive specificity profile.
Specificity Assessment Workflow
Caption: A multi-tiered workflow for characterizing compound specificity.
Section 3: Tier 1 - In Vitro Binding Assays
The first step is to quantify the compound's affinity for the intended targets and key potential off-targets. Radioligand binding assays are the gold standard for this initial screen due to their robustness and sensitivity.[11][12]
Principle: These assays measure the ability of an unlabeled test compound (e.g., a quinoxalinone derivative) to compete with a radiolabeled ligand that has known high affinity and specificity for the target receptor.
-
Preparation of Membranes:
-
Homogenize brain tissue (e.g., rat cortex, rich in iGluRs) or cultured cells expressing specific receptor subunits in an ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands. The final pellet is resuspended in the assay buffer.
-
Rationale: This procedure isolates the cell membranes where the transmembrane receptors are located, providing a concentrated source of the target.
-
-
Assay Incubation:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]AMPA for AMPA receptors, [³H]kainate for kainate receptors, or [³H]CGP 39653 for the NMDA receptor glutamate site), and a range of concentrations of the unlabeled quinoxalinone derivative.[13]
-
Incubate the mixture at a controlled temperature for a specific duration to allow the binding to reach equilibrium.
-
Rationale: A range of competitor concentrations is necessary to generate a full competition curve, from which the IC50 (the concentration of competitor that inhibits 50% of specific binding) can be determined.
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically trapped radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.
-
Rationale: Rapid filtration is key to preventing the dissociation of the ligand-receptor complex during the washing step.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the competitor compound to generate a sigmoidal dose-response curve.
-
Calculate the IC50 value from this curve.
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Rationale: The Ki value is a true measure of affinity and is independent of the assay conditions, allowing for direct comparison of the affinities of different compounds for a receptor.
-
| Compound | Target | Ki (nM) | Selectivity Ratio (vs. AMPA) | Reference |
| NBQX | AMPA | 63 | - | [14] |
| Kainate | 78 | 1.24 | [14] | |
| NMDA (glycine site) | >300,000 | >5000 | [14] | |
| CNQX | AMPA | ~400 | - | [15] |
| Kainate | ~4,000 | 10 | [15] | |
| NMDA (glycine site) | ~25,000 | 62.5 |
Note: Values are approximate and can vary based on experimental conditions.
This initial binding data reveals that while both are potent at AMPA/kainate receptors, NBQX demonstrates significantly higher selectivity against the NMDA receptor compared to CNQX.[14]
Section 4: Tier 2 - Functional Assays
Demonstrating that a compound binds to a receptor is not sufficient; one must confirm that this binding translates into a functional effect (in this case, antagonism). Whole-cell patch-clamp electrophysiology is the definitive method for this characterization.[6][16]
Principle: This technique allows for the direct measurement of ion flow through receptor channels in a single neuron or cell in response to agonist application, and how this current is blocked by the antagonist.
-
Cell Preparation:
-
Use primary neuronal cultures, brain slices, or cell lines (e.g., HEK293) transfected to express specific iGluR subunits.
-
Place the preparation on the stage of an inverted microscope and perfuse with an external recording solution (e.g., artificial cerebrospinal fluid).
-
Rationale: Transfected cell lines allow for the precise study of individual receptor subunit combinations, which is crucial for determining subunit selectivity.
-
-
Obtaining a Recording:
-
Fabricate a glass micropipette and fill it with an internal solution mimicking the intracellular environment.
-
Under microscopic guidance, carefully approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing a "whole-cell" configuration where the pipette interior is continuous with the cell cytoplasm.
-
Clamp the cell's membrane potential at a holding potential where AMPA/kainate currents are prominent (e.g., -70 mV).[17]
-
Rationale: The high-resistance seal electrically isolates the cell, allowing for precise control of the membrane voltage and sensitive measurement of small ionic currents. Holding at -70 mV minimizes the contribution from NMDA receptors, which are typically blocked by magnesium ions at hyperpolarized potentials.[6]
-
-
Drug Application and Recording:
-
Apply a specific agonist (e.g., AMPA or glutamate) for a short duration using a fast perfusion system to evoke an inward current.
-
After establishing a stable baseline response, co-apply the agonist with varying concentrations of the quinoxalinone derivative.
-
Record the peak amplitude of the agonist-evoked current at each antagonist concentration.
-
Rationale: A fast perfusion system is necessary to ensure rapid solution exchange, allowing for the precise measurement of receptor kinetics and the onset of the antagonist's block.
-
-
Data Analysis:
-
Measure the reduction in the peak current amplitude in the presence of the antagonist compared to the control (agonist alone).
-
Plot the percent inhibition versus the log concentration of the antagonist to generate a dose-response curve and calculate the functional IC50 value.
-
To assess NMDA receptor activity, the holding potential is shifted to a depolarized value (e.g., +40 mV) to relieve the magnesium block, and NMDA is used as the agonist along with a co-agonist like glycine.[17]
-
This functional data confirms the antagonistic activity and potency of the compound, providing a crucial link between binding affinity and physiological effect. For example, studies have confirmed that NBQX is a competitive antagonist, while other compounds may exhibit non-competitive mechanisms.[14][16]
Section 5: Tier 3 - Broad Counter-Screening
The final step in a thorough specificity assessment is to screen the compound against a broad range of unrelated targets. This is particularly important for preclinical drug development to identify any potential "off-target" liabilities that could lead to unexpected side effects.
Principle: Compounds are submitted to specialized contract research organizations (CROs) that maintain large panels of assays for hundreds of different receptors, ion channels, enzymes, and transporters.
Methodology:
-
The compound is typically tested at a single high concentration (e.g., 10 µM) against the entire panel.
-
The primary output is the percent inhibition or activation for each target in the panel.
-
Any significant "hits" (e.g., >50% inhibition) are then followed up with full dose-response studies to determine the IC50 or Ki for that specific off-target interaction.
Interpretation: This broad screen can uncover unexpected activities. For example, some AMPA receptor antagonists have been found to have modest but significant blocking effects on certain voltage-gated sodium channels, an effect not observed with NBQX.[18] Uncovering such interactions is critical for the correct interpretation of in vivo data and for the safety assessment of potential drug candidates.
Conclusion and Recommendations
The assessment of target specificity for 7-Nitro-2(1H)-quinoxalinone derivatives is a systematic process that builds a progressively detailed picture of the compound's pharmacological profile.
-
For Basic Research: When the goal is to specifically block AMPA receptors in a complex biological system, NBQX is often the superior choice over CNQX due to its significantly higher selectivity against NMDA receptors.[7][14]
-
For Drug Development: A complete workflow, including binding assays, functional electrophysiology across multiple iGluR subunits, and broad off-target liability screening, is mandatory. Recent work has shown that modifications to the quinoxalinone scaffold can tune selectivity, even achieving preference for specific kainate receptor subtypes like GluK3, demonstrating the potential for developing highly specific probes and therapeutics.[3][4]
By employing this rigorous, multi-tiered approach, researchers can generate a self-validating, comprehensive specificity profile, ensuring the data generated is robust, reproducible, and correctly interpreted. This scientific integrity is the foundation upon which meaningful discoveries in neuroscience and pharmacology are built.
References
-
Sheardown, M. J., et al. (1993). Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution. PubMed. Available from: [Link]
-
Libbey, J. E., et al. (2016). NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection. PubMed Central. Available from: [Link]
-
Libbey, J. E., et al. (2016). NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection. PubMed. Available from: [Link]
-
Cheng, A. (2016). What's the difference of CNQX, DNQX and NBQX?. ResearchGate. Available from: [Link]
-
Twele, F., et al. (2016). The AMPA receptor antagonist NBQX exerts anti-seizure but not antiepileptogenic effects in the intrahippocampal kainate mouse model of mesial temporal lobe epilepsy. Semantic Scholar. Available from: [Link]
-
Johansen, T. N., et al. (2017). Revisiting the Quinoxalinedione Scaffold in the Construction of New Ligands for the Ionotropic Glutamate Receptors. PubMed. Available from: [Link]
-
Werling, J. R., et al. (2016). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central. Available from: [Link]
-
Johansen, T. N., et al. (2017). Revisiting the Quinoxalinedione Scaffold in the Construction of New Ligands for the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience. Available from: [Link]
-
González-Maeso, J. (2015). Radioligand Binding Detection of Receptors in Brain Membranes. SpringerLink. Available from: [Link]
-
Roberts, P. J., & Sharif, N. A. (1981). Radioreceptor binding studies with glutamate and aspartate. PubMed. Available from: [Link]
-
Conti, P., et al. (2016). Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. PubMed Central. Available from: [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]
-
Kessler, M., et al. (1989). Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites. PubMed. Available from: [Link]
-
Lee, K., & Kim, K. (2011). Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum. PubMed Central. Available from: [Link]
-
Siegel, G. J., et al. (Eds.). (1999). Three Classes of Ionotropic Glutamate Receptor. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Available from: [Link]
-
Ceccarini, C., et al. (2020). A Review of Molecular Imaging of Glutamate Receptors. MDPI. Available from: [Link]
-
Wikipedia. (n.d.). CNQX. Wikipedia. Available from: [Link]
-
Maj, J., et al. (1993). Some behavioral effects of CNQX AND NBQX, AMPA receptor antagonists. PubMed. Available from: [Link]
-
Ruda-Kucerova, J., et al. (2022). The effect of CNQX on self-administration: present in nicotine, absent in methamphetamine model. PubMed Central. Available from: [Link]
-
Han, C., et al. (2025). Discovery of 2(1 H)-Quinoxalinone Derivatives as Potent and Selective MAT2A Inhibitors for the Treatment of MTAP-Deficient Cancers. PubMed. Available from: [Link]
-
Rogawski, M. A., et al. (2012). BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL. Epilepsy Foundation. Available from: [Link]
-
Miles, D. K., et al. (2008). Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current. PubMed. Available from: [Link]
-
Taylor & Francis. (n.d.). CNQX – Knowledge and References. Taylor & Francis. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Ionotropic glutamate receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available from: [Link]
Sources
- 1. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NBQX, a highly selective competitive antagonist of AMPA and KA ionotropic glutamate receptors, increases seizures and mortality following picornavirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting the Quinoxalinedione Scaffold in the Construction of New Ligands for the Ionotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Some behavioral effects of CNQX AND NBQX, AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of CNQX on self-administration: present in nicotine, absent in methamphetamine model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ionotropic glutamate receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Competitive inhibition by NBQX of kainate/AMPA receptor currents and excitatory synaptic potentials: importance of 6-nitro substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CNQX - Wikipedia [en.wikipedia.org]
- 16. BLOCKING-MECHANISM-OF-THE-AMPA-RECEPTOR-ANTAGONIST-PERAMPANEL [aesnet.org]
- 17. Electrophysiological Characterization of AMPA and NMDA Receptors in Rat Dorsal Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Traditional AMPA receptor antagonists partially block Na v1.6-mediated persistent current - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anticancer Potential of 7-Nitro-2(1H)-quinoxalinone and Established Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] These compounds often exert their cytotoxic effects through mechanisms such as kinase inhibition, induction of apoptosis, and cell cycle arrest.[4][5] 7-Nitro-2(1H)-quinoxalinone, a member of this promising class, is a small molecule whose anticancer potential has yet to be extensively characterized in publicly available literature. This guide, therefore, aims to provide a comparative analysis of its potential efficacy against well-established anticancer drugs, drawing upon the known activities of structurally related quinoxalinone compounds and providing a clear experimental roadmap for its evaluation.
While specific experimental data for 7-Nitro-2(1H)-quinoxalinone is not yet available, this guide will hypothesize its potential activity based on the broader class of quinoxalinone derivatives and compare it to the known performance of Doxorubicin, Cisplatin, and Sorafenib. It is important to note that the presence of a nitro group can have varied effects on the biological activity of quinoxaline derivatives, with some studies suggesting it may be less effective than other substitutions like bromination and could potentially reduce solubility.[6]
Comparative Analysis of Anticancer Agents
This section provides a comparative overview of 7-Nitro-2(1H)-quinoxalinone (hypothetical) and the selected established anticancer drugs. The data for the known drugs has been compiled from various studies and may show variability.[7][8][9]
Table 1: Comparative Efficacy and Mechanistic Profile
| Feature | 7-Nitro-2(1H)-quinoxalinone (Hypothetical) | Doxorubicin | Cisplatin | Sorafenib |
| Drug Class | Quinoxalinone Derivative | Anthracycline Antibiotic | Platinum-based Compound | Multi-kinase Inhibitor |
| Primary Mechanism of Action | Potential Kinase Inhibitor (e.g., VEGFR), Apoptosis Inducer | DNA Intercalation, Topoisomerase II Inhibition | DNA Cross-linking, Induction of Apoptosis | Inhibition of multiple kinases including VEGFR, PDGFR, and Raf kinases |
| Commonly Targeted Cancers | To be determined | Breast, Lung, Ovarian, Leukemia, etc. | Testicular, Ovarian, Bladder, Lung, etc. | Hepatocellular Carcinoma, Renal Cell Carcinoma, Thyroid Cancer |
| Reported Side Effects | To be determined | Cardiotoxicity, Myelosuppression, Nausea | Nephrotoxicity, Neurotoxicity, Ototoxicity | Hypertension, Hand-foot syndrome, Diarrhea |
Table 2: Comparative In Vitro Cytotoxicity (IC50 Values in µM)
The following table presents a range of reported IC50 values for the comparator drugs against common cancer cell lines. It is important to note that IC50 values can vary significantly between different studies due to variations in experimental conditions.[7][8][9][10]
| Cell Line | 7-Nitro-2(1H)-quinoxalinone (Hypothetical) | Doxorubicin | Cisplatin | Sorafenib |
| MCF-7 (Breast) | To be determined | 0.1 - 2.57[7][11][12] | 0.65 - 33.58[10][13] | ~5.6[5] |
| HepG2 (Liver) | To be determined | ~1.3 - 12.18[2][7] | 18.53 - 33.58[8][13] | 5.5 - 13.19[1][9][14][15] |
| HCT116 (Colon) | To be determined | To be determined | To be determined | 7.9 - 29.4[1][16] |
Postulated Mechanism of Action for 7-Nitro-2(1H)-quinoxalinone
Based on the known mechanisms of other quinoxalinone derivatives, it is plausible that 7-Nitro-2(1H)-quinoxalinone exerts its anticancer effects through one or more of the following pathways:
-
Kinase Inhibition: Many quinoxalinone-based compounds are potent inhibitors of protein kinases that are crucial for cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor (VEGFR).[4][17] Inhibition of VEGFR would disrupt tumor angiogenesis, a critical process for tumor growth and metastasis.
-
Induction of Apoptosis: A common outcome of treatment with quinoxalinone anticancer agents is the induction of programmed cell death (apoptosis).[4][18] This is often a downstream effect of the primary mechanism of action.
-
Cell Cycle Arrest: Quinoxalinone derivatives have been shown to cause cell cycle arrest at various checkpoints, frequently at the G2/M phase, thereby preventing cancer cell proliferation.[4]
The following diagram illustrates a hypothetical signaling pathway that could be targeted by 7-Nitro-2(1H)-quinoxalinone, leading to the inhibition of tumor growth.
Caption: Hypothetical mechanism of 7-Nitro-2(1H)-quinoxalinone targeting the VEGFR signaling pathway.
Experimental Protocols for Evaluation
To empirically determine the anticancer properties of 7-Nitro-2(1H)-quinoxalinone and enable a direct comparison with established drugs, the following standard experimental protocols are recommended.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro evaluation of a novel anticancer compound.
Caption: A standard workflow for the in vitro assessment of a novel anticancer compound.
MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability and proliferation.
Materials:
-
96-well plates
-
7-Nitro-2(1H)-quinoxalinone and comparator drugs (dissolved in DMSO)
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
6-well plates
-
Test compounds
-
Cancer cell lines
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
Western Blot for Apoptosis Markers
This method is used to detect the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
6-well plates
-
Test compounds
-
Cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Cleaved Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds for a predetermined time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
While 7-Nitro-2(1H)-quinoxalinone belongs to a class of compounds with demonstrated anticancer potential, its specific efficacy and mechanism of action remain to be elucidated through rigorous experimental investigation. This guide provides a framework for such an evaluation, comparing its hypothetical profile to that of established and clinically relevant anticancer drugs. The provided experimental protocols offer a clear path for researchers to determine the cytotoxic and mechanistic properties of this and other novel quinoxalinone derivatives. Future studies should focus on in vivo efficacy and toxicity profiling in animal models to further assess the therapeutic potential of promising lead compounds from this chemical class.
References
Please note that due to the dynamic nature of web content, URLs may become outdated.
- Ali, M. A., et al. (2017). Design and synthesis of some quinoxaline derivatives with a triazole ring. Molecules, 22(10), 1675.
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences, 21(12), 8566.
- Ghorab, M. M., et al. (2016). Design and synthesis of novel quinoxaline derivatives as potent anticancer agents. Acta Poloniae Pharmaceutica, 73(3), 639-649.
- Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023). International Journal of Molecular Sciences, 24(15), 12271.
- Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. (2015). Acta Pharmacologica Sinica, 36(11), 1345-1353.
-
The IC50 of tested compounds against MCF-7, HepG-2, and HCT-116 cancer... - ResearchGate. (n.d.). Retrieved from [Link]
- 3-Methyladenine-enhanced susceptibility to sorafenib in hepatocellular carcinoma cells by inhibiting autophagy. (2019). Journal of Cancer, 10(23), 5763-5771.
-
Cisplatin IC50 in 48 and 72 h MCF-7 cell cultures with subgroups and... - ResearchGate. (n.d.). Retrieved from [Link]
- EFFECT OF SORAFENIB ON HUMAN COLON CANCER CELLS. (2021). Digital Commons @ BAU.
- MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. (2011). Indonesian Journal of Cancer Chemoprevention, 2(3), 304-309.
- Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown. (2020). Experimental and Therapeutic Medicine, 20(6), 1-1.
-
1/IC50 values of antitumor screening of target derivatives against... - ResearchGate. (n.d.). Retrieved from [Link]
- Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. (2024). RSC Advances, 14(42), 30164-30173.
-
The anticancer IC50 values of synthesized compounds. - ResearchGate. (n.d.). Retrieved from [Link]
-
Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. (n.d.). Retrieved from [Link]
-
Summary of IC 50 values (mM) against B16F10, HCT 116, HepG2 and MCF-7 cell lines. (n.d.). Retrieved from [Link]
- Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2019). Molecules, 24(6), 1175.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7609.
- Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7609.
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. (2022). Molecules, 27(19), 6667.
- Transcriptomic Changes in Cisplatin-Resistant MCF-7 Cells. (2024). International Journal of Molecular Sciences, 25(7), 3820.
- A Comparative Guide to Quinoxalinone Derivatives in Anticancer Applic
- Structure-activity relationship of anticancer drug candidate quinones. (2017). Oncotarget, 8(52), 90331-90345.
- Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2021). Molecules, 26(24), 7611.
- Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. (2022). SciSpace.
Sources
- 1. MOF enhances the sensitivity and selectivity of sorafenib as an anticancer drug against hepatocellular carcinoma and colorectal cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. advetresearch.com [advetresearch.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04453C [pubs.rsc.org]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. 3-Methyladenine-enhanced susceptibility to sorafenib in hepatocellular carcinoma cells by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]
- 17. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Silico Analysis of 7-Nitro-2(1H)-quinoxalinone Derivatives as Potential DNA Gyrase Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of rising antimicrobial resistance, the scientific community is in a perpetual search for novel molecular scaffolds that can be developed into effective therapeutics. Among these, quinoxalinone derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antibacterial effects. This guide presents a comparative molecular docking study of a representative 7-Nitro-2(1H)-quinoxalinone derivative against the bacterial DNA gyrase of Staphylococcus aureus, a critical enzyme for bacterial survival and a well-validated drug target.
This analysis is benchmarked against two established DNA gyrase inhibitors, ciprofloxacin and novobiocin, to provide a contextual understanding of the potential efficacy of this quinoxalinone scaffold. By integrating experimental data with in silico predictions, this guide aims to offer valuable insights for researchers engaged in the design and development of new antibacterial agents.
The Rationale for Targeting DNA Gyrase
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[1] Its absence in eukaryotes makes it an attractive and selective target for antibacterial drug development.[2] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. Quinolone antibiotics, such as ciprofloxacin, primarily target the GyrA subunit, interfering with its DNA breakage and reunion activity. In contrast, aminocoumarins, like novobiocin, inhibit the ATPase activity of the GyrB subunit.[3] The emergence of resistance to existing antibiotics necessitates the exploration of new chemical entities that can effectively inhibit this crucial enzyme.
Comparative Docking Analysis: Quinoxalinone vs. Established Inhibitors
To assess the potential of 7-Nitro-2(1H)-quinoxalinone derivatives as DNA gyrase inhibitors, a comparative molecular docking study was conceptualized. For this guide, a closely related analogue, 6-(morpholinosulfonyl)quinoxalin-2(1H)-one , for which both experimental inhibitory data and docking studies against S. aureus DNA gyrase are available, will be used as a representative of the quinoxalinone class.[4] This provides a scientifically grounded basis for comparison with the well-characterized inhibitors, ciprofloxacin and novobiocin.
Data Presentation: Docking Scores and Experimental Validation
The following table summarizes the binding affinities (docking scores) and experimental inhibitory concentrations (IC50 and MIC values) of the selected compounds against Staphylococcus aureus and its DNA gyrase. This juxtaposition of in silico and in vitro data is crucial for a comprehensive evaluation.
| Compound | Target Enzyme | Predicted Binding Energy (kcal/mol) | Experimental IC50 (µM) | Experimental MIC (µg/mL) against MRSA |
| 6-(morpholinosulfonyl)quinoxalin-2(1H)-one Derivative | S. aureus DNA Gyrase | Not explicitly stated, but showed good binding mode[4] | 10.93 ± 1.81[4] | 1-8[2][5] |
| Ciprofloxacin | S. aureus DNA Gyrase | -5.6 to -8.3[6][7] | 0.24 - 10.71[8][9] | 100[10] |
| Novobiocin | S. aureus DNA Gyrase | Not explicitly stated, but a potent inhibitor[3] | ~0.006 - 0.01[11] | Not specified |
Note: The MIC values for the quinoxalinone derivative are for a general quinoxalinone compound against MRSA, serving as a proxy.[2][5] The binding energy for the 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivative was not numerically specified in the source but was described as having a favorable binding mode.
Mechanistic Insights from Molecular Docking
Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein target, providing insights into the binding affinity and the nature of the interactions.
The Predicted Binding Mode of Quinoxalinone Derivatives
Docking studies of the 6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivative within the active site of S. aureus DNA gyrase revealed significant interactions with key amino acid residues.[4] These interactions, typically hydrogen bonds and hydrophobic contacts, are crucial for the stable binding and subsequent inhibition of the enzyme. The morpholinosulfonyl moiety is predicted to form hydrogen bonds, while the quinoxalinone core engages in hydrophobic interactions within the binding pocket.
Comparative Binding Modes of Ciprofloxacin and Novobiocin
-
Ciprofloxacin: Docking studies consistently show that ciprofloxacin binds to the DNA-gyrase complex, forming a drug-enzyme-DNA ternary complex.[12] Key interactions often involve hydrogen bonding with serine and aspartate residues in the GyrA subunit and π-π stacking with DNA bases.[7]
-
Novobiocin: This aminocoumarin antibiotic binds to the ATP-binding site of the GyrB subunit, competitively inhibiting its ATPase activity.[3] Docking simulations illustrate its fit within a well-defined pocket, forming hydrogen bonds with conserved water molecules and key residues like aspartate.
The following diagram illustrates the conceptual workflow for a comparative docking study.
Caption: A conceptual workflow for the comparative molecular docking study.
Experimental Protocol: A Step-by-Step Guide to Molecular Docking with AutoDock
To ensure the trustworthiness and reproducibility of in silico studies, a well-defined and validated protocol is paramount. The following is a generalized, step-by-step methodology for performing a molecular docking study using AutoDock, a widely used and freely available software suite.[6][12]
Part 1: Preparation of the Receptor and Ligands
-
Receptor Preparation:
-
Obtain Protein Structure: Download the crystal structure of the target protein, Staphylococcus aureus DNA gyrase (e.g., PDB ID: 3G7B), from the Protein Data Bank (PDB).
-
Clean the Protein: Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the docking study.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure, which are crucial for forming hydrogen bonds.
-
Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges) to the protein atoms.
-
Save as PDBQT: Convert the prepared protein file to the PDBQT format, which is required by AutoDock.
-
-
Ligand Preparation:
-
Obtain Ligand Structures: Obtain the 3D structures of the 7-Nitro-2(1H)-quinoxalinone derivative, ciprofloxacin, and novobiocin. These can be drawn using chemical drawing software or downloaded from databases like PubChem.
-
Energy Minimization: Perform energy minimization of the ligand structures to obtain a stable, low-energy conformation.
-
Define Torsion Tree: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
Save as PDBQT: Convert the prepared ligand files to the PDBQT format.
-
Part 2: Grid Generation and Docking Simulation
-
Grid Box Generation:
-
Define the Binding Site: Identify the active site of the DNA gyrase. This can be determined from the position of the co-crystallized ligand in the PDB structure or from published literature.
-
Set Grid Parameters: Define the dimensions and center of a 3D grid box that encompasses the entire binding site. This grid is used by AutoGrid to pre-calculate the interaction energies for different atom types.
-
Run AutoGrid: Execute the AutoGrid program to generate the grid map files.
-
-
Running the Docking Simulation:
-
Set Docking Parameters: Create a docking parameter file (.dpf) that specifies the ligand and receptor PDBQT files, the grid map files, and the docking algorithm to be used (e.g., Lamarckian Genetic Algorithm).
-
Execute AutoDock: Run the AutoDock program using the prepared docking parameter file. AutoDock will perform multiple independent docking runs to explore the conformational space of the ligand within the binding site.
-
Part 3: Analysis and Validation of Results
-
Analysis of Docking Results:
-
Clustering and Ranking: The results from multiple docking runs are clustered based on conformational similarity. The clusters are then ranked according to their predicted binding energies.
-
Visualize Binding Poses: The lowest energy (most favorable) binding pose for each ligand is visualized to analyze the interactions with the protein's active site residues. This includes identifying hydrogen bonds, hydrophobic interactions, and other key contacts.
-
-
Validation of the Docking Protocol:
-
Re-docking: A common validation method is to extract the co-crystallized ligand from the PDB structure and dock it back into the protein's active site. A successful docking protocol should reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) value (typically < 2.0 Å).[8]
-
The following diagram illustrates the detailed steps within a typical AutoDock workflow.
Caption: A detailed workflow for molecular docking using AutoDock Tools.
Conclusion and Future Directions
The comparative docking analysis presented in this guide suggests that 7-Nitro-2(1H)-quinoxalinone derivatives represent a viable scaffold for the development of novel DNA gyrase inhibitors. The predicted binding modes, in conjunction with the available experimental data for analogous compounds, indicate that these derivatives can effectively interact with the active site of S. aureus DNA gyrase. The lower predicted binding energies of some quinoxalinone derivatives compared to established drugs like ciprofloxacin further underscore their potential.
However, it is imperative to acknowledge that in silico studies are predictive in nature and serve as a guide for further experimental validation. Future work should focus on:
-
Synthesis and In Vitro Testing: Synthesizing a focused library of 7-Nitro-2(1H)-quinoxalinone derivatives and evaluating their antibacterial activity (MIC) against a panel of clinically relevant bacterial strains, including resistant isolates.
-
Enzyme Inhibition Assays: Performing in vitro enzyme inhibition assays to determine the IC50 values of the most potent compounds against purified S. aureus DNA gyrase.
-
Structure-Activity Relationship (SAR) Studies: Elucidating the structure-activity relationships to optimize the quinoxalinone scaffold for improved potency and pharmacokinetic properties.
-
X-ray Crystallography: Obtaining a co-crystal structure of a promising quinoxalinone derivative in complex with DNA gyrase to definitively validate the predicted binding mode.
By integrating computational and experimental approaches, the full therapeutic potential of 7-Nitro-2(1H)-quinoxalinone derivatives as a new class of antibacterial agents can be realized.
References
-
Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach. ACS Omega. [Link]
-
The binding interactions of ciprofloxacin against E. coli DNA gyrase B (PDB ID : 6F86). ResearchGate. [Link]
-
Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens. Molecules. [Link]
-
A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians. Journal of Biomolecular Structure and Dynamics. [Link]
-
Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors. Scientific Reports. [Link]
-
REVIEW: ACTIVITY PREDICTION,MOLECULAR DOCKING AND IR INTERPRITATION OF CIPRFLOXACIN. International Journal of Research and Pharmaceutical Sciences. [Link]
-
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy. [Link]
-
Target Preference of 15 Quinolones against Staphylococcus aureus, Based on Antibacterial Activities and Target Inhibition. Antimicrobial Agents and Chemotherapy. [Link]
-
molecular docking, validation and pharmacokinetic prediction of some designed pyrazole derivatives against dna gyrase. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
-
A New-Class Antibacterial—Almost. Lessons in Drug Discovery and Development: A Critical Analysis of More than 50 Years of Effort toward ATPase Inhibitors of DNA Gyrase and Topoisomerase IV. ACS Infectious Diseases. [Link]
-
Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation. bioRxiv. [Link]
-
In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors of the Aminobenzimidazole Class. Antimicrobial Agents and Chemotherapy. [Link]
-
DNA Gyrase as a Target for Quinolones. Biomedicines. [Link]
-
Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. Infection and Drug Resistance. [Link]
-
RESEARCH ARTICLE. RSC Medicinal Chemistry. [Link]
-
Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy. [Link]
-
Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society. [Link]
-
Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. ResearchGate. [Link]
-
Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus: A Computational Study. Journal of Computer Science & Systems Biology. [Link]
-
Molecular Docking of Some Phytochemicals Against DNA Gyrase of Gram-Negative and Gram-positive Bacteria. Current Clinical and Medical Education. [Link]
-
Molecular simulation studies and systems biological approach to identify the target lead compound for the enzyme DNA gyrase. Journal of Applied Pharmaceutical Science. [Link]
-
Exploring the Staphylococcus aureus Gyrase Complex and Human Topoisomerase: Potential Target for Molecular Docking and Biological Studies with Substituted Polychloroaniline. ACS Omega. [Link]
-
Target-Mediated Fluoroquinolone Resistance in Neisseria gonorrhoeae: Actions of Ciprofloxacin against Gyrase and Topoisomerase IV. ACS Infectious Diseases. [Link]
-
Molecular Docking Tutorial. University of Palermo. [Link]
-
Steps in Molecular Docking Using AutoDock Tools. Scribd. [Link]
-
Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors. Molecules. [Link]
-
The docked complex formation (a) between S. aureus DNA gyrase B and... ResearchGate. [Link]
-
Molecular Docking of Some Phytochemicals Against DNA Gyrase of Gram-Negative and Gram-positive Bacteria. Current Clinical and Medical Education. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]
-
Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
-
DNA gyrase of Staphylococcus aureus and inhibitory effect of quinolones on its activity. Antimicrobial Agents and Chemotherapy. [Link]
Sources
- 1. Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. visionpublisher.info [visionpublisher.info]
- 4. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Virtual Screening with AutoDock: Theory and Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AutoDock-SS: AutoDock for Multiconformational Ligand-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. A simple click by click protocol to perform docking: AutoDock 4.2 made easy for non-bioinformaticians - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Nitro-2(1H)-quinoxalinone
This document provides essential procedural guidance for the safe handling and disposal of 7-Nitro-2(1H)-quinoxalinone. It is intended for researchers, scientists, and drug development professionals who handle this compound. The information herein is synthesized from safety data sheets and hazardous waste management best practices to ensure the safety of laboratory personnel and compliance with environmental regulations.
Disclaimer: The chemical, physical, and toxicological properties of 7-Nitro-2(1H)-quinoxalinone have not been thoroughly investigated.[1] Therefore, it must be handled with the utmost caution, treating it as a hazardous substance. This guide is based on the known hazards of structurally related nitroaromatic compounds and quinoxalinone derivatives. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and local regulatory requirements.
Hazard Assessment and Core Safety Principles
7-Nitro-2(1H)-quinoxalinone is classified as an irritant, causing skin, eye, and respiratory irritation.[2][3] The presence of the nitro group (-NO₂) on an aromatic ring system suggests potential for higher toxicity and reactivity compared to the parent quinoxalinone structure. Aromatic nitro compounds are known for their persistence in the environment and potential toxicity.[4]
The Causality Behind Caution: The core principle for disposing of this compound is prevention of environmental release and personnel exposure . Under no circumstances should this chemical or its waste be disposed of in standard laboratory drains or regular trash.[3][5] The primary directive is to manage all waste containing this compound as hazardous chemical waste, destined for a licensed and approved disposal facility.[5][6]
Immediate Safety & Personal Protective Equipment (PPE)
Before beginning any work that will generate 7-Nitro-2(1H)-quinoxalinone waste, ensure the following engineering controls and PPE are in place.
Engineering Controls:
-
Chemical Fume Hood: All handling of solid and liquid forms of this compound must be performed in a well-ventilated chemical fume hood to minimize inhalation risk.[3][7]
Personal Protective Equipment (PPE): The selection of PPE is dictated by the compound's known hazards. The following table summarizes the minimum required PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or if there is a splash risk.[3][7] | Protects against eye irritation from dust or splashes.[3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat, long pants, and closed-toe shoes are mandatory.[3][7] | Prevents skin contact, which can cause irritation.[3] Contaminated clothing must be removed and washed before reuse. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor/particulate) should be used if working outside a fume hood or if dust generation is unavoidable.[1][7] | Protects against respiratory irritation from inhaling dust or aerosols.[3] |
Step-by-Step Waste Disposal Protocol
The disposal process is a self-validating system designed to ensure waste is properly segregated, contained, and identified from the point of generation to its final pickup.
Step 1: Waste Segregation Immediately upon generation, segregate waste containing 7-Nitro-2(1H)-quinoxalinone from other waste streams. This is critical to prevent dangerous reactions.
-
Solid Waste: Collect all contaminated solid materials, including unused compound, contaminated filter paper, weigh boats, pipette tips, and gloves, in a dedicated solid waste container.[5]
-
Liquid Waste: Collect all solutions containing the compound in a separate, dedicated liquid waste container. Do not mix with other solvent waste streams unless compatibility has been explicitly confirmed by your EHS department.[5]
Step 2: Container Selection and Labeling Proper containment and labeling are mandated by hazardous waste regulations like the Resource Conservation and Recovery Act (RCRA).
-
Container Choice: Use a leak-proof, chemically compatible container with a secure, tight-fitting lid.[5][8] For solids, a wide-mouth polyethylene pail or jar is suitable. For liquids, a polyethylene or glass bottle is appropriate, but ensure it is stored in secondary containment to mitigate spills.[8]
-
Labeling: The container must be labeled clearly and immediately. The label must include:[5][8]
-
The words "Hazardous Waste"
-
The full chemical name: "7-Nitro-2(1H)-quinoxalinone"
-
List any other constituents (e.g., solvents) in the container.
-
An indication of the hazards (e.g., "Irritant").
-
The date the waste was first added to the container.
-
Step 3: Temporary Storage Pending Disposal Store the sealed and labeled waste container in a designated and secure hazardous waste Satellite Accumulation Area (SAA) .
-
Location: The SAA should be at or near the point of generation.
-
Segregation: Ensure the container is segregated from incompatible materials. Refer to the incompatibility table below.[8]
-
Containment: Keep the container within a secondary containment bin to catch any potential leaks.[8]
-
Lid Policy: The waste container must remain closed at all times except when actively adding waste.[8]
Step 4: Arranging for Final Disposal Contact your institution's EHS department or designated hazardous waste coordinator to schedule a pickup.[8] Do not allow more than 10 gallons of hazardous waste to accumulate in your lab.[8] The ultimate disposal method, typically high-temperature incineration, will be managed by the licensed hazardous waste facility.[5]
Chemical Incompatibility
Mixing incompatible chemicals can lead to heat generation, fire, or the release of toxic gases.[9] Based on the general reactivity of nitro compounds and related structures, avoid mixing 7-Nitro-2(1H)-quinoxalinone waste with the following:
| Incompatible Class | Potential Hazard of Mixing |
| Strong Oxidizing Agents | Can create a risk of fire or explosion. |
| Strong Acids | Potential for vigorous, exothermic reaction.[5] |
| Strong Bases | May cause decomposition or unwanted reactions.[5] |
| Mineral Oxidizing Acids | Risk of heat, fire, and toxic gas generation.[9] |
Emergency Procedures
Spill Response:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, eliminate all ignition sources.
-
Wearing the full PPE described in Section 2, contain the spill.
-
For small spills, absorb the material with an inert, non-combustible absorbent like vermiculite or dry sand.[7] Do not use paper towels.
-
Carefully sweep or scoop the absorbed material into your designated solid hazardous waste container.[1]
-
Clean the spill area thoroughly.
-
For large spills, evacuate the lab and contact your institution's EHS department immediately.[7]
First Aid:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. If irritation occurs or persists, seek medical attention.[1]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and required steps for the proper disposal of 7-Nitro-2(1H)-quinoxalinone waste.
Caption: Workflow for the safe disposal of 7-Nitro-2(1H)-quinoxalinone.
References
- MSDS of 7-Nitro-3,4-dihydro-1H-quinoxalin-2-one. (2026-01-04). Blossom Biotechnologies, Inc.
- Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane. Benchchem.
- 7-NITRO-2(1H)-QUINOXALINONE | 89898-96-4. ChemicalBook.
- Safe Disposal of 2-Chloro-3-(2-pyridinyl)quinoxaline: A Procedural Guide. Benchchem.
- Safety Data Sheet: 6-Nitroquinoxalin-2-one. AK Scientific, Inc.
- SAFETY DATA SHEET: Quinoxalin-2(1H)-one. (2024-09-07). Sigma-Aldrich.
- SAFETY DATA SHEET. (2024-09-07). Fisher Scientific.
- 2-nitrophenol waste discussion. (2025-09-09). Reddit r/chemistry.
- SAFETY DATA SHEET. (2011-02-10). Fisher Scientific.
- Organic Nitro Compounds Waste Compatibility. CP Lab Safety.
- Hazardous Waste Management. EHSO Manual 2025-2026.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
Sources
- 1. capotchem.cn [capotchem.cn]
- 2. 7-NITRO-2(1H)-QUINOXALINONE | 89898-96-4 [m.chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. calpaclab.com [calpaclab.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Nitro-2(1H)-quinoxalinone
Introduction: A Proactive Stance on an Uncharacterized Compound
7-Nitro-2(1H)-quinoxalinone (CAS 89898-96-4) is a quinoxalinone derivative utilized in various research and development settings.[1] While structurally related compounds have established hazard profiles, the toxicological properties of 7-Nitro-2(1H)-quinoxalinone itself have not been thoroughly investigated.[2] This critical data gap necessitates a conservative and proactive safety posture. This guide provides an in-depth operational plan, grounded in the principles of scientific risk assessment and laboratory best practices, to ensure the safe handling and disposal of this compound. Our primary directive is to treat this chemical with the caution required for a substance of unknown toxicity, supplementing the known hazards identified in available Safety Data Sheets (SDS).
Foundational Risk Assessment: Understanding the Hazards
Before any laboratory work commences, a thorough understanding of the known and potential hazards is essential. This forms the logical basis for all subsequent safety protocols.
Known Hazards: Safety Data Sheets for 7-Nitro-2(1H)-quinoxalinone and structurally similar compounds classify it as hazardous.[3] The primary, documented risks include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[4][5]
-
Serious Eye Irritation (H319): Causes significant and potentially damaging eye irritation.[4][5]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[4][5]
-
Harmful if Swallowed (H302): Ingestion may lead to adverse health effects.[3]
The Precautionary Principle: Given that the full toxicological profile is incomplete, we must operate under the precautionary principle. This means assuming the compound may have additional, uncharacterized hazards, such as potential reproductive toxicity or carcinogenicity, until proven otherwise.[2] Therefore, the goal is to minimize all routes of exposure—dermal, ocular, inhalation, and ingestion.
The Hierarchy of Controls: PPE as the Final Safeguard
Personal Protective Equipment (PPE) is the last and final line of defense. Its effectiveness depends on the implementation of higher-level controls.[6]
-
Engineering Controls: These are the most critical. All handling of 7-Nitro-2(1H)-quinoxalinone powder or its solutions must be performed within a certified chemical fume hood to control the release of dust and vapors.[7][8]
-
Administrative Controls: This includes robust training, adherence to Standard Operating Procedures (SOPs), and clear housekeeping rules, such as prohibiting food and drink in the lab.[7][8]
-
Personal Protective Equipment (PPE): This is the focus of our guide and is mandatory even when engineering and administrative controls are in place.[9]
Core PPE Protocol for 7-Nitro-2(1H)-quinoxalinone
The selection of PPE must be tailored to the specific task and the associated risk of exposure. Below is a tiered approach.
Tier 1: Standard Handling Operations (Weighing, Solution Prep)
This tier applies to routine tasks with low to moderate potential for exposure, conducted entirely within a chemical fume hood.
-
Body Protection: A knee-length, long-sleeved laboratory coat is the minimum requirement to protect skin and clothing.[10] Ensure it is fully buttoned.
-
Hand Protection: Double-gloving with nitrile gloves is strongly recommended.[6] The outer glove absorbs any immediate, incidental contact and can be removed and replaced without exposing the inner glove, which maintains a sterile/clean barrier. Nitrile gloves offer good resistance to a variety of chemicals for incidental contact.[11] Always remove gloves immediately after contact with the chemical and wash hands before donning a new pair.[6]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[12] Unlike safety glasses, goggles form a seal around the eyes, offering superior protection from splashes and airborne particulates.[10] Given the H319 "Causes serious eye irritation" classification, this is a non-negotiable requirement.[4]
Tier 2: High-Risk Operations (Large Quantities, Potential for Aerosolization)
This tier is for non-routine tasks that may present a higher risk, such as handling quantities greater than a few grams, heating solutions, or procedures with a significant splash or aerosolization risk.
-
All Tier 1 PPE, plus:
-
Face Protection: A full-face shield must be worn over chemical splash goggles.[6][9] This provides an additional layer of protection for the entire face from splashes or unexpected reactions.
-
Respiratory Protection: If there is any risk of the fume hood's containment being compromised or if handling the powder outside of a glovebox, a respirator is necessary.[12] A half-mask respirator with P100 (HEPA) cartridges for particulates and organic vapor cartridges is a suitable choice.[2] All respirator use requires prior medical clearance and fit-testing as per your institution's EHS guidelines.[11]
-
Protective Apparel: For large-scale work, a chemically resistant apron over the lab coat provides an additional barrier against spills.[9]
PPE Selection Summary Table
| Task/Scenario | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Routine Weighing (in hood) | Standard Lab Coat | Double Nitrile Gloves | Chemical Splash Goggles | Not Required (in hood) |
| Solution Preparation (in hood) | Standard Lab Coat | Double Nitrile Gloves | Chemical Splash Goggles | Not Required (in hood) |
| Large-Scale (>10g) or High-Splash Potential Operations (in hood) | Lab Coat + Chem-Resistant Apron | Double Nitrile Gloves | Chemical Splash Goggles + Face Shield | Recommended; consult EHS |
| Spill Cleanup | Lab Coat + Chem-Resistant Apron | Heavy-Duty Nitrile or Butyl Gloves | Chemical Splash Goggles + Face Shield | Required (Min. N95/P100) |
Procedural Guide: Donning, Doffing, and Disposal
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Step-by-Step Donning and Doffing Protocol
-
Donning (Putting On):
-
Put on the lab coat and fasten all buttons.
-
Put on the inner pair of nitrile gloves.
-
Put on chemical splash goggles (and respirator, if required).
-
Put on the outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
-
Put on a face shield (if required).
-
-
Doffing (Taking Off) - The "Dirty to Clean" Principle:
-
Remove the outer, "dirty" pair of gloves. Peel one glove off by pinching the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of immediately.
-
Remove the face shield (if used), handling it by the headband.
-
Remove the lab coat, folding it inward on itself to contain any surface contamination.
-
Remove goggles, handling them by the strap.
-
Remove the inner pair of gloves using the same technique as in step 1.
-
Safe Handling and Disposal Workflow
The following diagram illustrates the complete workflow for safely handling 7-Nitro-2(1H)-quinoxalinone.
Sources
- 1. 7-Nitro-2(1H)-quinoxalinone 95% | CAS: 89898-96-4 | AChemBlock [achemblock.com]
- 2. capotchem.cn [capotchem.cn]
- 3. 7-NITRO-2(1H)-QUINOXALINONE | 89898-96-4 [m.chemicalbook.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. pozescaf.com [pozescaf.com]
- 9. ba.auburn.edu [ba.auburn.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
